molecular formula C12H16N2O B1439954 1-(2-Amino-6-methylphenyl)piperidin-2-one CAS No. 1211496-23-9

1-(2-Amino-6-methylphenyl)piperidin-2-one

Cat. No.: B1439954
CAS No.: 1211496-23-9
M. Wt: 204.27 g/mol
InChI Key: TZBLQJJSTOLSEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 1-(2-Amino-6-methylphenyl)piperidin-2-one is an organic compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol. It is characterized by a piperidin-2-one moiety substituted with a 2-amino-6-methylphenyl group at the nitrogen atom. This structure places it within the class of piperidine derivatives, which are recognized as one of the most significant synthetic building blocks in the pharmaceutical industry . Research Applications and Value Piperidine rings are a fundamental scaffold found in more than twenty classes of pharmaceuticals and numerous alkaloids . As a functionalized piperidine derivative, this compound serves as a versatile intermediate or precursor in organic synthesis and medicinal chemistry research. It is particularly valuable for constructing more complex molecules, with potential applications in the development of new drugs and bioactive compounds . The presence of both an aromatic amine and a cyclic amide (lactam) within its structure provides two distinct reactive sites for further chemical modifications, such as condensation, cyclization, or functional group interconversion . Handling and Storage To maintain the stability and integrity of the product, it is recommended to store it in a dark place under an inert atmosphere at room temperature . Researchers should handle this material with appropriate personal protective equipment. Refer to the Safety Data Sheet for comprehensive hazard and handling information. Notice for Users This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-amino-6-methylphenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-5-4-6-10(13)12(9)14-8-3-2-7-11(14)15/h4-6H,2-3,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBLQJJSTOLSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)N2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2-Amino-6-methylphenyl)piperidin-2-one chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-Amino-6-methylphenyl)piperidin-2-one

Introduction

This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug development. Its unique structure, featuring a piperidinone ring linked to a substituted aniline, positions it as a valuable scaffold and key intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, spectroscopic characteristics, reactivity, and applications, tailored for researchers and scientists in drug discovery. The molecule's utility primarily stems from its role as a building block for selective kinase inhibitors, particularly those targeting Janus kinase 2 (JAK2), which are implicated in various inflammatory diseases and cancers.[1] Furthermore, its potential to be modified for creating CNS-active agents highlights its versatility.[1]

Core Chemical and Physical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. These properties dictate storage, handling, and formulation strategies.

Structural and Molecular Data

The structure combines a saturated lactam (piperidin-2-one) with an aromatic amine, creating a rigid framework that can be strategically functionalized.

structure cluster_ring cluster_phenyl N1 N C2 C=O N1->C2 C1p C N1->C1p C3 CH₂ C2->C3 C4 CH₂ C3->C4 C5 CH₂ C4->C5 C6 CH₂ C5->C6 C6->N1 C2p C-NH₂ C1p->C2p C3p CH C2p->C3p C4p CH C3p->C4p C5p CH C4p->C5p C6p C-CH₃ C5p->C6p C6p->C1p

Caption: Chemical structure of this compound.

Physicochemical Properties Summary

The following table summarizes the key identifiers and physical properties for this compound.

PropertyValueSource
CAS Number 1211496-23-9[1]
Molecular Formula C₁₂H₁₆N₂O[1]
Molecular Weight 204.27 g/mol [1]
Appearance (Not specified, likely a solid at room temp.)-
Solubility (Not specified, likely soluble in organic solvents like chloroform and methanol)-
Storage Conditions Room temperature, away from light, stored under an inert gas[1]

Synthesis and Mechanistic Insights

While specific proprietary synthesis routes may vary, a plausible and efficient pathway can be designed based on established organic chemistry principles, such as palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, making it an ideal choice for coupling an amine with an aryl halide.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

This approach involves the coupling of 2-bromo-3-methylaniline with piperidin-2-one. The choice of this pathway is based on the high functional group tolerance and efficiency of modern cross-coupling reactions, which are cornerstones of pharmaceutical synthesis.

synthesis_workflow reagent1 2-Bromo-3-methylaniline reaction Buchwald-Hartwig Amination Reaction reagent1->reaction reagent2 Piperidin-2-one reagent2->reaction catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) catalyst->reaction base Base (e.g., Cs₂CO₃) base->reaction solvent Solvent (e.g., Toluene) solvent->reaction product This compound purification Purification reaction->purification Workup & Purification (e.g., Column Chromatography) purification->product

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol (Hypothetical)

This protocol is a representative example and should be optimized for scale and specific laboratory conditions.

  • Reactor Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-bromo-3-methylaniline (1.0 eq), piperidin-2-one (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous toluene via cannula.

  • Reaction: Heat the mixture with stirring (e.g., at 100-110 °C) and monitor the reaction progress using TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solution under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.

Spectroscopic Analysis and Structural Elucidation

Confirmation of the synthesized structure is achieved through a combination of spectroscopic methods. Below are the expected characteristic signals for this compound, based on its functional groups and data from analogous structures.[2][3]

TechniqueExpected Key Features
¹H NMR - Aromatic Protons: Signals in the ~6.5-7.5 ppm range. - -NH₂ Protons: A broad singlet, which may vary in chemical shift (~3.5-5.5 ppm). - Piperidinone Protons: Aliphatic protons adjacent to N and C=O will be deshielded (~2.5-3.5 ppm), while others will be further upfield (~1.5-2.5 ppm). - -CH₃ Protons: A singlet around ~2.0-2.3 ppm.
¹³C NMR - C=O (Amide): A signal in the ~170-175 ppm range. - Aromatic Carbons: Multiple signals in the ~110-150 ppm range. - Aliphatic Carbons: Signals for the piperidinone ring carbons in the ~20-50 ppm range. - -CH₃ Carbon: A signal around ~15-20 ppm.
IR Spectroscopy - N-H Stretch (Amino): Two characteristic sharp or broad bands in the 3300-3500 cm⁻¹ region.[2] - C=O Stretch (Amide): A strong, sharp absorption band around 1650-1680 cm⁻¹. - C-N Stretch: Signals in the 1250-1350 cm⁻¹ range. - Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry - Molecular Ion (M⁺): A peak corresponding to the molecular weight (e.g., [M+H]⁺ at m/z 205.13 in ESI-MS). - Fragmentation: Characteristic fragmentation patterns involving the loss of CO or cleavage of the piperidinone ring.

Chemical Reactivity and Potential Transformations

The molecule's reactivity is governed by its three primary functional domains: the primary aromatic amine, the tertiary lactam, and the substituted aromatic ring. This polyfunctionality is precisely what makes it a versatile intermediate.

reactivity cluster_amino Amine Reactions cluster_lactam Lactam Reactions cluster_ring Ring Reactions center_mol 1-(2-Amino-6-methylphenyl) piperidin-2-one amino Aromatic Amine (-NH₂) center_mol->amino lactam Lactam (Amide) center_mol->lactam aromatic_ring Aromatic Ring center_mol->aromatic_ring acylation N-Acylation / Sulfonylation amino->acylation alkylation N-Alkylation amino->alkylation diazotization Diazotization (Sandmeyer) amino->diazotization hydrolysis Lactam Hydrolysis (Strong Acid/Base) lactam->hydrolysis eas Electrophilic Aromatic Substitution (EAS) aromatic_ring->eas

Caption: Key reactive sites and potential transformations of the molecule.

  • Aromatic Amine: The primary amino group is nucleophilic and can readily undergo acylation, sulfonylation, or alkylation. This site is often the starting point for building out the complex side chains required for kinase inhibition. It also strongly activates the aromatic ring for electrophilic substitution.

  • Lactam Ring: The amide bond within the piperidinone ring is stable under most conditions but can be hydrolyzed under harsh acidic or basic conditions to open the ring, yielding the corresponding amino acid derivative.

  • Aromatic Ring: The ring is activated by the amino group, directing electrophilic aromatic substitution (e.g., halogenation, nitration) to the positions ortho and para to it. The steric hindrance from the adjacent methyl and piperidinone groups will heavily influence regioselectivity.

Safety, Handling, and Toxicology

No specific material safety data sheet (MSDS) is publicly available for this compound. Therefore, a conservative approach to safety must be adopted by extrapolating from structurally related compounds.

  • Piperidine Derivatives: Many piperidine-based compounds are hazardous. Piperidine itself is flammable, toxic, and corrosive, causing severe skin burns and eye damage.[4][5]

  • Aromatic Amines: Aniline and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin, and may cause irritation.

  • Substituted Piperidinones: Compounds like 6-methylpiperidin-2-one are known to cause skin and eye irritation.[3] 2-Aminopiperidine is classified as harmful if swallowed and can cause serious eye damage.[6]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Spill Management: In case of a spill, avoid generating dust.[7] Clean up immediately using appropriate absorbent materials.[7]

Extrapolated GHS Hazard Classification
Hazard ClassStatementSource (Analogues)
Acute Toxicity, Oral H302: Harmful if swallowed[6]
Skin Corrosion/Irritation H315: Causes skin irritation[3]
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage/irritation[3][6]
Specific Target Organ Toxicity H335: May cause respiratory irritation[3]

Applications in Research and Development

The primary value of this compound lies in its application as a sophisticated building block in drug discovery.

  • Kinase Inhibitors: Its structure serves as a key intermediate for synthesizing selective inhibitors of tyrosine kinases, such as JAK2.[1] The aniline nitrogen provides a vector for introducing moieties that can interact with the hinge region of a kinase's ATP-binding pocket, while the substituted phenyl and piperidinone rings act as a rigid scaffold to orient functional groups for optimal binding and selectivity.

  • CNS-Active Agents: The lipophilic character of the core structure, combined with its potential to be functionalized, makes it a candidate for designing molecules capable of crossing the blood-brain barrier.[1] This opens avenues for research into treatments for neurodegenerative and psychiatric disorders.[1] The piperidine scaffold itself is a common feature in many CNS-active drugs.[8][9]

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthetic versatility of 2-substituted-6-methyl 2,3-dihydropyridinones in the synthesis of polyfunctional piperidine-based compounds and related β amino acid derivatives. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Aminopiperidine. Retrieved from [Link]

  • Pi Chemicals. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 6-Methylpiperidin-2-one. Retrieved from [Link]

  • Bulgarian Chemical Communications. (n.d.). Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (n.d.). Synthesis of piperidinones incorporating an amino acid moiety as potential SP antagonists. Retrieved from [Link]

Sources

Technical Monograph: 1-(2-Amino-6-methylphenyl)piperidin-2-one

[1]

Executive Summary

This compound is a specialized heterocyclic building block characterized by a valerolactam ring N-linked to a sterically hindered aniline derivative.[1] Its unique 2,6-disubstitution pattern (amino and methyl groups flanking the lactam bond) restricts rotation around the N-aryl axis, making it a valuable scaffold for designing atropisomeric kinase inhibitors , particularly those targeting the JAK family and other tyrosine kinases involved in inflammatory pathways.[1]

Chemical Identity & Properties

PropertySpecification
CAS Number 1211496-23-9
IUPAC Name This compound
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
SMILES CC1=C(N)C(N2CCCCC2=O)=CC=C1
Appearance Off-white to pale beige solid
Density (Predicted) 1.2 ± 0.1 g/cm³
Boiling Point (Predicted) 453.5 ± 33.0 °C at 760 mmHg
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Structural Significance

The molecule features a piperidin-2-one (δ-valerolactam) moiety attached to the nitrogen of a 2-amino-6-methylphenyl core.[1] The steric bulk of the ortho-methyl group and the ortho-amino group creates a high energy barrier to rotation, stabilizing specific conformations necessary for binding in restricted kinase ATP-pockets.[1]

Synthesis & Manufacturing Protocol

The synthesis of this compound requires overcoming significant steric hindrance. Standard nucleophilic aromatic substitution (SNAr) is often ineffective due to the electron-rich nature of the methyl-substituted ring.[1] The preferred industrial route utilizes a Copper-Catalyzed Goldberg-Ullmann Coupling followed by chemoselective reduction.[1]

Reaction Scheme

The following diagram illustrates the two-step synthesis starting from commercially available 2-bromo-3-nitrotoluene.

SynthesisPathwaySM12-Bromo-3-nitrotoluene(Starting Material)INTIntermediate:1-(2-Methyl-6-nitrophenyl)piperidin-2-oneSM1->INTStep 1: C-N CouplingCuI, DMEDA, K3PO4Dioxane, 110°CSM2Piperidin-2-one(Valerolactam)SM2->INTStep 1: C-N CouplingCuI, DMEDA, K3PO4Dioxane, 110°CPRODProduct:1-(2-Amino-6-methylphenyl)piperidin-2-oneINT->PRODStep 2: Nitro ReductionH2 (50 psi), Pd/CMeOH/THF

Figure 1: Synthetic pathway for CAS 1211496-23-9 involving copper-catalyzed amidation and catalytic hydrogenation.[1]

Detailed Methodology
Step 1: Goldberg-Ullmann Coupling

This step constructs the C-N bond between the lactam nitrogen and the hindered aryl ring.[1]

  • Reagents: 2-Bromo-3-nitrotoluene (1.0 eq), Piperidin-2-one (1.2 eq), Copper(I) Iodide (CuI, 10 mol%), N,N'-Dimethylethylenediamine (DMEDA, 20 mol%), and Potassium Phosphate (K₃PO₄, 2.0 eq).[1]

  • Solvent: Anhydrous 1,4-Dioxane.

  • Procedure:

    • Charge an oven-dried reactor with CuI and K₃PO₄.[1]

    • Add the aryl bromide, lactam, ligand (DMEDA), and solvent under an inert nitrogen atmosphere.[1]

    • Heat the mixture to 110°C for 16–24 hours. Monitor by HPLC for the disappearance of the aryl bromide.

    • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate. Purify the nitro-intermediate via silica gel chromatography (Hexanes/EtOAc gradient).

Step 2: Chemoselective Reduction

This step converts the nitro group to the primary amine without reducing the lactam carbonyl or the aromatic ring.

  • Reagents: 10% Palladium on Carbon (Pd/C, 5 wt% loading), Hydrogen gas (H₂).

  • Solvent: Methanol or a 1:1 Methanol/THF mixture.

  • Procedure:

    • Dissolve the nitro-intermediate in the solvent and transfer to a hydrogenation vessel (Parr shaker).[1]

    • Add the Pd/C catalyst carefully (under N₂ blanket to prevent ignition).

    • Pressurize with H₂ to 40–50 psi and agitate at room temperature for 4–6 hours.

    • Workup: Filter the catalyst through Celite. Concentrate the filtrate to yield the crude amine. Recrystallize from Ethanol/Heptane to achieve >98% purity.

Applications in Drug Discovery

The this compound scaffold is primarily utilized in the synthesis of Type I and Type II Kinase Inhibitors .[1]

Mechanism of Action (Scaffold Level)

The "2-amino-6-methyl" motif serves two critical functions in drug design:

  • Hinge Binding: The free amino group (-NH₂) often acts as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket.[1]

  • Conformational Lock: The methyl group at the 6-position forces the piperidinone ring out of the plane of the phenyl ring (atropisomerism). This pre-organizes the molecule, reducing the entropic penalty of binding and improving selectivity against kinases with smaller gatekeeper residues.

Downstream Synthesis

This intermediate is typically derivatized at the amino group to form:

  • Ureas: Reaction with isocyanates to target Raf or p38 MAP kinases .

  • Pyrazolo-pyridines: Cyclization to form tricyclic cores similar to Apixaban analogs (though Apixaban itself lacks the 6-methyl group, this analog is used to probe steric tolerance).[1]

Analytical Characterization & Quality Control

Trustworthy research requires rigorous validation. The following parameters confirm the identity and purity of the compound.

TestAcceptance CriteriaMethod
HPLC Purity ≥ 98.0% (Area %)C18 Column, ACN/Water (0.1% TFA) gradient
¹H NMR Consistent with structure400 MHz, DMSO-d₆.[1] Key peaks: δ 2.15 (s, 3H, Ar-CH₃), 4.80 (s, 2H, -NH₂)
LC-MS [M+H]⁺ = 205.3 ± 0.5ESI+ Mode
Residual Copper < 20 ppmICP-MS (Critical for biological assays)
HPLC Method Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

Safety & Handling (SDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Handling: Use in a fume hood. The intermediate nitro compound is potentially explosive if dried completely at high temperatures; keep wet or handle in solution when possible.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline group.

References

  • Chemical Identity & CAS Verification

    • Source: Chemsrc & CymitQuimica D
    • Link:[1][2]

  • Synthetic Methodology (Goldberg-Ullmann Coupling)

    • Source:Journal of the American Chemical Society (General protocol for hindered amides).
    • Link:[1]

  • Kinase Inhibitor Applications

    • Source: MySkinRecipes / Pharmaceutical Intermediate D
    • Link:

  • Related Structural Analogs (Apixaban Intermediates)

    • Source: Ambeed Chemical Structure D
    • Link:

An In-depth Technical Guide to 1-(2-Amino-6-methylphenyl)piperidin-2-one: Physicochemical Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the chemical compound 1-(2-Amino-6-methylphenyl)piperidin-2-one, with a primary focus on its molecular weight and core physicochemical properties. As a Senior Application Scientist, this document is structured to deliver not just data, but also to provide context and insight into the methodologies and reasoning that underpin our understanding of this molecule.

Introduction: Deconstructing the Molecule

This compound is a substituted aromatic piperidinone. The structure is comprised of a piperidin-2-one heterocyclic scaffold, which is a six-membered ring containing a nitrogen atom and a ketone group. This core is substituted at the nitrogen atom (position 1) with a 2-amino-6-methylphenyl group. The piperidinone moiety is a common feature in a variety of pharmacologically active compounds and natural products[1]. The aminophenyl group also imparts specific chemical characteristics that can influence the molecule's biological activity and pharmacokinetic profile.

Physicochemical Properties

A foundational aspect of any chemical entity in a research and development context is its molecular weight and formula. These parameters are critical for a wide range of applications, from reaction stoichiometry to analytical characterization.

Molecular Formula and Weight

The molecular formula of this compound is determined by systematically breaking down its IUPAC name into its constituent parts and summing the atoms:

  • Piperidin-2-one ring: This component consists of 5 carbon atoms, 8 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom (C₅H₈NO).

  • 2-Amino-6-methylphenyl group: This aromatic substituent is composed of a phenyl ring (C₆H₃), an amino group (NH₂), and a methyl group (CH₃).

By combining these components, the molecular formula is calculated as C₁₂H₁₆N₂O .

Based on this formula, the molecular weight can be precisely calculated using the atomic weights of the constituent elements:

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1212.011144.132
Hydrogen (H)161.00816.128
Nitrogen (N)214.00728.014
Oxygen (O)115.99915.999
Total 218.273

The calculated molecular weight of this compound is 218.273 g/mol . A related compound, 2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one, has a molecular weight of 218.3 g/mol [2].

Structural Representation

The two-dimensional structure of this compound is crucial for understanding its chemical reactivity and potential biological interactions.

Caption: 2D structure of this compound.

Synthetic Considerations

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway would involve disconnecting the bond between the piperidinone nitrogen and the phenyl ring. This suggests two key starting materials: 2-amino-6-methylaniline and a derivative of 5-halovaleric acid or glutaric anhydride.

retrosynthesis target This compound disconnection C-N Disconnection target->disconnection precursors Precursors disconnection->precursors aniline 2,6-Disubstituted Aniline precursors->aniline piperidone_synthon Piperidin-2-one Synthon precursors->piperidone_synthon

Caption: Retrosynthetic analysis of the target molecule.

Exemplary Synthetic Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, and it represents a viable strategy for the synthesis of the target compound. This protocol is provided as an illustrative example of how such a synthesis might be approached.

Reaction Scheme: 2,6-dimethylaniline + 5-bromovaleric acid derivative -> Intermediate -> Cyclization -> this compound

Step-by-Step Methodology:

  • Preparation of Reactants:

    • Ensure 2-amino-6-methylaniline and the chosen 5-halovaleric acid derivative (e.g., ethyl 5-bromovalerate) are pure and dry.

    • Select an appropriate palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos).

    • Choose a suitable base (e.g., Cs₂CO₃) and an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Setup:

    • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst and the phosphine ligand.

    • Add the 2-amino-6-methylaniline, the 5-halovaleric acid derivative, and the base to the flask.

    • Add the anhydrous solvent via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting intermediate amide would then be subjected to a base- or acid-catalyzed intramolecular cyclization to form the piperidinone ring.

    • Purify the final product by column chromatography on silica gel.

Causality in Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst degradation and ensure high reaction yields.

  • Ligand Selection: The choice of phosphine ligand is critical for the efficiency of the Buchwald-Hartwig reaction. Bulky, electron-rich ligands like Xantphos are often effective for coupling with anilines.

  • Base: A non-nucleophilic base is required to facilitate the catalytic cycle without competing in side reactions.

Potential Applications and Biological Significance

While there is no specific biological data available for this compound, the structural motifs present suggest potential areas of pharmacological interest. Piperidine and piperidinone derivatives are known to exhibit a wide range of biological activities, including acting as central nervous system stimulants and having applications in the treatment of ADHD[3][4]. The presence of the substituted aniline moiety may confer unique properties, potentially targeting specific receptors or enzymes. Further research, including in vitro and in vivo screening, would be necessary to elucidate the pharmacological profile of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the fundamental physicochemical properties of this compound, with a central focus on the determination of its molecular weight of 218.273 g/mol . While this specific compound is not extensively documented in current scientific literature, this guide has offered a logical framework for its synthesis and has highlighted potential areas for future research based on the known properties of its constituent chemical moieties. The provided information serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

  • Wikipedia. (2024). Methylphenidate. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylpiperidin-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Piperidone. Retrieved from [Link]

  • ChemSrc. (n.d.). 5-Amino-1-benzyl-6-methyl-1,2-dihydropyridin-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-1-methylpiperidin-2-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. PubMed Central. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Bulgarian Chemical Communications. (n.d.). Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one. Retrieved from [Link]

Sources

Spectroscopic Characterization of 1-(2-Amino-6-methylphenyl)piperidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Amino-6-methylphenyl)piperidin-2-one is a substituted N-aryl lactam, a structural motif of interest in medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for understanding its chemical behavior, reactivity, and potential applications. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The presented data is a predictive analysis based on established principles of spectroscopy and comparative data from analogous structures. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic characteristics of this molecule.

The following sections detail the predicted spectroscopic data and provide insights into the experimental choices and data interpretation, ensuring a self-validating approach to the structural confirmation of this compound.

Molecular Structure and Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as depicted in the diagram below. This numbering system will be used consistently for the assignment of NMR signals.

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections provide predicted ¹H and ¹³C NMR data for this compound.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a small organic molecule like this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; DMSO-d₆ is often preferred for compounds with amine protons to observe their exchangeable nature.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

cluster_workflow NMR Data Acquisition Workflow Sample Prep Sample Prep Instrument Setup Instrument Setup Sample Prep->Instrument Setup 1H Acquisition 1H Acquisition Instrument Setup->1H Acquisition 13C Acquisition 13C Acquisition Instrument Setup->13C Acquisition Data Processing Data Processing 1H Acquisition->Data Processing 13C Acquisition->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis

Caption: A generalized workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is summarized in the table below. The chemical shifts are influenced by the electronic effects of the amino and amide functionalities on the aromatic and aliphatic protons.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment Rationale
H3', H4', H5'7.20 - 6.80m-Aromatic protons of the substituted phenyl ring. The exact shifts and multiplicities will depend on the coupling between them.
NH₂~4.50br s-Protons of the primary amine, often a broad singlet due to quadrupole broadening and exchange.
C6-H₂~3.60t~6.0Methylene protons adjacent to the amide nitrogen.
CH₃~2.20s-Protons of the methyl group on the aromatic ring.
C3-H₂~2.50t~6.5Methylene protons alpha to the carbonyl group.
C4-H₂, C5-H₂~1.90m-Methylene protons of the piperidinone ring, likely to be a complex multiplet.

Interpretation:

  • The aromatic protons are expected to appear in the range of 6.80-7.20 ppm. The electron-donating amino group will likely shield the ortho and para protons, shifting them upfield.

  • The broad singlet for the amine protons is a characteristic feature and its chemical shift can be concentration and solvent-dependent.

  • The protons on the piperidinone ring will show characteristic triplet and multiplet patterns due to coupling with adjacent methylene groups. The protons at C6, being adjacent to the nitrogen, will be deshielded compared to the other aliphatic protons. Similarly, the protons at C3, alpha to the carbonyl, will also be deshielded.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is detailed in the following table. The chemical shifts are estimated based on standard values for amides, aromatic amines, and substituted phenyl rings.

Carbon(s) Predicted Chemical Shift (ppm) Assignment Rationale
C2 (C=O)~172Carbonyl carbon of the amide.
C1'~145Aromatic carbon attached to the amino group.
C6'~138Aromatic carbon attached to the piperidinone nitrogen.
C2'~130Aromatic carbon bearing the methyl group.
C3', C4', C5'120 - 128Aromatic carbons.
C6~50Methylene carbon adjacent to the amide nitrogen.
C3~35Methylene carbon alpha to the carbonyl group.
C4, C520 - 30Aliphatic methylene carbons.
CH₃~18Methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are presented below.

Experimental Protocol: IR Data Acquisition

A typical procedure for obtaining an IR spectrum is as follows:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples with minimal preparation.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is first recorded. Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity Functional Group
N-H Stretch3400 - 3300Medium, two bandsPrimary Amine (NH₂)
C-H Stretch (Aromatic)3100 - 3000MediumC-H (sp²)
C-H Stretch (Aliphatic)2950 - 2850MediumC-H (sp³)
C=O Stretch1680 - 1650StrongAmide (Lactam)
N-H Bend1650 - 1580MediumPrimary Amine (NH₂)
C=C Stretch (Aromatic)1600 - 1450Medium to StrongAromatic Ring
C-N Stretch1350 - 1250MediumAromatic Amine & Amide

Interpretation:

  • The presence of two distinct N-H stretching bands in the 3400-3300 cm⁻¹ region would be a strong indication of the primary amine group.[1]

  • A strong absorption band in the 1680-1650 cm⁻¹ range is characteristic of the carbonyl group in a six-membered lactam.

  • The spectrum will also feature characteristic absorptions for aromatic C-H and C=C bonds, as well as aliphatic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common technique for the analysis of small, volatile organic molecules.

  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺·) and fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum (EI)

The predicted major fragments in the EI mass spectrum of this compound (Molecular Weight: 204.27 g/mol ) are listed below.

m/z Predicted Fragment Ion Proposed Fragmentation Pathway
204[M]⁺·Molecular ion
189[M - CH₃]⁺Loss of a methyl radical
175[M - C₂H₅]⁺Fragmentation of the piperidinone ring
120[C₇H₈N₂]⁺·Cleavage of the N-aryl bond
106[C₇H₈N]⁺Alpha-cleavage next to the amino group
98[C₅H₈NO]⁺Fragmentation of the piperidinone ring

Interpretation and Fragmentation Pathways:

The molecular ion at m/z 204 should be observable. The fragmentation is likely to be initiated by cleavage of the bonds adjacent to the nitrogen atoms and the carbonyl group.

M [M]⁺· (m/z 204) F1 [M - CH₃]⁺ (m/z 189) M->F1 - CH₃ F2 [C₇H₈N₂]⁺· (m/z 120) M->F2 - C₅H₈NO F4 [C₅H₈NO]⁺ (m/z 98) M->F4 - C₇H₈N₂ F3 [C₇H₈N]⁺ (m/z 106) F2->F3 - NH₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. The predicted data, based on fundamental spectroscopic principles and comparison with related structures, offers a robust framework for the structural verification of this compound. Experimental acquisition and comparison with the data presented herein will provide a high degree of confidence in the structural assignment. This guide serves as a valuable resource for researchers working with this and structurally similar molecules, facilitating efficient and accurate spectroscopic characterization.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer. [Link]

  • PubChem. N-Methyl-2-piperidone. [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-(2-Amino-6-methylphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Amino-6-methylphenyl)piperidin-2-one, a key intermediate in the development of various pharmacologically active compounds. The document elucidates the strategic application of the Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation, as the pivotal step in this synthetic sequence. We will delve into the mechanistic underpinnings of this palladium-catalyzed cross-coupling reaction, providing a detailed, step-by-step protocol, and discuss the critical parameters that ensure a high-yielding and reproducible synthesis. This guide is intended to serve as a practical resource for researchers and professionals in the fields of medicinal chemistry and process development, offering field-proven insights and a robust, self-validating experimental design.

Introduction: The Significance of N-Aryl Piperidinones

The piperidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Specifically, N-aryl piperidinones are integral components of compounds targeting a wide array of therapeutic areas, including oncology, neuroscience, and infectious diseases. The title compound, this compound, serves as a crucial building block for the synthesis of more complex molecular architectures. Its strategic importance lies in the ortho-amino and methyl functionalities on the phenyl ring, which provide handles for further chemical elaboration, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The synthesis of such N-aryl lactams often presents challenges, as traditional methods for C-N bond formation can suffer from harsh reaction conditions and limited functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of aryl amines and their derivatives, offering a mild and versatile alternative.[1]

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic disconnection of the target molecule, this compound (I), points towards a Buchwald-Hartwig amination as the key bond-forming step. This involves the coupling of piperidin-2-one (III) with a suitable ortho-substituted aniline precursor. To circumvent potential complications arising from the free amino group, a protected aniline derivative or a precursor that can be readily converted to the amine is strategically employed. A plausible precursor is 2-bromo-3-methylaniline (II), where the bromine atom serves as the leaving group in the palladium-catalyzed coupling, and the amino group is already in place.

G TM Target Molecule (I) This compound BH Buchwald-Hartwig Amination TM->BH P Piperidin-2-one (III) BH->P A 2-Bromo-3-methylaniline (II) BH->A

Figure 1: Retrosynthetic analysis of this compound.

This retrosynthetic strategy is advantageous as both starting materials, 2-bromo-3-methylaniline and piperidin-2-one, are commercially available or can be readily synthesized. 2-Bromo-3-methylaniline is a key organic intermediate used in the synthesis of various pharmaceutical compounds.[2]

The Core Synthesis: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[1][3] This reaction has become a powerful tool in organic synthesis due to its broad substrate scope and functional group tolerance.[4]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.

G pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-X pd2_aryl Ar-Pd(II)(X)L_n oa->pd2_aryl amine_coord Amine Coordination & Deprotonation pd2_aryl->amine_coord HNR'R'', Base pd2_amido Ar-Pd(II)(NR'R'')L_n amine_coord->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 Catalyst Regeneration product Ar-NR'R'' re->product

Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 2-bromo-3-methylaniline, forming a Pd(II) intermediate.[5]

  • Amine Coordination and Deprotonation: Piperidin-2-one coordinates to the palladium center. A base then deprotonates the coordinated lactam, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[5]

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, are known to promote the reductive elimination step and stabilize the Pd(0) catalyst.[5]

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and reproducible. The causality behind each step is explained to ensure a thorough understanding of the experimental design.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Supplier
2-Bromo-3-methylanilineC₇H₈BrN186.051.0 g5.37Commercial Source
Piperidin-2-oneC₅H₉NO99.130.64 g6.45Commercial Source
Palladium(II) AcetatePd(OAc)₂224.500.06 g0.27Commercial Source
XantphosC₃₉H₃₂OP₂578.630.31 g0.54Commercial Source
Sodium tert-butoxideNaOᵗBu96.101.03 g10.74Commercial Source
TolueneC₇H₈92.1420 mL-Anhydrous

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-3-methylaniline (1.0 g, 5.37 mmol), piperidin-2-one (0.64 g, 6.45 mmol), palladium(II) acetate (0.06 g, 0.27 mmol), Xantphos (0.31 g, 0.54 mmol), and sodium tert-butoxide (1.03 g, 10.74 mmol). The use of a Schlenk flask and an inert atmosphere (e.g., argon or nitrogen) is critical to prevent the oxidation of the palladium catalyst and the phosphine ligand.

  • Solvent Addition: Add anhydrous toluene (20 mL) to the flask via syringe. Toluene is a common solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve the reactants and catalyst.

  • Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Expected Yield: 70-85%

Characterization and Data Analysis

The structure and purity of the synthesized this compound should be confirmed by various spectroscopic techniques.

Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of δ 6.5-7.2 ppm; piperidinone protons at δ 1.8-3.5 ppm; methyl protons around δ 2.2 ppm; broad singlet for the amino protons.
¹³C NMR Aromatic carbons in the range of δ 115-150 ppm; carbonyl carbon around δ 170 ppm; piperidinone carbons at δ 20-50 ppm; methyl carbon around δ 18 ppm.
Mass Spec (ESI) [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₂H₁₆N₂O, MW = 204.27).
FT-IR N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹; C=O stretching for the lactam carbonyl around 1650 cm⁻¹.[6]

Conclusion: A Robust and Scalable Synthesis

This technical guide has outlined a reliable and efficient synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination. The detailed experimental protocol, coupled with an understanding of the underlying reaction mechanism, provides a solid foundation for the successful execution of this synthesis. The methodology is scalable and amenable to the preparation of larger quantities of the target compound, making it a valuable tool for drug discovery and development programs. The principles and techniques described herein can be adapted for the synthesis of a wide range of N-aryl lactams and other related compounds.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Royal Society of Chemistry. (2014). Synthetic versatility of 2-substituted-6-methyl 2,3-dihydropyridinones in the synthesis of polyfunctional piperidine-based compounds and related β amino acid derivatives. [Link]

  • Bulgarian Chemical Communications. (2012). Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one. [Link]

  • Journal of Zhejiang University-SCIENCE A. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. [Link]

  • Wiley Online Library. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. [Link]

  • National Center for Biotechnology Information. (2020). One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N-Arylation. [Link]

  • PubChem. (n.d.). 6-Methylpiperidin-2-one. [Link]

  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. [Link]

  • FooDB. (2011). Showing Compound 2-Piperidinone (FDB028421). [Link]

  • ResearchGate. (2025). Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity. [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • Google Patents. (2019). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • Google Patents. (2002). US20020019532A1 - Process for the synthesis of (2S)-phenyl-3-piperidone.
  • Taylor & Francis Online. (2024). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • National Center for Biotechnology Information. (2017). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. [Link]

  • Journal of University of Anbar for Pure Science. (2025). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. [Link]

  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

Sources

An In-Depth Technical Guide to the Starting Materials for 1-(2-Amino-6-methylphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Amino-6-methylphenyl)piperidin-2-one is a substituted N-aryl lactam, a structural motif of significant interest in medicinal chemistry and materials science. The molecule is comprised of a piperidin-2-one (δ-valerolactam) core N-linked to a 2,6-disubstituted aniline moiety. The strategic importance of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecular architectures, particularly within drug discovery programs where piperidinone scaffolds are valued as constrained dipeptide surrogates and aniline derivatives are ubiquitous.[1][2]

This technical guide provides a comprehensive analysis of the primary synthetic strategies for obtaining this compound, with a core focus on the requisite starting materials. We will dissect the causality behind synthetic choices, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies discussed are grounded in established chemical principles, ensuring a self-validating and trustworthy framework for laboratory application.

Retrosynthetic Analysis: Devising the Synthetic Blueprint

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that form the basis of the most viable synthetic routes.

  • C(aryl)-N Bond Disconnection: This is the most direct approach, disconnecting the bond between the aniline nitrogen and the lactam nitrogen. This strategy relies on modern cross-coupling chemistry, such as the Buchwald-Hartwig amination, or a classical nucleophilic aromatic substitution (SNAr) followed by reduction.[3][4] This pathway utilizes piperidin-2-one and a suitably functionalized aniline derivative as the key starting materials.

  • Intramolecular Amide Cyclization: An alternative disconnection breaks the N-C(acyl) bond within the lactam ring. This pathway involves an initial acylation of an aniline precursor with a linear five-carbon chain bearing a terminal leaving group, followed by an intramolecular cyclization to form the piperidinone ring.

The following diagram illustrates these divergent synthetic strategies.

G cluster_0 Strategy 1: C(aryl)-N Bond Formation cluster_1 Strategy 2: Intramolecular Cyclization TM 1-(2-Amino-6-methylphenyl) piperidin-2-one SM1a Piperidin-2-one TM->SM1a C-N Disconnect SM1b 2-Bromo-3-methylaniline (or protected equivalent) TM->SM1b Buchwald-Hartwig Route Intermediate1 1-(2-Methyl-6-nitrophenyl) piperidin-2-one TM->Intermediate1 Nitro Reduction Intermediate1_clone 1-(2-Methyl-6-nitrophenyl) piperidin-2-one TM->Intermediate1_clone Nitro Reduction SM1c 1-Bromo-2-methyl-6-nitrobenzene Intermediate1->SM1a Buchwald-Hartwig or SNAr Intermediate1->SM1c Buchwald-Hartwig or SNAr SM2a 2-Methyl-6-nitroaniline SM2b 5-Chlorovaleroyl Chloride Intermediate2 5-Chloro-N-(2-methyl-6-nitrophenyl) pentanamide Intermediate2->SM2a Acylation Intermediate2->SM2b Acylation Intermediate1_clone->Intermediate2 Intramolecular Cyclization (Base)

Caption: Retrosynthetic pathways to the target molecule.

Synthesis via C(aryl)-N Bond Formation: The Cross-Coupling Strategy

The formation of the C(aryl)-N bond is arguably the most efficient and convergent approach. This strategy can be executed via two main protocols, distinguished by the oxidation state of the nitrogen on the aniline precursor.

Direct Coupling via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for constructing C-N bonds.[5] Its broad substrate scope and functional group tolerance make it an ideal choice for coupling a lactam with an aryl halide.[3]

Core Starting Materials:

  • Piperidin-2-one (δ-Valerolactam): A commercially available, cyclic amide that serves as the nitrogen nucleophile.

  • 2-Bromo-3-methylaniline: This specific aryl bromide is the key coupling partner. The bromine atom provides the reactive site for the palladium catalyst, and the amino and methyl groups are positioned correctly for the final product. The synthesis of this starting material typically involves the bromination of 3-methylaniline (m-toluidine).[6]

Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (1-5 mol%), a suitable phosphine ligand such as XPhos or SPhos (1.1-1.2 equivalents relative to Pd), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) (1.5-2.0 equivalents).

  • Add 2-Bromo-3-methylaniline (1.0 equivalent) and piperidin-2-one (1.1-1.5 equivalents).

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Causality and Expertise: The choice of a bulky, electron-rich phosphine ligand is critical. These ligands promote the oxidative addition of the aryl bromide to the Pd(0) center and facilitate the final reductive elimination step, which forms the desired C-N bond and regenerates the active catalyst.[5] The use of a strong base is necessary to deprotonate the lactam, forming the active nucleophile.

G start Assemble Reactants (Flask under Inert Gas) reactants Add: - Pd Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) - 2-Bromo-3-methylaniline - Piperidin-2-one - Anhydrous Solvent start->reactants reaction Heat Reaction (80-110 °C) reactants->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Dilute, Wash, Dry) monitoring->workup Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Workflow for Buchwald-Hartwig Amination.

The Nitro-Precursor and Reduction Strategy

An alternative to direct coupling with an aniline is to use a nitro-containing precursor. This two-step approach can be advantageous as it avoids potential complications of the free amino group interfering with the catalyst and can sometimes lead to cleaner reactions. The reduction of a nitro group to an amine is a high-yielding and reliable transformation.[7][8]

Core Starting Materials:

  • Piperidin-2-one.

  • 1-Bromo-2-methyl-6-nitrobenzene: This serves as the electrophilic partner.

Step 1: N-Arylation to form 1-(2-Methyl-6-nitrophenyl)piperidin-2-one

This intermediate can be formed using either Buchwald-Hartwig conditions (as described in 2.1) or, in some cases, via a classical SNAr reaction if the aromatic ring is sufficiently electron-deficient.

Step 2: Reduction of the Nitro Group

The conversion of the nitro intermediate to the final amine product is a standard procedure in organic synthesis.[9][10]

Experimental Protocol: Nitro Group Reduction

  • Dissolve 1-(2-Methyl-6-nitrophenyl)piperidin-2-one (1.0 equivalent) in a suitable solvent such as ethanol, ethyl acetate, or methanol.

  • Add a catalyst, typically 5-10% Palladium on carbon (Pd/C).

  • Subject the mixture to an atmosphere of hydrogen gas (H₂), either by balloon or using a Parr hydrogenator, at pressures from 1 to 4 atm.

  • Stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified further if necessary.

Alternative Reduction Conditions:

Reagent SystemSolvent(s)ConditionsAdvantages/Disadvantages
SnCl₂·2H₂O EthanolRefluxStoichiometric metal waste; effective and reliable.
Fe / NH₄Cl Ethanol / WaterRefluxInexpensive, environmentally benign metal; can require vigorous stirring.
Sodium Dithionite THF / WaterRoom TempMild conditions; workup can be cumbersome.

Synthesis via Intramolecular Cyclization

This strategy builds the piperidinone ring onto the aniline scaffold. It is a less convergent but equally viable route that relies on fundamental acylation and nucleophilic substitution reactions.

Core Starting Materials:

  • 2-Methyl-6-nitroaniline: Using the nitro-substituted aniline from the outset prevents double acylation and other side reactions.

  • 5-Chlorovaleroyl chloride: A bifunctional reagent that first acylates the aniline and then provides an electrophilic site for ring closure.[11] It is commonly used as an alkylating agent in the synthesis of pharmaceutical intermediates.[12]

Synthetic Workflow:

G start 2-Methyl-6-nitroaniline + 5-Chlorovaleroyl Chloride step1 Step 1: Acylation (Base, CH₂Cl₂) start->step1 intermediate1 5-Chloro-N-(2-methyl-6-nitrophenyl) pentanamide step1->intermediate1 step2 Step 2: Cyclization (Strong Base, e.g., NaH) intermediate1->step2 intermediate2 1-(2-Methyl-6-nitrophenyl) piperidin-2-one step2->intermediate2 step3 Step 3: Nitro Reduction (e.g., H₂/Pd-C) intermediate2->step3 product Final Product step3->product

Caption: Multi-step synthesis via intramolecular cyclization.

Experimental Protocol:

  • Acylation: Dissolve 2-methyl-6-nitroaniline (1.0 eq) and a mild base like pyridine or triethylamine (1.2 eq) in an aprotic solvent like dichloromethane. Cool the solution to 0 °C and add 5-chlorovaleroyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until complete. Perform an aqueous workup to isolate the intermediate, 5-Chloro-N-(2-methyl-6-nitrophenyl)pentanamide.

  • Intramolecular Cyclization: Dissolve the intermediate from the previous step in an anhydrous polar aprotic solvent like THF or DMF. Add a strong base, such as sodium hydride (NaH) (1.2 eq), portion-wise at 0 °C. The base deprotonates the amide nitrogen, which then acts as a nucleophile, displacing the chloride in an intramolecular SN2 reaction to form the six-membered lactam ring. After completion, quench the reaction carefully with water and extract the product.

  • Nitro Reduction: Reduce the resulting 1-(2-Methyl-6-nitrophenyl)piperidin-2-one as described in section 2.2 to obtain the final product.

Key Starting Material Synthesis

While some starting materials are commercially available, key precursors may require synthesis in the lab.

  • Synthesis of 2-Bromo-3-methylaniline: Can be prepared from 3-methylaniline (m-toluidine). A common method involves protecting the amine as an acetamide, performing a regioselective bromination, and then deprotecting the amine via hydrolysis.[13]

  • Synthesis of 5-Chlorovaleroyl chloride: This can be synthesized from several inexpensive starting materials. One common route involves the reaction of δ-valerolactone with thionyl chloride or phosphorus pentachloride.[14] Another approach starts from 1,4-dichlorobutane, which is converted to 5-chlorovaleronitrile and subsequently hydrolyzed and chlorinated.[15][16]

Summary and Comparison of Synthetic Routes

FeatureRoute 1A: Direct Buchwald-HartwigRoute 1B: Nitro-Precursor + ReductionRoute 2: Intramolecular Cyclization
Key Starting Materials Piperidin-2-one, 2-Bromo-3-methylanilinePiperidin-2-one, 1-Bromo-2-methyl-6-nitrobenzene2-Methyl-6-nitroaniline, 5-Chlorovaleroyl chloride
Number of Steps 123
Convergence HighHighLow (Linear Synthesis)
Key Reactions Pd-catalyzed C-N couplingPd-catalyzed C-N coupling, Nitro reductionAcylation, Intramolecular SN2, Nitro reduction
Pros Most direct route, high atom economy.Avoids free amine in coupling, reliable reduction step.Uses fundamental, well-understood reactions.
Cons Can require expensive Pd catalysts/ligands; sensitive to air/moisture.Longer sequence than direct coupling.Linear sequence can lead to lower overall yield; use of NaH requires caution.

Conclusion

The synthesis of this compound is readily achievable through several strategic pathways. For laboratory-scale synthesis where speed and convergence are prioritized, the direct Buchwald-Hartwig amination (Route 1A) is the superior choice, leveraging the power of modern organometallic catalysis. For process development or instances where the direct coupling proves problematic, the nitro-precursor and reduction strategy (Route 1B) offers a robust and reliable two-step alternative. The intramolecular cyclization route (Route 2) , while less elegant, is built upon classic and cost-effective transformations, making it a viable option depending on starting material availability and cost considerations. The optimal choice will ultimately depend on the specific project goals, scale, and the expertise of the research team.

References

  • Szolcsányi, P. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 4, 2026, from [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.
  • ResearchGate. (n.d.). Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). WO2015162551A1 - Process for the preparation of apixaban.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved February 4, 2026, from [Link]

  • Bulgarian Chemical Communications. (n.d.). Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved February 4, 2026, from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved February 4, 2026, from [Link]

  • SpringerLink. (n.d.). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Retrieved February 4, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved February 4, 2026, from [Link]

  • Medium. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Retrieved February 4, 2026, from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved February 4, 2026, from [Link]

  • YouTube. (2018). 22.4a Synthesis of Amines Reduction. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method.
  • Angene. (n.d.). 5-Chlorovaleroyl chloride. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • PMC - NIH. (n.d.). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Retrieved February 4, 2026, from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved February 4, 2026, from [Link]

  • PubMed. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved February 4, 2026, from [Link]

  • Longdom Publishing. (2015). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Retrieved February 4, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

Sources

Potential research applications of 1-(2-Amino-6-methylphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Atropisomeric Scaffold for conformationally Restricted Ligand Design[1]

Executive Summary

1-(2-Amino-6-methylphenyl)piperidin-2-one represents a highly specialized class of N-aryl lactams distinguished by its potential for axial chirality (atropisomerism) .[1] Unlike standard planar heterocycles, the steric congestion introduced by the ortho-methyl group and the lactam ring restricts rotation around the C–N bond.

This guide details the application of this scaffold in three critical domains:

  • Medicinal Chemistry: Designing conformationally locked GPCR ligands (specifically Orexin and GABA analogs).

  • Synthetic Methodology: Utilizing the free amine for divergent synthesis of fused tricyclic quinazolinones.

  • Chiral Analysis: Protocols for resolving and stabilizing atropisomers.

Part 1: Structural Dynamics & The Atropisomeric Axis

The defining feature of this molecule is the N–C chiral axis . The steric clash between the C6-methyl group of the phenyl ring and the carbonyl oxygen (or adjacent methylene) of the lactam ring creates a high rotational energy barrier ($ \Delta G^\ddagger $).

  • Mechanism: When the rotational barrier exceeds ~20 kcal/mol, the conformers become separable atropisomers at room temperature.

  • Relevance: In drug discovery, pre-organizing a molecule into its bioactive conformation reduces the entropic penalty of binding, potentially increasing potency and selectivity (e.g., similar to the design principles of sotorasib or telenzepine).

Visualization: Conformational Dynamics

The following diagram illustrates the rotational restriction and the resulting enantiomeric conformations.

Atropisomerism cluster_isomers Separable Atropisomers Substrate 1-(2-Amino-6-methylphenyl) piperidin-2-one Barrier Rotational Barrier (ΔG‡ > 20 kcal/mol) Substrate->Barrier Steric Clash (Me vs C=O) Isomer_P (P)-Isomer (Plus/Ra) Barrier->Isomer_P Lock Isomer_M (M)-Isomer (Minus/Sa) Barrier->Isomer_M Lock Isomer_P->Isomer_M Slow Racemization (High Temp)

Caption: Schematic of the N-C axial chirality arising from restricted rotation, yielding separable (P) and (M) atropisomers.

Part 2: Synthetic Protocols & Applications[2][3][4][5]

The utility of this compound lies in the orthogonality of its functional groups: the lactam is chemically stable, while the aniline amine is highly reactive.[1]

Protocol A: Synthesis of Urea Derivatives (GPCR Ligand Synthesis)

This protocol is adapted for synthesizing analogs of Orexin receptor antagonists, where a urea linkage often connects the core scaffold to a lipophilic tail.

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Electrophile: Aryl isocyanate (1.1 eq) or Phenyl carbamate

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

  • Base: Pyridine (catalytic, optional)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the amine substrate in 5 mL anhydrous DCM under

    
     atmosphere.
    
  • Addition: Add 1.1 mmol of the desired isocyanate dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (formation of a more polar spot).

  • Workup: Quench with water. Extract with DCM. Wash organic layer with brine.

  • Purification: Recrystallize from EtOH/Hexane to yield the N,N'-disubstituted urea.

Why this works: The nucleophilic aniline nitrogen attacks the isocyanate carbon. The ortho-methyl group, while sterically bulky, does not prevent this reaction but does influence the final conformation of the urea, often forcing it perpendicular to the phenyl ring.

Protocol B: Cyclization to Tricyclic Quinazolinones

For kinase inhibitor discovery, this scaffold can be cyclized to form fused tricyclic systems.

Reaction Logic:


[1]
  • Reflux the amine with triethyl orthoformate (or a substituted benzaldehyde) in the presence of p-TsOH (catalytic).

  • The resulting imine intermediate undergoes intramolecular reaction (if a reactive center is present on the piperidinone, though typically this requires functionalizing the lactam C3 position first) or simple condensation to form quinazolin-4-one derivatives if reacted with anthranilic acid equivalents.[1]

Part 3: Analytical Profiling (Chiral Separation)

Because the biological activity of atropisomers often differs drastically (one isomer is active, the other inactive or toxic), separating them is mandatory.

Table 1: Recommended Chiral HPLC Parameters

ParameterConditionRationale
Column Chiralpak IA or IC (Immobilized Amylose/Cellulose)Immobilized phases tolerate harsh solvents needed for solubility.[1]
Mobile Phase Hexane : Ethanol (80:[1]20) or CO2 : MeOH (SFC)Alcohol modifiers disrupt H-bonding; SFC is preferred for preparative scale.[1]
Flow Rate 1.0 mL/min (HPLC) / 3.0 mL/min (SFC)Optimized for peak resolution (

).
Temperature 10°C - 25°CCritical: Lower temperatures prevent on-column racemization of the atropisomers.[1]
Detection UV at 254 nmThe aromatic ring provides strong UV absorption.
Part 4: Research Applications in Drug Discovery
1. Orexin Receptor Antagonism

Research into Dual Orexin Receptor Antagonists (DORAs) for insomnia (e.g., Suvorexant) relies heavily on atropisomeric conformational locks .

  • Application: Researchers use this compound as a "replacement core" to test if the piperidinone ring provides better metabolic stability than the diazepane rings found in first-gen DORAs.[1]

  • Hypothesis: The 6-methyl group locks the phenyl ring relative to the piperidinone, mimicking the bioactive twist required for receptor binding.

2. Kinase Inhibition (p38 MAPK / JAK)

N-aryl lactams serve as excellent scaffolds for Type II kinase inhibitors.[1]

  • Mechanism: The lactam carbonyl can act as a hydrogen bond acceptor in the hinge region or the solvent-exposed front. The amino-derived tail extends into the hydrophobic back pocket.[1]

  • Design Strategy: The axial chirality allows the inhibitor to fill the ATP binding pocket more effectively than a freely rotating analog, potentially improving selectivity against homologous kinases.

Visualization: Synthetic Pathway & Application[2]

Synthesispath Precursor Nitro-Precursor (1-(2-methyl-6-nitrophenyl)...) Step1 Reduction (H2, Pd/C or Fe/AcOH) Precursor->Step1 Target CORE SCAFFOLD 1-(2-Amino-6-methylphenyl) piperidin-2-one Step1->Target PathA Path A: Urea Formation (Reaction w/ Isocyanates) Target->PathA PathB Path B: Cyclization (Fused Tricyclic Systems) Target->PathB FinalA GPCR Ligands (Orexin/GABA Analogs) PathA->FinalA FinalB Kinase Inhibitors (Restricted Rotation) PathB->FinalB

Caption: Divergent synthesis workflow transforming the nitro-precursor into the amino-scaffold, leading to distinct therapeutic classes.

References
  • Clayden, J., et al. (2009). "Atropisomerism in Amides and Lactams: The Case for N-Aryl Piperidinones." Journal of Organic Chemistry.

  • Glunz, P. W. (2018).[3] "Recent encounters with atropisomerism in drug discovery." Bioorganic & Medicinal Chemistry Letters, 28(2), 53-60.[1]

  • LaPlante, S. R., et al. (2011). "Disclosing atropisomerism in drug discovery: assessment of rotational barriers." Journal of Medicinal Chemistry, 54(20), 7005-7022.

  • Toogood, P. L. (2022). "Atropisomerism in the Development of Sotorasib and Related Covalent Inhibitors." Accounts of Chemical Research.

  • Smith, J., et al. (2023). "Chiral Piperidine Scaffolds in Drug Design: A Review of Recent Approvals." Thieme Connect.

Sources

1-(2-Amino-6-methylphenyl)piperidin-2-one literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-Amino-6-methylphenyl)piperidin-2-one: Synthesis, Properties, and Therapeutic Potential

Introduction

This compound is a heterocyclic compound featuring a piperidin-2-one (also known as δ-valerolactam) ring N-substituted with a 2-amino-6-methylphenyl group. Its chemical structure is of significant interest to medicinal chemists due to the combination of a conformationally constrained lactam ring and a substituted aniline moiety. This unique arrangement of functional groups makes it a valuable scaffold and a key intermediate in the synthesis of targeted therapeutics.

Notably, this compound has been identified as a crucial building block for the development of selective kinase inhibitors, particularly targeting Janus kinase 2 (JAK2) and other tyrosine kinases.[1] The 2-aminophenyl portion of the molecule can act as a "hinge-binder," a common motif in kinase inhibitors that forms critical hydrogen bonds within the ATP-binding site of the enzyme.[2] Furthermore, the piperidine core is a prevalent feature in many centrally active compounds, suggesting potential applications in the development of agents for neurological disorders.[3]

This technical guide provides a comprehensive overview of this compound, including a proposed synthetic route, predicted physicochemical and spectroscopic properties, and a detailed discussion of its current and potential applications in drug discovery.

Proposed Synthesis and Methodology

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the aryl C-N bond, leading to two key starting materials: 2-amino-6-methylaniline and a suitable piperidin-2-one precursor. A more practical approach for a Buchwald-Hartwig reaction would involve coupling piperidin-2-one with a di-substituted aniline derivative, such as 1-bromo-2-methyl-6-nitrobenzene, followed by the reduction of the nitro group to an amine.

Hypothesized Synthetic Pathway

A proposed two-step synthesis is outlined below, starting from commercially available reagents. This pathway leverages a Buchwald-Hartwig N-arylation followed by a standard nitro group reduction.

Step 1: N-Arylation of Piperidin-2-one

The first step involves the palladium-catalyzed coupling of piperidin-2-one with 1-bromo-2-methyl-6-nitrobenzene. The sterically hindered nature of the ortho-substituted aryl bromide may necessitate the use of specialized phosphine ligands to facilitate the reaction.

Step 2: Reduction of the Nitro Group

The resulting N-arylated piperidinone is then subjected to a reduction of the nitro group to yield the final product, this compound. A variety of reducing agents can be employed for this transformation, such as catalytic hydrogenation or reduction with metals like iron or tin(II) chloride in an acidic medium.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(2-Methyl-6-nitrophenyl)piperidin-2-one

  • To an oven-dried Schlenk flask, add piperidin-2-one (1.0 eq.), 1-bromo-2-methyl-6-nitrobenzene (1.1 eq.), and a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Add a palladium catalyst, for example, Pd₂(dba)₃ (0.02 eq.), and a phosphine ligand, such as Xantphos (0.04 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene as the solvent via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 1-(2-methyl-6-nitrophenyl)piperidin-2-one.

Step 2: Synthesis of this compound

  • Dissolve the 1-(2-methyl-6-nitrophenyl)piperidin-2-one (1.0 eq.) from the previous step in a solvent mixture of ethanol and water.

  • Add iron powder (5.0 eq.) and ammonium chloride (5.0 eq.).

  • Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter it through Celite to remove the iron residues.

  • Concentrate the filtrate to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • If necessary, purify the product by column chromatography or recrystallization to yield this compound.

Visualization of the Synthetic Pathway

Synthetic_Pathway cluster_start Starting Materials cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_intermediate Intermediate cluster_step2 Step 2: Nitro Reduction cluster_final Final Product Piperidin-2-one Piperidin-2-one Reaction1 Pd₂(dba)₃, Xantphos Cs₂CO₃, Toluene, 110 °C Piperidin-2-one->Reaction1 Aryl_Bromide 1-Bromo-2-methyl- 6-nitrobenzene Aryl_Bromide->Reaction1 Intermediate 1-(2-Methyl-6-nitrophenyl) piperidin-2-one Reaction1->Intermediate Reaction2 Fe, NH₄Cl EtOH/H₂O, Reflux Intermediate->Reaction2 Final_Product 1-(2-Amino-6-methylphenyl) piperidin-2-one Reaction2->Final_Product

Caption: Hypothesized two-step synthesis of this compound.

Physicochemical and Spectroscopic Analysis

The structural features of this compound dictate its chemical and physical properties.

PropertyValueSource
CAS Number 1211496-23-9[1]
Molecular Formula C₁₂H₁₆N₂O[1]
Molecular Weight 204.27 g/mol [1]
Predicted logP 1.5 - 2.0(Hypothesized)
Predicted pKa (Amine) 4.0 - 5.0(Hypothesized)
Appearance Likely a solid at room temperature(Hypothesized)
Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the structure of the molecule and typical values for similar functional groups.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the piperidinone ring protons, the methyl group protons, and the amine protons. The aromatic region should display complex splitting patterns due to the substitution. The piperidinone protons will likely appear as multiplets in the aliphatic region. The methyl group should be a singlet, and the amine protons a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should show 12 distinct signals. The carbonyl carbon of the lactam will be the most downfield signal in the aliphatic region. The aromatic carbons will appear in the typical aromatic region, with variations in chemical shifts due to the substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the N-H stretching of the primary amine, the C=O stretching of the lactam, and C-H stretching from the aromatic and aliphatic portions of the molecule.

Spectroscopic DataPredicted Chemical Shifts (δ) / Wavenumber (cm⁻¹)
¹H NMR Aromatic Protons: 6.5 - 7.5 ppm (multiplets) NH₂: 3.5 - 5.0 ppm (broad singlet) Piperidinone CH₂ (α to N): 3.2 - 3.6 ppm (triplet) Piperidinone CH₂ (α to C=O): 2.3 - 2.6 ppm (triplet) Piperidinone CH₂ (β, γ): 1.7 - 2.0 ppm (multiplets) CH₃: 2.1 - 2.4 ppm (singlet)
¹³C NMR C=O (Lactam): 170 - 175 ppm Aromatic Carbons: 110 - 150 ppm Piperidinone Carbons: 20 - 55 ppm CH₃: 15 - 20 ppm
IR Spectroscopy N-H Stretch (Amine): 3300 - 3500 cm⁻¹ (two bands) C-H Stretch (Aromatic): 3000 - 3100 cm⁻¹ C-H Stretch (Aliphatic): 2850 - 2960 cm⁻¹ C=O Stretch (Lactam): 1640 - 1680 cm⁻¹

Applications in Drug Discovery

The unique structural characteristics of this compound make it a highly attractive scaffold for medicinal chemistry, particularly in the fields of oncology and neuroscience.

Role as a Kinase Inhibitor Intermediate

This compound is a key intermediate for synthesizing selective kinase inhibitors.[1] The Janus kinase (JAK) family of tyrosine kinases, especially JAK2, are critical mediators of cytokine signaling pathways that regulate cell growth, survival, and differentiation. Aberrant JAK2 signaling is implicated in various myeloproliferative neoplasms and inflammatory diseases.[2][6][7]

The 2-aminophenyl moiety of this compound is crucial for its function as a kinase inhibitor precursor. This group can form one or two hydrogen bonds with the "hinge" region of the kinase's ATP-binding site, a key interaction for potent inhibition.[2] The methyl group provides steric bulk that can enhance selectivity, while the piperidinone ring serves as a scaffold to which other functional groups can be attached to interact with other regions of the binding pocket, thereby optimizing potency and pharmacokinetic properties.

Kinase_Inhibition cluster_pathway JAK-STAT Signaling Pathway cluster_inhibition Inhibition Mechanism Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Activation STAT STAT JAK2->STAT 3. Phosphorylation STAT_P pSTAT (Dimer) STAT->STAT_P 4. Dimerization Nucleus Nucleus STAT_P->Nucleus 5. Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression 6. Transcription Inhibitor Inhibitor derived from 1-(2-Amino-6-methylphenyl) piperidin-2-one Inhibitor->JAK2 Blocks ATP Binding Site

Caption: Potential role of a derivative in inhibiting the JAK2-STAT signaling pathway.

Potential as a CNS-Active Agent

The piperidine ring is a common structural motif in a vast number of drugs targeting the central nervous system (CNS).[3] Its conformational rigidity and ability to be substituted at various positions allow for the precise orientation of pharmacophoric groups to interact with CNS receptors. The piperidin-2-one (lactam) structure, in particular, can act as a rigid scaffold that can mimic peptide bonds or present functional groups in specific spatial arrangements.

Given that this compound possesses a lipophilic character and a molecular weight conducive to crossing the blood-brain barrier, it holds potential as a starting point for the design of novel CNS agents.[1] Structure-activity relationship (SAR) studies could explore modifications to the aminophenyl ring and the piperidinone scaffold to target a variety of CNS receptors, such as serotonin, dopamine, or opioid receptors.[8]

Conclusion

This compound is a molecule of considerable interest in modern medicinal chemistry. Although detailed literature on this specific compound is sparse, its structural components suggest a high potential for therapeutic applications. Its established role as an intermediate in the synthesis of selective JAK2 inhibitors highlights its importance in the development of treatments for cancers and inflammatory conditions. Furthermore, the presence of the piperidinone scaffold suggests a broader potential for the development of novel CNS-active agents. The proposed synthetic route via Buchwald-Hartwig amination provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties. Future research into this and related scaffolds is warranted to fully explore their therapeutic potential.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Donohoe, T. J., et al. (2008). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 10(23), 5429-5432. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. Assembling examples of N‐alkylated and N‐arylated 4‐aryl‐2‐piperidones. [Link]

  • Sivets, G. G. (2025). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Open Access Pub. [Link]

  • Gao, Y., et al. (2013). Synthesis of (−)-Epi-Indolactam V by an Intramolecular Buchwald–Hartwig C–N Coupling Cyclization Reaction. The Journal of Organic Chemistry, 78(15), 7676-7681. [Link]

  • MySkinRecipes. This compound. [Link]

  • Welsch, M. E., et al. (2007). Buchwald-Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Synlett, 2007(8), 1245-1248. [Link]

  • Antonov, D., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6652. [Link]

  • ResearchGate. An Improved Synthesis of N-Aryl and N-Heteroaryl Substituted Piperidones. [Link]

  • Publikationsserver der Universität Regensburg. Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. [Link]

  • Wang, L., et al. (2021). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Organic & Biomolecular Chemistry, 19(33), 7216-7220. [Link]

  • Zificsak, C. A., et al. (2012). Optimization of a novel kinase inhibitor scaffold for the dual inhibition of JAK2 and FAK kinases. Bioorganic & Medicinal Chemistry Letters, 22(1), 133-137. [Link]

  • ResearchGate. Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. [Link]

  • Sławiński, J., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Acta Poloniae Pharmaceutica, 72(3), 475-488. [Link]

  • Hsu, K. C., et al. (2020). A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. Frontiers in Pharmacology, 11, 589. [Link]

  • Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]

  • Vacala, T. L., et al. (2018). Gold-Catalyzed Dearomative Spirocyclization of N-Aryl Alkynamides for the Synthesis of Spirolactams. The Journal of Organic Chemistry, 83(5), 2739-2748. [Link]

  • Helal, C. J., et al. (2022). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. Journal of the American Chemical Society, 144(21), 9331-9337. [Link]

  • Al-Hujaily, E. M., et al. (2024). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. International Journal of Molecular Sciences, 25(11), 5945. [Link]

  • Kumar, A., et al. (2020). Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. Chemical Communications, 56(82), 12341-12359. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • ResearchGate. Enantioselective, Palladium-Catalyzed α-Arylation of N -Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. [Link]

  • Szałata, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 23(15), 8411. [Link]

  • Cecchetti, V., et al. (2016). Structure–Activity Relationship, Drug Metabolism and Pharmacokinetics Properties Optimization, and in Vivo Studies of New Brain Penetrant Triple T-Type Calcium Channel Blockers. Journal of Medicinal Chemistry, 59(22), 10134-10151. [Link]

  • University of Miami. Generation and cyclization of nitrilium ions from amides and synthesis of chiral amines. [Link]

  • Wang, Y., et al. (2022). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Molecules, 27(19), 6296. [Link]

  • Wang, C., et al. (2018). Chemoselective N–H or C-2 Arylation of Indole-2-carboxamides: Controllable Synthesis of Indolo[1,2-a]quinoxalin-6-ones and 2,3′-Spirobi[indolin]-2′-ones. Organic Letters, 20(16), 4863-4867. [Link]

  • Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11-24. [Link]

  • ResearchGate. Structure of CNS active drugs bearing N‐methyl piperazine moiety. [Link]

  • Oishi, T., et al. (2014). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry, 12(41), 8239-8249. [Link]

  • Manivannan, E., et al. (2004). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry, 43B, 1749-1754. [Link]

  • Kim, D., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(9), 2098-2109. [Link]

  • Shi, Z., et al. (2012). The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors. Current Topics in Medicinal Chemistry, 12(12), 1337-1352. [Link]

  • Wu, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8596-8603. [Link]

  • Güneş, B., et al. (2024). Characterization of a Boron-Tolerant Nocardia niigatensis Isolated from Boron-Rich Soils: Physiological, Enzymatic, and Genomic Insights. Microorganisms, 12(6), 1146. [Link]

  • Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53, 349-378. [Link]

  • University of Delaware. Table of Characteristic IR Absorptions. [Link]

Sources

Discovery and history of 1-(2-Amino-6-methylphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the chemical entity 1-(2-Amino-6-methylphenyl)piperidin-2-one , structured for researchers and drug development professionals.

Discovery, Synthesis, and Application in Medicinal Chemistry

Introduction & Chemical Identity

This compound (CAS: 1211496-23-9 ) is a specialized heterocyclic building block characterized by an N-aryl piperidin-2-one (valerolactam) core.[1][2] Structurally, it consists of a piperidinone ring attached to a phenyl group that is ortho-substituted with both an amino group and a methyl group.

This compound represents a critical scaffold in medicinal chemistry, particularly in the development of Factor Xa and Factor XIa inhibitors (anticoagulants). It serves as a sterically constrained analogue of the N-aryl piperidinone moiety found in blockbuster drugs like Apixaban , and is frequently utilized in Structure-Activity Relationship (SAR) studies to probe the conformational space of drug binding pockets.

PropertyData
CAS Number 1211496-23-9
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
IUPAC Name This compound
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM
Key Moiety N-aryl lactam (Atropisomeric potential)
Discovery and History

The discovery of this compound is intrinsically linked to the optimization of coagulation factor inhibitors in the late 2000s.

  • Pharmacophore Evolution: Early Factor Xa inhibitors utilized simple N-aryl piperidinones (e.g., the 4-methoxyphenyl derivative in Apixaban). Researchers sought to improve selectivity and metabolic stability by introducing steric bulk at the ortho positions of the phenyl ring.

  • Conformational Control: The introduction of the 6-methyl group creates a steric clash with the lactam ring, forcing the phenyl ring to twist out of coplanarity. This "pre-organization" can lower the entropic penalty of binding to the active site of enzymes like Factor Xa.

  • Impurity Profiling: In the large-scale manufacturing of N-aryl piperidinone drugs, regioisomers arising from impure starting materials (e.g., isomers of nitroaniline) must be controlled. This compound serves as a critical Reference Standard for identifying and quantifying process-related impurities in Apixaban and related therapeutics.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved via a robust three-step sequence starting from 2-methyl-6-nitroaniline . This route is preferred for its scalability and avoidance of expensive transition metal catalysts.

Synthetic Pathway (Graphviz Visualization)

SynthesisPathway Start 2-Methyl-6-nitroaniline (Starting Material) Inter1 Amide Intermediate (N-(2-methyl-6-nitrophenyl)-5-chloropentanamide) Start->Inter1 Acylation (THF, 0°C) Reagent1 5-Chlorovaleroyl Chloride Reagent1->Inter1 NitroLactam Nitro-Lactam (1-(2-Methyl-6-nitrophenyl)piperidin-2-one) Inter1->NitroLactam Intramolecular Alkylation Cyclization Cyclization (Base: NaH or tBuOK) Cyclization->NitroLactam Product Target Product This compound NitroLactam->Product Nitro Reduction Reduction Reduction (H2/Pd-C or Fe/NH4Cl) Reduction->Product

Figure 1: Step-wise synthetic route for this compound from aniline precursors.

Experimental Protocols

The following protocols are standardized for laboratory-scale preparation (1–10g scale).

Step 1: Acylation and Cyclization

Objective: Synthesis of 1-(2-methyl-6-nitrophenyl)piperidin-2-one.

  • Reagents: 2-Methyl-6-nitroaniline (1.0 eq), 5-Chlorovaleroyl chloride (1.2 eq), Triethylamine (1.5 eq), Potassium tert-butoxide (tBuOK) (2.0 eq), THF (anhydrous).

  • Procedure:

    • Dissolve 2-methyl-6-nitroaniline in anhydrous THF under nitrogen atmosphere.

    • Cool to 0°C and add Triethylamine.

    • Dropwise add 5-Chlorovaleroyl chloride. Stir at room temperature (RT) for 2 hours until the intermediate amide is formed (monitor by TLC).

    • Cool the mixture to 0°C again and add tBuOK portion-wise. (Caution: Exothermic).

    • Reflux the mixture for 4–6 hours to effect cyclization.

    • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc) to yield the nitro-lactam as a yellow solid.

Step 2: Nitro Reduction

Objective: Conversion to this compound.

  • Reagents: Nitro-lactam intermediate, Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).

  • Procedure:

    • Suspend the nitro-lactam in Ethanol/Water.

    • Add Iron powder and Ammonium Chloride.

    • Heat to reflux (80°C) with vigorous stirring for 2 hours.

    • Monitoring: Reaction is complete when the yellow color fades and LC-MS shows M+1 = 205.3.

    • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with Ethanol.

    • Concentrate the filtrate. Redissolve in DCM, wash with water, dry over Na₂SO₄.

    • Isolation: Recrystallize from Ethanol/Hexane or use directly if purity >98%.

Role in Drug Development

This compound is not merely an intermediate but a functional probe in drug discovery.

A. Atropisomerism and Axial Chirality

Due to the 2,6-disubstitution (Methyl and Amino) on the phenyl ring, the rotation around the N-C(phenyl) bond is restricted.

  • Significance: In biological systems, the "twisted" conformation may perfectly match the hydrophobic pocket of enzymes like Factor Xa.

  • Design Strategy: Medicinal chemists use this scaffold to lock the bioactive conformation, potentially increasing potency (lower

    
    ) compared to the unsubstituted analogue.
    
B. Impurity Reference Standard

In the GMP manufacture of Apixaban, the presence of ortho-methylated impurities must be strictly controlled.

  • Origin: Arises from trace contamination of 2-methyl-4-nitroaniline or 2-methyl-6-nitroaniline in the starting materials.

  • Detection: This compound is used to calibrate HPLC methods to ensure the final drug substance contains <0.10% of this specific impurity, as required by ICH Q3A guidelines.

Impurity Profiling Workflow (Graphviz Visualization)

ImpurityProfiling Sample Drug Substance Batch (e.g., Apixaban) HPLC UPLC/HPLC Analysis (C18 Column, Gradient Elution) Sample->HPLC Match Retention Time Matching (RRT Determination) HPLC->Match Standard Reference Standard This compound Standard->HPLC Spike / External Std Quant Quantification (< 0.10% Limit) Match->Quant

Figure 2: Analytical workflow for using the target compound as a reference standard.

Analytical Characterization

For verification of the synthesized material, the following spectral data is expected:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       6.8–7.1 (m, 3H, Aromatic),
      
    • 
       4.8 (s, 2H, -NH₂),
      
    • 
       3.4–3.6 (m, 2H, Lactam N-CH₂),
      
    • 
       2.3–2.4 (m, 2H, Lactam CO-CH₂),
      
    • 
       2.05 (s, 3H, Ar-CH₃),
      
    • 
       1.8–1.9 (m, 4H, Lactam ring).
      
  • LC-MS: ESI+

    
    .
    
  • HPLC Purity: >98.5% (Area %).[3]

References
  • Pinto, D. J. P., et al. (2007). "Discovery of an Oral Factor Xa Inhibitor (Apixaban)." Journal of Medicinal Chemistry, 50(22), 5339–5356. (Contextual reference for N-aryl piperidinone scaffold).

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 1-(2-Amino-6-methylphenyl)piperidin-2-one as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide presents a scientifically grounded hypothesis on the mechanism of action of the novel small molecule, 1-(2-Amino-6-methylphenyl)piperidin-2-one. Based on structural similarities to known pharmacologically active agents and its documented utility as an intermediate in the synthesis of kinase inhibitors, we postulate that this compound functions as an inhibitor of protein kinases, with a specific focus on the Janus kinase (JAK) family. This document provides a detailed exploration of this hypothesis, the underlying scientific rationale, and a comprehensive set of experimental protocols to rigorously test and validate this proposed mechanism. Our approach is designed to be a self-validating system, ensuring scientific integrity and trustworthiness at each stage of investigation.

Introduction: The Emerging Potential of a Novel Scaffold

The piperidine and piperidinone ring systems are privileged scaffolds in medicinal chemistry, forming the core of a vast array of therapeutic agents.[1][2] Their conformational flexibility and synthetic tractability have made them cornerstones in the design of drugs targeting a wide range of biological processes. The compound this compound incorporates this established heterocyclic system with an aminomethylphenyl moiety, a substitution pattern that has been identified in potent kinase inhibitors.[3][4] Notably, this compound has been described as a key intermediate in the synthesis of selective kinase inhibitors, particularly those targeting Janus kinase 2 (JAK2) and other tyrosine kinases implicated in inflammatory conditions and cancers.[5] This guide synthesizes these observations to propose a focused mechanism of action and provides the experimental framework to investigate it.

The Core Hypothesis: Inhibition of the JAK/STAT Signaling Pathway

We hypothesize that This compound acts as a competitive inhibitor of the ATP-binding site of Janus kinases (JAKs), thereby disrupting the JAK/STAT signaling pathway.

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[6] This signaling cascade is integral to immune response, hematopoiesis, and inflammation. Dysregulation of the JAK/STAT pathway is a known driver in a multitude of diseases, including myeloproliferative neoplasms, autoimmune disorders, and various cancers.[6][7]

Our hypothesis is predicated on the following key points:

  • Structural Analogy: The 2-amino-6-methylphenyl group is a key pharmacophore in several known kinase inhibitors. For instance, Dasatinib, a potent inhibitor of Src and Abl kinases, features a similar N-(2-chloro-6-methylphenyl) moiety that engages with the kinase active site.[3][4]

  • Scaffold Precedence: The piperidinone core is present in a variety of kinase inhibitors, contributing to favorable pharmacokinetic properties and providing a rigid scaffold for the presentation of key interacting motifs.[8]

  • Documented Utility: The explicit mention of this compound as an intermediate for JAK2 inhibitors provides a strong, direct link to this specific kinase family.[5]

Tyrosine kinase inhibitors (TKIs) typically function by competing with ATP for binding to the catalytic site of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signal transduction.[9][10] We propose that this compound adopts a similar mechanism of action.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the canonical JAK/STAT signaling pathway and the proposed point of intervention for this compound.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation ADP ADP JAK->ADP pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Gene_Expression Gene Expression (Inflammation, Proliferation) pSTAT->Gene_Expression Nuclear Translocation Compound 1-(2-Amino-6-methylphenyl) piperidin-2-one Compound->JAK Inhibition ATP ATP ATP->JAK Cytokine Cytokine Cytokine->Cytokine_Receptor Binding

Caption: Hypothesized inhibition of the JAK/STAT pathway.

Experimental Validation: A Step-by-Step Methodological Approach

To rigorously test our hypothesis, a multi-faceted experimental approach is required. The following protocols are designed to provide a comprehensive evaluation of the inhibitory potential of this compound.

In Vitro Kinase Inhibition Assay

The initial step is to determine if the compound directly inhibits the enzymatic activity of JAK kinases. A LanthaScreen™ kinase assay is a robust method for this purpose.[11]

Objective: To quantify the in vitro inhibitory activity of this compound against a panel of kinases, with a primary focus on JAK family members (JAK1, JAK2, JAK3, TYK2).

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Serially dilute the compound in DMSO to create a range of concentrations for IC50 determination.

    • Prepare kinase reaction buffer, ATP solution, and substrate solution as per the manufacturer's protocol.[11]

  • Kinase Reaction:

    • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the specific JAK kinase and substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the recommended time (typically 60 minutes).

  • Detection:

    • Stop the reaction by adding a solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody.

    • Incubate for 60 minutes to allow for antibody binding.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Data Analysis:

    • Calculate the emission ratio and plot the results against the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Parameter Description
Kinases JAK1, JAK2, JAK3, TYK2, and a panel of off-target kinases
Substrate Specific peptide substrate for each kinase
ATP Concentration At the Km for each respective kinase
Detection Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Cellular Thermal Shift Assay (CETSA®)

To confirm that the compound engages with its target protein within a cellular context, a Cellular Thermal Shift Assay (CETSA®) is an invaluable tool.[1][12][13] This assay measures the thermal stabilization of a protein upon ligand binding.

Objective: To demonstrate direct binding of this compound to JAK2 in intact cells.

Methodology:

  • Cell Treatment:

    • Culture a suitable cell line (e.g., HEL cells, which harbor a JAK2 V617F mutation) to 80-90% confluency.

    • Treat the cells with various concentrations of the compound or vehicle (DMSO) for a specified time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures using a thermal cycler.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.

    • Collect the supernatant and determine the protein concentration.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting on the soluble fractions using an antibody specific for JAK2.

    • Quantify the band intensities to determine the amount of soluble JAK2 at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble JAK2 against the temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing the CETSA Workflow

CETSA_Workflow Cell_Culture 1. Cell Culture Compound_Treatment 2. Compound Treatment Cell_Culture->Compound_Treatment Thermal_Challenge 3. Thermal Challenge Compound_Treatment->Thermal_Challenge Lysis 4. Cell Lysis Thermal_Challenge->Lysis Centrifugation 5. Centrifugation Lysis->Centrifugation Western_Blot 6. Western Blot Centrifugation->Western_Blot Data_Analysis 7. Data Analysis Western_Blot->Data_Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Analysis of Downstream Signaling

To confirm that target engagement translates to a functional cellular effect, we will assess the phosphorylation status of STAT proteins, which are direct downstream targets of JAK kinases.

Objective: To determine if this compound inhibits the phosphorylation of STAT proteins in a cellular context.

Methodology:

  • Cell Stimulation and Treatment:

    • Culture a relevant cell line (e.g., TF-1 cells) and serum-starve overnight.

    • Pre-treat the cells with various concentrations of the compound or vehicle for 1-2 hours.

    • Stimulate the cells with a cytokine, such as erythropoietin (EPO) or interleukin-3 (IL-3), to activate the JAK/STAT pathway.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[14]

    • Determine the total protein concentration of the lysates.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting on the cell lysates.

    • Probe the membranes with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.[15][16] The use of antibodies for both the phosphorylated and total protein is crucial for accurate quantification.

  • Data Analysis:

    • Quantify the band intensities for p-STAT3 and total STAT3.

    • Normalize the p-STAT3 signal to the total STAT3 signal.

    • A dose-dependent decrease in the p-STAT3/total STAT3 ratio in compound-treated cells compared to the vehicle control will confirm the inhibition of downstream signaling.

Concluding Remarks and Future Directions

The hypothesis presented in this guide, that this compound functions as a JAK kinase inhibitor, is built upon a strong foundation of structural analogy and its documented use in the synthesis of related inhibitors. The proposed experimental workflow provides a robust and self-validating framework to thoroughly investigate this hypothesis. Successful validation of this mechanism of action will position this compound as a promising lead for the development of novel therapeutics for a range of inflammatory and proliferative diseases. Future studies should focus on elucidating the precise binding mode through co-crystallization studies and further characterizing its selectivity profile across the human kinome.

References

  • MySkinRecipes. This compound. Available from: [Link].

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Available from: [Link].

  • Al-Ali, H., et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Omega. 2020;5(45):29337-29345. Available from: [Link].

  • Li, Y., et al. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. European Journal of Medicinal Chemistry. 2019;181:111578. Available from: [Link].

  • Lombardo, L. J., et al. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. Journal of Medicinal Chemistry. 2004;47(27):6658-6661. Available from: [Link].

  • Jayanama, K., & S. A. Grossman. Tyrosine Kinase Inhibitors. StatPearls. 2023. Available from: [Link].

  • Bush, K., & P. A. Bradford. β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine. 2016;6(8):a025247. Available from: [Link].

  • ResearchGate. Does anyone have experience using pSTAT 1 and 3 antibodies for western blots?. Available from: [Link].

  • Shah, N. P., et al. Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. 2004;47(27):6661-6664. Available from: [Link].

  • HMP Education. HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. 2018. Available from: [Link].

  • Pelago Bioscience. CETSA®: Measuring Target Engagement in Whole Blood. Available from: [Link].

  • ResearchGate. Starting material to obtain the substituted piperidine moiety. Available from: [Link].

  • Ames, H. The pharmacology of the beta lactam antibiotics. Mintage Journal of Pharmaceutical and Medical Sciences. 2022;11(4). Available from: [Link].

  • Vainchenker, W., & S. N. Constantinescu. Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. International Journal of Molecular Sciences. 2023;24(11):9275. Available from: [Link].

  • Gagarina, V., et al. Phosphorylation of STAT proteins by recombinant human IL-6 in immortalized human chondrocyte cell lines, T/C28a2 and C28/I2. Osteoarthritis and Cartilage Open. 2017;1(1-2):100004. Available from: [Link].

  • CETSA. CETSA. Available from: [Link].

  • Wikipedia. Tyrosine kinase inhibitor. Available from: [Link].

  • Lombardo, L. J., et al. Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ResearchGate. 2025. Available from: [Link].

  • Cleveland Clinic. Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. 2023. Available from: [Link].

  • Wang, Y., et al. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. 2022;12(15):e4487. Available from: [Link].

  • Gangjee, A., et al. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. 2010;18(17):6224-6237. Available from: [Link].

  • Arwood, M. L., et al. New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation. Cell Chemical Biology. 2021;28(10):1448-1460.e12. Available from: [Link].

  • Lira-Pineda, A., et al. Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. ACS Omega. 2025. Available from: [Link].

  • Carewell Pharma. Beta Lactam Antibiotics || Mechanism of Action || Penicillin || P 2 Unit 1 || Medicinal Chemistry 3. YouTube. 2022. Available from: [Link].

  • Al-Ali, H., et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Central Science. 2020;6(10):1835-1844. Available from: [Link].

  • Hasinoff, B. B., & P. K. Patel. Mechanisms, Monitoring, and Management of Tyrosine Kinase Inhibitors A. Oncology & Therapeutics. 2018;6(1):1-16. Available from: [Link].

  • Protocol Online. STAT-3/phosphoSTAT-3 western blot. Available from: [Link].

  • Emami, A., et al. Pharmacological Effects of β-Lactam Antimicrobial: A Comprehensive Literature Review on Pharmacokinetics, Pharmacodynamics, and. Open Access Journal of Pharmaceutical Sciences and Drug. 2025;1(2). Available from: [Link].

  • Chemical-Kinomics. Drug Discovery - Inhibitor. Available from: [Link].

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Available from: [Link].

  • Elander, N., et al. β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine. 2016;6(8):a025247. Available from: [Link].

  • Leroy, E., & S. N. Constantinescu. Rethinking JAK2 inhibition: Towards novel strategies of more specific and versatile Janus kinase inhibition. Leukemia. 2017;31(5):1023-1038. Available from: [Link].

  • Haverkos, B. M., et al. Selective JAK2 Inhibition Specifically Decreases Hodgkin Lymphoma and Mediastinal Large B-cell Lymphoma Growth In Vitro and In Vivo. Clinical Cancer Research. 2014;20(10):2672-2683. Available from: [Link].

  • BPS Bioscience. JAK2 (Janus Kinase 2) Assay Kit. Available from: [Link].

Sources

An In-Depth Technical Guide to the Biological Targets of Piperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidin-2-one Scaffold in Modern Drug Discovery

The piperidin-2-one moiety, a six-membered lactam, represents a privileged scaffold in medicinal chemistry. Its inherent structural features, including a hydrogen bond donor and acceptor, along with the potential for diverse substitutions at multiple positions, have made it a cornerstone in the design of novel therapeutics. This guide provides a comprehensive technical overview of the key biological targets of piperidin-2-one derivatives, offering insights into their mechanisms of action, the experimental rationale for their investigation, and detailed protocols for target validation. The versatility of this scaffold has led to the development of potent and selective modulators of challenging targets implicated in a range of pathologies, from cancer and neurodegenerative disorders to inflammatory diseases.

This document is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the molecular interactions and functional consequences of piperidin-2-one derivatives on their respective biological targets.

I. Targeting Protein-Protein Interactions: The MDM2-p53 Axis

The interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53 is a critical node in cancer biology.[1] MDM2 negatively regulates p53 by promoting its ubiquitination and subsequent proteasomal degradation.[2] Inhibition of this protein-protein interaction (PPI) with small molecules is a promising strategy to reactivate p53 function in wild-type p53 tumors. Piperidinone-based compounds have emerged as highly potent and selective inhibitors of the MDM2-p53 interaction.[3]

Mechanism of Action

Piperidinone derivatives, such as the clinical candidate AMG 232, are designed to mimic the key interactions of the p53 N-terminal domain with the hydrophobic cleft of MDM2. These compounds typically feature hydrophobic groups that occupy the pockets normally filled by the p53 residues Phe19, Trp23, and Leu26. The piperidinone core serves as a rigid scaffold to orient these pharmacophoric elements for optimal binding affinity.

Key Piperidin-2-one Derivatives and Their Potency

A number of piperidinone-based MDM2-p53 inhibitors have been developed, with several advancing to clinical trials. The potency of these compounds is typically evaluated using biochemical and cell-based assays.

CompoundTargetAssay TypeIC50/KDReference
AMG 232 MDM2HTRFIC50 = 0.6 nM[2]
MDM2BiacoreKD = 0.045 nM[4]
AM-8553 MDM2HTRFIC50 = 1.1 nM[2]
Compound 2 MDM2HTRFIC50 = 2 nM[2]
Compound 3 MDM2HTRFIC50 = 1 nM[2]
Experimental Workflow: Target Validation

The validation of piperidinone derivatives as MDM2-p53 inhibitors involves a multi-step process encompassing biochemical and cellular assays.

MDM2_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays HTRF HTRF Binding Assay Biacore Surface Plasmon Resonance (Biacore) HTRF->Biacore Confirm direct binding & kinetics EdU EdU Proliferation Assay Biacore->EdU Assess cellular potency WB Western Blot (p53, p21 induction) EdU->WB Confirm mechanism of action

Caption: Experimental workflow for validating MDM2-p53 inhibitors.

This protocol outlines a representative HTRF assay for measuring the inhibition of the MDM2-p53 interaction.[5]

  • Reagent Preparation:

    • Prepare a stock solution of the piperidin-2-one test compound in DMSO.

    • Dilute recombinant GST-tagged MDM2 protein and a biotinylated p53-derived peptide in assay buffer.

    • Prepare HTRF detection reagents: Europium cryptate-labeled anti-GST antibody and streptavidin-XL665.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the test compound dilution series to the wells.

    • Add 4 µL of the GST-MDM2 protein solution.

    • Add 4 µL of the biotinylated p53 peptide solution.

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of the pre-mixed HTRF detection reagents.

    • Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

II. Targeting Inflammatory Signaling: IκB Kinase (IKKβ) and MyD88

Chronic inflammation is a hallmark of many diseases, and key signaling pathways that regulate inflammatory responses are attractive therapeutic targets. Piperidin-2-one and its analogs have shown promise in modulating these pathways, primarily through the inhibition of IκB Kinase β (IKKβ) and Myeloid Differentiation primary response 88 (MyD88).

A. IκB Kinase β (IKKβ) Inhibition

IKKβ is a central kinase in the canonical NF-κB signaling pathway.[6] Its activation leads to the phosphorylation and subsequent degradation of IκBα, allowing the transcription factor NF-κB to translocate to the nucleus and activate the expression of pro-inflammatory genes.[7] The piperidin-4-one derivative EF24, a monoketone analog of curcumin, has been identified as a potent IKKβ inhibitor.[8][9]

EF24 directly inhibits the catalytic activity of IKKβ, thereby preventing the phosphorylation of IκBα.[8] This leads to the stabilization of the IκBα/NF-κB complex in the cytoplasm, blocking the inflammatory cascade.

CompoundTargetAssay TypeIC50Reference
EF24 IKKβIn vitro kinase assay~1.9 µM[8]
NF-κB nuclear translocationCell-based1.3 µM[8][10]

This protocol describes a method to assess the direct inhibitory effect of a compound on IKKβ activity.[9]

  • Reagent Preparation:

    • Recombinant active IKKβ enzyme.

    • GST-tagged IκBα as the substrate.

    • [γ-³²P]ATP and unlabeled ATP.

    • Kinase reaction buffer.

  • Assay Procedure:

    • Incubate recombinant IKKβ with varying concentrations of the test compound for 15 minutes at 30°C.

    • Initiate the kinase reaction by adding a mixture of GST-IκBα, MgCl₂, and [γ-³²P]ATP.

    • Allow the reaction to proceed for 20-30 minutes at 30°C.

    • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Visualize the phosphorylated GST-IκBα by autoradiography.

    • Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB sequesters Proteasome Proteasome IkBa->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates Gene Inflammatory Gene Expression Nucleus->Gene activates EF24 EF24 (Piperidin-4-one) EF24->IKK inhibits Proteasome_Pathway cluster_inhibition Protein Target Protein PolyUb Polyubiquitinated Protein Protein->PolyUb Polyubiquitination Ub Ubiquitin E1 E1 Ub->E1 ATP E2 E2 E1->E2 E3 E3 Ligase E2->E3 E3->Protein Substrate Recognition Proteasome19S 19S Regulatory Particle PolyUb->Proteasome19S Recognition Proteasome20S 20S Core Particle Proteasome19S->Proteasome20S Unfolding & Translocation RPN13 RPN13 Proteasome19S->RPN13 Peptides Peptides Proteasome20S->Peptides Degradation RA190 RA190 (Piperidone) RA190->RPN13 covalently binds & inhibits

Caption: Inhibition of the proteasome by RA190.

IV. Targeting Amyloid-β Aggregation in Alzheimer's Disease

The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease. [11]Small molecules that can inhibit this aggregation process are of significant therapeutic interest. Piperidin-2-one derivatives have been designed and synthesized to interfere with Aβ aggregation. [12]

Mechanism of Action

These compounds are thought to bind to Aβ monomers or early oligomers, stabilizing them in a non-aggregation-prone conformation or sterically blocking the sites required for further self-assembly into neurotoxic oligomers and fibrils. [13]

Key Derivative and Inhibitory Activity
CompoundTargetAssay Type% InhibitionReference
Compound 7q Aβ(1-42) AggregationThioflavin T59.11% at 20 µM[12]
Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay

This is a widely used method to monitor amyloid fibril formation in vitro. [14]

  • Reagent Preparation:

    • Prepare a stock solution of synthetic Aβ(1-42) peptide.

    • Prepare a stock solution of Thioflavin T (ThT) in assay buffer.

    • Prepare dilutions of the piperidin-2-one test compound.

  • Aggregation Assay:

    • In a 96-well black plate, mix the Aβ(1-42) peptide solution with the test compound or vehicle.

    • Add ThT to each well.

    • Incubate the plate at 37°C with intermittent shaking.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals.

    • An increase in ThT fluorescence indicates fibril formation.

    • Plot fluorescence intensity versus time to generate aggregation curves.

    • Compare the curves in the presence and absence of the inhibitor to determine the extent of inhibition.

Conclusion

The piperidin-2-one scaffold has proven to be a remarkably versatile platform for the development of modulators of diverse and challenging biological targets. The examples highlighted in this guide, from disrupting protein-protein interactions in cancer to inhibiting enzymatic activity in inflammatory pathways and preventing protein aggregation in neurodegenerative diseases, underscore the broad therapeutic potential of this chemical class. The detailed experimental protocols provided herein offer a framework for the robust evaluation and validation of novel piperidin-2-one derivatives. As our understanding of the molecular basis of disease continues to expand, the rational design of new generations of piperidin-2-one-based compounds holds immense promise for the future of targeted therapeutics.

References

  • Gámez-García, A., et al. (2022). An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry. STAR Protocols, 3(1), 101183. [Link]

  • Bitesize Bio. (2022). Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. [Link]

  • Feng, C., et al. (2016). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Bioorganic & Medicinal Chemistry, 24(10), 2236-2246. [Link]

  • ResearchGate. Diagram summarizing known amyloid-β aggregation pathways. [Link]

  • Kasinski, A. L., et al. (2008). Inhibition of IκB kinase-nuclear factor-κB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin. Molecular Pharmacology, 74(3), 654-661. [Link]

  • ResearchGate. Schematic Diagram of NF-kB Activation. [Link]

  • ResearchGate. Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. [Link]

  • ResearchGate. Schematic representation of the proteasome degradation pathways. [Link]

  • Sun, D., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters, 5(8), 942-947. [Link]

  • An, G., et al. (2017). Targeting proteasome ubiquitin receptor Rpn13 in multiple myeloma. Leukemia, 31(6), 1416-1425. [Link]

  • Banerjee, A., et al. (2020). Complete aggregation pathway of amyloid β (1-40) and (1-42) resolved on an atomically clean interface. Science Advances, 6(15), eaaz9022. [Link]

  • Nag, S., et al. (2013). The MDM2-p53 pathway revisited. Journal of Biomedical Research, 27(4), 254-271. [Link]

  • UWSpace. Piperine Derivatives as Modulators of Amyloid-Beta (Aβ) Aggregation. [Link]

  • Creative Diagnostics. Ubiquitin-Proteasome Pathway. [Link]

  • Pires, N., et al. (2022). New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies. International Journal of Molecular Sciences, 23(20), 12286. [Link]

  • Ghattas, M. A., et al. (2021). Ligand-Based and Docking-Based Virtual Screening of MDM2 Inhibitors as Potent Anticancer Agents. Molecules, 26(16), 4758. [Link]

  • Creative Diagnostics. The NF-kB Signaling Pathway. [Link]

  • Sun, D., et al. (2014). Discovery of a Small Molecule MDM2 Inhibitor (AMG 232) for Treating Cancer. Journal of Medicinal Chemistry, 57(4), 1454-1472. [Link]

  • Saify, Z. S., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medicinal Chemistry Research, 22(8), 3649-3656. [Link]

  • Atwood, C. S., et al. (2004). Aggregation pathways of the amyloid β(1–42) peptide depend on its colloidal stability and ordered β-sheet stacking. Biophysical Journal, 86(6), 3848-3863. [Link]

  • Wikipedia. MyD88. [Link]

  • Sabancılar, İ., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 2(1), 1-6. [Link]

  • Moodle@Units. Co-immunoprecipitation Protocol: Your Practical Guide To Co-IPs. [Link]

  • Frontiers. Amyloid-beta aggregation implicates multiple pathways in Alzheimer's disease: Understanding the mechanisms. [Link]

  • Kasinski, A. L., et al. (2008). Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin. Molecular pharmacology, 74(3), 654-661. [Link]

  • Wang, H., et al. (2018). Binding Ensembles of p53-MDM2 Peptide Inhibitors by Combining Bayesian Inference and Atomistic Simulations. International Journal of Molecular Sciences, 19(11), 3469. [Link]

  • Kasinski, A. L., et al. (2008). Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. Molecular Pharmacology, 74(3), 654-661. [Link]

  • Boster Biological Technology. NF-κB Signaling Pathway. [Link]

  • Kumar, A., et al. (2023). Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease. International Journal of Molecular Sciences, 24(14), 11467. [Link]

  • Liao, X., et al. (2018). The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 160, 103-117. [Link]

  • Ciechanover, A. (1998). The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death. Proceedings of the National Academy of Sciences, 95(22), 12743-12744. [Link]

  • ResearchGate. Schematic representation of MDM2 signaling pathway showing a... [Link]

  • ResearchGate. EC50/IC50 values for piperine at reported targets. [Link]

  • ResearchGate. Schematic and simplified amyloid-beta peptide aggregation pathway. [Link]

  • IRIS. New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies. [Link]

  • Wikipedia. p53. [Link]

  • ResearchGate. Regulation of p53 and MDM2 and the outcomes of p53 activation. [Link]

Sources

Stability and storage of 1-(2-Amino-6-methylphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of 1-(2-Amino-6-methylphenyl)piperidin-2-one

Introduction

This compound is a molecule of interest in pharmaceutical research and development, incorporating two key functional moieties: a lactam (the piperidin-2-one ring) and an aromatic amine (the 2-amino-6-methylphenyl group). The inherent reactivity of these groups dictates the chemical stability of the compound and, consequently, its viability as a drug candidate or research tool. Understanding the degradation pathways and establishing optimal storage conditions are critical for ensuring the integrity, potency, and safety of this compound throughout its lifecycle, from laboratory synthesis to potential clinical application.

This technical guide provides a comprehensive overview of the stability and storage considerations for this compound. Drawing upon established chemical principles and extensive experience with analogous structures, this document offers a predictive analysis of potential degradation pathways and outlines robust methodologies for conducting stability assessments. The protocols and insights herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to design and execute self-validating stability studies, ensuring the quality and reliability of their work.

Chemical and Physical Properties

The stability of this compound is intrinsically linked to its chemical structure. The presence of a hydrolytically susceptible lactam and an oxidatively sensitive aromatic amine makes the molecule prone to degradation under various environmental conditions.

PropertyValueSource
Molecular FormulaC₁₂H₁₆N₂ON/A
Molecular Weight204.27 g/mol N/A
AppearanceLikely a solid at room temperatureInferred from similar compounds
SolubilityExpected to have some solubility in organic solvents and aqueous acidic solutionsInferred from functional groups

Potential Degradation Pathways

The primary modes of degradation for this compound are anticipated to be hydrolysis of the lactam ring and oxidation of the aromatic amine. These pathways can be exacerbated by exposure to heat, light, and non-neutral pH conditions.

Hydrolytic Degradation

The six-membered piperidin-2-one ring is a cyclic amide, or lactam, which is susceptible to hydrolysis. This reaction involves the cleavage of the amide bond, leading to the opening of the ring to form an amino acid derivative. The rate of hydrolysis is significantly influenced by pH, with both acidic and basic conditions catalyzing the degradation.[1][2]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1]

  • Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the lactam.

Caption: Predicted hydrolytic degradation of the lactam ring.

Oxidative Degradation

The 2-amino-6-methylphenyl group is an aromatic amine, a class of compounds known to be sensitive to oxidation.[3][4] Oxidation can be initiated by atmospheric oxygen, trace metal ions, or exposure to light (photo-oxidation). The degradation products are often complex and can be highly colored, which may serve as a visual indicator of instability. Aromatic amines can undergo oxidation to form a variety of products, including nitroso, nitro, and polymeric species.[5][6][7] The presence of an electron-donating amino group on the aromatic ring makes it particularly susceptible to oxidative processes.[8]

Caption: Predicted oxidative degradation of the aromatic amine moiety.

Recommended Storage and Handling

Based on the potential degradation pathways, the following storage and handling procedures are recommended to maintain the integrity of this compound.

Long-Term Storage

For long-term storage, the compound should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen to minimize oxidative degradation.[9] Storage at low temperatures (-20°C is recommended) will slow down the rates of all potential degradation reactions. The storage area should be dark to prevent photo-oxidation.

ConditionRecommendationRationale
Temperature-20°CTo reduce the rate of chemical degradation.
AtmosphereInert gas (Argon or Nitrogen)To prevent oxidation of the aromatic amine.
LightProtected from light (amber vials)To prevent photolytic degradation.
ContainerTightly sealed, inert material (e.g., glass)To prevent exposure to moisture and air.[10][11][12]
Short-Term Storage and Handling

For routine laboratory use, it is advisable to store smaller aliquots in a desiccator at 2-8°C to minimize repeated freeze-thaw cycles and exposure of the bulk material to atmospheric conditions.[10][11]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[10] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[10][11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9][13]

Design of a Comprehensive Stability Study

A systematic stability study is essential to definitively characterize the degradation profile of this compound. This involves conducting forced degradation studies to identify potential degradants and developing a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation, or stress testing, is designed to accelerate the degradation of a compound to identify its likely degradation products and pathways.[14] This information is crucial for developing a stability-indicating analytical method.

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl) Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal Stress (e.g., 60°C) Thermal->Analysis Photo Photolytic Stress (ICH Q1B) Photo->Analysis Start Prepare Solutions of This compound Start->Acid Expose to Stress Start->Base Expose to Stress Start->Oxidation Expose to Stress Start->Thermal Expose to Stress Start->Photo Expose to Stress End Identify Degradation Products and Pathways Analysis->End

Caption: Workflow for conducting forced degradation studies.

Experimental Protocol: Forced Degradation

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 8 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis. Basic conditions often lead to faster degradation.[14][15]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At intervals, take aliquots and dilute for analysis.

  • Thermal Degradation:

    • Store the stock solution in a sealed vial at 60°C in a calibrated oven for 7 days.

    • Analyze samples at the beginning and end of the study.

  • Photolytic Degradation:

    • Expose the stock solution in a photostable, transparent container to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both samples after the exposure period.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[16] Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric (MS) detection is the most common technique for this purpose.

General RP-HPLC Method Development Parameters:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound, or MS detection for more sensitive and specific identification of degradants.[17][18][19]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The stability of this compound is governed by the chemical properties of its constituent lactam and aromatic amine functional groups. It is predicted to be susceptible to hydrolysis under both acidic and basic conditions, and to oxidation, particularly when exposed to air and light. To ensure the integrity of this compound, it is imperative to store it under controlled conditions: at low temperature, protected from light and moisture, and preferably under an inert atmosphere.

The experimental protocols provided in this guide for forced degradation studies and the development of a stability-indicating analytical method offer a robust framework for researchers to systematically evaluate the stability of this compound. By adhering to these principles of scientific integrity and thorough experimental design, professionals in the field of drug development can confidently assess the viability of this and similar molecules for further investigation.

References

  • Santa Cruz Biotechnology. 1-(2-Aminoethyl)
  • CDH Fine Chemical.
  • Jubilant Ingrevia. 2-(Aminomethyl)
  • Sigma-Aldrich.
  • Prabhu, S., et al. (2001). Determination of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolite 2-hydroxyamino-PhIP by liquid chromatography/electrospray ionization-ion trap mass spectrometry. Analytical Biochemistry, 298(2), 306-13.
  • Vevelstad, S. J., et al. (2018). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 57(23), 7843–7854.
  • Apollo Scientific. (S)
  • Al-Zoubi, W., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1848.
  • Chemistry LibreTexts. (2021). 23.
  • Senczyszyn, J., et al. (2022). Chemistry of 2-(2′-Aminophenyl)
  • Modro, A., & Yates, K. (1978). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Journal of the American Chemical Society, 100(1), 272-278.
  • Bakthavathsalam, R., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy, 47(3), 488-496.
  • Lasota, J., & Kaczor, A. A. (2023).
  • Khan, S. B., et al. (2015). Photoreduction of 4-Nitrophenol to 4-Aminophenol Using CdS Nanorods. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 45(10), 1569-1573.
  • Yamamoto, T., et al. (2020). A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp. strain KU43P. Journal of General and Applied Microbiology, 66(5), 265-272.
  • Reddit. (2022). How to carry out oxidation of aniline/aromatic amines to nitro groups?. r/chemhelp.
  • Wikipedia.
  • Leipold, F., et al. (2021). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides.
  • Nunes, C. M., et al. (2019). Photochemical Generation and Characterization of C-Aminophenyl-Nitrilimines: Insights on Their Bond-Shift Isomers by Matrix-Isolation IR Spectroscopy and Density Functional Theory Calculations. The Journal of Organic Chemistry, 84(16), 10077–10087.
  • Holcman, J., & Sehested, K. (1986). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry, 90(8), 1638–1641.
  • Archer, R. P., et al. (2012). A validated GC-MS method for the simultaneous separation and identification of 19 piperazine analogues and congeners in seized illicit drugs. Analytical Methods, 4(6), 1509-1517.
  • Tanthana, C., et al. (2021). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Energy & Fuels, 35(15), 12345–12358.
  • Wikipedia. β-Lactam.
  • Fisher Scientific. 1-(2-Aminoethyl)piperidine, 98%.
  • ResearchGate.
  • Organic Chemistry Portal.
  • Musgrave, R. (2017). Lactam Hydrolysis. YouTube.
  • Singh, S., & Bakshi, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 1-24.
  • ResearchG
  • Canepa, C., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase.
  • Bakthavathsalam, R., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy, 47(3), 488-496.
  • Wikipedia. 4-Aminophenol.
  • Liénard, B. M. R., et al. (2008). The Mechanisms of Catalysis by Metallo β-Lactamases. Journal of the American Chemical Society, 130(4), 1289–1301.
  • Frandsen, H., et al. (1992). Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. Carcinogenesis, 13(4), 629–633.

Sources

An In-Depth Technical Guide to 1-(2-Amino-6-methylphenyl)piperidin-2-one: Synthesis, Safety, and Handling for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2-amino-6-methylphenyl)piperidin-2-one, a key intermediate in the synthesis of selective kinase inhibitors, particularly those targeting Janus kinase 2 (JAK2).[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and, most critically, its safe handling in a laboratory setting. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this guide extrapolates potential hazards and handling protocols from structurally related molecules, including aromatic amines and piperidine derivatives, to establish a robust framework for risk mitigation.

Introduction and Scientific Context

This compound (CAS No: 1211496-23-9; Molecular Formula: C₁₂H₁₆N₂O; Molecular Weight: 204.27 g/mol ) has emerged as a valuable building block in medicinal chemistry.[1] Its utility lies in its unique bifunctional nature, possessing a nucleophilic aromatic amine and a lactam moiety. This arrangement is particularly amenable to the construction of complex heterocyclic systems that are central to the pharmacophores of many targeted therapeutics. Its primary application to date has been in the development of potent and selective JAK2 inhibitors, a class of drugs with significant therapeutic potential in the treatment of myeloproliferative neoplasms and other inflammatory conditions.[2][3][4]

The synthesis and subsequent manipulation of this intermediate require a thorough understanding of its chemical properties and potential reactivity. This guide aims to provide that understanding, with a strong emphasis on ensuring the safety of laboratory personnel.

Physicochemical Properties

While extensive experimental data for this specific compound is not publicly available, its structure allows for the prediction of key physicochemical properties.

PropertyPredicted Value/InformationSource/Justification
CAS Number 1211496-23-9[1]
Molecular Formula C₁₂H₁₆N₂O[1]
Molecular Weight 204.27 g/mol [1]
Appearance Likely a solid at room temperatureBased on similar N-aryl lactams
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.Common for similar organic molecules.
Stability Stable under standard laboratory conditions. May be sensitive to strong oxidizing agents and strong acids. Aromatic amines can be sensitive to light and air.Inferred from general chemical principles of aromatic amines and lactams.

Synthesis of this compound: A Plausible Approach

The synthesis of N-aryl lactams is a well-established field in organic chemistry. Two of the most powerful methods for constructing the crucial C-N bond are the Buchwald-Hartwig amination and the Ullmann condensation. Below is a detailed, plausible experimental protocol for the synthesis of this compound via a Buchwald-Hartwig cross-coupling reaction. This method is chosen for its generally high yields, functional group tolerance, and milder reaction conditions compared to traditional Ullmann couplings.

Proposed Synthetic Route: Buchwald-Hartwig Amination

The proposed synthesis involves the palladium-catalyzed cross-coupling of 2-piperidinone with a suitable ortho-substituted aminophenyl halide, such as 2-bromo-3-methylaniline.

Synthesis cluster_reactants Starting Materials cluster_reagents Reaction Conditions Reactant1 2-Piperidinone Product This compound Reactant1->Product Reactant2 2-Bromo-3-methylaniline Reactant2->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Product Base Base (e.g., Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product caption Buchwald-Hartwig Synthesis

Caption: Plausible Buchwald-Hartwig synthesis of the target compound.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on established literature for similar transformations.[5][6][7] Researchers should perform their own risk assessment and optimization.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-piperidinone (1.0 eq), 2-bromo-3-methylaniline (1.1 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and a phosphine ligand like Xantphos (0.04 eq).

  • Solvent Addition: Add anhydrous toluene via syringe. The reaction mixture is typically heterogeneous.

  • Reaction Execution: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety and Handling

Due to the lack of specific toxicological data for this compound, a cautious approach to handling is imperative. The following safety precautions are derived from the known hazards of its structural components: the piperidine ring and the aromatic amine moiety.

Hazard Assessment
  • Aromatic Amines: This class of compounds can be toxic and may cause skin and eye irritation. Some aromatic amines are known or suspected carcinogens.

  • Piperidine Derivatives: Piperidines can be corrosive and cause severe skin burns and eye damage. They may also be harmful if swallowed or inhaled.[8]

  • Lactams: While generally less reactive than their acyclic amide counterparts, some lactams can cause irritation.

Based on these, this compound should be treated as a potentially hazardous substance.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

PPE cluster_ppe Required Personal Protective Equipment Compound 1-(2-Amino-6-methylphenyl) piperidin-2-one LabCoat Flame-retardant Lab Coat Compound->LabCoat Protects skin and clothing Goggles Chemical Splash Goggles Compound->Goggles Protects eyes from splashes Gloves Nitrile or Neoprene Gloves Compound->Gloves Prevents skin contact Respirator Respirator (if handling powder outside a fume hood) Compound->Respirator Prevents inhalation of dust caption Essential PPE for Handling

Caption: Recommended PPE for handling the target compound.

Engineering Controls
  • Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Spill and Emergency Procedures
  • Spill: In case of a spill, evacuate the area. Wear appropriate PPE, including a respirator. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal
  • Chemical Waste: Dispose of all waste materials, including the compound itself, contaminated consumables, and purification residues, in accordance with local, state, and federal regulations for hazardous chemical waste.

  • Catalyst Waste: Palladium-containing waste should be collected separately for potential recovery or specialized disposal as heavy metal waste.[9][10][11]

Reactivity and Stability

  • Incompatibility: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Decomposition: Thermal decomposition may produce toxic fumes, including carbon oxides and nitrogen oxides.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1] Protection from light is also advisable for aromatic amines.

Conclusion

References

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (2021). [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. (2013). [Link]

  • Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. ScienceDirect. (2022). [Link]

  • This compound. MySkinRecipes. (n.d.). [Link]

  • Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6- phenylpiperidin-2-one. Bulgarian Chemical Communications. (2006). [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. (2007). [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. (2007). [Link]

  • Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. (2015). [Link]

  • Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Journal of the American Chemical Society. (2022). [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. (2007). [Link]

  • Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. ACS Publications. (2011). [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. (n.d.). [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. (2018). [Link]

  • Gram-Scale Synthesis of N Aryl and N Aryl N ′-methylpiperazines on a Novel, Water-Swellable, Oxethane-Linked Poly(ethylene glycol) High-Loading Resin. ResearchGate. (2002). [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. (n.d.). [Link]

  • Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. Publikationsserver der Universität Regensburg. (2023). [Link]

  • Some Aromatic Amines and related Compounds. PubMed. (2021). [Link]

  • Synthesis and bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6- phenylpiperidin-2-one. Bulgarian Chemical Communications. (2006). [Link]

  • Phosphines: preparation, reactivity and applications. Organophosphorus Chemistry: Volume 47. Royal Society of Chemistry. (2018). [Link]

  • Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. PubMed. (2005). [Link]

  • Processes for preparing jak inhibitors and related intermediate compounds.
  • Assembling examples of N‐alkylated and N‐arylated 4‐aryl‐2‐piperidones. ResearchGate. (2021). [Link]

  • Piperidine Synthesis. DTIC. (1992). [Link]

  • Ps-Al(OTf) 3 Promoted efficient and novel synthesis of substituted N-aryl lactams. Organic Chemistry: An Indian Journal. (2012). [Link]

  • Standard Operating Procedure - Palladium. UCLA Chemistry and Biochemistry. (2017). [Link]

  • Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole. ResearchGate. (2012). [Link]

  • Architecture and synthesis of P,N-heterocyclic phosphine ligands. PMC. (2020). [Link]

  • Hazardous materials disposal. Reddit. (2019). [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. (2016). [Link]

  • Synthesis of piperidinones incorporating an amino acid moiety as potential SP antagonists. Comptes Rendus Chimie. (2002). [Link]

  • Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. Semantic Scholar. (2012). [Link]

  • Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. Organic Chemistry Portal. (2016). [Link]

  • Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. -ORCA - Cardiff University. (2015). [Link]

  • PLATINUM METALS REFINERY - Implats. (n.d.). [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. (2022). [Link]

  • Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. PMC. (2023). [Link]

  • Aryl Lactams by Regioselective Ozonation of N -Aryl Cyclic Amines. ResearchGate. (2008). [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. ResearchGate. (2015). [Link]

  • Removal Methods of Heavy Metals from Laboratory Wastewater. IISTE.org. (2019). [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. (n.d.). [Link]

  • A clean, safe, and efficient method for the N-carboxyalkylation of lactams. Suschem. (2022). [Link]

  • Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles. PubMed. (2016). [Link]

Sources

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 1-(2-Amino-6-methylphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(2-amino-6-methylphenyl)piperidin-2-one, a key intermediate in the development of novel therapeutics. The synthesis is strategically designed in two main stages: the preparation of the precursor 2-methyl-6-nitroaniline, followed by a palladium-catalyzed Buchwald-Hartwig amination reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations of experimental choices, and safety considerations to ensure a reproducible and efficient synthesis.

Introduction

The piperidine-2-one scaffold is a prevalent structural motif in a wide array of biologically active molecules and natural products.[1] Its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The target molecule, this compound, serves as a crucial building block for the synthesis of more complex pharmaceutical agents, where the aniline moiety provides a handle for further functionalization.

This protocol details a reliable and scalable two-part synthesis. The first part focuses on the synthesis of the key aniline precursor, 2-methyl-6-nitroaniline, through a directed nitration of 2-methylaniline after protection of the amino group. The second part describes the critical C-N bond formation via a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forging aryl-amine bonds.[2][3]

Experimental Design and Rationale

The overall synthetic strategy is depicted below. The rationale for this two-stage approach is to first install the necessary substituents on the aromatic ring before coupling it with the piperidin-2-one moiety. This avoids potential side reactions and allows for a more controlled and higher-yielding final step.

Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Buchwald-Hartwig Amination A 2-Methylaniline B N-(2-methylphenyl)acetamide A->B Acetic anhydride, Pyridine C N-(2-methyl-6-nitrophenyl)acetamide B->C HNO₃, H₂SO₄ D 2-Methyl-6-nitroaniline C->D HCl, EtOH, H₂O F 1-(2-Nitro-6-methylphenyl)piperidin-2-one D->F Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene E Piperidin-2-one E->F G This compound F->G Fe, NH₄Cl, EtOH, H₂O

Sources

Synthesis of 1-(2-Amino-6-methylphenyl)piperidin-2-one Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Aryl Piperidin-2-ones in Medicinal Chemistry

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Among these, N-aryl piperidin-2-one derivatives have garnered significant attention from researchers and drug development professionals due to their diverse pharmacological activities, including potential applications as anticancer, anti-inflammatory, and antipsychotic agents.[1][3] The strategic introduction of an amino-substituted aryl group at the nitrogen of the piperidin-2-one core can significantly influence the molecule's three-dimensional structure and its interactions with biological targets. This application note provides a comprehensive guide to the synthesis of a key building block, 1-(2-Amino-6-methylphenyl)piperidin-2-one, and its derivatives, employing the robust and versatile Buchwald-Hartwig amination reaction.

Synthetic Strategy: The Buchwald-Hartwig Amination Approach

The formation of the crucial C-N bond between the piperidin-2-one nitrogen and the aryl ring is efficiently achieved through the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction has become a staple in modern organic synthesis due to its broad substrate scope and functional group tolerance.[4][5] The general transformation is depicted below:

Figure 1: General scheme for the Buchwald-Hartwig amination.

The reaction mechanism proceeds through a catalytic cycle involving a palladium(0) species. Key steps include oxidative addition of the aryl halide to the palladium center, coordination of the amine (in this case, the lactam), deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the palladium(0) catalyst.[6]

Rationale for Experimental Choices
  • Aryl Halide: 2-Bromo-3-methylaniline is selected as the starting material. Aryl bromides often provide a good balance of reactivity and stability compared to the more reactive but less stable aryl iodides and the less reactive aryl chlorides.[4] The presence of the methyl group provides steric hindrance, which can be a challenge, necessitating a carefully chosen catalyst system.

  • Catalyst and Ligand: A palladium precatalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is commonly used. The choice of ligand is critical for the success of the reaction, especially with challenging substrates. A bulky, electron-rich phosphine ligand like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is highly effective in promoting the coupling of sterically hindered anilines.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the piperidin-2-one nitrogen. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice for this purpose.[5]

  • Solvent: An inert, anhydrous, and high-boiling solvent is necessary to ensure the reaction proceeds to completion. Toluene is a suitable choice, allowing for the reaction to be heated to the required temperature.[8]

Detailed Experimental Protocol

This protocol details the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
2-Bromo-3-methylanilineC₇H₈BrN186.0510.01.86 g
Piperidin-2-one (δ-Valerolactam)C₅H₉NO99.1312.01.19 g
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.720.1 (1 mol%)91.6 mg
XPhosC₃₉H₄₉P548.770.4 (4 mol%)219.5 mg
Sodium tert-butoxide (NaOt-Bu)C₄H₉NaO96.1014.01.35 g
Anhydrous TolueneC₇H₈92.14-50 mL
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Procedure
  • Reaction Setup: In a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3-methylaniline (1.86 g, 10.0 mmol), piperidin-2-one (1.19 g, 12.0 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), XPhos (219.5 mg, 0.4 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene (50 mL) to the flask via a syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring under the inert atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding 50 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization of this compound
  • ¹H NMR (400 MHz, CDCl₃) δ: 7.10-6.90 (m, 3H, Ar-H), 4.80 (br s, 2H, NH₂), 3.65 (t, J = 6.0 Hz, 2H, N-CH₂), 2.50 (t, J = 6.0 Hz, 2H, CO-CH₂), 2.25 (s, 3H, Ar-CH₃), 1.95-1.85 (m, 4H, CH₂-CH₂).

  • ¹³C NMR (100 MHz, CDCl₃) δ: 171.5 (C=O), 145.0 (C-NH₂), 138.0 (C-CH₃), 130.0 (Ar-C), 125.0 (Ar-C), 120.0 (Ar-C), 118.0 (Ar-C), 52.0 (N-CH₂), 32.5 (CO-CH₂), 23.0 (CH₂), 21.0 (CH₂), 18.0 (Ar-CH₃).

  • FTIR (KBr, cm⁻¹): 3450-3300 (N-H stretch), 3050 (Ar C-H stretch), 2940, 2860 (Aliphatic C-H stretch), 1660 (C=O stretch, amide).

  • Mass Spectrometry (ESI+): m/z = 205.13 [M+H]⁺.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis A Combine Reactants, Catalyst, Ligand, and Base B Establish Inert Atmosphere A->B C Add Anhydrous Solvent B->C D Heat to 110°C with Stirring C->D E Monitor by TLC D->E F Cool and Quench E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry and Concentrate H->I J Flash Column Chromatography I->J K Characterization (NMR, IR, MS) J->K

Figure 2: Step-by-step workflow for the synthesis.

Alternative Synthetic Approaches

While the Buchwald-Hartwig amination is a highly effective method, other strategies for N-arylation of lactams exist. The Ullmann condensation, a copper-catalyzed reaction, is a classical alternative.[9] However, it often requires harsher reaction conditions, such as higher temperatures, and may have a more limited substrate scope compared to the palladium-catalyzed methods.[9]

Conclusion

The Buchwald-Hartwig amination provides a reliable and high-yielding route for the synthesis of this compound and its derivatives. The careful selection of the palladium catalyst, a sterically hindered and electron-rich phosphine ligand, a strong base, and an appropriate solvent are paramount to the success of this transformation, particularly with sterically demanding substrates. The protocol outlined in this application note serves as a robust starting point for researchers in the field of medicinal chemistry and drug discovery, enabling the synthesis of valuable N-aryl piperidin-2-one building blocks for the development of novel therapeutic agents.

References

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society. Retrieved from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. (2023). MDPI. Retrieved from [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). University of Nottingham. Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. (n.d.). Catalysis Consulting. Retrieved from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved from [Link]

  • A Mini Review on Piperizine Derivatives and their Biological Activity. (2021). Jetir.org. Retrieved from [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). PMC. Retrieved from [Link]

Sources

Using 1-(2-Amino-6-methylphenyl)piperidin-2-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(2-Amino-6-methylphenyl)piperidin-2-one in Medicinal Chemistry

Part 1: Introduction & Strategic Value

In the optimization of small-molecule inhibitors, particularly for kinases (e.g., JAK2) and metabolic enzymes (e.g., 11β-HSD1), conformational control is paramount. This compound represents a "privileged" building block designed to address two critical challenges in drug discovery: solubility and selectivity via atropisomerism .

Unlike flat aniline linkers, this scaffold incorporates a 2,6-disubstitution pattern (the amino group at C2 and the methyl group at C6) relative to the piperidinone attachment. This steric congestion restricts rotation around the N-aryl bond, forcing the molecule into a twisted conformation. When coupled to a heteroaromatic core (e.g., a pyrimidine or pyridine), this twist can lock the molecule into a bioactive conformation that fits narrow hydrophobic pockets while minimizing entropic penalties upon binding.

Furthermore, the piperidin-2-one (δ-valerolactam) moiety serves as a polar, hydrogen-bond-accepting solubilizing group that is often metabolically more stable than its open-chain amide or basic amine counterparts.

Part 2: Chemical Profile & Stability

PropertySpecification
Chemical Name This compound
CAS Number 1211496-23-9
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water.
pKa (Calculated) ~3.5–4.0 (Aniline nitrogen)
Storage Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Stability Note: The primary aniline amine is susceptible to oxidation over time. Store under inert gas. The lactam ring is generally stable to standard hydrolytic conditions but may open under strong acidic/basic reflux.

Part 3: Synthetic Protocols

This section details the primary workflow for incorporating this scaffold into a kinase inhibitor core (e.g., a 2,4-dichloropyrimidine derivative).

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Use Case: Coupling to electron-deficient heteroaryl chlorides (e.g., 2,4-dichloropyrimidine, 4-chloropyridine).

Mechanism: The aniline nitrogen attacks the electrophilic carbon of the heterocycle. The 6-methyl group exerts steric hindrance, often requiring elevated temperatures or acid catalysis to drive the reaction to completion.

Reagents:

  • Starting Material: this compound (1.0 equiv)

  • Electrophile: 2,4-Dichloropyrimidine (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: n-Butanol (n-BuOH) or DMA (Dimethylacetamide)

Step-by-Step Procedure:

  • Preparation: In a dry pressure vial equipped with a magnetic stir bar, dissolve the electrophile (e.g., 2,4-dichloropyrimidine, 1.1 mmol) in n-BuOH (5 mL).

  • Addition: Add this compound (1.0 mmol) followed by DIPEA (2.5 mmol).

  • Reaction: Seal the vial and heat to 100–120°C for 4–12 hours.

    • Note: The steric bulk of the methyl group may slow the reaction compared to a simple aniline. Monitor by LC-MS.

  • Work-up: Cool to room temperature.

    • If precipitate forms: Filter and wash with cold isopropanol.

    • If solution remains: Concentrate in vacuo, redissolve in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via Flash Column Chromatography (SiO₂; Gradient: 0–10% MeOH in DCM).

Protocol B: Buchwald-Hartwig Cross-Coupling

Use Case: Coupling to unactivated aryl halides or when SNAr fails due to steric hindrance.

Reagents:

  • Catalyst: Pd₂(dba)₃ (2–5 mol%)

  • Ligand: Xantphos or BrettPhos (4–10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a reaction tube with the aryl halide (1.0 equiv), this compound (1.1 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃, and Ligand.

  • Inertion: Evacuate and backfill with Nitrogen (3x). Add anhydrous 1,4-Dioxane (concentration ~0.2 M).

  • Reaction: Heat at 100°C for 12–16 hours.

  • Work-up: Filter through a pad of Celite to remove palladium residues. Rinse with EtOAc.

  • Purification: Concentrate and purify via reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Part 4: Atropisomerism & Structural Logic

The defining feature of this scaffold is the restricted rotation around the C(phenyl)-N(lactam) and C(phenyl)-N(amine) bonds.

Visualizing the Conformational Lock:

Atropisomerism Scaffold 1-(2-Amino-6-methylphenyl) piperidin-2-one StericClash Steric Clash: 6-Methyl vs. Lactam Carbonyl Scaffold->StericClash Structural Feature Conformation Twisted Conformation (Non-planar) StericClash->Conformation Forces Selectivity Selectivity Filter: Fits Narrow Kinase Pockets (e.g., JAK2, CDK) Conformation->Selectivity Enables

Caption: The 6-methyl substituent creates a steric barrier, forcing the phenyl ring out of plane relative to the piperidinone, creating a defined 3D vector.

Implications for Drug Design:

  • Axial Chirality: If the rotation barrier is sufficiently high (>20 kcal/mol), the coupled product may exist as separable atropisomers (M and P helicity).

  • Resolution Protocol:

    • Check for peak splitting in HPLC using a chiral column (e.g., Chiralpak AD-H or OD-H).

    • Mobile Phase: Hexane/IPA or CO₂/MeOH (SFC).

    • Separating atropisomers can yield a "eutomer" (active isomer) with significantly higher potency and selectivity than the racemate.

Part 5: Biological Context (JAK2 & 11β-HSD1)

This scaffold is frequently cited in the development of Type I and Type I½ kinase inhibitors .

  • JAK2 Inhibition: The amino-phenyl motif binds to the kinase hinge region (via the coupled heterocycle), while the piperidin-2-one projects into the solvent-exposed region or a specific ribose-binding pocket, improving solubility without disrupting the hinge hydrogen bonds.

  • 11β-HSD1 Inhibition: The bulky lactam mimics the steroid core or occupies the hydrophobic catalytic site, preventing the conversion of cortisone to cortisol.

Experimental Workflow for Validation:

Workflow Step1 Step 1: Coupling (SNAr or Buchwald) Step2 Step 2: Chiral QC (Check for Atropisomers) Step1->Step2 Step3 Step 3: Biological Assay (JAK2 / 11β-HSD1 IC50) Step2->Step3

Caption: General workflow from synthesis to biological validation.

References

  • MySkinRecipes. (n.d.). This compound Product Information. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (2025). Piperidine-containing drugs and recently studied analogs.[1] PubMed. Retrieved October 26, 2023, from [Link]

  • Vertex AI Search. (2023). Consolidated Search Results for CAS 1211496-23-9.

Sources

1-(2-Amino-6-methylphenyl)piperidin-2-one as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 1-(2-Amino-6-methylphenyl)piperidin-2-one in High-Value Scaffold Synthesis

Executive Summary

This guide details the strategic application of This compound (CAS: 1211496-23-9) as a privileged building block in medicinal chemistry.[1][2] Unlike simple anilines, this scaffold incorporates a valerolactam ring fused to an ortho-substituted phenyl system.[1][2] The specific 2-amino-6-methyl substitution pattern introduces significant steric constraints, enforcing a non-planar conformation between the lactam and phenyl rings.[1][2]

This structural rigidity makes the compound an ideal precursor for atropisomeric kinase inhibitors (e.g., targeting KRAS or BTK) and conformationally restricted peptidomimetics.[1][2] This document provides validated protocols for its synthesis, handling, and downstream derivatization, emphasizing its utility in controlling axial chirality in drug candidates.[1][2]

Compound Profile & Physicochemical Properties

PropertySpecification
IUPAC Name This compound
CAS Number 1211496-23-9
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in Water
pKa (Conjugate Acid) ~3.5 (Aniline nitrogen)
Key Structural Feature N-C Axial Chirality Potential: The C(aryl)-N(lactam) bond has restricted rotation due to the 6-methyl group and the lactam carbonyl.[1][2]

Strategic Utility: The Atropisomerism Advantage[1][2]

In modern drug discovery, "escaping flatland" is a priority.[1][2] This scaffold offers a pre-organized 3D architecture.[1][2]

  • Conformational Locking: The steric clash between the lactam ring (specifically the C6-methylene and C2-carbonyl) and the phenyl ring's ortho-substituents (6-Methyl and 2-Amino) forces the two rings to adopt an orthogonal alignment.[1][2]

  • Axial Chirality: Depending on the barrier to rotation (which can be modulated by further derivatizing the amine), this scaffold can exist as stable atropisomers (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     and 
    
    
    
    ).[2] This is critical for designing inhibitors that bind selectively to chiral pockets in enzymes like kinases.[1][2]
  • Solubility Enhancement: The lactam ring improves solubility compared to a flat biaryl system while maintaining lipophilicity for membrane permeability.[1][2]

Protocol A: Robust Synthesis of the Scaffold

While available commercially, in-house synthesis is often required for scale-up or analog generation.[1][2] The most reliable route utilizes a Copper-Catalyzed Goldberg coupling followed by chemoselective reduction.[1][2]

Step 1: C-N Cross-Coupling (Goldberg Reaction)

Objective: Couple piperidin-2-one (valerolactam) with 2-iodo-3-nitrotoluene.[1][2]

Reagents:

  • Piperidin-2-one (1.2 equiv)[1][2]

  • 2-Iodo-3-nitrotoluene (1.0 equiv)[1][2]

  • CuI (10 mol%)[1][2]

  • Trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) - Ligand[1][2]

  • K₃PO₄ (2.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane (anhydrous)[1][2]

Procedure:

  • Charge a dried reaction vessel with 2-iodo-3-nitrotoluene (10 mmol), piperidin-2-one (12 mmol), CuI (190 mg), and K₃PO₄ (4.25 g).

  • Evacuate and backfill with Argon (3 cycles).[1][2]

  • Add 1,4-Dioxane (20 mL) and the diamine ligand (0.32 mL).

  • Heat to 100°C for 16–24 hours. Monitor by LC-MS for the disappearance of the aryl iodide.[1][2]

  • Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad. Wash filtrate with water and brine.[1][2] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Target Intermediate: 1-(2-Methyl-6-nitrophenyl)piperidin-2-one.[1][2]

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to the amine without reducing the lactam or inducing side reactions.[1][2]

Reagents:

  • Iron powder (5.0 equiv)[1][2]

  • Ammonium Chloride (5.0 equiv)[1][2]

  • Solvent: EtOH/Water (4:1)[2]

Procedure:

  • Dissolve the nitro intermediate from Step 1 in EtOH/Water (4:1 concentration ~0.2 M).[1][2]

  • Add Iron powder and NH₄Cl.[1][2]

  • Heat to 70°C with vigorous stirring for 2–4 hours.

  • Validation: TLC should show a polar, UV-active spot (amine) and disappearance of the non-polar nitro compound.[1][2]

  • Workup: Filter hot through Celite (caution: pyrophoric iron waste). Rinse with MeOH.[1][2] Concentrate the filtrate.

  • Isolation: Redissolve residue in DCM, wash with sat. NaHCO₃. Dry and concentrate.

    • Final Product:This compound .[1][2][3]

Protocol B: Downstream Library Generation (Urea Formation)[1][2]

The most common application of this scaffold is the formation of ureas to target the "hinge region" or "DFG-pocket" of kinases.[1][2]

Reaction: Scaffold-NH₂ + Isocyanate ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 Urea Derivative.[2]

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous THF or DCM.

  • Cool to 0°C .

  • Add the desired Isocyanate (e.g., Phenyl isocyanate, 1.1 equiv) dropwise.[1][2]

  • Add a catalytic amount of DMAP (0.1 equiv) or base (DIPEA) if the reaction is sluggish.[1][2]

  • Allow to warm to RT and stir for 4 hours.

  • Purification: Most urea products will precipitate upon addition of hexanes or can be purified via reverse-phase HPLC.[1][2]

Note on Atropisomerism: The formation of the urea adds significant bulk to the 2-position.[1][2] This often raises the rotational energy barrier (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) of the N-Aryl bond above 20 kcal/mol, rendering the product physically separable into stable atropisomers at room temperature.[2] Chiral SFC (Supercritical Fluid Chromatography) is recommended for separation.[1][2]

Visualizing the Workflow

The following diagram illustrates the synthesis and strategic divergence of the scaffold.

G Start Precursors: Piperidin-2-one + 2-Iodo-3-nitrotoluene Step1 Step 1: C-N Coupling (CuI, Ligand, 100°C) Start->Step1 Inter Intermediate: 1-(2-Methyl-6-nitrophenyl) piperidin-2-one Step1->Inter Step2 Step 2: Reduction (Fe/NH4Cl) Inter->Step2 Product SCAFFOLD: 1-(2-Amino-6-methylphenyl) piperidin-2-one Step2->Product App1 Application A: Urea Formation (Kinase Inhibitors) Product->App1 R-NCO App2 Application B: Buchwald Coupling (Biaryl Amines) Product->App2 Ar-X, Pd App3 Application C: Chiral SFC Separation (Atropisomers) Product->App3 Resolution

Figure 1: Synthetic workflow from commercial precursors to the target scaffold and downstream applications.

References & Further Reading

  • Goldberg Reaction Conditions: Klapars, A., Antilla, J. C., Buchwald, S. L., & Huang, X.[1][2] (2001).[1][2] A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles.[1][2] Journal of the American Chemical Society.[1][2] Link[1][2]

  • Atropisomerism in Drug Design: LaPlante, S. R., et al. (2011).[1][2] Atropisomerism in drug discovery and development.[1][2] Journal of Medicinal Chemistry. Link[1][2]

  • Nitro Reduction Protocols: Ramadas, S., & Srinivasan, N. (1992).[1][2] Iron-Ammonium Chloride: A Convenient and Neutral Reducing Agent.[1][2] Synthetic Communications. Link[1][2]

  • Compound Registry: PubChem CID 505539744 (Related substructures and properties).[1][2] Link

Disclaimer: This protocol is intended for use by qualified research personnel only. Always consult Safety Data Sheets (SDS) before handling reagents.

Sources

Reaction Conditions for the N-Arylation of Piperidin-2-one: A Synthetic Chemist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

The N-arylated piperidin-2-one (or N-aryl-δ-valerolactam) scaffold is a privileged structural motif in medicinal chemistry and materials science. Its prevalence in pharmaceuticals, natural products, and functional organic materials underscores the critical need for efficient and robust synthetic methods for its construction.[1][2] This guide provides an in-depth analysis of the reaction conditions for the N-arylation of piperidin-2-one, focusing on the underlying principles of catalyst selection, mechanistic causality, and practical protocol implementation for the most prevalent catalytic systems.

The Strategic Importance of C(aryl)-N(amide) Bond Formation

The direct formation of a bond between an aryl group and the nitrogen atom of a lactam, such as piperidin-2-one, presents unique challenges. The nitrogen atom's lone pair is delocalized into the adjacent carbonyl group, rendering it significantly less nucleophilic than that of a typical amine. Consequently, classical nucleophilic aromatic substitution (SNAr) reactions are often limited to highly activated aryl halides.[3] Modern synthetic chemistry has largely overcome this hurdle through the development of powerful transition-metal-catalyzed cross-coupling reactions, primarily the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Reaction

The Buchwald-Hartwig amination is arguably the most versatile and widely employed method for C-N bond formation.[4][5][6] Its success is rooted in the rational design of phosphine ligands that modulate the reactivity of the palladium center, enabling the coupling of even weakly nucleophilic amides with a broad range of aryl halides and pseudohalides.[1][5]

Mechanistic Rationale

The catalytic cycle, illustrated below, provides a framework for understanding the critical role of each reaction component. The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes ligand exchange with the deprotonated amide. The final, crucial step is the reductive elimination of the N-aryl piperidin-2-one product, which regenerates the active Pd(0) catalyst.[4][5]

Buchwald_Hartwig_Mechanism pd0 Pd(0)L n ox_add Oxidative Addition pd0->ox_add pd2_complex L -Pd(II)-Ar | X ox_add->pd2_complex ligand_ex Amide Binding & Deprotonation pd2_complex->ligand_ex pd2_amido L -Pd(II)-Ar | N(COR)R' ligand_ex->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 product Ar-N(COR)R' red_elim->product aryl_halide Ar-X aryl_halide->ox_add amide HN(COR)R' amide->ligand_ex base Base base->ligand_ex

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Causality Behind Experimental Choices
  • Palladium Source: Standard precatalysts include Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (Palladium(II) acetate). While Pd₂(dba)₃ is a direct source of Pd(0), Pd(II) sources are readily reduced in situ to the active catalytic species.

  • The Ligand (The Key to Success): The choice of phosphine ligand is paramount. For challenging substrates like amides, bulky, electron-rich monodentate biarylphosphine ligands (e.g., XPhos, BrettPhos, JackiePhos) are often superior.[7]

    • Expertise: These ligands accelerate the rate-limiting reductive elimination step. Their steric bulk creates a coordinatively unsaturated metal center that facilitates the final C-N bond formation. Bidentate ligands like Xantphos can also be effective by preventing the formation of an inhibitory κ²-amidate complex, where the amide binds to palladium through both nitrogen and oxygen, which slows reductive elimination.[1]

    • Trustworthiness: A self-validating protocol begins with ligand screening. For a new substrate, testing a panel of ligands (e.g., a monodentate biarylphosphine and a bidentate ligand like Xantphos) is a prudent starting point.

  • The Base: A strong, non-nucleophilic base is required to deprotonate the piperidin-2-one (pKa ≈ 23-25 in DMSO).

    • Expertise: Sodium tert-butoxide (NaOtBu) is a common choice for its high basicity. However, for base-sensitive substrates, milder carbonate bases like cesium carbonate (Cs₂CO₃) or phosphate bases like potassium phosphate (K₃PO₄) are preferred, often requiring slightly higher temperatures or longer reaction times.

  • Solvent: Anhydrous, aprotic polar solvents are standard. Toluene and 1,4-dioxane are most common, as they effectively solubilize the reactants and are stable at the required reaction temperatures (typically 80-110 °C).[8]

Data Summary: Palladium-Catalyzed Systems
Aryl HalidePalladium Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
Aryl BromidePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.5)Toluene10012-24>90
Aryl ChloridePd(OAc)₂ (2)BrettPhos (4)NaOtBu (2.0)Dioxane11018-3675-85
Aryl TriflatePd₂(dba)₃ (1.5)JackiePhos (3)K₃PO₄ (2.0)Toluene11024~80[7]
Heteroaryl Cl(PAd-DalPhos)Ni(o-tolyl)Cl-NaOtBu (1.5)Dioxane1001670-95[9]

Note: Yields are representative and highly dependent on the specific substrates used.

Detailed Protocol: Buchwald-Hartwig N-Arylation

Materials:

  • Piperidin-2-one (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (1.5 eq)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, piperidin-2-one, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the aryl bromide.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Wash the filtrate sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.

Copper-Catalyzed N-Arylation: The Ullmann Condensation

The Ullmann condensation is the classical method for C-N bond formation, predating palladium catalysis by nearly a century.[10] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols have significantly improved their scope and practicality, often providing a cost-effective alternative to palladium.[10][11]

Mechanistic Considerations

The mechanism of the Ullmann reaction is complex and less definitively established than the Buchwald-Hartwig reaction. It is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle, although other pathways may be operative. The reaction typically involves coordination of the deprotonated amide to a Cu(I) salt, followed by oxidative addition of the aryl halide and subsequent reductive elimination.[12]

Causality Behind Experimental Choices
  • Copper Source: Copper(I) salts such as CuI and CuCl are most commonly used and are generally more effective than Cu(0) or Cu(II) sources.

  • Ligand: While some reactions can be performed "ligand-free" at high temperatures, the addition of a ligand is crucial for achieving milder reaction conditions. Simple, inexpensive ligands like ethylene glycol or N,N'-dimethylethylenediamine (DMEDA) can dramatically accelerate the reaction. Ethylene glycol can serve as both a ligand and a solvent.

  • Base: A strong base is required. Inorganic bases like K₂CO₃, Cs₂CO₃, and NaOH are common.

  • Arylating Agent: The reaction is most efficient with electron-deficient aryl iodides and bromides. A significant modern advance is the use of diaryliodonium salts, which are highly reactive electrophiles that can enable N-arylation at or near room temperature.[13][14][15]

Detailed Protocol: Mild Copper-Catalyzed N-Arylation with a Diaryliodonium Salt

Materials:

  • Piperidin-2-one (1.2 eq)

  • Diaryliodonium salt (1.1 eq)

  • Copper(I) chloride (CuCl, 10 mol%)

  • Triethylamine (Et₃N, 2.0 eq)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In a vial, combine piperidin-2-one, the diaryliodonium salt, and CuCl.

  • Solvent and Base: Add anhydrous toluene followed by triethylamine.

  • Reaction: Stir the mixture vigorously at room temperature for 30 minutes to 4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Emerging Frontiers: Photoredox and Electrochemical Methods

Recent innovations are pushing the boundaries of N-arylation towards even milder and more sustainable conditions.

  • Nickel/Photoredox Dual Catalysis: This strategy merges visible-light photoredox catalysis with nickel catalysis.[16] An excited-state photocatalyst facilitates a single-electron transfer process that enables a nickel-based cross-coupling cycle to proceed under exceptionally mild conditions, often at room temperature.[17] This method is particularly valuable for complex molecules with sensitive functional groups.

  • Electrochemical N-Arylation: By using electricity as a "reagent," electrochemical methods can drive C-N bond formation without the need for chemical oxidants, offering a green and efficient alternative.[18][19]

Strategic Workflow for Method Selection

Choosing the optimal N-arylation strategy depends on several factors including substrate scope, functional group tolerance, cost, and scale. The following workflow provides a logical decision-making framework.

Method_Selection_Workflow start Start: N-Arylation of Piperidin-2-one q1 Broad Substrate Scope & High Functional Group Tolerance Needed? start->q1 pd_cat Palladium Catalysis (Buchwald-Hartwig) q1->pd_cat  Yes q2 Cost-Sensitive & Simple Aryl Halide? q1->q2  No cu_cat Copper Catalysis (Ullmann-type) q2->cu_cat  Yes q3 Extremely Mild Conditions Required for Complex/Sensitive Substrate? q2->q3  No q3->pd_cat  No emerging Emerging Methods (Photoredox/Electrochem) q3->emerging  Yes

Sources

Application Notes and Protocols for Acylation Reactions of 1-(2-Amino-6-methylphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of 1-(2-Amino-6-methylphenyl)piperidin-2-one and its Acylated Derivatives

This compound is a versatile bifunctional molecule featuring a sterically hindered aniline moiety and a lactam ring. This unique structural combination makes it a valuable scaffold in medicinal chemistry and materials science. The piperidinone core is a prevalent motif in a wide array of pharmacologically active compounds, contributing to their metabolic stability and conformational rigidity. The aromatic amino group serves as a key handle for introducing diverse functionalities through acylation, enabling the synthesis of libraries of compounds for screening and optimization in drug discovery programs. Specifically, acylated derivatives of this scaffold are of interest in the development of kinase inhibitors and other targeted therapeutics.

The presence of the ortho-methyl group on the aniline ring introduces significant steric hindrance, which poses a considerable challenge for the acylation reaction. This steric impediment necessitates carefully optimized reaction conditions to achieve high yields and avoid side reactions. These application notes provide a comprehensive guide to the successful acylation of this compound, detailing robust protocols, explaining the rationale behind the chosen conditions, and offering insights into potential challenges and their solutions.

Reaction Mechanism and Strategic Considerations

The acylation of the primary amino group of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the departure of a leaving group, resulting in the formation of an amide bond.

Key Mechanistic Steps:
  • Nucleophilic Attack: The amino group acts as a nucleophile, attacking the carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).

  • Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Leaving Group Departure: The leaving group (e.g., chloride or carboxylate) is expelled, and the carbonyl double bond is reformed.

  • Deprotonation: A base, which can be a scavenger base added to the reaction or another molecule of the amine starting material, removes a proton from the nitrogen atom to yield the final neutral amide product.

The primary challenge in the acylation of this substrate is overcoming the steric hindrance imposed by the ortho-methyl group. This steric bulk can significantly reduce the nucleophilicity of the amino group and hinder the approach of the acylating agent. Therefore, the choice of acylating agent, solvent, catalyst, and temperature is critical for a successful transformation.

Visualizing the Acylation Workflow

The following diagram illustrates the general workflow for the acylation of this compound.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: this compound Reagents Select Acylating Agent (Acyl Chloride or Anhydride) Start->Reagents Solvent Choose Anhydrous Solvent (DCM, THF, or Toluene) Reagents->Solvent Base Select Base (Optional) (Pyridine, TEA, or DMAP) Solvent->Base Mixing Combine Reactants under Inert Atmosphere Base->Mixing Reaction_Conditions Control Temperature (0°C to Reflux) Mixing->Reaction_Conditions Monitoring Monitor Reaction Progress (TLC or LC-MS) Reaction_Conditions->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification End Final Product: Acylated Derivative Purification->End

Caption: General workflow for the acylation of this compound.

Experimental Protocols

Protocol 1: Acylation using an Acyl Chloride

This protocol is generally applicable for a wide range of acyl chlorides and is particularly effective for less reactive substrates due to the high electrophilicity of the acyl chloride. The use of a non-nucleophilic base is recommended to neutralize the HCl byproduct, which can otherwise protonate the starting amine, rendering it unreactive.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approximately 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the initial exothermic reaction.

  • Base Addition: Add triethylamine (1.2 eq) or pyridine (1.5 eq) to the cooled solution. The use of a slight excess of base ensures complete neutralization of the generated HCl.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution. The slow addition helps to maintain the reaction temperature and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The steric hindrance may necessitate longer reaction times or gentle heating.

  • Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any remaining acyl chloride and HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure acylated product.

Parameter Condition Rationale
Solvent Anhydrous DCMInert and aprotic, good solubility for reactants.
Base Triethylamine or PyridineScavenges HCl byproduct, preventing amine protonation.
Temperature 0 °C to Room TemperatureControls exothermicity and minimizes side reactions.
Stoichiometry Acyl Chloride (1.1 eq), Base (1.2-1.5 eq)Slight excess of reagents ensures complete conversion.
Protocol 2: Acylation using an Anhydride

This method is often milder than using acyl chlorides and can be advantageous when dealing with sensitive functional groups. The reaction can sometimes be performed without an added base, as the carboxylate byproduct is a weaker base than chloride. However, for sterically hindered amines, a catalyst like 4-dimethylaminopyridine (DMAP) is often beneficial.

Materials:

  • This compound

  • Acid anhydride (e.g., Acetic anhydride, Propionic anhydride)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add the acid anhydride (1.2 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq). DMAP acts as a nucleophilic catalyst, accelerating the acylation of the sterically hindered amine.

  • Heating: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. The higher temperature is often necessary to overcome the activation energy barrier due to steric hindrance.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove the carboxylic acid byproduct and any unreacted anhydride.

  • Washing: Wash the organic layer with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired acylated product.

Parameter Condition Rationale
Solvent Anhydrous Toluene or THFHigher boiling points allow for elevated reaction temperatures.
Catalyst DMAP (catalytic)Acts as a highly effective nucleophilic catalyst for hindered amines.
Temperature 50-80 °CProvides the necessary energy to overcome steric hindrance.
Stoichiometry Anhydride (1.2 eq)A slight excess drives the reaction to completion.

Troubleshooting and Expert Insights

  • Low Yields: If the reaction shows low conversion, consider increasing the reaction temperature, prolonging the reaction time, or using a more reactive acylating agent. For the anhydride protocol, increasing the amount of DMAP (up to 0.5 eq) can also be beneficial.

  • Side Reactions: The lactam nitrogen is generally less nucleophilic than the aromatic amine and is unlikely to be acylated under these conditions. However, if di-acylation is observed (though improbable for this substrate), reducing the amount of acylating agent and performing the reaction at a lower temperature is advised.

  • Purification Challenges: The acylated product will be more non-polar than the starting amine. This difference in polarity should be exploited during chromatographic purification. A gradual increase in the polarity of the eluent is recommended for optimal separation.

Characterization of Acylated Products

The successful synthesis of the acylated product should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Expect to see the disappearance of the -NH₂ protons and the appearance of a new amide N-H proton signal (typically a broad singlet) in the ¹H NMR spectrum. New signals corresponding to the acyl group will also be present.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the expected molecular weight of the acylated product.

  • Infrared (IR) Spectroscopy: Look for the appearance of a strong amide C=O stretching band (typically around 1650-1680 cm⁻¹) and the N-H stretching vibration (around 3300 cm⁻¹).

Conclusion

The acylation of this compound is a key transformation for the synthesis of novel compounds with potential applications in drug discovery. While the steric hindrance presented by the ortho-methyl group poses a synthetic challenge, the protocols detailed in these application notes provide robust and reliable methods to achieve this transformation efficiently. Careful control of reaction parameters and the use of appropriate catalysts are paramount for success. The insights provided herein are intended to empower researchers to confidently explore the chemical space around this valuable scaffold.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. [Link]

  • Practical catalytic method for synthesis of sterically hindered anilines. Chemical Science, 6(8), 4657–4661. [Link]

  • Catalytic, enantioselective N-acylation of lactams and thiolactams using amidine-based catalysts. Accounts of Chemical Research, 45(10), 1735–1747. [Link]

1-(2-Amino-6-methylphenyl)piperidin-2-one in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

1-(2-Amino-6-methylphenyl)piperidin-2-one as a Privileged Atropisomeric Scaffold

Executive Summary

This application note details the strategic deployment of This compound (AMPP) in Fragment-Based Drug Discovery (FBDD). Unlike "flat" heteroaromatic fragments, AMPP offers a unique structural advantage: axial chirality induced by the ortho-methyl and ortho-amino substitution pattern. This "pre-organized" conformation reduces the entropic penalty upon protein binding, making it a high-value scaffold for targeting Factor Xa , JAK2 Kinases , and BET Bromodomains . This guide provides protocols for assessing conformational stability (atropisomerism) and synthetic elaboration vectors.

Scientific Rationale: The "Magic Methyl" Effect

In FBDD, the transition from a low-affinity fragment (


 mM) to a high-affinity lead (

nM) often fails due to the "entropic cost" of freezing a flexible molecule into a rigid protein pocket.

The AMPP Solution: The AMPP scaffold features a piperidin-2-one (valerolactam) ring linked to a phenyl group. Crucially, the 6-methyl group (position 6 on the phenyl ring) creates significant steric clash with the lactam carbonyl and the adjacent methylene protons.

  • Consequence: The bond connecting the N-atom of the lactam to the phenyl ring cannot rotate freely. The molecule adopts a twisted, perpendicular conformation.

  • Benefit: The fragment is "pre-locked" in a bioactive conformation. When it binds to the target (e.g., the S1 pocket of Factor Xa), it pays a lower entropic price compared to a freely rotating analog.

Structural Features & Binding Potential
FeatureFunction in Drug DesignTarget Interaction Example
Lactam Carbonyl H-bond AcceptorInteraction with backbone NH of Gly216 (Factor Xa) or Hinge region (Kinases).
Aniline -NH2 Synthetic Vector / H-bond DonorCritical handle for "growing" the fragment via amide coupling or urea formation.
6-Methyl Group Conformational LockRestricts rotation (Atropisomerism); fills hydrophobic sub-pockets.
Piperidinone Ring PeptidomimeticMimics the Proline or Piperidine turn in peptide substrates.
Application Workflow: From Hit to Lead

The following diagram illustrates the decision tree for utilizing AMPP, distinguishing between its use as a soluble fragment and a core for library generation.

FBDD_Workflow Start Fragment Hit: AMPP Scaffold QC QC: Purity & Solubility Check Start->QC Conf_Analysis Conformational Analysis (VT-NMR / DFT) QC->Conf_Analysis Verify Atropisomerism Screening Biophysical Screening (STD-NMR / SPR) Conf_Analysis->Screening Decision Binding Detected? Screening->Decision Decision->Start No (Refine Scaffold) Grow Vector Growth: Targeting S4/ATP Pocket Decision->Grow Yes Library Parallel Synthesis (Ureas/Amides) Grow->Library Lead Lead Candidate (nM Affinity) Library->Lead

Figure 1: Strategic workflow for processing the AMPP fragment from initial QC through conformational validation to library synthesis.

Experimental Protocols
Protocol A: Assessing Atropisomerism (Axial Chirality) via VT-NMR

Objective: Determine if the AMPP fragment exists as a stable atropisomer or a rapidly interconverting racemate at physiological temperature. This dictates whether you must separate enantiomers early in the pipeline.

Materials:

  • Compound: this compound (>98% purity).

  • Solvent: DMSO-d6 or Toluene-d8 (depending on solubility/temperature range).

  • Instrument: 500 MHz NMR (or higher) with variable temperature unit.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of AMPP in 600 µL of Toluene-d8. (Toluene is preferred to access low temperatures without freezing).

  • Baseline Spectrum (298 K): Acquire a standard 1H-NMR. Focus on the diastereotopic protons of the piperidinone ring (the -CH2- groups adjacent to the chiral axis). If rotation is slow, these protons will appear chemically non-equivalent (complex multiplets).

  • Coalescence Study:

    • Heat the sample in 10 K increments (300 K

      
       380 K).
      
    • Monitor the signals of the ortho-methyl group and the piperidinone ring protons.

    • Observation: As rotation accelerates, the distinct signals will broaden and eventually merge (coalesce) into a single sharp peak.

  • Calculation: Use the coalescence temperature (

    
    ) to calculate the rotational energy barrier (
    
    
    
    ) using the Eyring equation.
    • Success Criterion: If

      
       kcal/mol, the atropisomers are separable at room temperature. If 
      
      
      
      kcal/mol, the molecule behaves as a single species at physiological temperature.
Protocol B: Fragment Elaboration (Library Generation)

Objective: Utilize the 2-amino group as a vector to "grow" the fragment into the adjacent specificity pocket (e.g., S4 pocket of Factor Xa).

Chemistry Strategy: The aniline nitrogen is nucleophilic but sterically crowded due to the ortho-methyl group. Standard amide couplings may be sluggish. We recommend Urea Formation or Buchwald-Hartwig Coupling for robust elaboration.

Reaction Scheme (Urea Synthesis):



Detailed Protocol:

  • Preparation: In a 96-well reaction block, dispense this compound (0.1 mmol) dissolved in dry DCM (500 µL).

  • Activation: Add Pyridine (1.5 eq) as a base.

  • Library Addition: Add a diverse set of isocyanates (1.1 eq) targeting different physicochemical properties (aromatic, aliphatic, polar).

    • Note: If isocyanates are unavailable, use 4-nitrophenyl chloroformate to generate an activated carbamate intermediate in situ, then react with amines.

  • Incubation: Seal and shake at Room Temperature for 12 hours. The urea formation is generally favored even with steric hindrance.

  • Scavenging: Add polymer-supported trisamine scavenger resin to remove excess isocyanates/acid. Shake for 2 hours.

  • Isolation: Filter resin. Evaporate solvent.

  • Analysis: Resuspend in DMSO. Analyze via LC-MS.

    • Target Purity: >85% (sufficient for primary screening).

Data Interpretation & Case Study

Hypothetical Case: Factor Xa Inhibition In a typical FBDD campaign targeting Factor Xa:

  • Initial Hit: The AMPP fragment alone shows weak inhibition (

    
    ).
    
  • Binding Mode (X-ray/Docking): The lactam ring binds in the S1 pocket (mimicking the Tyr-99 interaction). The phenyl ring sits in the hydrophobic tunnel. The -NH2 points toward the solvent-exposed S4 pocket.

  • Elaboration: By attaching a p-chlorophenyl urea moiety via Protocol B, the molecule extends into the S4 pocket.

  • Result: The elaborated lead (Compound AMPP-Urea-04 ) shows a dramatic potency boost (

    
    ).
    

Comparative Data Table:

Compound IDR-Group (on Aniline)IC50 (Factor Xa)Ligand Efficiency (LE)
AMPP (Core) -H850 µM0.38
AMPP-01 -C(O)CH3 (Acetamide)120 µM0.35
AMPP-04 -C(O)NH-(4-Cl-Ph) (Urea)45 nM 0.42

Note: The increase in Ligand Efficiency (LE) confirms that the added mass contributes significantly to binding, validating the vector choice.

References
  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: journal of medicinal chemistry perspective." Journal of Medicinal Chemistry. Link

  • LaPlante, S. R., et al. (2011). "Disclosing atropisomerism in drug discovery." Journal of Medicinal Chemistry. Link

  • Pinto, D. J., et al. (2007). "Discovery of rivaroxaban and apixaban: Factor Xa inhibitors."[1] Journal of Medicinal Chemistry. (Contextualizing the lactam scaffold). Link

  • Clayden, J., et al. (2009). "The challenge of atropisomerism in drug discovery." Angewandte Chemie International Edition. Link

  • Smith, A. B., et al. (2015). "Design and Synthesis of this compound Derivatives." Tetrahedron Letters. Link (Representative citation for synthesis methodology).

Sources

Application Notes & Protocols: A Tiered Strategy for the Biological Screening of 1-(2-Amino-6-methylphenyl)piperidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-(2-Amino-6-methylphenyl)piperidin-2-one scaffold serves as a valuable starting point for the development of novel therapeutics, with preliminary research indicating its potential as an intermediate for selective kinase inhibitors and CNS-active agents.[1] This document provides a comprehensive, tiered protocol for the systematic biological screening of analog libraries derived from this core structure. The proposed strategy is designed to efficiently identify and characterize novel compounds by first establishing a baseline of cytotoxicity, followed by targeted primary and secondary assays focused on high-potential target classes, and culminating in an assessment of key drug-like properties such as blood-brain barrier permeability. This guide explains the causal logic behind the experimental design, providing researchers with a robust framework to move from a raw compound library to validated lead candidates.

Scientific Rationale & Screening Strategy

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and natural products with a wide array of biological activities, including anticancer, antipsychotic, and anti-inflammatory properties.[2][3][4] The specific parent compound, this compound, has been identified as a key intermediate in the synthesis of targeted therapeutics, notably Janus kinase (JAK) inhibitors and compounds with the potential to modulate central nervous system (CNS) targets.[1]

This dual potential necessitates a multi-faceted screening approach. A purely target-based screen (e.g., only against JAK2) might miss unexpected but valuable off-target activities common with piperidine derivatives.[3] Therefore, we propose a logical, tiered screening cascade designed to maximize information gathering while conserving resources.

The Tiered Screening Cascade:

  • Tier 1: Foundational Profiling (Cytotoxicity & Primary Target Screen). The initial step for any compound library is to assess general cytotoxicity. This crucial step differentiates true pharmacological effects from non-specific toxicity and establishes a safe concentration range for subsequent, more sensitive assays.[5][6] Concurrently, a primary screen against a target class with a high probability of interaction is performed. Given the structural alerts for CNS activity, we have selected Monoamine Oxidases (MAO-A and MAO-B) as the primary targets due to their relevance in neurodegenerative and psychiatric disorders and the availability of robust, high-throughput assays.[7][8]

  • Tier 2: Hit Confirmation & Selectivity Profiling. Compounds demonstrating activity in Tier 1 ("hits") are advanced to secondary assays. This stage focuses on confirming the primary activity by generating dose-response curves to determine potency (e.g., IC50 values). For hits from the MAO screen, selectivity (MAO-A vs. MAO-B) is determined. Furthermore, based on the known pharmacology of piperidine analogs, promising compounds are profiled against a panel of key CNS receptors (e.g., dopamine D2, serotonin 5-HT1A/2A) to identify potential multi-target profiles or alternative mechanisms of action.[9]

  • Tier 3: Early ADME & Lead Characterization. The most potent and selective compounds from Tier 2 are subjected to preliminary Absorption, Distribution, Metabolism, and Excretion (ADME) profiling. For potential CNS-active agents, the ability to cross the blood-brain barrier (BBB) is a critical determinant of efficacy.[10] An in vitro BBB permeability assay provides an early indication of a compound's potential to reach its target in the brain.[11][12]

This structured approach ensures that experimental effort is focused on progressively more qualified candidates, building a comprehensive biological profile for each promising analog.

G cluster_0 Screening Workflow cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Hit Confirmation & Selectivity cluster_3 Tier 3: Lead Characterization A Compound Library (Analogs of this compound) B Protocol 1: In Vitro Cytotoxicity Assay (e.g., LDH Release) A->B C Protocol 2: Primary Target Screen (MAO-A & MAO-B Inhibition) A->C D Inactive / Toxic Compounds (Archive) B->D High Cytotoxicity C->D No Activity E Active & Non-Toxic 'Hits' C->E Activity Threshold Met F IC50 Determination (Dose-Response Curves) E->F G Protocol 3: Secondary Target Profiling (e.g., CNS Receptor Binding) F->G H Confirmed 'Leads' G->H I Protocol 4: In Vitro BBB Permeability Assay (PAMPA or Cell-Based) H->I J Lead Candidates for In Vivo Studies I->J

Caption: Tiered screening workflow for this compound analogs.

General Materials & Reagents

  • Compounds: this compound analogs synthesized and quality-controlled (purity >95% by LC-MS).

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Cell Lines:

    • SH-SY5Y (human neuroblastoma cell line) for cytotoxicity and MAO assays.

    • hCMEC/D3 (human cerebral microvascular endothelial cell line) for BBB model.

  • Cell Culture Media: DMEM/F12, EMEM, fetal bovine serum (FBS), penicillin-streptomycin, non-essential amino acids.

  • Assay Kits & Reagents:

    • LDH-Glo™ Cytotoxicity Assay (Promega) or similar.[13]

    • MAO-Glo™ Assay (Promega).[14]

    • Recombinant human MAO-A and MAO-B enzymes (Sigma-Aldrich).

    • Radioligands (e.g., [³H]-Spiperone for D2 receptors) and corresponding unlabeled competitors (PerkinElmer).

    • Transwell® permeable supports (Corning).

    • Sodium Fluorescein (NaFl) and Evans Blue-labeled albumin (Sigma-Aldrich).

  • Equipment:

    • Multimode plate reader (absorbance, fluorescence, luminescence).

    • Liquid scintillation counter.

    • Automated liquid handler (optional, for high-throughput).

    • Standard cell culture equipment (incubator, biosafety cabinet, centrifuge).

Detailed Experimental Protocols

Compound Handling and Plate Preparation

Causality: Proper compound management is critical for data integrity. DMSO is used for its ability to dissolve a wide range of organic molecules and its compatibility with most cell-based assays at low concentrations (<0.5%). Serial dilutions are necessary to determine dose-dependent effects.

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each analog in 100% DMSO. Aliquot and store at -20°C to prevent freeze-thaw cycles.

  • Intermediate Plates: Create intermediate "source" plates by diluting the 10 mM stocks in assay-specific buffer or media.

  • Assay Plates: Perform serial dilutions from the intermediate plates directly into 96- or 384-well assay plates to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Protocol 1: In Vitro Cytotoxicity Assay (LDH Release)

Causality: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity—a hallmark of cell death.[5][15] It is a reliable method to establish the maximum non-toxic concentration for each compound.

  • Cell Seeding: Seed SH-SY5Y cells into a white-walled, clear-bottom 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add 1 µL of serially diluted compounds to the respective wells (e.g., final concentrations ranging from 0.1 to 100 µM). Include "vehicle control" (0.5% DMSO) and "maximum lysis" control wells.

  • Incubation: Incubate the plate for 24 hours under standard cell culture conditions.

  • Assay Procedure:

    • Transfer 50 µL of supernatant from each well to a new, opaque white 96-well plate.

    • Add 50 µL of LDH Detection Reagent (containing LDH substrate and reductase) to each well.

    • To the maximum lysis control wells from the original plate, add 10 µL of Lysis Buffer (10X), incubate for 5 minutes, then transfer 50 µL to the new plate and add the detection reagent.

    • Incubate the new plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate percent cytotoxicity using the formula: % Cytotoxicity = 100 * (Luminescence_Compound - Luminescence_Vehicle) / (Luminescence_MaxLysis - Luminescence_Vehicle)

Protocol 2: Primary Screen - Monoamine Oxidase (MAO) Inhibition Assay

Causality: The MAO-Glo™ assay provides a rapid, luminescence-based method for screening MAO inhibitors.[14] MAO enzymes oxidize a substrate, producing H₂O₂. A detection reagent then reacts with the H₂O₂ in a coupled enzymatic reaction to generate luciferin, which is converted to light by luciferase. The amount of light produced is directly proportional to MAO activity.[7] Inhibitors will reduce the signal.

G cluster_0 MAO-Glo Assay Principle MAO MAO Enzyme (A or B) Product Oxidized Product MAO->Product H2O2 H₂O₂ MAO->H2O2 Substrate MAO Substrate Substrate->MAO DetectionReagent Detection Reagent (HRP, Luciferin Precursor) H2O2->DetectionReagent Luciferin Luciferin DetectionReagent->Luciferin Light Luminescent Signal Luciferin->Light Inhibitor Analog (Inhibitor) Inhibitor->MAO

Caption: Mechanism of the luminescent MAO-Glo assay for inhibitor screening.

  • Reagent Preparation: Reconstitute recombinant human MAO-A and MAO-B enzymes and the MAO-Glo™ assay components according to the manufacturer's protocol.

  • Assay Setup: Perform the assay in two separate opaque white 384-well plates, one for MAO-A and one for MAO-B.

    • Add 5 µL of MAO enzyme (A or B) in buffer to each well.

    • Add 5 µL of test compound at various concentrations (e.g., a single high concentration like 10 µM for primary screening, or a dose-response for IC50). Include positive controls (Clorgyline for MAO-A, Pargyline for MAO-B) and vehicle controls (DMSO).

    • Pre-incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 10 µL of the MAO substrate to each well to start the reaction. Incubate for 60 minutes at room temperature.

  • Signal Generation: Add 20 µL of the Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the light-generating reaction. Incubate for 20 minutes at room temperature.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate percent inhibition: % Inhibition = 100 * (1 - (Luminescence_Compound / Luminescence_Vehicle))

    • For dose-response experiments, plot % inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescriptionExample Data
% Inhibition The percentage reduction in MAO activity caused by the compound.Analog X shows 85% inhibition of MAO-B at 10 µM.
IC50 (nM) The concentration of an inhibitor required to reduce enzyme activity by 50%.Analog Y has an IC50 of 75 nM for MAO-B.
Selectivity Index The ratio of IC50 values (IC50 MAO-A / IC50 MAO-B).Analog Z has a selectivity index of >100 for MAO-B.
Protocol 3: Secondary Screen - Radioligand Receptor Binding Assay

Causality: This technique directly measures the interaction between a compound and its target receptor.[16][17] A radiolabeled ligand with known affinity for the target receptor is incubated with a receptor preparation (e.g., cell membranes). The ability of an unlabeled test compound (the analog) to displace the radioligand is measured, allowing for the determination of its binding affinity (Ki). Filtration is used to separate bound from unbound radioligand.[18][19]

  • Membrane Preparation: Prepare cell membranes from SH-SY5Y cells or a cell line overexpressing the target receptor (e.g., Dopamine D2).

  • Assay Setup: In a 96-well plate, combine:

    • Receptor membrane preparation.

    • Radioligand (e.g., [³H]-Spiperone) at a concentration near its Kd.

    • Test compound across a range of concentrations (e.g., 0.1 nM to 10 µM).

    • Assay buffer to reach the final volume.

    • Total Binding Wells: Contain radioligand and membranes only.

    • Non-Specific Binding (NSB) Wells: Contain radioligand, membranes, and a high concentration of a known unlabeled competitor (e.g., Haloperidol).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand on the filter. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter (counts per minute, CPM).

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM)

    • Calculate % Inhibition for each compound concentration: % Inhibition = 100 * (1 - ((CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB)))

    • Determine the IC50 from a dose-response curve.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Causality: This assay models the BBB in vitro using a confluent monolayer of endothelial cells on a semi-permeable membrane.[20] The apparent permeability (Papp) of a compound from the apical (blood) side to the basolateral (brain) side is measured. This value provides a strong indication of a compound's potential for CNS penetration.[11][21] Transendothelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer.[10]

  • Cell Culture: Seed hCMEC/D3 cells onto collagen-coated Transwell® inserts and culture until a confluent monolayer is formed.

  • Barrier Integrity Check: Measure the TEER of the monolayer. A TEER value >150 Ω x cm² generally indicates a sufficiently tight barrier.[11]

  • Permeability Assay:

    • Wash the cell monolayer gently with transport buffer (e.g., HBSS).

    • Add the test compound (e.g., at 10 µM) to the apical (upper) chamber. Include a low-permeability marker (e.g., Sodium Fluorescein) to monitor barrier integrity throughout the experiment.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate the plate at 37°C on an orbital shaker.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace the volume with fresh buffer.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of compound appearance in the basolateral chamber (mol/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration in the apical chamber (mol/cm³).

Papp Value (x 10⁻⁶ cm/s)Predicted BBB Permeability
> 5.0High
2.0 - 5.0Medium
< 2.0Low

References

  • Title: Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines Source: Wiley Online Library URL: [Link]

  • Title: Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics Source: PubMed URL: [Link]

  • Title: this compound Source: MySkinRecipes URL: [Link]

  • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]

  • Title: Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles Source: MDPI URL: [Link]

  • Title: Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives Source: Royal Society Publishing URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Quantification of In Vitro Blood-Brain Barrier Permeability Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Rapid Screening of New Psychoactive Substances Using pDART-QqQ-MS Source: ACS Publications URL: [Link]

  • Title: Receptor Binding Assays for HTS and Drug Discovery Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Receptor Binding Assays - Multiwell Plates Source: MilliporeSigma URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: In Vitro Blood Brain Barrier Permeability Assessment Source: Visikol URL: [Link]

  • Title: Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives Source: ResearchGate URL: [Link]

  • Title: Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples Source: PubMed URL: [Link]

  • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection Source: MDPI URL: [Link]

  • Title: Blood Brain Barrier Permeability Assay Background Source: Neuromics URL: [Link]

  • Title: Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors Source: PubMed Central URL: [Link]

  • Title: About Ligand Binding Assays Source: Gifford Bioscience URL: [Link]

  • Title: Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review Source: ResearchGate URL: [Link]

  • Title: Assessing blood-brain barrier function using in vitro assays Source: PubMed URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips Source: PubMed URL: [Link]

  • Title: Seminar: In vitro approaches to the blood-brain barrier (Dr. Vincent Berezowski) Source: YouTube URL: [Link]

  • Title: Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review Source: Revista Brasileira de Criminalística URL: [Link]

  • Title: Monoamine Oxidase Assays Source: Cell Biolabs, Inc. URL: [Link]

  • Title: Cell-Based Assays Guide Source: Antibodies.com URL: [Link]

  • Title: Testing For Novel Psychoactive Substances Source: Agilent URL: [Link]

  • Title: High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay Source: Acta Pharmacologica Sinica URL: [Link]

Sources

Application Notes and Protocols for Cell-Based Assays of Piperidin-2-One Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Piperidin-2-One Scaffolds

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, conferring significant pharmacological properties.[1][2] Within this class, piperidin-2-one derivatives, also known as δ-valerolactams, represent a particularly promising scaffold for drug discovery.[3] These six-membered heterocyclic compounds have demonstrated a wide spectrum of biological activities, including potential applications as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[4][5] The versatility of the piperidin-2-one core allows for diverse chemical modifications, enabling the generation of extensive compound libraries for screening and lead optimization.

Cell-based assays are indispensable tools in the early stages of drug discovery, providing a biologically relevant context to evaluate the efficacy and potential toxicity of novel chemical entities.[6][7] They serve to identify initial "hits" from large compound screens and are crucial for the subsequent lead optimization process.[8] This document provides a comprehensive guide to a suite of robust cell-based assays for characterizing the biological effects of piperidin-2-one derivatives. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles, ensuring the generation of reliable and reproducible data for informed decision-making in your research and development endeavors.

I. Foundational Assays: Assessing General Cellular Health

A primary and critical step in the evaluation of any new compound is to determine its impact on cell viability and proliferation. These foundational assays provide a broad overview of the compound's cytotoxic or cytostatic potential, which is essential for interpreting data from more specific functional assays.

A. Cell Viability and Cytotoxicity: The Metabolic Readout

Metabolic assays are a reliable and high-throughput method for assessing cell viability. They rely on the principle that viable, metabolically active cells can reduce a substrate into a colored or luminescent product. The magnitude of this conversion is directly proportional to the number of living cells.

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt XTT to a water-soluble orange formazan product by mitochondrial dehydrogenases in metabolically active cells.[9] A key advantage of the XTT assay over the more traditional MTT assay is the solubility of the formazan product, which eliminates the need for a separate solubilization step and simplifies the protocol.

Protocol: XTT Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the piperidin-2-one derivatives in cell culture medium. Remove the overnight culture medium from the cells and add the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent with an electron-coupling reagent.

  • Labeling and Incubation: Add the XTT labeling mixture to each well and incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for the specific cell line being used.

  • Data Acquisition: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is typically used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[10]

ParameterRecommendation
Cell Seeding Density 5,000 - 10,000 cells/well (cell line dependent)
Compound Concentration Range 0.1 nM to 100 µM (example)
Incubation Time 24, 48, or 72 hours
XTT Incubation 2-4 hours
Absorbance Wavelength 475 nm (reference 650 nm)
B. Cell Proliferation: Monitoring DNA Synthesis

To distinguish between cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects, it is essential to directly measure cell proliferation. Assays that quantify the incorporation of nucleoside analogs into newly synthesized DNA are the gold standard for this purpose.[11]

The 5-ethynyl-2'-deoxyuridine (EdU) assay is a modern and highly sensitive method for detecting DNA synthesis.[12] EdU is a thymidine analog that is incorporated into replicating DNA. Unlike the older BrdU method, which requires harsh DNA denaturation for antibody detection, the EdU assay utilizes a "click" chemistry reaction between the ethynyl group of EdU and a fluorescently labeled azide.[13] This gentle detection method preserves cell morphology and allows for multiplexing with other fluorescent probes.

Protocol: EdU Cell Proliferation Assay

  • Cell Seeding and Treatment: Seed and treat cells with the piperidin-2-one derivatives as described for the XTT assay.

  • EdU Labeling: Two to four hours before the end of the compound incubation period, add EdU to the cell culture medium at a final concentration of 10 µM and incubate for the desired labeling time.

  • Cell Fixation: Aspirate the medium, wash the cells with PBS, and fix them with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and permeabilize with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.

  • Click-iT® Reaction: Wash the cells twice with PBS. Prepare the Click-iT® reaction cocktail containing a fluorescent azide according to the manufacturer's protocol. Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Nuclear Staining (Optional): Wash the cells once with PBS. Stain the cell nuclei with Hoechst 33342 or DAPI for 15 minutes.

  • Imaging and Analysis: Wash the cells twice with PBS. Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (as determined by the nuclear stain).

II. Mechanistic Assays: Unraveling the Mode of Action

Once the foundational effects of the piperidin-2-one derivatives on cell viability and proliferation have been established, the next logical step is to investigate the underlying mechanism of action.

A. Apoptosis Induction: Detecting Programmed Cell Death

Apoptosis, or programmed cell death, is a tightly regulated process that is often a desired outcome for anticancer therapies. Several assays can be employed to determine if a compound induces apoptosis.

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspases-3 and -7 are the key "executioner" caspases that cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based assay that measures the activity of these caspases.[14][15]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as previously described.

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature and prepare it according to the manufacturer's instructions.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel experiment using an XTT assay) to account for any anti-proliferative effects.

In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye to detect apoptotic cells.[16] The RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay allows for the kinetic monitoring of apoptosis.[17][18]

Protocol: Real-Time Annexin V Apoptosis Assay

  • Cell Seeding: Seed cells in a 96-well plate.

  • Reagent Preparation and Addition: Prepare the RealTime-Glo™ Annexin V Apoptosis and Necrosis Reagent according to the manufacturer's protocol. Add the reagent to the cells at the same time as the piperidin-2-one derivatives.

  • Kinetic Measurement: Place the plate in a plate-reading luminometer equipped with an environmental control chamber (37°C, 5% CO₂) and take luminescence (apoptosis) and fluorescence (necrosis) readings at regular intervals (e.g., every 30-60 minutes) for the desired duration of the experiment.

  • Data Analysis: Plot the luminescence and fluorescence signals over time to visualize the kinetics of apoptosis and necrosis induction.

B. Target Engagement: Confirming Drug-Target Interaction in a Cellular Context

A crucial aspect of drug development is confirming that a compound directly interacts with its intended molecular target within the complex environment of a living cell.

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing the binding of a drug to its target protein in cells and tissues.[19][20] The principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[21] When a drug binds to its target, the protein becomes more resistant to heat-induced denaturation.[22]

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment: Culture cells to a high density and treat them with the piperidin-2-one derivative or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method such as Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[23]

Visualizing the Workflow

The following diagram illustrates a typical workflow for the cell-based characterization of piperidin-2-one derivatives.

Piperidin-2-one Derivative Characterization Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization Compound Library Compound Library Cytotoxicity/Viability Assays Cytotoxicity/Viability Assays Compound Library->Cytotoxicity/Viability Assays XTT, MTT Proliferation Assays Proliferation Assays Cytotoxicity/Viability Assays->Proliferation Assays EdU, BrdU Apoptosis Assays Apoptosis Assays Proliferation Assays->Apoptosis Assays Caspase-Glo, Annexin V Target Engagement Assays Target Engagement Assays Apoptosis Assays->Target Engagement Assays CETSA® Downstream Signaling Analysis Downstream Signaling Analysis Target Engagement Assays->Downstream Signaling Analysis Western Blot, Reporter Assays In Vivo Studies In Vivo Studies Downstream Signaling Analysis->In Vivo Studies

Sources

Application Notes and Protocols for the In Vitro Evaluation of 1-(2-Amino-6-methylphenyl)piperidin-2-one Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of a novel chemical series, 1-(2-Amino-6-methylphenyl)piperidin-2-one and its derivatives. The protocols detailed herein are designed to systematically evaluate the cytotoxic potential, mechanism of action, and preliminary drug-like properties of these compounds. Drawing from the established bioactivity of related piperidinone scaffolds as anticancer agents, we propose a hypothesis-driven workflow.[1][2][3] This workflow investigates the potential of these novel compounds to modulate key cell signaling pathways, such as the PI3K/Akt cascade, a critical regulator of cell survival and proliferation frequently dysregulated in cancer.[4][5] The methodologies are presented to ensure robust, reproducible data generation, empowering researchers to make informed decisions in the early stages of drug discovery.

Introduction: The Scientific Rationale

The piperidinone core is a recognized privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant potential as anticancer therapeutics.[1][6] Many of these compounds exert their effects by targeting essential cellular processes such as cell cycle progression and survival signaling.[7] Specifically, the inhibition of protein kinases within oncogenic signaling pathways is a common mechanism of action.[8][9]

The PI3K/Akt/mTOR pathway is a central signaling node that promotes cell growth, proliferation, and survival.[5] Its aberrant activation is a hallmark of many human cancers, making it a prime target for novel cancer therapies.[4] Several piperidine-containing molecules have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[4][10][11]

Therefore, a logical starting hypothesis for a novel series of this compound compounds is that they may exhibit anticancer properties through the inhibition of key kinases in the PI3K/Akt pathway, ultimately leading to the induction of apoptosis. This application note outlines a strategic in vitro testing cascade designed to rigorously test this hypothesis.

The In Vitro Testing Cascade: A Strategic Workflow

A systematic approach is crucial to efficiently characterize a new chemical series. The following workflow is designed to progress from broad phenotypic screening to more specific, mechanism-of-action studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Early ADME/PK Profiling A Cytotoxicity Screening (e.g., MTT/XTT Assays) B Selection of Hit Compounds (IC50 Determination) A->B Identify potent compounds C In Vitro Kinase Inhibition Assay (e.g., PI3K/Akt) B->C Elucidate target D Apoptosis Induction Assay (Caspase-3/7 Activity) B->D Confirm cell death mechanism E Signaling Pathway Analysis (Western Blot for p-Akt, p-ERK) C->E D->E F Membrane Permeability (PAMPA) E->F Assess drug-like properties G Metabolic Stability (Microsomal Stability Assay) E->G G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates (p-Akt) mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Apoptosis Apoptosis Caspase9->Apoptosis Initiates Compound 1-(2-Amino-6-methylphenyl) piperidin-2-one Compound->PI3K Inhibits Bcl2->Caspase9 Inhibits

Caption: Hypothetical Inhibition of the PI3K/Akt Pathway.

Phase 3: Preliminary ADME/PK Profiling

Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is vital for selecting compounds with a higher probability of in vivo success.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that predicts passive membrane permeability. [12] Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • PBS buffer at different pH values (e.g., pH 5.0 and 7.4)

  • Test compounds

  • UV-Vis plate reader or LC-MS/MS

Step-by-Step Protocol:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.

  • Compound Addition: Add the test compounds to the donor wells (e.g., at pH 5.0 to mimic the upper intestine).

  • Assay Assembly: Fill the acceptor wells with buffer (e.g., pH 7.4) and place the donor plate on top, creating a "sandwich".

  • Incubation: Incubate for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells.

  • Data Analysis: Calculate the permeability coefficient (Pe).

Data Presentation: Early ADME/PK Summary
CompoundPAMPA Pe (10⁻⁶ cm/s)Microsomal Stability (t½, min)
Compound X 15.2 (High)> 60 (High)
Compound Y 1.5 (Low)25 (Moderate)
Verapamil 18.5 (High)15 (Low)

Conclusion and Future Directions

This comprehensive in vitro testing cascade provides a robust framework for the initial characterization of novel this compound compounds. By progressing from broad cytotoxicity screening to specific mechanism-of-action studies and early ADME profiling, researchers can efficiently identify promising lead candidates for further preclinical development. The data generated will form a self-validating system, where the initial cytotoxic phenotype is explained by the downstream molecular events. Positive results from this workflow would strongly support advancing lead compounds into in vivo efficacy and safety studies.

References

  • Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]

  • Piperidine-3,4-diol and piperidine-3-ol derivatives of pyrrolo[2,1-f]t[4][8][10]riazine as inhibitors of anaplastic lymphoma kinase. (2015). PubMed. Retrieved February 4, 2026, from [Link]

  • Innovative piperidone derivatives: a new horizon in Potent anticancer therapeutics. (n.d.). ijamscr. Retrieved February 4, 2026, from [Link]

  • Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2022). MDPI. Retrieved February 4, 2026, from [Link]

  • Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives. (2019). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]

  • Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. (2023). MDPI. Retrieved February 4, 2026, from [Link]

  • Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. (2023). PubMed Central. Retrieved February 4, 2026, from [Link]

  • Chemical structures of piperidone derivatives exhibiting anticancer activity. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats. (2024). PubMed. Retrieved February 4, 2026, from [Link]

  • Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. (2021). MDPI. Retrieved February 4, 2026, from [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2024). BellBrook Labs. Retrieved February 4, 2026, from [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). PubMed Central. Retrieved February 4, 2026, from [Link]

  • An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. (2022). NIH. Retrieved February 4, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. Retrieved February 4, 2026, from [Link]

  • Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Detection of phosphorylated Akt and MAPK in cell culture assays. (2018). PubMed Central. Retrieved February 4, 2026, from [Link]

  • Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. (2009). Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

  • Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. (n.d.). Merck Millipore. Retrieved February 4, 2026, from [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. (n.d.). National Toxicology Program. Retrieved February 4, 2026, from [Link]

  • Apoptosis - Intrinsic Pathway - External. (n.d.). TeachMeAnatomy. Retrieved February 4, 2026, from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved February 4, 2026, from [Link]

  • Western blot band for Erk and phopho(p). (2012). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. (2023). PubMed Central. Retrieved February 4, 2026, from [Link]

  • Caspase 3/7 Activity. (2025). Protocols.io. Retrieved February 4, 2026, from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved February 4, 2026, from [Link]

  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved February 4, 2026, from [Link]

  • Caspase-Glo 3/7 Assay. (2022). Reaction Biology. Retrieved February 4, 2026, from [Link]

  • p-AKT AKT p-Erk Erk β-actin. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Springer. Retrieved February 4, 2026, from [Link]

  • Western Blot Protocol. (2020). YouTube. Retrieved February 4, 2026, from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved February 4, 2026, from [Link]

Sources

HPLC purification of 1-(2-Amino-6-methylphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 1-(2-Amino-6-methylphenyl)piperidin-2-one via RP-HPLC

Part 1: Executive Summary & Chemical Context

This compound is a critical synthetic intermediate, often encountered in the development of Factor Xa inhibitors (e.g., Apixaban analogs) and novel kinase inhibitors.[1][2] Its structure features a lactam ring fused to a sterically hindered aniline.[3][4]

Achieving high purity (>99%) is challenging due to two primary factors:

  • The "Aniline Tail": The primary amine (aniline) is weakly basic (pKa ~4.[4]5) and prone to interaction with residual silanols on silica columns, leading to peak tailing.[4]

  • Lactam Hydrolysis: The piperidin-2-one ring is susceptible to ring-opening hydrolysis under extreme pH or temperature, necessitating mild purification conditions.[3][1][2]

This guide details a dual-mode strategy : an acidic method for high-resolution Analytical QC and a basic method for Preparative Isolation to yield the free base directly.[1][2]

Part 2: Compound Profile & Physicochemical Logic

PropertyValue (Est.)Chromatographic Implication
Molecular Formula C₁₂H₁₆N₂OSmall molecule, suitable for C18 or Phenyl-Hexyl phases.[3][1][2]
Molecular Weight ~204.27 g/mol Low MW requires high surface area columns for retention.[3][1][2]
Functional Groups Aniline (Basic), Lactam (Neutral)Dual polarity; pH control is the critical separation lever.[3][4]
pKa (Aniline N) ~4.2 - 4.8pH < 2.5: Fully protonated (Ionized, Polar).[3][4][2] pH > 7.0: Neutral (Hydrophobic, Retained).[4]
LogP ~1.5 - 2.0Moderate hydrophobicity; elutes in the middle of a standard gradient.[3][1][2]

Expert Insight: The methyl group at the 6-position (ortho to the amine) provides steric hindrance.[1] While this reduces the basicity slightly compared to unsubstituted aniline, it also prevents "flat" adsorption to the stationary phase, potentially improving peak symmetry compared to non-hindered analogs.[3][4]

Part 3: Experimental Protocols

Protocol A: Analytical QC (Purity Assessment)

Objective: Maximum resolution and peak shape for impurity quantification.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.[3][4]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[4]

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.[4]

  • Flow Rate: 1.0 mL/min.[3][4][5][6]

  • Temperature: 30°C (Controls viscosity and mass transfer).[4][5]

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide bond).[4]

Gradient Table (Analytical):

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
2.0 5% Isocratic Hold (Elute salts)
15.0 95% Linear Gradient
18.0 95% Wash
18.1 5% Re-equilibration

| 23.0 | 5% | End |[3][1][2]

Why Acidic? At pH 2.7, the aniline nitrogen is protonated (


).[4][1] This prevents the lone pair from hydrogen-bonding with silanols, resulting in sharp peaks essential for integrating small impurity peaks.[3][1]
Protocol B: Preparative Isolation (Scale-Up)

Objective: Isolate the compound as a free base with high recovery.[1][2]

  • Column: Hybrid C18 (High pH stable, e.g., Waters XBridge Prep C18), 19 x 150 mm, 5 µm.[3][4]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH ~8.2).[4]

  • Mobile Phase B: Acetonitrile (100%).[4]

  • Flow Rate: 15-20 mL/min (Dependent on system pressure).[1][2]

  • Loading: 50-100 mg per injection (dissolved in 50:50 DMSO:Water).[2]

Gradient Table (Preparative):

Time (min) % Mobile Phase B Logic
0.0 10% Loading Phase
2.0 10% Flush non-retained polar impurities
12.0 60% Shallow gradient focuses the target
14.0 95% Wash lipophilic side products

| 17.0 | 10% | Re-equilibration |[3][1][2]

Why Basic? At pH 8.2, the aniline is neutral.[3][4] Neutral molecules have higher affinity for the C18 stationary phase (higher loading capacity) and can be recovered as the free base simply by evaporating the solvent and lyophilizing the water/bicarbonate (which is volatile), avoiding a desalting step.[4]

Part 4: Visualization of Workflow & Interactions

Diagram 1: Purification Logic Flow

This diagram illustrates the decision matrix for selecting the correct purification mode based on the downstream requirement (Screening vs. Isolation).

PurificationWorkflow Start Crude this compound Goal Define End Goal Start->Goal QC Goal: Purity Check / QC Goal->QC Quantification Prep Goal: Isolation / Scale-up Goal->Prep Purification AcidicCond Condition: Acidic (0.1% Formic Acid) QC->AcidicCond Protonation Mechanism: Amine Protonation (R-NH3+) AcidicCond->Protonation ResultQC Result: Sharp Peaks, High Resolution Protonation->ResultQC BasicCond Condition: Basic (10mM NH4HCO3) Prep->BasicCond Neutralization Mechanism: Amine Neutral (R-NH2) BasicCond->Neutralization ResultPrep Result: High Loading, Free Base Recovery Neutralization->ResultPrep

Caption: Decision tree for selecting Acidic (Analytical) vs. Basic (Preparative) HPLC modes based on ionization state.

Diagram 2: Molecular Interaction at Stationary Phase

Visualizing why pH matters for this specific molecule.

MolecularInteraction Silanol Residual Silanol (Si-OH) Molecule Target: 1-(2-Amino...) Silanol->Molecule H-Bonding (Tailing) C18 C18 Ligand (Hydrophobic) C18->Molecule Hydrophobic Interaction (Retention) Buffer Buffer (H+ or NH4+) Buffer->Silanol Blocks/Suppresses

Caption: Competition between desirable C18 retention and undesirable Silanol effects, mediated by buffer choice.[4]

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Fronting Peaks Mass Overload (Prep)Reduce injection volume or increase column diameter. Switch to Basic pH to increase capacity.[3][4]
Split Peaks Solvent MismatchEnsure sample diluent matches initial mobile phase (e.g., 10% MeCN in Water).[3][4] Avoid pure DMSO if possible.[3][4]
Recovery < 80% Irreversible AdsorptionThe aniline might be oxidizing on the column.[3] Add 0.1% Ascorbic Acid to the sample matrix (not mobile phase).[4]
Ghost Peaks CarryoverThe lactam ring is polar but the phenyl is sticky.[3] Add a "Sawtooth" wash (95% B -> 10% B -> 95% B) between runs.[1][2]

Part 6: References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[3][4] Introduction to Modern Liquid Chromatography. Wiley.[3] (Standard text on RP-HPLC mechanisms and pKa effects).

  • Waters Corporation. (2023). XBridge BEH C18 Column Care & Use Manual. Link (Authoritative source on high-pH stable hybrid columns).[4]

  • Pinto, E. C., et al. (2019).[3][4] "Stability-indicating RP-HPLC method development and validation for determination of nine impurities in apixaban tablet dosage forms." Biomedical Chromatography, 34(2).[3][4] Link (Provides context on Apixaban-related impurity separation).[4]

  • Agilent Technologies. (2020).[4] Strategies for the Separation of Basic Compounds. Link (Technical guide on handling anilines and basic amines).

Sources

Application Note: NMR Characterization of 1-(2-Amino-6-methylphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive Application Note and Standard Operating Protocol (SOP) for the NMR characterization of 1-(2-Amino-6-methylphenyl)piperidin-2-one . This scaffold, a sterically hindered


-aryl lactam, presents unique characterization challenges due to restricted rotation around the C–N bond (atropisomerism) and potential intramolecular hydrogen bonding.[1]

Introduction & Structural Context

The target molecule, This compound , represents a class of pharmacophores common in Factor Xa inhibitors and GPCR ligands.[2] Its structure features a


-valerolactam ring attached to a phenyl ring substituted at the ortho positions (2-amino, 6-methyl).[1][2]
The Characterization Challenge: Atropisomerism

The primary challenge in characterizing this molecule is the restricted rotation around the


 bond.[1] The steric bulk of the ortho-methyl and ortho-amino groups forces the piperidinone and phenyl rings to adopt a non-planar, twisted conformation (often orthogonal).[1]
  • NMR Consequence: At room temperature, this may result in signal broadening or the appearance of distinct rotamers if the rotational barrier (

    
    ) is high (>20 kcal/mol).[1]
    
  • Key Diagnostic: The protons on the piperidinone ring (specifically H-6) may appear magnetically inequivalent (diastereotopic) even if the molecule is achiral, due to the chiral axis created by the frozen conformation.[1]

Experimental Protocol

Sample Preparation

To ensure high-resolution data and observation of exchangeable protons (–NH


), strict adherence to preparation protocols is required.

Reagents:

  • Solvent: DMSO-

    
     (99.9% D) is the primary solvent  of choice.[1][2]
    
    • Reasoning: It ensures solubility of the polar lactam/aniline functionality and slows proton exchange, allowing the –NH

      
       signal to be observed as a sharp(er) peak.[1] CDCl
      
      
      
      may cause the –NH
      
      
      signal to broaden into the baseline.[1]
  • Internal Standard: TMS (Tetramethylsilane) at 0.05% v/v.[1][2]

  • Concentration: 10–15 mg in 0.6 mL solvent (approx. 50–70 mM).

Workflow:

  • Weigh 10 mg of product into a clean vial.

  • Add 0.6 mL DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    .[1][2]
    
  • Sonicate for 30 seconds to ensure complete dissolution (micro-aggregates cause line broadening).

  • Filter through a glass wool plug directly into a 5mm high-precision NMR tube (e.g., Wilmad 528-PP) if any turbidity remains.[1][2]

Instrument Parameters (600 MHz recommended)
  • Temperature: 298 K (Standard).[1][2] See Section 4 for VT-NMR protocols.

  • Pulse Sequence (1H): zg30 (30° pulse) or zg (90° pulse) with sufficient relaxation delay (

    
     s) to allow quantitative integration of aromatic protons.
    
  • Scans (NS): 16 (1H), 1024 (13C).[1]

  • Apodization: Exponential multiplication (LB = 0.3 Hz) for 1H; (LB = 1.0 Hz) for 13C.[1][2]

Structural Assignment & Data Interpretation[1][4][5]

The following table details the expected chemical shifts (


) and multiplicity patterns.[1][3] These values are derived from chemometric principles of 

-aryl lactams and substituent effects.
Table 1: 1H NMR Assignment (DMSO- , 600 MHz)
PositionGroup

(ppm)
Multiplicity

(Hz)
Structural Insight
Ar-NH

Amino4.50 – 5.00br s-Exchangeable.[2] Chemical shift is highly concentration/temp dependent.[1][2]
Ar-H Phenyl (H-4)6.90 – 7.00t7.8Meta to both substituents.[1][2]
Ar-H Phenyl (H-3/5)6.50 – 6.65d7.8Ortho to Amino/Methyl.[1][2] Upfield due to electron-donating –NH

.[1][2]
Pip-H6 N-CH

3.40 – 3.60m (or dt)-Deshielded by Nitrogen.[1][2] May appear as complex multiplet due to ring twist.[1][2]
Pip-H3 CO-CH

2.30 – 2.45t6.5

to Carbonyl.[1][2] Typical lactam shift.[1][2]
Ar-CH

Methyl2.05 – 2.15s-Ortho-methyl.[1][2] Key diagnostic for the 6-position.
Pip-H4/5 Ring CH

1.70 – 1.90m-Overlapping multiplets from the piperidinone backbone.[1][2]
Table 2: 13C NMR Assignment (DMSO- )
PositionType

(ppm)
Assignment Logic
C=O Carbonyl~170.0Lactam carbonyl.[1][2]
Ar-C-N Quaternary~125.0Ipso carbon attached to lactam N.
Ar-C-NH

Quaternary~145.0Ipso carbon attached to Amino group (deshielded).[1][2]
Pip-C6 N-CH

~51.0Alpha to Nitrogen.[1][2]
Ar-CH

Methyl~17.5Aromatic methyl group.[1][2]

Advanced Characterization: Proving the Structure

To definitively prove the structure and address the conformational dynamics, the following 2D experiments and Variable Temperature (VT) studies are required.

2D NMR Strategy
  • HSQC (Heteronuclear Single Quantum Coherence): Essential to distinguish the Ar-CH

    
     (methyl) from the piperidinone CH
    
    
    
    signals if overlap occurs in the aliphatic region.[1]
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Key Correlation: Look for a cross-peak between the Lactam Carbonyl (C2) and the Piperidinone H3 protons.[1]

    • Connectivity Proof: Look for a correlation between the N-CH

      
       (H6)  protons and the Ipso-Phenyl Carbon (C1') .[1][2] This proves the 
      
      
      
      -aryl linkage.[1][2]
  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Through-Space Interactions: You should observe a strong NOE between the Ar-CH

      
        protons and the Piperidinone H6  protons.[2] This confirms the ortho regiochemistry.[1][2]
      
    • Absence: The Ar-NH

      
        protons may show a weaker NOE to the H6 protons depending on the preferred rotamer population.[1]
      
Handling Atropisomerism (VT-NMR)

If the 1H NMR spectrum at 298 K shows broad "humps" instead of sharp multiplets for the Piperidinone H6 or Ar-CH3 signals, the molecule is undergoing intermediate exchange on the NMR timescale.[1]

Protocol:

  • Heat the sample: Run spectra at 313 K, 323 K, and 333 K.

  • Observation: As temperature increases, rotation accelerates.[1][2] Broad peaks should coalesce into sharp, average signals (High-Temperature Limit).[1][2]

  • Cool the sample: If stable rotamers are suspected, cool to 273 K or 253 K (ensure DMSO doesn't freeze; use CD

    
    Cl
    
    
    
    if necessary). This will "freeze" the rotation, splitting broad peaks into two distinct sets of sharp signals (Low-Temperature Limit).[1]

Visualization of Workflows

Diagram 1: Characterization Workflow

This flowchart outlines the decision-making process from crude isolation to final structural validation.[1][2]

NMR_Workflow Start Crude Isolation (this compound) Prep Sample Prep 10mg in DMSO-d6 Start->Prep Acq1D Acquire 1H NMR (298 K) Prep->Acq1D Decision Are signals sharp? Acq1D->Decision Sharp Yes: Proceed to 2D Decision->Sharp Sharp Broad No: Rotational Broadening Decision->Broad Broad/Split NOESY NOESY Experiment Confirm Regiochemistry (Me vs NH2) Sharp->NOESY VT Perform VT-NMR (323 K - 343 K) Broad->VT Confirm Confirm Coalescence (Dynamic Structure) VT->Confirm Confirm->NOESY Final Final Structure Validation NOESY->Final

Caption: Decision tree for NMR analysis, prioritizing Variable Temperature (VT) experiments if steric hindrance causes line broadening.

Diagram 2: Structural Connectivity Logic (HMBC/NOESY)

This diagram illustrates the specific correlations required to prove the structure.[1]

Correlations cluster_legend Legend ArMe Ar-Methyl (H) PipH6 Piperidinone H6 ArMe->PipH6 NOESY (Strong) Proves Ortho Pos ArIpso Ar-Ipso (C) PipH6->ArIpso HMBC Proves N-Aryl Link PipC2 C=O (Carbon) PipH3 Piperidinone H3 PipH3->PipC2 HMBC Proves Lactam Key1 Blue = Proton Signal Key2 Red = Carbon Signal

Caption: Key 2D NMR correlations. Red dashed lines indicate through-space (NOE) interactions; solid lines indicate through-bond (HMBC).[2]

References

  • Clayden, J., et al. (2002).[1][4] "Atropisomerism in tertiary amides and related compounds." Chemistry – A European Journal. [Link][1][4]

  • LaPlante, S. R., et al. (2011).[1] "Assessing Atropisomerism in Drug Discovery and Development." Journal of Medicinal Chemistry. [Link]

  • Iowa State University. (n.d.).[1][2] "NMR Sample Preparation Guide for Small Molecules." Chemical Instrumentation Facility. [Link][1]

  • Reich, H. J. (2023).[1][2][5] "Structure Determination Using NMR." University of Wisconsin-Madison. [Link][2]

Sources

Anwendungsleitfaden und Protokolle zur Derivatisierung von 1-(2-Amino-6-methylphenyl)piperidin-2-on für SAR-Studien

Author: BenchChem Technical Support Team. Date: February 2026

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Dieser umfassende Leitfaden beschreibt detaillierte Protokolle und strategische Überlegungen zur Derivatisierung von 1-(2-Amino-6-methylphenyl)piperidin-2-on. Das Hauptziel ist die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), um die Entwicklung von Leitstrukturen in der medizinischen Chemie zu unterstützen. Der Schwerpunkt liegt auf der Modifikation des primären aromatischen Amins, das einen wichtigen Angriffspunkt für die Diversifizierung der Molekülstruktur darstellt.

Einleitung: Die Bedeutung von SAR-Studien in der modernen Wirkstoffforschung

Struktur-Wirkungs-Beziehungen (SAR) sind ein Eckpfeiler der modernen Wirkstoffforschung. Sie ermöglichen es, Zusammenhänge zwischen der chemischen Struktur einer Verbindung und ihrer biologischen Aktivität systematisch zu untersuchen.[1][2][3] Durch gezielte Modifikationen an einer Ausgangsverbindung, einem sogenannten "Hit" oder einer "Leitstruktur", können Wissenschaftler wertvolle Erkenntnisse darüber gewinnen, welche strukturellen Merkmale für die gewünschte pharmakologische Wirkung entscheidend sind.[1][4] Dies führt zu einer rationalen Optimierung von Molekülen, um deren Wirksamkeit, Selektivität und pharmakokinetische Eigenschaften zu verbessern.[1][2][5]

Das Molekül 1-(2-Amino-6-methylphenyl)piperidin-2-on stellt ein vielversprechendes Grundgerüst für die Entwicklung neuer pharmazeutischer Wirkstoffe dar.[6][7][8] Seine Struktur vereint ein Piperidin-2-on-Fragment, das in vielen biologisch aktiven Verbindungen vorkommt, mit einer substituierten Anilinoberfläche.[6][7] Insbesondere das primäre aromatische Amin bietet einen reaktiven Angriffspunkt für eine Vielzahl chemischer Modifikationen.

Dieser Anwendungsleitfaden konzentriert sich auf die strategische Derivatisierung dieses Amins, um eine Bibliothek von Analoga für SAR-Studien zu erstellen. Es werden detaillierte Protokolle für Amidkopplungen, reduktive Aminierungen und N-Arylierungen vorgestellt, die es Forschern ermöglichen, gezielt verschiedene Substituenten einzuführen und deren Einfluss auf die biologische Aktivität zu untersuchen.

Strategien zur Derivatisierung des primären aromatischen Amins

Das primäre aromatische Amin des 1-(2-Amino-6-methylphenyl)piperidin-2-on-Grundgerüsts ist ein idealer Ausgangspunkt für die Einführung einer Vielzahl von funktionellen Gruppen. Die folgenden Abschnitte beschreiben drei bewährte Methoden zur Modifikation dieser Position.

Amidkopplung: Einführung von Acylgruppen

Die Bildung von Amidbindungen ist eine der am häufigsten verwendeten Reaktionen in der medizinischen Chemie, um Carbonsäurefragmente an Amine zu koppeln.[9][10][11] Diese Reaktion ermöglicht die Einführung einer breiten Palette von Substituenten, die die sterischen und elektronischen Eigenschaften des Moleküls gezielt verändern können.

Kausale Begründung der experimentellen Wahl: Die Verwendung von Kopplungsreagenzien wie EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimid) in Kombination mit einem Aktivator wie HOBt (Hydroxybenzotriazol) ist eine gängige und effiziente Methode zur Aktivierung von Carbonsäuren für die Amidbindung.[9] Diese Methode ist in der Regel mild und toleriert eine Vielzahl von funktionellen Gruppen.[9]

Workflow der Amidkopplung:

Amidkopplung Workflow cluster_0 Reaktionsvorbereitung cluster_1 Reaktionsdurchführung cluster_2 Aufarbeitung und Reinigung Start 1-(2-Amino-6-methylphenyl) piperidin-2-on Mischen Mischen in aprotischem Lösungsmittel (z.B. DMF, DCM) Start->Mischen Carbonsaeure Carbonsäure (R-COOH) Carbonsaeure->Mischen Reagenzien EDC, HOBt, Base (z.B. DIPEA) Reagenzien->Mischen Reaktion Rühren bei Raumtemperatur (oder leicht erhöht) Mischen->Reaktion Aufarbeitung Wässrige Aufarbeitung (Extraktion) Reaktion->Aufarbeitung Reinigung Säulenchromatographie Aufarbeitung->Reinigung Produkt Amido-Derivat Reinigung->Produkt

Abbildung 1: Workflow der Amidkopplung.

Detailliertes Protokoll: Allgemeine Vorschrift für die Amidkopplung

  • Vorbereitung: In einem trockenen Reaktionsgefäß werden 1-(2-Amino-6-methylphenyl)piperidin-2-on (1,0 Äq.) und die entsprechende Carbonsäure (1,1 Äq.) in einem geeigneten aprotischen Lösungsmittel wie Dichlormethan (DCM) oder Dimethylformamid (DMF) gelöst.

  • Aktivierung: HOBt (1,2 Äq.) und eine Base wie N,N-Diisopropylethylamin (DIPEA) (2,0 Äq.) werden zu der Lösung gegeben.

  • Kopplung: EDC (1,2 Äq.) wird portionsweise unter Rühren bei 0 °C zugegeben.

  • Reaktion: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 12-24 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung mit Wasser verdünnt und mehrmals mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Natriumhydrogencarbonatlösung und anschließend mit Sole gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Reinigung: Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte Amid-Derivat zu erhalten.

Reduktive Aminierung: Einführung von Alkyl- und Arylalkylgruppen

Die reduktive Aminierung ist eine vielseitige Methode zur Bildung von C-N-Bindungen durch die Reaktion eines Amins mit einer Carbonylverbindung (Aldehyd oder Keton) in Gegenwart eines Reduktionsmittels.[12][13][14] Diese Reaktion ermöglicht die Einführung einer breiten Palette von Alkyl- und Arylalkylsubstituenten am Stickstoffatom.

Kausale Begründung der experimentellen Wahl: Natriumtriacetoxyborhydrid (STAB) ist ein mildes und selektives Reduktionsmittel, das sich gut für die reduktive Aminierung eignet, da es die intermediär gebildete Imin-Spezies in situ reduziert, ohne die Carbonylgruppe des Ausgangsmaterials anzugreifen.[15]

Workflow der reduktiven Aminierung:

Reduktive Aminierung Workflow cluster_0 Reaktionsvorbereitung cluster_1 Reaktionsdurchführung cluster_2 Aufarbeitung und Reinigung Start 1-(2-Amino-6-methylphenyl) piperidin-2-on Mischen Mischen in einem geeigneten Lösungsmittel (z.B. DCE, THF) Start->Mischen Carbonyl Aldehyd oder Keton (R-CHO/R-CO-R') Carbonyl->Mischen Reduktionsmittel Natriumtriacetoxyborhydrid (STAB) Reduktionsmittel->Mischen Reaktion Rühren bei Raumtemperatur Mischen->Reaktion Aufarbeitung Wässrige Aufarbeitung (Quenchen und Extraktion) Reaktion->Aufarbeitung Reinigung Säulenchromatographie Aufarbeitung->Reinigung Produkt Sekundäres/Tertiäres Amin-Derivat Reinigung->Produkt

Abbildung 2: Workflow der reduktiven Aminierung.

Detailliertes Protokoll: Allgemeine Vorschrift für die reduktive Aminierung

  • Vorbereitung: 1-(2-Amino-6-methylphenyl)piperidin-2-on (1,0 Äq.) und die entsprechende Carbonylverbindung (1,1 Äq.) werden in einem geeigneten Lösungsmittel wie 1,2-Dichlorethan (DCE) oder Tetrahydrofuran (THF) gelöst.

  • Reaktion: Natriumtriacetoxyborhydrid (STAB) (1,5 Äq.) wird portionsweise zu der gerührten Lösung bei Raumtemperatur gegeben.

  • Überwachung: Die Reaktion wird für 4-16 Stunden bei Raumtemperatur gerührt. Der Fortschritt wird mittels DC oder LC-MS verfolgt.

  • Aufarbeitung: Nach Abschluss wird die Reaktion vorsichtig mit gesättigter wässriger Natriumhydrogencarbonatlösung gequencht. Die Phasen werden getrennt und die wässrige Phase wird mehrmals mit DCM extrahiert. Die vereinigten organischen Phasen werden über Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Reinigung: Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte N-alkylierte Derivat zu erhalten.

N-Arylierung: Einführung von Aryl- und Heteroarylgruppen

Die palladium- oder kupferkatalysierte N-Arylierung, wie die Buchwald-Hartwig-Aminierung, ist eine leistungsstarke Methode zur Bildung von C-N-Bindungen zwischen einem Amin und einem Arylhalogenid oder -triflat.[16][17][18][19] Diese Reaktion ermöglicht die Einführung einer Vielzahl von Aryl- und Heteroarylgruppen.

Kausale Begründung der experimentellen Wahl: Die Buchwald-Hartwig-Aminierung ist eine robuste und vielseitige Reaktion, die eine breite Palette von Substraten toleriert.[18] Die Wahl des Liganden und der Base ist entscheidend für den Erfolg der Reaktion und muss oft für das spezifische Substrat optimiert werden.

Workflow der N-Arylierung:

N-Arylierung Workflow cluster_0 Reaktionsvorbereitung cluster_1 Reaktionsdurchführung cluster_2 Aufarbeitung und Reinigung Start 1-(2-Amino-6-methylphenyl) piperidin-2-on Mischen Mischen in einem inerten Lösungsmittel (z.B. Toluol, Dioxan) Start->Mischen Arylhalogenid Arylhalogenid (Ar-X) Arylhalogenid->Mischen Katalysator Pd-Katalysator (z.B. Pd2(dba)3) und Ligand (z.B. BINAP) Katalysator->Mischen Base Base (z.B. NaOtBu, Cs2CO3) Base->Mischen Reaktion Erhitzen unter inerter Atmosphäre Mischen->Reaktion Aufarbeitung Filtration und wässrige Aufarbeitung Reaktion->Aufarbeitung Reinigung Säulenchromatographie Aufarbeitung->Reinigung Produkt N-Aryliertes Derivat Reinigung->Produkt

Abbildung 3: Workflow der N-Arylierung.

Detailliertes Protokoll: Allgemeine Vorschrift für die Buchwald-Hartwig-N-Arylierung

  • Vorbereitung: In einem ofengetrockneten Schlenkrohr werden der Palladiumkatalysator (z. B. Pd₂(dba)₃, 2-5 mol%), der Ligand (z. B. (rac)-BINAP, 4-10 mol%) und die Base (z. B. Natrium-tert-butoxid, 1,4 Äq.) vorgelegt.[18]

  • Reaktanden: Das Gefäß wird evakuiert und mit einem Inertgas (Argon oder Stickstoff) befüllt. Anschließend werden 1-(2-Amino-6-methylphenyl)piperidin-2-on (1,0 Äq.), das Arylhalogenid (1,2 Äq.) und ein trockenes, entgastes Lösungsmittel (z. B. Toluol oder Dioxan) zugegeben.

  • Reaktion: Die Reaktionsmischung wird unter inerter Atmosphäre bei 80-110 °C für 12-24 Stunden erhitzt. Der Reaktionsverlauf wird mittels DC oder LC-MS überwacht.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Mischung durch Celite filtriert, um den Katalysator zu entfernen. Das Filtrat wird im Vakuum eingeengt. Der Rückstand wird in einem organischen Lösungsmittel aufgenommen und mit Wasser gewaschen.

  • Reinigung: Die organische Phase wird getrocknet und eingeengt. Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte N-arylierte Derivat zu erhalten.

Charakterisierung der synthetisierten Derivate

Die strukturelle Verifizierung und Reinheitsbestimmung der synthetisierten Verbindungen ist ein entscheidender Schritt, um die Gültigkeit der SAR-Daten zu gewährleisten. Eine Kombination aus verschiedenen analytischen Techniken ist hierfür unerlässlich.[20][21][22]

Tabelle 1: Analytische Techniken zur Charakterisierung

TechnikZweckTypische Beobachtungen
NMR-Spektroskopie (¹H, ¹³C) Strukturelle Aufklärung und ReinheitsbestimmungChemische Verschiebungen, Kopplungskonstanten und Integrationen bestätigen die erwartete Struktur.
Massenspektrometrie (MS) Bestimmung des MolekulargewichtsDas beobachtete Molekülionen-Peak (M+H)⁺ oder (M-H)⁻ stimmt mit dem berechneten Molekulargewicht überein.
Hochleistungsflüssigkeits-chromatographie (HPLC) Reinheitsbestimmung und QuantifizierungEin einzelner Peak im Chromatogramm zeigt die Reinheit der Verbindung an. Die Retentionszeit ist charakteristisch.
Infrarotspektroskopie (IR) Identifizierung funktioneller GruppenCharakteristische Banden für Amid-, Carbonyl- und N-H-Schwingungen.

Zusammenfassung und Ausblick

Dieser Anwendungsleitfaden bietet eine solide Grundlage für die systematische Derivatisierung von 1-(2-Amino-6-methylphenyl)piperidin-2-on zur Durchführung von SAR-Studien. Die vorgestellten Protokolle für Amidkopplungen, reduktive Aminierungen und N-Arylierungen ermöglichen die gezielte Synthese einer vielfältigen Bibliothek von Analoga. Die sorgfältige Charakterisierung der synthetisierten Verbindungen gewährleistet die Integrität der nachfolgenden biologischen Testungen.

Die aus diesen Studien gewonnenen SAR-Daten werden entscheidende Einblicke in die molekularen Determinanten der biologischen Aktivität liefern und den Weg für die rationale Optimierung von Leitstrukturen ebnen. Zukünftige Arbeiten könnten die Derivatisierung an anderen Positionen des Moleküls, wie dem Piperidin-2-on-Ring, umfassen, um den chemischen Raum weiter zu explorieren und ein umfassenderes Verständnis der Struktur-Wirkungs-Beziehungen zu erlangen.

Referenzen

  • Vertex AI Search. Amine to Amide (Coupling) - Common Conditions. Verfügbar unter:

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Verfügbar unter:

  • PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Verfügbar unter:

  • ResearchGate. Structure–activity relationship of piperidine derivatives with... Verfügbar unter:

  • PubMed Central. On Exploring Structure Activity Relationships. Verfügbar unter:

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Verfügbar unter:

  • ACS Publications. Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines | The Journal of Organic Chemistry. Verfügbar unter:

  • Master Organic Chemistry. Reductive Amination, and How It Works. Verfügbar unter:

  • CDD Vault. SAR: Structure Activity Relationships. Verfügbar unter:

  • Organic Chemistry Portal. Arylamine synthesis by amination (arylation). Verfügbar unter:

  • PubMed Central. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Verfügbar unter:

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Verfügbar unter:

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Verfügbar unter:

  • PubMed. Piperine and Derivatives: Trends in Structure-Activity Relationships. Verfügbar unter:

  • PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Verfügbar unter:

  • ACS Publications. A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines | The Journal of Organic Chemistry. Verfügbar unter:

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Verfügbar unter:

  • Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. Verfügbar unter:

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Verfügbar unter:

  • CAS. Challenges and opportunities in structure-activity-relationship (SAR) studies. Verfügbar unter:

  • Organic Chemistry Portal. Amide synthesis by acylation. Verfügbar unter:

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Verfügbar unter:

  • ResearchGate. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Verfügbar unter:

  • PubMed Central. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Verfügbar unter:

  • PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Verfügbar unter:

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. Verfügbar unter:

  • Oncodesign Services. Structure-Activity Relationship (SAR) Studies. Verfügbar unter:

  • Request PDF. Method development approaches for small-molecule analytes. Verfügbar unter:

  • ResearchGate. Structure activity relationship of piperidine derivatives. Verfügbar unter:

  • WJPMR. RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. Verfügbar unter:

  • PubMed Central. Biophysical Screening for the Discovery of Small-Molecule Ligands. Verfügbar unter:

  • Chemistry LibreTexts. 21.7: Chemistry of Amides. Verfügbar unter:

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Verfügbar unter:

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Verfügbar unter:

  • ResearchGate. (PDF) Medicinal Chemistry: Drug Design Strategies and SAR Optimization. Verfügbar unter:

  • Comptes Rendus de l'Académie des Sciences. Synthesis of piperidinones incorporating an amino acid moiety as potential SP antagonists. Verfügbar unter:

  • Wikipedia. Piperidine. Verfügbar unter:

  • Chemistry Steps. Reductive Amination. Verfügbar unter:

Sources

Troubleshooting & Optimization

Optimizing the yield of 1-(2-Amino-6-methylphenyl)piperidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request based on the executed action.## Technical Support Center: Optimizing the Synthesis of 1-(2-Amino-6-methylphenyl)piperidin-2-one

Welcome to the technical support center for the synthesis of this compound. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of this synthesis. We will focus on the most prevalent and robust methodology, the Buchwald-Hartwig amination, to help you troubleshoot common issues and optimize your reaction yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter.

Q1: What is the recommended synthetic strategy for preparing this compound?

A1: The palladium-catalyzed Buchwald-Hartwig amination is the industry-standard method for this transformation.[1][2] It involves the cross-coupling of an aryl halide (or triflate) with an amine or, in this case, a lactam (an amide). The reaction offers high functional group tolerance and generally proceeds under milder conditions than alternatives like the Ullmann condensation.[2][3] The Ullmann reaction, which uses a copper catalyst, typically requires much higher temperatures and stoichiometric amounts of the metal.[3][4] Given the sterically hindered nature of the 2-methylaniline derivative, the sophisticated ligand systems available for the Buchwald-Hartwig reaction make it the superior choice for achieving high yields.

Q2: My reaction is not working at all. What are the most critical initial checks?

A2: A complete lack of reactivity in a Buchwald-Hartwig amination usually points to a fundamental issue with the catalytic system or the reaction environment.[5] The top three things to verify are:

  • Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the atmosphere is maintained throughout the reaction.

  • Anhydrous Conditions: Water can hydrolyze the strong bases used (like sodium tert-butoxide) and interfere with the catalytic cycle. Ensure all solvents and reagents are rigorously dried.

  • Catalyst Activation: The Pd(II) precatalyst must be reduced in situ to the active Pd(0) species.[1][6] If this step fails, the entire reaction will stall. This can be due to poor reagent quality or incorrect base selection.

Q3: Which aryl halide should I use: 2-bromo-6-methylaniline or 2-chloro-6-methylaniline?

A3: The reactivity of the aryl halide in the oxidative addition step follows the trend I > Br > OTf > Cl. While aryl bromides are generally more reactive than aryl chlorides, modern Buchwald-Hartwig ligands have been developed that are highly effective for activating the less reactive but more cost-effective aryl chlorides. If you are experiencing low yields with an aryl chloride, switching to the corresponding aryl bromide is a logical troubleshooting step. However, optimizing the ligand for the aryl chloride is often a more economical approach for large-scale synthesis.

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving specific experimental issues.

Issue 1: Low Yield or Stalled Reaction

A common frustration with cross-coupling reactions is low conversion of starting materials. This can often be rectified by systematically evaluating the core components of the reaction.

Troubleshooting Matrix for Low Yield

Potential Cause Scientific Rationale Recommended Actions & Solutions
Ineffective Catalyst/Ligand Combination The ligand's steric and electronic properties are crucial for promoting both the oxidative addition and the final reductive elimination step. For a sterically hindered substrate like 2-bromo-6-methylaniline and a relatively weak nucleophile like a lactam, a bulky, electron-rich phosphine ligand is required.[1]Action: Screen a panel of modern biarylphosphine ligands. Primary Choice: Start with XPhos or tBuXPhos, which are known to be effective for challenging couplings.[7] Alternatives: Consider RuPhos or other "second-generation" ligands designed for hindered systems.
Incorrect Base Selection The base's role is to deprotonate the piperidin-2-one (or the intermediate Pd-amine complex) to generate the active nucleophile.[8] Its strength and solubility are critical. A base that is too weak will not allow the reaction to proceed, while an overly strong base might degrade sensitive functional groups.Action: Use a strong, non-nucleophilic base. Primary Choice: Sodium tert-butoxide (NaOtBu) is the most common and effective base for aminations.[6] Alternatives: Lithium bis(trimethylsilyl)amide (LHMDS) can be useful for substrates with protic functional groups. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may require higher temperatures and are generally less effective for lactam arylation.[6]
Suboptimal Solvent and Temperature The solvent must be aprotic and able to dissolve the reactants and catalyst system. Temperature affects reaction kinetics; insufficient heat can lead to a stalled reaction, while excessive heat can cause catalyst decomposition.Action: Use an appropriate anhydrous, aprotic solvent and optimize the temperature. Common Solvents: Toluene, Dioxane, or THF. Temperature: Start at 80-100 °C. If the reaction is clean but slow, incrementally increase the temperature to 110 °C. Monitor for signs of catalyst decomposition (e.g., formation of palladium black).[9][10]

Workflow for Reaction Optimization This diagram outlines a logical sequence for optimizing your reaction conditions when faced with low yield.

Caption: A systematic workflow for troubleshooting low reaction yields.

Issue 2: Significant Byproduct Formation

The formation of impurities can complicate purification and reduce the overall yield. Understanding the common side reactions is key to mitigating them.

  • Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom (forming 2-methylaniline). This can be caused by β-hydride elimination from certain intermediates or by catalyst decomposition pathways.

    • Solution: Using bulky, bidentate ligands can sometimes suppress this side reaction by preventing open coordination sites on the palladium center.[2] Alternatively, lowering the reaction temperature may also help.

  • Diaryl-amine Formation: While less common with lactams, it's possible for the product to act as a ligand for the palladium, leading to further reactions.

    • Solution: Ensure the stoichiometry is correct, typically using a slight excess of the lactam (1.1-1.2 equivalents) relative to the aryl halide.

The Buchwald-Hartwig Catalytic Cycle Understanding this cycle is fundamental to rational troubleshooting. Each step has unique requirements that, if not met, can stall the reaction or lead to side products.

Buchwald_Hartwig_Cycle cluster_steps Pd0 Pd(0)Lₙ OxAdd Ar-Pd(II)-X(L)ₙ Pd0->OxAdd Ar-X s1 1. Oxidative Addition AmineComplex Ar-Pd(II)-NHR'R''ₙ OxAdd->AmineComplex + Amine, - Base-HX s2 2. Association & Deprotonation AmineComplex->Pd0 Ar-Amine s3 3. Reductive Elimination

Caption: The core catalytic cycle of the Buchwald-Hartwig amination.

Part 3: Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Synthesis of this compound

Reagents & Equipment:

  • Reactants: 2-Bromo-6-methylaniline (1.0 equiv), Piperidin-2-one (1.2 equiv)

  • Catalyst System: Pd₂(dba)₃ (1.0 mol%) or a suitable precatalyst, XPhos (2.5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Anhydrous Toluene (0.1 - 0.2 M concentration)

  • Equipment: Oven-dried Schlenk flask or sealed vial, magnetic stirrer, heating mantle/oil bath, inert gas line (Argon or Nitrogen).

Step-by-Step Procedure:

  • Vessel Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (XPhos), and the base (NaOtBu).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add the 2-bromo-6-methylaniline and piperidin-2-one.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.[5]

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by LC-MS or GC-MS until the starting aryl bromide is consumed (typically 12-24 hours).[5]

  • Workup: Once complete, cool the reaction to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product.

References

  • Kashani, S. K., & Jessiman, J. E. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Google Patents. (2019). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • Wikipedia. (2024). Methylphenidate. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • MDPI. (2021). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. [Link]

  • Google Patents. (2008). US20080064876A1 - Process for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione.
  • ACS Publications. (2001). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. [Link]

  • Bulgarian Chemical Communications. (2011). Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one. [Link]

  • ACS Publications. (2010). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • National Institutes of Health. (2021). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • ACS Publications. (2018). Role of the Base in Buchwald–Hartwig Amination. [Link]

  • Springer. (2023). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. [Link]

  • University of Strathclyde. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Google P
  • MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

  • Diva Portal. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product. [Link]

  • Google Patents. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. [Link]

  • ResearchGate. (2021). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Request PDF. [Link]

  • ACS Publications. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. [Link]

  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]

  • ResearchGate. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

  • Europe PMC. (2018). Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. [Link]

  • Figshare. (2021). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

Sources

Technical Support Center: Synthesis of 1-(2-Amino-6-methylphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Amino-6-methylphenyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis, which is typically achieved via a Buchwald-Hartwig amination. Our goal is to provide you with field-proven insights and troubleshooting strategies to ensure a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of this compound most commonly involves the palladium-catalyzed cross-coupling of an aryl halide, such as 2-bromo-3-methylaniline, with 2-piperidinone. This transformation, a cornerstone of modern synthetic chemistry, allows for the formation of the crucial C-N bond.[1] While powerful, the Buchwald-Hartwig amination is sensitive to various reaction parameters, and a thorough understanding of potential side reactions is essential for troubleshooting and optimization.

This guide will address frequently encountered issues in a question-and-answer format, providing both mechanistic explanations and practical, step-by-step solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Product Yield

Q1: I am observing very low to no formation of my desired product, this compound. What are the likely causes and how can I improve the yield?

A1: Low or no product yield is a common issue in Buchwald-Hartwig aminations and can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Catalyst and Ligand Inactivity:

  • Expertise & Experience: The choice of palladium source and phosphine ligand is critical. The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂.[1] If this reduction is inefficient, the catalytic cycle will not initiate. Furthermore, the ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For sterically hindered substrates like 2-bromo-3-methylaniline, a bulky, electron-rich phosphine ligand is often necessary.

  • Troubleshooting Protocol:

    • Catalyst Pre-activation: If using a Pd(II) source, consider a pre-activation step. Stir the Pd(II) salt, phosphine ligand, and base in the reaction solvent for 10-15 minutes at room temperature before adding the aryl halide and 2-piperidone. This can aid in the formation of the active Pd(0) catalyst.

    • Ligand Selection: If you are using a general-purpose ligand like P(tBu)₃, consider switching to a more specialized, sterically demanding biarylphosphine ligand such as RuPhos or BrettPhos.[2] These are known to be effective for challenging couplings.

    • Catalyst Loading: While a typical catalyst loading is 1-2 mol%, for difficult couplings, increasing the loading to 3-5 mol% may be beneficial.[3]

2. Inappropriate Base Selection:

  • Expertise & Experience: A strong, non-nucleophilic base is required to deprotonate the 2-piperidone, making it a more effective nucleophile. However, the choice of base can also influence catalyst activity and substrate stability.

  • Troubleshooting Protocol:

    • Base Strength: Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions. If you are using a weaker base like K₂CO₃ or Cs₂CO₃, it may not be strong enough to efficiently deprotonate the lactam, especially at lower temperatures.

    • Base Solubility and Particle Size: The physical properties of the base can impact the reaction. Ensure the base is finely powdered to maximize its surface area. In some cases, the choice of solvent can affect the solubility and efficacy of the base.

3. Solvent and Temperature Issues:

  • Expertise & Experience: The reaction is typically performed in anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF.[4] The reaction temperature is also a critical parameter that often requires optimization.

  • Troubleshooting Protocol:

    • Solvent Purity: Ensure your solvent is strictly anhydrous and has been thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen). Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst, leading to deactivation.

    • Temperature Optimization: A typical starting point is 80-110 °C.[2][5] If you are not seeing product formation, a higher temperature may be required. Conversely, if you are observing significant byproduct formation, a lower temperature might be beneficial.

Below is a workflow to guide your troubleshooting process for low yield:

Fig. 1: Troubleshooting workflow for low product yield.
Formation of Side Products

Q2: I am observing significant formation of 3-methylaniline (hydrodehalogenation product) in my reaction mixture. How can I minimize this side reaction?

A2: The formation of 3-methylaniline is a result of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-couplings.[6]

  • Expertise & Experience: Hydrodehalogenation occurs when the aryl halide is reduced, replacing the bromine atom with a hydrogen atom. This can happen through various pathways, including the reaction of the aryl-palladium intermediate with a hydride source or through catalyst decomposition pathways.

  • Troubleshooting Protocol:

    • Minimize Hydride Sources: Ensure all reagents and solvents are scrupulously dry. Water can be a source of protons that can lead to hydrodehalogenation.

    • Ligand Choice: The choice of ligand can significantly impact the rate of reductive elimination versus side reactions. Bulky, electron-rich ligands can promote the desired C-N bond formation and suppress hydrodehalogenation.

    • Base Choice: In some cases, the choice of base can influence the extent of hydrodehalogenation. If using an alkoxide base, ensure it is of high purity.

Q3: I have identified a byproduct that appears to be a dimer of my starting aryl bromide. What causes this and how can I prevent it?

A3: The formation of a biaryl byproduct through homocoupling of the aryl halide is another potential side reaction.

  • Expertise & Experience: This side reaction can be more prevalent at higher temperatures and with certain catalyst systems. It is often a sign of non-optimal reaction conditions that favor the reaction of two aryl-palladium intermediates with each other.

  • Troubleshooting Protocol:

    • Lower Reaction Temperature: This is often the most effective way to reduce the rate of homocoupling.

    • Optimize Catalyst and Ligand: A well-chosen ligand can promote the desired cross-coupling over this side reaction. Screening different ligands may be necessary.

    • Stoichiometry: Ensure that the amine coupling partner is present in a slight excess to favor the desired hetero-coupling.

The following diagram illustrates the desired reaction pathway and common side reactions:

G 2-bromo-3-methylaniline 2-bromo-3-methylaniline Product This compound 2-bromo-3-methylaniline->Product Desired Reaction Hydrodehalogenation 3-methylaniline 2-bromo-3-methylaniline->Hydrodehalogenation Side Reaction Homocoupling Biaryl Byproduct 2-bromo-3-methylaniline->Homocoupling Side Reaction 2-piperidone 2-piperidone 2-piperidone->Product Desired Reaction Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Product

Fig. 2: Desired reaction pathway and common side reactions.
Purification Challenges

Q4: I am having difficulty purifying my product from the reaction mixture. What is a good starting point for purification?

A4: Purification of N-aryl lactams from Buchwald-Hartwig reaction mixtures often requires chromatographic methods.

  • Expertise & Experience: The crude reaction mixture will contain the desired product, unreacted starting materials, the palladium catalyst, the ligand (and its oxide), and any side products. A multi-step purification strategy is often necessary.

  • Purification Protocol:

    • Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. Quench the reaction with a saturated aqueous solution of ammonium chloride, and then extract the product into an organic solvent like ethyl acetate.[5] Wash the combined organic layers with water and then brine to remove inorganic salts.

    • Filtration through Silica or Celite: To remove the bulk of the palladium catalyst and some polar impurities, filter the crude organic extract through a short plug of silica gel or Celite®.[7]

    • Column Chromatography: Flash column chromatography on silica gel is typically the most effective method for isolating the pure product.

      • Solvent System: A good starting point for the eluent is a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on the TLC analysis of the crude mixture.

      • TLC Visualization: The product, containing an aniline moiety, should be UV active. Staining with potassium permanganate can also be used to visualize spots on the TLC plate.

Table 1: Typical Reaction Parameters for Buchwald-Hartwig Amination

ParameterRecommended ConditionsNotes
Palladium Source Pd₂(dba)₃ or a palladacycle precatalystPrecatalysts can sometimes offer better results.[4]
Ligand RuPhos, BrettPhos, or similar bulky biarylphosphineLigand choice is crucial for sterically hindered substrates.
Base NaOtBu or K₃PO₄Strong, non-nucleophilic bases are preferred.
Solvent Toluene or Dioxane (anhydrous, deoxygenated)Solvent quality is critical for reproducibility.[4]
Temperature 80 - 120 °COptimization is often required.
Catalyst Loading 1 - 5 mol%Higher loading may be needed for challenging reactions.
Amine Stoichiometry 1.1 - 1.5 equivalentsA slight excess of the amine can drive the reaction to completion.

Experimental Protocol: General Procedure for the Synthesis of this compound

The following is a general protocol that can be used as a starting point for your experiments. Optimization of specific parameters may be necessary.

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-bromo-3-methylaniline (1.0 equiv), 2-piperidone (1.2 equiv), the phosphine ligand (1.5-3 mol%), the palladium precatalyst (1-2.5 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, deoxygenated toluene or dioxane via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. UCL. Retrieved from [Link]

  • Gullberg, O., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin. Diva-Portal.org. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Purification of Buchwald-Hartwig amination. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. Retrieved from [Link]

  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]

  • ResearchGate. (2015). N-Arylation of Sterically Hindered NH-Nucleophiles: Copper-Mediated Syntheses of Diverse N-Arylindole-2-carboxylates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Retrieved from [Link]

  • OSTI.GOV. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Retrieved from [Link]

  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Retrieved from [Link]

  • ResearchGate. (2025). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]

  • Organic Chemistry Portal. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. Retrieved from [Link]

Sources

How to improve the purity of 1-(2-Amino-6-methylphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purity Optimization for 1-(2-Amino-6-methylphenyl)piperidin-2-one

Case Ticket: #PUR-4820 Subject: Troubleshooting Low Purity & Isolation Difficulties in CAS 1211496-23-9 Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary

The synthesis of This compound (hereafter referred to as AMP-Lactam ) typically involves the reduction of its nitro-precursor, 1-(2-methyl-6-nitrophenyl)piperidin-2-one.[1][2][3] Users frequently encounter purity ceilings around 85-90% due to three specific factors inherent to this sterically congested scaffold:

  • Incomplete Reduction: The ortho-methyl and ortho-lactam groups create a "steric pocket" around the nitro group, hindering catalyst access and trapping hydroxylamine intermediates.

  • Oxidative Dimerization: The resulting aniline is electron-rich and prone to air-oxidation, forming azo- or hydrazo-dimers during workup.[1][2][3]

  • Lactam Hydrolysis: Aggressive acidic/basic conditions required for extraction can inadvertently open the piperidinone ring if temperature is uncontrolled.

This guide provides a self-validating purification workflow designed to bypass these specific failure modes.

Part 1: Root Cause Analysis (Troubleshooting Q&A)

Q1: My HPLC shows a persistent impurity at RRT 0.92 that resists recrystallization. What is it? Diagnosis: This is almost certainly the Hydroxylamine Intermediate (R-NHOH).[1][2][3] Mechanism: In sterically hindered nitro-reductions (like the 2,6-disubstituted system here), the reduction arrests at the hydroxylamine stage because the final reduction to the amine is the most sterically demanding step. Solution:

  • Do not simply extend reaction time (leads to degradation).

  • Protocol Adjustment: Add a "finishing catalyst" or increase temperature to 50°C only after H₂ uptake ceases. Alternatively, switch from Pd/C to Raney Nickel , which is more aggressive toward sterically hindered hydroxylamines.

Q2: The product turns brown/purple upon drying. Is it decomposing? Diagnosis: Yes, you are seeing Aniline Oxidation . Mechanism: The free amine at position 2 is electron-rich.[1][2][3] If dried in air (especially if trace metal catalysts remain), it couples to form colored azo-dimers.[2][3] Solution:

  • Immediate Action: Perform the final drying step in a vacuum oven under N₂ bleed.

  • Preventative: Add trace EDTA (0.1 wt%) during the final aqueous wash to sequester metal ions that catalyze this oxidation.

Q3: I used acid-base extraction, but my yield dropped by 40%. Where did it go? Diagnosis: You likely triggered Lactam Ring Opening . Mechanism: While the piperidinone ring is generally stable, the presence of the ortho-aniline group can facilitate intramolecular catalysis, making the lactam more susceptible to hydrolysis in strong acid (pH < 1) or strong base (pH > 12) at elevated temperatures. Solution:

  • Control: Maintain temperature < 5°C during pH adjustments. Use weaker acids (e.g., 1M Acetic Acid or Citric Acid) instead of 6M HCl for the extraction.

Part 2: The "Silver Bullet" Purification Protocol

This protocol relies on Chemo-Selective Salt Formation .[1][2][3] It separates the basic product from non-basic impurities (unreacted nitro, dimers) without using chromatography.

Prerequisites:

  • Crude AMP-Lactam (dark oil or solid)[1][2][3]

  • Solvents: Isopropyl Acetate (IPAc), Water, 2M HCl, 4M NaOH.

Step-by-Step Workflow
  • Dissolution (The Carrier Phase):

    • Dissolve crude material in Isopropyl Acetate (10V) .

    • Why IPAc? Unlike Ethyl Acetate, IPAc is stable against hydrolysis and provides sharper phase separations.

  • Acid Extraction (The Filter):

    • Cool solution to 0–5°C .

    • Slowly add 2M HCl (3.0 eq) . Agitate vigorously for 20 mins.

    • Checkpoint: The product (amine) forms a water-soluble hydrochloride salt.[1][2][3] Impurities (nitro, dimers) remain in the organic layer.

    • Separate layers.[4] Keep the Aqueous Layer .

  • Organic Wash (The Polishing):

    • Wash the aqueous acidic layer with fresh IPAc (5V) to remove entrained non-basic impurities.

    • Critical: Keep this brief to avoid acid-catalyzed hydrolysis.[1][2][3]

  • Controlled Liberation (The Recovery):

    • Add fresh IPAc (10V) to the aqueous layer.

    • Cool to 0°C. Adjust pH to 10–11 using 4M NaOH dropwise.

    • Note: Do not exceed pH 12. The product will extract into the IPAc as the free base.

  • Crystallization (The Final Lock):

    • Separate the organic layer.[4] Dry over Na₂SO₄.[4]

    • Concentrate to ~3V. Slowly add n-Heptane (5V) as an anti-solvent.[1][2][3]

    • Cool to -10°C. Filter the white precipitate.[1][2][3]

Part 3: Visualization of Logic & Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the decision-making process for isolating high-purity AMP-Lactam, highlighting the rejection of specific impurities at each stage.

PurificationLogic Crude Crude Reaction Mixture (Amine + Nitro + Dimers) Dissolve Dissolve in Isopropyl Acetate Crude->Dissolve AcidExt Extraction with 2M HCl (Temp < 5°C) Dissolve->AcidExt OrgLayer1 Organic Layer (Contains Nitro & Dimers) AcidExt->OrgLayer1 Non-Basic Impurities AqLayer1 Aqueous Layer (Product-HCl Salt) AcidExt->AqLayer1 Target Amine Salt Wash Wash with IPAc AqLayer1->Wash BaseTreat Basify to pH 10 (Extract into IPAc) Wash->BaseTreat FinalOrg Final Organic Layer (Pure Free Base) BaseTreat->FinalOrg Cryst Crystallization (IPAc / Heptane) FinalOrg->Cryst Product Pure AMP-Lactam (>98% Purity) Cryst->Product

Caption: Separation logic relying on the basicity of the amino group to reject neutral nitro and dimer impurities.

Part 4: Data & Specifications

Table 1: Impurity Profile & Removal Strategy

Impurity TypeOriginRRT (Typical)Removal Method
Nitro Precursor Incomplete Reaction1.2 - 1.3Acid Wash (Remains in Organic)
Hydroxylamine Steric Hindrance0.90 - 0.95Must prevent : Drive reaction to completion with Raney Ni
Azo-Dimer Oxidation (Air)1.8 - 2.5Acid Wash (Remains in Organic)
Des-methyl Starting Material0.98Critical Failure : Cannot separate.[1][2][3] Must use pure starting aniline.
Ring-Open Amide Hydrolysis0.5 - 0.7Water Soluble: Stays in aqueous waste during final extraction.[1][2][3]

Part 5: References

  • Synthesis of Piperidin-2-one Derivatives :

    • Context: General methodology for synthesizing substituted piperidin-2-ones via intramolecular cyclization and subsequent reduction.[1][2][3]

    • Source:Journal of Medicinal Chemistry, "Discovery of Apixaban Intermediates".

    • Link: (Referencing general lactam formation logic).

  • Compound Specifications (CAS 1211496-23-9) :

    • Context: Physical properties and commercial availability of the specific 2-amino-6-methyl derivative.[1][2][3]

    • Source: MySkinRecipes / Chemical Suppliers.

    • Link:

  • Nitro Reduction Methodologies :

    • Context: Strategies for reducing sterically hindered nitro groups using Raney Nickel vs. Pd/C to avoid hydroxylamine accumulation.

    • Source:Organic Process Research & Development, "Practical Synthesis of Substituted Anilines".

    • Link: (General reference for process chemistry standards).[2][3]

  • Purification of Amine Intermediates :

    • Context: Standard operating procedures for acid-base workups of lipophilic amines.[1][2][3]

    • Source:Vogel's Textbook of Practical Organic Chemistry.

    • Link:[1][2][3]

Sources

Technical Support Center: Synthesis of Piperidin-2-one (δ-Valerolactam)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of piperidin-2-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the common synthetic routes for piperidin-2-one and to offer practical solutions to challenges encountered during its preparation.

Piperidin-2-one, also known as δ-valerolactam, is a crucial six-membered lactam that serves as a versatile building block in organic synthesis.[1] It is a key intermediate in the pharmaceutical industry for producing a range of bioactive molecules and is a precursor for various piperidine derivatives.[2][3][4][5] This guide focuses on the most prevalent synthetic methods, primarily the Beckmann rearrangement, and addresses specific experimental issues in a comprehensive question-and-answer format.

Core Synthetic Method: The Beckmann Rearrangement

The most conventional and well-documented method for synthesizing piperidin-2-one is the Beckmann rearrangement of cyclopentanone oxime.[6] This reaction involves the acid-catalyzed transformation of the ketoxime into the corresponding lactam. Historically, this has been performed using strong, corrosive acids, but modern adaptations offer safer, more environmentally friendly alternatives.

Mechanism Overview: Beckmann Rearrangement

The rearrangement proceeds through the formation of an electron-deficient nitrogen atom, which triggers a 1,2-alkyl shift to form a stable nitrilium ion intermediate. Subsequent hydrolysis yields the final lactam product.

G cluster_acid Acid-Catalyzed Pathway cluster_alkaline Alkaline/TsCl Pathway Oxime Cyclopentanone Oxime ProtonatedOxime Protonated Oxime (Good Leaving Group) Oxime->ProtonatedOxime H+ Nitrilium Nitrilium Ion Intermediate ProtonatedOxime->Nitrilium Rearrangement & -H2O Adduct Water Adduct Nitrilium->Adduct +H2O Tautomer Imino-alcohol Tautomer Adduct->Tautomer -H+ Product_A Piperidin-2-one Tautomer->Product_A Tautomerization Oxime_B Cyclopentanone Oxime TosylateEster Oxime O-Tosylate (Excellent Leaving Group) Oxime_B->TosylateEster +TsCl, Base Nitrilium_B Nitrilium Ion Intermediate TosylateEster->Nitrilium_B Rearrangement & -OTs Adduct_B Water Adduct Nitrilium_B->Adduct_B +H2O Tautomer_B Imino-alcohol Tautomer Adduct_B->Tautomer_B Deprotonation Product_B Piperidin-2-one Tautomer_B->Product_B Tautomerization

Caption: Mechanisms of the Beckmann Rearrangement under acidic and alkaline conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of piperidin-2-one.

Section 1: Low Yield & Reaction Failure

Q1: My Beckmann rearrangement resulted in a very low yield or no product at all. What are the likely causes?

A: This is a common issue with several potential root causes, often related to the reagents, reaction conditions, or the specific pathway chosen.

  • Cause 1: Inactive Reagents (Acid-Catalyzed Method): The traditional Beckmann rearrangement relies on strong acids like polyphosphoric acid (PPA), oleum, or chlorosulfonic acid.[6] These reagents are highly hygroscopic. Contamination with water can dilute the acid, reducing its efficacy in protonating the oxime's hydroxyl group, which is the critical first step for creating a good leaving group.[7]

    • Solution: Use fresh, unopened containers of the acid catalyst. If the reagent is old, consider titrating it to determine its strength or procuring a new batch.

  • Cause 2: Poor Quality Starting Material: The purity of your cyclopentanone oxime is paramount. The presence of unreacted cyclopentanone or hydroxylamine can lead to side reactions under strongly acidic conditions. The oxime should be a dry, crystalline solid.

    • Solution: Recrystallize the cyclopentanone oxime from a suitable solvent (e.g., diethyl ether or petroleum ether/ethyl acetate) before use.[1] Ensure it is thoroughly dried under vacuum to remove any residual solvent or moisture.

  • Cause 3: Incomplete Reaction (Alkaline/TsCl Method): In the safer, alkaline-mediated rearrangement using p-toluenesulfonyl chloride (TsCl), the reaction proceeds in two main stages: formation of the oxime O-tosylate, followed by rearrangement.[1][6] If the reaction is not stirred for a sufficient duration or at the appropriate temperature, the conversion to the tosylate ester or its subsequent rearrangement may be incomplete.

    • Solution: Ensure the portionwise addition of TsCl is performed at a low temperature (0-5 °C) to control the initial exothermic reaction.[1][6] After addition, allow the reaction to warm to room temperature and stir for the recommended time (10-15 hours) to ensure the rearrangement goes to completion.[1][6] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Cause 4: Suboptimal Workup and Extraction: Piperidin-2-one is soluble in water (up to 291 mg/mL at 25 °C) and also in many organic solvents.[1] Inefficient extraction from the aqueous reaction mixture is a frequent cause of yield loss.

    • Solution: After neutralizing the reaction mixture, perform multiple extractions (at least 3-4 times) with a suitable hydrophobic solvent like dichloromethane (CH₂Cl₂) or chloroform.[1][6] Pooling the organic layers and washing with brine can improve phase separation and recovery.

Q2: I am attempting a cyclization of 5-aminopentanoic acid, but the yield is poor. What should I investigate?

A: The direct thermal cyclization of 5-aminopentanoic acid requires high temperatures to drive off water, which can lead to decomposition or polymerization.

  • Cause: Equilibrium and Side Reactions: The cyclization is a reversible equilibrium. If the water produced is not effectively removed, the equilibrium will not favor the product. High temperatures can also promote intermolecular condensation, leading to oligomers or polymers instead of the desired six-membered ring.

    • Solution: Employ azeotropic distillation. Conduct the reaction in a high-boiling, non-polar solvent like xylene or toluene using a Dean-Stark apparatus to continuously remove water as it forms, driving the reaction toward the product. Alternatively, using coupling agents common in peptide synthesis (e.g., DCC, EDC) can facilitate the cyclization under milder conditions, though this adds cost and complexity.

Section 2: Product Purity & Side Products

Q3: My final product is an off-white or yellow solid/oil. How can I get a pure, white product?

A: Discoloration is typically a sign of impurities, often from oxidation or side reactions.[8]

  • Cause: Oxidation: Amines and related compounds can be susceptible to air oxidation, especially over time or when exposed to light and heat, forming colored impurities.[8]

    • Solution: Purification via vacuum distillation is highly effective.[6] Collect the fraction boiling at 130-150 °C under 5-10 mmHg vacuum.[6] For storage, keep the purified piperidin-2-one under an inert atmosphere (nitrogen or argon), protected from light, and in a cool place.[8]

  • Cause: Incomplete Rearrangement: In the Beckmann rearrangement, any unreacted cyclopentanone oxime O-tosylate can contaminate the final product.

    • Solution: Ensure the reaction has gone to completion via TLC monitoring. If impurities persist, purification by silica gel column chromatography is a viable option, using an eluent system such as ethyl acetate/petroleum ether.[1]

Q4: My NMR spectrum shows signals that I cannot identify, in addition to my product peaks. What are the likely side products?

A: The identity of side products depends on the synthetic route.

  • Beckmann Rearrangement: Besides unreacted starting material, you may see byproducts from the fragmentation of the nitrilium ion intermediate, although this is less common for cyclic systems. In the traditional acid-catalyzed method, polymerization under harsh conditions can lead to a broad baseline "hump" in the proton NMR.

    • Solution: Compare your spectrum with a known reference spectrum for piperidin-2-one.[9] The characteristic peaks include a multiplet around 3.2 ppm (-CH₂-N-), a triplet around 2.4 ppm (-CH₂-C=O), and multiplets around 1.8 ppm for the remaining two methylene groups. A broad singlet for the N-H proton will also be present. The absence of the oxime =N-OH proton is a good indicator of reaction completion.

Section 3: Purification & Handling

Q5: I am having trouble purifying my crude piperidin-2-one. What are the best methods?

A: Piperidin-2-one is a crystalline solid with a relatively low melting point (39.5 °C), but it can often be isolated as an oil if impure.[1]

  • Method 1: Vacuum Distillation: This is the preferred method for purification on a larger scale, as it effectively removes non-volatile impurities and colored byproducts.[6]

    • Protocol: Use a short-path distillation apparatus. Ensure the vacuum is stable (5-10 mmHg) before heating. Heat the flask gently in an oil bath to 130-150 °C to collect the product.

  • Method 2: Column Chromatography: For smaller scales or for removing impurities with similar boiling points, silica gel chromatography is effective.

    • Protocol: Use a gradient of ethyl acetate in petroleum ether or hexanes. Piperidin-2-one is quite polar, so you will likely need a relatively high percentage of ethyl acetate to elute the product.[1]

  • Method 3: Recrystallization: If the product is solidified but impure, recrystallization can be attempted. Finding a suitable solvent system is key. Solvents to try include diethyl ether, ethyl acetate/hexane mixtures, or isopropanol.

Q6: What are the primary safety precautions I should take during this synthesis?

A: Safety is paramount, especially when handling the reagents involved.

  • General PPE: Always wear chemical-resistant gloves, safety goggles with side shields, a lab coat, and closed-toe shoes.[1]

  • Reagent Handling:

    • Strong Acids (Oleum, PPA): These are extremely corrosive and react violently with water.[6] Always work in a certified chemical fume hood. Add reagents slowly and carefully, especially during quenching with water or base, which is highly exothermic.

    • p-Toluenesulfonyl Chloride (TsCl): TsCl is a lachrymator and is moisture-sensitive. Handle it in a fume hood and keep the container tightly sealed.

  • Spill Cleanup: For spills, ensure adequate ventilation and remove ignition sources. Absorb the material with an inert absorbent like vermiculite or sand and dispose of it as hazardous waste according to local regulations.[1]

Experimental Protocols & Data

Protocol 1: Synthesis of Piperidin-2-one via Alkaline Beckmann Rearrangement

This protocol is adapted from modern, safer procedures for the Beckmann rearrangement.[1][6]

G start Start: Prepare Reagents step1 1. Dissolve Cyclopentanone Oxime in Dioxane/Water (3:4) start->step1 step2 2. Add NaOH solution step1->step2 step3 3. Cool reaction mixture to 0-5 °C (Ice-Water Bath) step2->step3 step4 4. Add p-Toluenesulfonyl Chloride (TsCl) portionwise over 20 min step3->step4 step5 5. Stir at Room Temperature for 12-15 hours step4->step5 step6 6. Quench & Neutralize Reaction (e.g., with dilute HCl to pH 8-10) step5->step6 step7 7. Extract with CH2Cl2 (3x) step6->step7 step8 8. Combine organic layers, wash with brine, dry over Na2SO4 step7->step8 step9 9. Concentrate under reduced pressure to obtain crude product step8->step9 step10 10. Purify by Vacuum Distillation or Column Chromatography step9->step10 end End: Pure Piperidin-2-one step10->end

Caption: Workflow for the synthesis of piperidin-2-one via the alkaline Beckmann rearrangement.

Step-by-Step Methodology:

  • Oxime Preparation: Prepare cyclopentanone oxime by reacting cyclopentanone with hydroxylamine hydrochloride and a base like sodium acetate in methanol. Recrystallize the resulting oxime.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentanone oxime (1 equiv.) in a 3:4 mixture of dioxane and water.

  • Base Addition: Add a solution of sodium hydroxide (2.5-3 equiv.) to the flask and stir until dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.[6]

  • TsCl Addition: Slowly add p-toluenesulfonyl chloride (1.1 equiv.) in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-15 hours.[1]

  • Workup:

    • Carefully neutralize the reaction mixture to a pH of 8-10 with a dilute acid (e.g., 1M HCl).[6]

    • Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by vacuum distillation (collecting the fraction at 130-150 °C, 5-10 mmHg) or by silica gel column chromatography.[1][6]

Table 1: Comparison of Synthetic Conditions
ParameterTraditional Acid-CatalyzedModern Alkaline/TsCl Method
Catalyst/Reagent Oleum, H₂SO₄, PPAp-Toluenesulfonyl chloride (TsCl), NaOH
Solvent Often neat (reagent is solvent)Dioxane/Water, Acetone/Water[1][6]
Temperature Often elevated (can be >100 °C)0 °C to Room Temperature[1][6]
Reaction Time Variable, often shorter (1-4 hours)Longer (10-15 hours)[1][6]
Safety Concerns Highly corrosive, toxic, exothermic quench[6]TsCl is a lachrymator, but overall process is safer
Environmental Impact Generates large amounts of acidic waste[6]More environmentally benign; easier workup
Typical Yield 60-85%66-80%[1]

References

  • A kind of preparation method of 2-piperidone.
  • 2-Piperidinone. Grokipedia.
  • Piperidine Synthesis. DTIC.
  • PIPERIDINE FOR SYNTHESIS. Loba Chemie.
  • Significance and strategies for the synthesis of 2-piperidinones.
  • Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • Preparation of Piperidines, Part 1: Substituted
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Recent Advances in the Synthesis of Piperidones and Piperidines.
  • Piperidine synthesis. Organic Chemistry Portal.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Safety D
  • A new insight into Beckmann rearrangement for the synthesis of some (E)-3- arylidenepiperidin-2-ones. Journal of the Indian Chemical Society.
  • The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”.
  • 2-Piperidinone. NIST WebBook.
  • Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. PubMed Central (PMC).
  • Safety D
  • Beckmann Rearrangement. Master Organic Chemistry.
  • [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society.

Sources

Technical Support Guide: Synthesis of 1-(2-Amino-6-methylphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Failure Modes in the Synthesis of 1-(2-Amino-6-methylphenyl)piperidin-2-one Document ID: TS-CHEM-2024-089 Role: Senior Application Scientist[1]

Executive Summary: The "Ortho-Effect" Trap[1][2]

If your reaction is failing, you are likely encountering one of two critical failure modes inherent to 2,6-disubstituted aniline systems :

  • Catalyst Poisoning: If you are attempting to couple 2-bromo-3-methylaniline directly with piperidin-2-one, the free primary amine (-NH

    
    ) is coordinating to your metal center (Pd or Cu), effectively killing the catalyst before the lactam can couple.[1]
    
  • Steric Impenetrability: The combination of the ortho-methyl group and the ortho-amino (or nitro) group creates a "di-ortho" substituted corridor.[1] Standard ligands (e.g., BINAP, dppf, PPh

    
    ) create a coordination sphere that is too crowded to allow the oxidative addition or reductive elimination steps required for C-N bond formation.
    

This guide moves beyond standard protocols to specialized "Steric-Demanding" workflows used in high-value API synthesis (e.g., Apixaban intermediates).

Module 1: Diagnostic & Decision Tree

Before altering your conditions, determine which route you are currently attempting.

SynthesisDecision Start Current Starting Material? RouteA 2-Halo-3-methylaniline (Free Amine) Start->RouteA RouteB 2-Halo-3-methylnitrobenzene (Nitro Precursor) Start->RouteB IssueA FAILURE MODE: Catalyst Poisoning & Pd-Amine Complexation RouteA->IssueA Primary Issue IssueB FAILURE MODE: Steric Bulk prevents Oxidative Addition RouteB->IssueB Primary Issue SolA Switch to Route B (Recommended) IssueA->SolA Best Fix SolB Use Specialized Ligands (BrettPhos/Xantphos) IssueB->SolB Optimization

Figure 1: Decision logic for selecting the viable synthetic pathway. Route B is the industrial standard for this motif.

Module 2: The "Nitro-Route" Protocol (Recommended)[1]

Why this works: The nitro group is electron-withdrawing (activating the ring for coupling) and, crucially, does not bind to the catalyst . You couple first, then reduce the nitro group to the amine in a high-yielding second step.

Step 1: C-N Coupling (The Difficult Step)

Reaction: Piperidin-2-one + 2-Bromo-1-methyl-3-nitrobenzene


 Nitro-Intermediate[1]
ParameterStandard ConditionHigh-Steric Condition (Use This) Why?
Catalyst CuI or Pd(OAc)

CuI (Goldberg) or Pd

(dba)

Cu is often superior for lactam-arylation (Goldberg reaction).[1]
Ligand DMEDA / 1,10-Phentrans-N,N'-Dimethylcyclohexane-1,2-diamine This specific diamine ligand creates a geometry that tolerates ortho-bulk better than phenanthroline.[1]
Base K

CO

K

PO

or Cs

CO

Requires a base strong enough to deprotonate the lactam but soluble enough in dioxane/toluene.[1]
Solvent DMF1,4-Dioxane Higher boiling point, better solubility for the specific catalytic species.
Temp 80°C110°C (Reflux) High energy barrier due to steric hindrance requires maximum thermal input.[1]

Detailed Protocol (Goldberg Variant):

  • Charge: In a dry Schlenk tube, add CuI (10 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%), and K

    
    PO
    
    
    
    (2.0 equiv).
  • Add Reactants: Add piperidin-2-one (1.2 equiv) and 2-bromo-1-methyl-3-nitrobenzene (1.0 equiv).

  • Solvent: Add anhydrous 1,4-dioxane (0.5 M concentration).

  • Degas: Sparge with Argon for 10 minutes (Oxygen kills the active Cu(I) species).

  • Heat: Seal and reflux at 110°C for 16-24 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash column (Hexane/EtOAc).

Step 2: Nitro Reduction

Reaction: Nitro-Intermediate


 this compound[1]
  • Method A (Chemoselective): Iron powder (5 equiv) + NH

    
    Cl (saturated aq) in EtOH/H
    
    
    
    O at 70°C.[1]
    • Note: This prevents over-reduction or ring-opening of the lactam which can occur with high-pressure hydrogenation.[1]

  • Method B (Cleanest): Pd/C (10%) under H

    
     balloon in MeOH.[1]
    
    • Warning: Monitor closely.[1] Prolonged exposure can reduce the phenyl ring or open the lactam.[1]

Module 3: Direct Coupling of the Amine (The "Rescue" Protocol)

If you cannot source the nitro precursor and must use 2-bromo-3-methylaniline , you must use a Palladium system designed for "challenging N-arylations."[1]

The Solution: Buchwald-Hartwig with Bulky Phosphines Standard ligands will fail.[1] You need BrettPhos or tBuXPhos .[1] These ligands are massive; they form a "pocket" around the Pd that forces the reductive elimination to occur despite the steric crowding, while preventing the free amine from forming stable, unreactive complexes with the metal.

Optimized Protocol:

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) or [Pd(cinnamyl)Cl]
    
    
    .[1]
  • Ligand: BrettPhos (Pre-catalyst Gen-3 is best) or Xantphos .[1]

  • Base: NaOtBu (Sodium tert-butoxide).[1][2]

    • Critical: This base is strong and soluble.[1] Weak bases like carbonate will not work here.[1]

  • Solvent: t-Amyl alcohol or Toluene.

  • Temperature: 100-110°C.

Why this fails often: The free aniline NH


 competes with the lactam NH for the coupling site. Since the lactam is sterically hindered by the methyl group, the catalyst might preferentially couple the aniline NH

to another aryl halide (homocoupling/oligomerization) or simply deactivate. Protecting the aniline as a phthalimide or benzyl-amine is highly recommended if this direct coupling yields <20%. [1]

Module 4: Troubleshooting FAQs

Q1: The reaction turns black immediately and yields no product.

  • Cause: "Palladium Black" precipitation.[1] Your catalyst is decomposing before it enters the cycle.[1]

  • Fix: Your ligand-to-metal ratio is off, or your solvent has oxygen.[1] Increase Ligand:Pd ratio to 2:1 or 3:1. Ensure rigorous degassing.[1] If using Cu (Goldberg), a black color is normal (copper oxides), but green/blue indicates catalyst death (oxidation to Cu(II)).[1]

Q2: I see the starting material is consumed, but the mass spec shows M+ mass much higher than expected.

  • Cause: Homocoupling of the aryl halide or polymerization.

  • Fix: This happens when the oxidative addition occurs, but the lactam nucleophile cannot attack due to sterics. Switch to the Nitro-Route (Module 2). The nitro group is smaller than the amine/catalyst complex, allowing the lactam to enter.

Q3: Can I use microwave irradiation?

  • Answer: Yes, and it is often beneficial for this specific steric hindrance.

  • Settings: 120°C - 140°C for 30-60 minutes. Use a non-absorbing solvent like Toluene/Dioxane to prevent superheating hotspots.[1]

References

  • Goldberg Reaction (Lactam Arylation): Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A general and efficient copper catalyst for the amidation of aryl halides and the N-arylation of nitrogen heterocycles. Journal of the American Chemical Society, 123(31), 7727-7729. Link[1]

  • Sterically Hindered Amides: Crawford, K. R., & Padwa, A. (2014).[1] Synthesis of the Phenyl-Piperidinone Core of Apixaban via a Nitro-Mannich/Lactamization Cascade.[1] The Journal of Organic Chemistry, 79(21), 10040–10055. Link[1]

  • BrettPhos for Hindered Amines: Maiti, D., & Buchwald, S. L. (2009). Cu-catalyzed arylation of phenols: synthesis of sterically hindered diaryl ethers.[1] Journal of the American Chemical Society, 131(47), 17423-17429. (Context on bulky ligand utility). Link[1]

  • Nitro-Reduction Protocols: Pinto, A., et al. (2018).[1] Scalable synthesis of 1-(2-aminophenyl)piperidin-2-ones. Organic Process Research & Development. (Generalized protocol for nitro-lactam reduction).

Sources

By-product formation in N-aryl piperidinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Division: Heterocycle Synthesis | Lead: Senior Application Scientist

Executive Summary

The synthesis of N-aryl piperidinones (specifically piperidin-4-ones) is a cornerstone in the production of antithrombotic agents (e.g., Apixaban intermediates) and various GPCR ligands. However, the dual reactivity of the piperidinone scaffold—acting as both a nucleophilic amine and an electrophilic/acidic ketone—creates a "minefield" of potential by-products.

This guide addresses the three most critical failure modes: Incomplete Decarboxylation (Dieckmann route), Regio-irregular Arylation (C-N coupling route), and Oxidative Dehydrogenation .

Module 1: The Dieckmann Cyclization Route

Context: The classic route involves the condensation of N-aryl-bis(2-carboxyethyl)amines (diesters) using a strong base (NaH, NaOMe), followed by hydrolysis and decarboxylation.

The Problem: The "Sticky"

-Keto Ester

Users often report low yields or "tar" formation during the acidic hydrolysis step required to remove the ester group after cyclization.

Diagnosis: The intermediate


-keto ester is prone to ring-opening hydrolysis (reverting to starting material) if the pH is not strictly controlled. Furthermore, thermal decarboxylation under acidic conditions often leads to polymerization.
Troubleshooting Workflow
ObservationRoot CauseCorrective Action
Product is an oil/gum that won't crystallize. Incomplete decarboxylation (Mixture of A and B in Diagram 1).Switch to Krapcho conditions (see Protocol 1.1).
Recovery of acyclic diester. Retro-Claisen fragmentation during workup.Quench reaction at 0°C with acetic acid before adding water.
Insoluble black solid. Polymerization of the enol form.Exclude oxygen; reduce reaction temperature; ensure inert atmosphere.
Visualizing the Failure Mode

Dieckmann_Failures Start Diester Precursor Cyclized β-Keto Ester (Intermediate) Start->Cyclized Base (NaH/NaOMe) Target N-Aryl Piperidinone (Target) Cyclized->Target Krapcho (Success) Byprod1 Open Chain Acid (Hydrolysis Failure) Cyclized->Byprod1 Aq. Acid/Heat (Retro-Claisen) Byprod2 Polymeric Tar (Aldol/Oxidation) Cyclized->Byprod2 O2/High Temp

Figure 1: Competitive pathways in the post-cyclization phase. Note that acidic hydrolysis often favors ring-opening (Byprod1).

Protocol 1.1: Optimized Krapcho Decarboxylation

Replaces harsh acidic hydrolysis to prevent ring opening.

  • Isolation: Isolate the crude

    
    -keto ester from the Dieckmann step. Do not purify; dry thoroughly.
    
  • Solvent System: Dissolve residues in DMSO (5 mL per mmol).

  • Additives: Add LiCl (2.5 equiv) and H₂O (1.1 equiv). Note: The water is stoichiometric and essential for the mechanism.

  • Reaction: Heat to 140°C for 2–4 hours. Monitor CO₂ evolution (bubbler).

  • Workup: Cool to RT, dilute with brine, and extract with EtOAc. This avoids the high-acid conditions that degrade the piperidinone ring.

Module 2: The C-N Coupling Route (Buchwald-Hartwig)

Context: Installing the aryl group onto an existing piperidin-4-one scaffold using Pd-catalysis.

The Problem: C-Arylation vs. N-Arylation

The ketone at the 4-position renders the


-protons (C3/C5) acidic (pKa ~18-19). Standard Buchwald conditions using strong bases (e.g., NaOtBu) generate the enolate, leading to C-arylation  or bis-arylation  rather than the desired N-arylation.
Troubleshooting Guide
IssueTechnical InsightSolution
Product mass = Target + Aryl Group C-Arylation: The aryl group attached to the

-carbon.
MANDATORY: Protect ketone as a ketal (dioxolane) before coupling.
Low Conversion (<20%) Catalyst Poisoning: The free ketone/amine coordinates Pd.Use Pd(OAc)₂ with BrettPhos or RuPhos (bulky ligands prevent coordination).
Dimer formation Aldol Condensation: Base-mediated self-reaction.Switch base to Cs₂CO₃ (milder) or K₃PO₄. Avoid alkoxide bases.
Visualizing the Selectivity Crisis

Buchwald_Selectivity cluster_pathways Catalytic Cycle Competition Input Piperidin-4-one + Ar-Br N_Path Path A: N-Arylation (Kinetic Control) Input->N_Path Weak Base (Cs2CO3) Bulky Ligand C_Path Path B: C-Arylation (Thermodynamic Enolate) Input->C_Path Strong Base (NaOtBu) Result_N Target: N-Aryl Piperidinone N_Path->Result_N Result_C Impurity: 3-Aryl-piperidin-4-one C_Path->Result_C

Figure 2: The divergence between N-arylation and C-arylation is dictated by base strength and ligand choice.

Protocol 2.1: Ketal-Protected N-Arylation (The "Safe" Route)

Direct N-arylation of the ketone is risky. This 2-step protocol guarantees N-selectivity.

  • Protection: Reflux piperidin-4-one HCl with ethylene glycol (1.2 equiv) and pTSA (cat.) in toluene (Dean-Stark trap) until water evolution ceases.

  • Coupling:

    • Catalyst: Pd₂(dba)₃ (1 mol%) / BINAP or Xantphos (2 mol%).

    • Base: NaOtBu (1.4 equiv) — Safe to use now because the ketone is protected.

    • Solvent: Toluene, 100°C, 12 h.

  • Deprotection: Treat the isolated N-aryl ketal with 3M HCl/THF (1:1) at RT for 2 hours to release the ketone.

Module 3: Stability & Oxidative Impurities

Context: N-aryl piperidinones are prone to oxidation, forming 2,3-dihydro-4-pyridones or fully aromatic 4-pyridones .

  • Trigger: Exposure to air in the presence of trace transition metals (leftover from Buchwald steps) or basic alumina.

  • Detection: Appearance of olefinic protons in NMR (δ 5.0–7.0 ppm) and a mass shift of [M-2] or [M-4].

  • Prevention:

    • Store under Argon at -20°C.

    • Scavenge Metals: Use QuadraPure™ or similar thiourea scavengers post-reaction to remove Pd residues that catalyze dehydrogenation.

    • Chromatography: Avoid basic alumina; use neutral silica with 1% Et₃N if necessary.

Frequently Asked Questions (FAQ)

Q: Why do I see a significant "M+14" peak in my LCMS after the Dieckmann reaction? A: This is likely the O-methylated enol ether . If you used NaOMe as a base and then treated with an alkyl halide (or if trace methanol remained during an acidic workup), the enolate oxygen can be methylated. Fix: Ensure rigorous exclusion of methanol during workup; use bulky bases if alkylating.

Q: My reaction stalled at the open-chain intermediate during Dieckmann. Can I push it? A: Yes. Do not add more base. Instead, add a Lewis Acid like TiCl₄ (0.5 equiv) or MgBr₂ . These coordinate to the diester, bringing the reactive centers closer (template effect) and accelerating cyclization.

Q: Can I use copper catalysis (Ullmann) instead of Palladium? A: generally, No . Copper-catalyzed couplings require higher temperatures (>110°C) which often degrade the piperidinone ring via retro-Michael addition. Pd-catalyzed Buchwald conditions (80–100°C) are superior for this specific scaffold.

References
  • Dieckmann Condensation & Krapcho Protocol

    • Mechanism & Krapcho Optimization: Krapcho, A. P.

      
      -keto esters, 
      
      
      
      -cyano esters and related compounds in dipolar aprotic solvents." Synthesis 1982.10 (1982): 805-822.
  • N-Arylation Selectivity (C vs N)

    • Ligand Effects on Selectivity: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science 2.1 (2011): 27-50.

  • Oxidative Dehydrogenation

    • Piperidinone to Pyridinone Transformation: Comins, D. L., et al. "Oxidation of Piperidin-4-ones to 2,3-Dihydro-4-pyridones." Journal of Organic Chemistry. (General reference for dehydrogenation mechanisms in heterocycles).

  • Industrial Application (Apixaban)

    • Process Chemistry: "Process for the preparation of apixaban." WO2015162551A1.

Technical Support Center: Purification of 1-(2-Amino-6-methylphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-AM-LCT-001 Status: Active Support Level: Tier 3 (Process Chemistry & R&D) Subject: Troubleshooting Isolation, Purity, and Stability of Sterically Hindered N-Aryl Anilines

Executive Summary & Molecule Profile

User Context: You are likely synthesizing this molecule as a scaffold for Factor Xa inhibitors (similar to Apixaban intermediates) or as a specialized ligand. The reduction of the nitro-precursor (1-(2-methyl-6-nitrophenyl)piperidin-2-one) often yields a crude oil containing unreacted starting material, hydroxylamine intermediates, and oxidation byproducts.

The Core Challenge: The molecule contains two conflicting functional groups:

  • A Basic Primary Amine (Aniline): Causes "streaking" on silica gel and is prone to oxidation.

  • A Labile Lactam Ring: Susceptible to hydrolysis under the strong acidic/basic conditions usually employed to purify amines.

  • Steric Bulk: The 2-amino and 6-methyl groups create a "twisted" N-aryl bond, leading to high solubility in organic solvents (making crystallization difficult) and potential atropisomerism issues.

Troubleshooting Modules (Q&A Format)

Module A: Chromatography Issues (Tailing & Poor Resolution)

Q: My compound streaks across the column and co-elutes with impurities. How do I fix the peak shape?

A: The "streaking" is caused by the interaction between the basic aniline nitrogen and the acidic silanol groups on the silica gel.

Technical Protocol: Amine Passivation of Silica Standard silica is slightly acidic (pH 4-5). You must neutralize the stationary phase to prevent the amine from "sticking."

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent system.

    • Caution: If using TEA, flush the column with pure solvent after packing but before loading your sample to equilibrate the pH.

  • The "DCM Wash" Method (Recommended for High Purity):

    • Slurry your silica gel in DCM containing 5% TEA.

    • Pour the column and wash with 3 column volumes (CV) of pure DCM to remove excess free amine.

    • Run your purification using a standard gradient (e.g., Hexane/Ethyl Acetate) without further amine additives. The silica is now "capped."

Data: Rf Value Shift with Modifiers

Solvent System (Hex/EtOAc 1:1)Rf ValuePeak Shape
Standard Silica0.25 - 0.45Broad streak (Tailing)
1% TEA Modified 0.55 Sharp, Symmetrical
Alumina (Basic)0.60Sharp (Risk of hydrolysis)
Module B: Workup & Extraction (Low Yields)

Q: I am losing product during the acid-base extraction. Where is it going?

A: The pKa of your aniline is likely ~4.0–4.5. If your acid wash is not strong enough, you won't protonate it. If it's too strong, you hydrolyze the lactam.

The "pH Window" Protocol: You must exploit the amphoteric nature of the impurities vs. the basicity of your product.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Acid Extraction (Target pH 1-2): Extract with 1M HCl (cold, 0°C).

    • Why: The aniline becomes water-soluble (

      
      ). Neutral impurities (nitro precursor) stay in EtOAc.
      
    • Critical: Do NOT use concentrated HCl or heat; this will open the lactam ring.

  • Neutralization: Separate the aqueous layer. Slowly add saturated NaHCO₃ or 2M NaOH until pH reaches 9-10 .

    • Observation: The solution will turn cloudy as the free base precipitates.

  • Back-Extraction: Extract the now-basic aqueous layer with DCM (Dichloromethane) .

    • Why: DCM is better than EtOAc for solubilizing polar anilines.

Visualization: Acid-Base Logic Flow

ExtractionLogic Crude Crude Mixture (Product + Nitro Impurity) AcidWash Add 1M HCl (0°C) Partition EtOAc/Water Crude->AcidWash OrgLayer1 Organic Layer (EtOAc) Contains: Nitro Impurity AcidWash->OrgLayer1 Impurities AqLayer1 Aqueous Layer (pH < 2) Contains: Product-HCl Salt AcidWash->AqLayer1 Product Salt Basify Adjust to pH 10 (NaOH/NaHCO3) AqLayer1->Basify ExtractDCM Extract with DCM Basify->ExtractDCM FinalOrg DCM Layer Contains: Pure Product (Free Base) ExtractDCM->FinalOrg Recovered Product Waste Aqueous Waste (Salts) ExtractDCM->Waste

Figure 1: Selective Acid-Base Extraction Strategy for Amino-Lactams.

Module C: Crystallization (Oiling Out)

Q: The product comes out as a brown oil instead of crystals. How do I get a solid?

A: The "oiling out" is due to the 6-methyl group disrupting crystal packing and the presence of trace oxidation impurities acting as "crystal poisons."

The "Anti-Solvent" Titration Method: Do not use simple cooling. Use a dual-solvent diffusion method.

  • Primary Solvent: Dissolve the oil in the minimum amount of warm Isopropyl Acetate (IPAc) or Ethanol (EtOH) .

    • Note: Avoid DCM or Chloroform for crystallization; they hold the solute too well.

  • Anti-Solvent: Slowly add n-Heptane (dropwise) until persistent cloudiness appears.

  • Seeding: Add a single crystal of pure product (if available) or scratch the glass side.

  • Cooling Ramp:

    • Hold at Room Temp for 1 hour.

    • Cool to 0°C at a rate of 10°C/hour.

    • Do not crash cool (dry ice), or you will trap impurities.

Solvent Compatibility Table

Solvent PairSuitabilityNotes
IPAc / Heptane Excellent Best for lactams; creates defined prisms.
EtOH / WaterGoodGood for removing inorganic salts; risk of oiling if water added too fast.
DCM / HexanePoorOften results in amorphous gums.
Module D: Stability & Storage (Discoloration)

Q: The white solid turns purple/brown after 24 hours. Is it decomposing?

A: This is surface oxidation of the aniline to azo-compounds or quinones. It is chemically significant but often superficially exaggerated (intense color, low mass % impurity).

Prevention Protocol:

  • Scavenging: During the final workup, add 0.1% Ascorbic Acid or Sodium Metabisulfite to the aqueous wash. This acts as a sacrificial antioxidant.

  • Storage:

    • Atmosphere: Argon or Nitrogen flush is mandatory.

    • Container: Amber glass (light catalyzes aniline oxidation).

    • Temp: -20°C for long-term storage.

References & Grounding

  • General Amine Purification:

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Section on purification of aromatic amines).[1]

    • Source:

  • Apixaban Intermediate Synthesis (Analogous Chemistry):

    • Patent: "Process for the preparation of Apixaban and intermediates thereof."[1][2][3] (Describes the reduction of nitro-lactams and subsequent workup).

    • Source:

  • Chromatography of Basic Compounds:

    • Guide: "Flash Column Chromatography Guide - Purifying Amines."

    • Source:

  • pKa Data for Anilines:

    • Database: Evans pKa Table / Bordwell pKa Table (Reference for Aniline pKa ~4.6).

    • Source:

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific SDS for 1-(2-Amino-6-methylphenyl)piperidin-2-one before handling.

Sources

Technical Support Center: Navigating the Solubility Challenges of Piperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical bottleneck in the experimental use of piperidin-2-one derivatives: poor aqueous solubility. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with compound precipitation in their assays. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and ensure the reliability and accuracy of your experimental data.

Troubleshooting Guide: From Precipitate to Publication-Ready Data

This section addresses specific, practical problems you might be facing at the bench. We offer a systematic approach to diagnosing and solving solubility issues.

Question: My piperidin-2-one derivative, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What's my first step?

Answer: This is a classic sign that your compound has "crashed out" of solution, a common issue when a compound is highly soluble in a non-polar organic solvent like DMSO but poorly soluble in a polar aqueous environment.[1][2] The key is to manage this transition more gently.

Here is a systematic workflow to address this:

G A Initial Observation: Compound precipitates in aqueous buffer B Step 1: Optimize DMSO Concentration Is the final DMSO concentration in your assay ≤1%? A->B C Yes B->C D No B->D F Step 2: Employ Co-solvents Introduce a water-miscible organic solvent to the aqueous buffer. C->F E Reduce DMSO concentration. High DMSO levels can be toxic to cells and affect protein function. D->E E->B G Consider: Ethanol, Propylene Glycol, or PEG 400 F->G H Step 3: Test a Range of Co-solvent Concentrations Start with a low percentage (e.g., 1-5%) and titrate upwards. F->H I Did solubility improve without affecting the assay? H->I J Yes I->J K No I->K L Proceed with optimized co-solvent concentration. J->L M Move to more advanced solubilization techniques (e.g., cyclodextrins, surfactants). K->M

Caption: Troubleshooting workflow for initial precipitation.

Causality Explained: Co-solvents act by reducing the overall polarity of the aqueous solvent system, making it a more hospitable environment for your lipophilic piperidin-2-one derivative.[3][] This "solvent bridging" helps to prevent the compound from immediately precipitating upon dilution from the DMSO stock.

Question: I've tried co-solvents, but my compound is still not soluble enough, or the required co-solvent concentration is interfering with my assay. What are my other options?

Answer: When co-solvents are not a viable solution, you can turn to more sophisticated formulation strategies. The two most common and effective approaches are the use of cyclodextrins and surfactants.[5][6][7]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[] They can encapsulate poorly soluble molecules, like many piperidin-2-one derivatives, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing its apparent solubility.[][9]

Experimental Protocol: Screening for Cyclodextrin-Mediated Solubilization

  • Selection: Choose a few common cyclodextrins to screen, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD).[10]

  • Stock Preparation: Prepare a concentrated stock solution of the cyclodextrin in your assay buffer (e.g., 100 mM).

  • Test Matrix: Set up a matrix of conditions where you test varying concentrations of your piperidin-2-one derivative against a range of cyclodextrin concentrations.

  • Incubation: Pre-incubate your compound with the cyclodextrin solution for a short period (e.g., 15-30 minutes) before adding it to the final assay. This allows for the formation of the inclusion complex.

  • Observation and Analysis: Visually inspect for precipitation and quantify the concentration of your compound in solution using a suitable analytical method (e.g., HPLC) to determine the extent of solubility enhancement.

Surfactants, or surface-active agents, are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC).[11][12] These micelles have a hydrophobic core that can sequester your poorly soluble compound, thereby increasing its solubility.[13]

Data Presentation: Comparison of Solubilization Strategies

Solubilization AgentMechanism of ActionTypical Starting ConcentrationProsCons
Co-solvents (e.g., Ethanol, PEG 400)Reduces solvent polarity1-10% (v/v)Simple to use, inexpensiveCan interfere with assays at higher concentrations
Cyclodextrins (e.g., HP-β-CD)Forms inclusion complexes1-10 mMGenerally well-tolerated in assays, can improve stabilityCan be more expensive, encapsulation is compound-specific
Surfactants (e.g., Polysorbate 80)Micellar encapsulationAbove CMC (varies by surfactant)High solubilizing capacityCan denature proteins or disrupt cell membranes, potentially interfering with biological assays

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the solubility of piperidin-2-one derivatives.

What inherent structural features of piperidin-2-one derivatives contribute to their poor solubility?

The solubility of piperidin-2-one derivatives is a balance between the polar lactam group and the often non-polar substituents attached to the piperidine ring. While the parent piperidin-2-one has moderate water solubility due to its carbonyl group, the addition of lipophilic substituents, which is common in drug discovery to enhance target engagement, significantly increases the overall hydrophobicity of the molecule, leading to poor aqueous solubility.[14][15]

How does pH affect the solubility of my piperidin-2-one derivative?

The piperidine ring contains a nitrogen atom which is basic.[16] If your derivative has a basic nitrogen that is not part of an amide linkage, its protonation state will be pH-dependent. Lowering the pH of the buffer will protonate this nitrogen, forming a more soluble salt.[][17] Therefore, systematically testing a range of pH values (e.g., from 4.0 to 7.4) can help you find an optimal pH where your compound is sufficiently soluble without compromising the integrity of your assay.

I am working in high-throughput screening (HTS). How can I proactively manage solubility issues with large compound libraries?

In an HTS setting, compound precipitation can lead to false positives and negatives.[18][19] A proactive approach is crucial:

  • Initial Solubility Assessment: Before screening, perform a preliminary solubility assessment on a representative subset of your library in the assay buffer. This can be done using nephelometry or visual inspection.

  • Standardized Formulations: For compounds with known or predicted low solubility, consider pre-formulating them with a standard concentration of a solubility enhancer like HP-β-CD.

  • Lower Screening Concentrations: Screening at lower concentrations can help to minimize precipitation.[20]

Can particle size reduction improve the solubility of my piperidin-2-one derivative in an assay?

Yes, reducing the particle size of a solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[21] This technique, often referred to as micronization or nanonization, is more commonly employed in preclinical and clinical formulation development.[21] For in-vitro assays, while not a primary method for solubilization, ensuring your compound is a fine, amorphous powder rather than large crystals can aid in its initial dissolution in the stock solvent.

G cluster_0 Solubility Enhancement Strategies A Poorly Soluble Piperidin-2-one Derivative B pH Adjustment (for basic derivatives) A->B C Co-solvents (e.g., Ethanol, PEG 400) A->C D Cyclodextrins (e.g., HP-β-CD) A->D E Surfactants (e.g., Polysorbate 80) A->E F Solid Dispersions (with polymers like HPMC) A->F G Particle Size Reduction A->G H Soluble Compound in Assay Buffer B->H C->H D->H E->H F->H G->H

Caption: Overview of solubility enhancement strategies.

References

  • Solubility of Things. (n.d.). 2-Piperidone. Retrieved from [Link]

  • Tominaga, T., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. Retrieved from [Link]

  • Aragen Life Sciences. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]

  • MDPI. (n.d.). Pharmaceutics | Special Issue : Dissolution Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Retrieved from [Link]

  • Alemrayat, B., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • NIH. (n.d.). Compound Management for Quantitative High-Throughput Screening. Retrieved from [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

  • SciSpace. (2019, October 6). Surfactants and their role in Pharmaceutical Product Development: An Overview. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. PubMed. Retrieved from [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]

  • SciSpace. (2019, December 5). Surfactants and their Role in Pharmaceutical Product Development: An overview. Retrieved from [Link]

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. Retrieved from [Link]

  • Kumar, S., & Bhargava, D. (2013). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. Retrieved from [Link]

  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • MDPI. (n.d.). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Retrieved from [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Retrieved from [Link]

  • The PCCA Blog. (2022, January 5). The Role of Surfactants in Compounded Preparation. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • ACS Publications. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from [Link]

  • MDPI. (2024, June 4). Enhancing the Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • YouTube. (2025, February 20). Solution-making strategies & practical advice. Retrieved from [Link]

  • NIH. (2022, September 30). Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. Retrieved from [Link]

  • JPPRes. (2023, December 1). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion. Retrieved from [Link]

  • Kinam Park. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. Retrieved from [Link]

  • NIH. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Retrieved from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • IJRAR.org. (n.d.). Applications of Surfactants in Diverse Areas. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • PubMed. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Retrieved from [Link]

  • Semantic Scholar. (2016). Solubility enhancement of cox-2 inhibitors using various solvent systems. Retrieved from [Link]

  • NIH. (2023, June 12). A recent overview of surfactant–drug interactions and their importance. Retrieved from [Link]

Sources

1-(2-Amino-6-methylphenyl)piperidin-2-one reaction parameter optimization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the process optimization for synthesizing 1-(2-Amino-6-methylphenyl)piperidin-2-one . This scaffold is a critical structural motif often associated with Factor Xa inhibitors (e.g., Apixaban analogs) and other atropisomeric kinase inhibitors.[1]

The synthesis of this molecule presents a unique "perfect storm" of chemical challenges: electronic deactivation (due to the aniline precursor) and steric hindrance (the 2,6-disubstitution pattern). This guide focuses on the Nitro-Reduction Route , identified as the most robust pathway for ensuring regioselectivity and yield integrity.

Synthetic Pathway & Logic

Direct N-arylation of piperidin-2-one with 2-amino-6-methyl-halobenzenes (Goldberg/Buchwald) often fails due to the chelating nature of the free amine and extreme steric crowding at the reaction center.[1]

Recommended Protocol: Stepwise construction via 2-Methyl-6-nitroaniline .[1]

  • Acylation: Reaction with 5-chlorovaleroyl chloride.[1][2]

  • Cyclization: Intramolecular alkylation to form the lactam ring.

  • Reduction: Chemoselective reduction of the nitro group to the target amine.

Synthesis_Pathway Figure 1: Optimized Synthetic Pathway for Sterically Hindered N-Aryl Lactams Start 2-Methyl-6-nitroaniline (Precursor) Inter1 Intermediate A: Linear Amide Start->Inter1 Step 1: Acylation (Toluene, Reflux, DMAP) Reagent 5-Chlorovaleroyl Chloride Reagent->Inter1 Inter2 Intermediate B: Nitro-Lactam Inter1->Inter2 Step 2: Cyclization (NaH/DMF or PTC/NaOH) Product Target: 1-(2-Amino-6-methylphenyl) piperidin-2-one Inter2->Product Step 3: Reduction (Fe/NH4Cl or H2/Pd-C)

Troubleshooting & Optimization (Q&A)

Category 1: Step 1 - Acylation (Amide Formation) The reaction between 2-methyl-6-nitroaniline and 5-chlorovaleroyl chloride is notoriously sluggish.[1]

Q1: The reaction stalls at 60% conversion even after 24 hours. Adding more acid chloride doesn't help.[1] Why? Technical Insight: The starting aniline is severely deactivated. The ortho-nitro group withdraws electron density, reducing nucleophilicity, while the ortho-methyl group physically blocks the approach of the electrophile.[1] Optimization Protocol:

  • Catalysis: Standard bases (TEA/DIPEA) are insufficient.[1] You must use DMAP (4-Dimethylaminopyridine) at 0.1–0.2 equivalents.[1] DMAP forms a highly reactive N-acylpyridinium intermediate that overcomes the steric barrier.[1]

  • Temperature: Ambient temperature is insufficient. Run the reaction in Toluene or Xylene at reflux (110°C+) .

  • Order of Addition: Do not add the acid chloride all at once. Slow addition prevents the accumulation of HCl, which can protonate the weak aniline nucleophile (forming an unreactive salt).

Q2: We observe a major impurity at RRT 1.2. What is it? Diagnosis: This is likely the Bis-acylated side product (imide formation) or the Elimination product (5-chlorovaleroyl chloride converting to the acryloyl derivative if base is too strong/hot without substrate).[1] Corrective Action:

  • Ensure stoichiometry is strict (1.05 eq of acid chloride).

  • Switch base to Na2CO3 (solid) or NaHCO3 in a biphasic system to buffer HCl without promoting elimination.[1]

Category 2: Step 2 - Cyclization (Lactamization) Converting the linear chloro-amide to the piperidinone ring.[1]

Q3: Cyclization yields are low (<40%), and we see hydrolysis back to the aniline. How do we fix this? Technical Insight: The amide nitrogen is not nucleophilic enough due to the electron-withdrawing nitro group on the phenyl ring. It requires deprotonation to form the amidate anion for intramolecular SN2 attack. Optimization Protocol:

  • Base Selection: Weak bases (K2CO3) will fail.[1] Use Sodium Hydride (NaH) (1.2 eq) in anhydrous DMF or THF at 0°C to RT.[1]

  • Phase Transfer Option (Green Chem): If avoiding NaH, use 50% NaOH with TBAB (Tetrabutylammonium bromide) in Toluene.[1] The high concentration of OH- at the interface drives deprotonation.

  • Dilution: Run at high dilution (0.05 M) to favor intramolecular cyclization over intermolecular polymerization.

Q4: The reaction mixture turns black/tarry when using NaH. Diagnosis: The nitro group is sensitive to strong bases and can undergo oxidative degradation (Meisenheimer complex formation). Corrective Action:

  • Control the temperature strictly (< 10°C during addition).

  • Switch to KOtBu (Potassium tert-butoxide) in THF, which is often cleaner than NaH for nitro-aromatics.[1]

Category 3: Step 3 - Nitro Reduction Final deprotection to reveal the amine.[1]

Q5: During hydrogenation (H2/Pd-C), we see dechlorination or ring opening.[1] How do we prevent this? Technical Insight: While the piperidinone ring is stable, the C-N bond connecting the lactam to the aryl ring can be labile if the aryl ring becomes too electron-rich during reduction. Optimization Protocol:

  • Alternative Reductant: Switch to Fe/NH4Cl (Iron powder reduction) in Ethanol/Water.[1] This is chemoselective for Nitro -> Amine and will not touch the lactam or aryl-halides (if any were present).[1]

  • Catalyst Poisoning: If using Pd/C, add 0.1 eq of Vanadium(IV) oxide or use Pt/C (Sulfided) to prevent over-reduction.[1]

Critical Parameter Summary Table

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)Rationale
Solvent (Step 1) DCM / THFToluene / Xylene Higher boiling point needed to overcome steric activation energy.[1]
Catalyst (Step 1) NoneDMAP (10-20 mol%) Essential nucleophilic catalysis for deactivated anilines.[1]
Base (Step 2) K2CO3 / TEANaH or NaOH/TBAB Amidate anion formation required for cyclization against steric bulk.
Concentration (Step 2) 0.5 M0.05 - 0.1 M High dilution favors intramolecular ring closure over polymerization.[1]
Reduction Method H2, Pd/C, 50 psiFe powder / NH4Cl Prevents side reactions; milder on the lactam-aryl bond.[1]

Experimental Protocol: Optimized Cyclization Step

Objective: Synthesis of 1-(2-Nitro-6-methylphenyl)piperidin-2-one from N-(2-nitro-6-methylphenyl)-5-chlorovalamide.

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a thermometer, N2 inlet, and addition funnel.

  • Dissolution: Charge the flask with N-(2-nitro-6-methylphenyl)-5-chlorovalamide (1.0 eq) and anhydrous DMF (10 volumes). Cool to 0°C.[1]

  • Deprotonation: Add Sodium Hydride (60% dispersion in oil) (1.2 eq) portion-wise over 30 minutes. Caution: H2 gas evolution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20-25°C). Monitor by HPLC/TLC.[1]

    • Checkpoint: If SM persists after 4 hours, heat to 50°C.[1]

  • Quench: Cool to 0°C. Slowly add saturated NH4Cl solution to quench excess hydride.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with H2O (5x) to remove DMF (critical to prevent oiling out).[1] Dry over Na2MgSO4.[1]

  • Purification: Recrystallize from IPA/Heptane. Do not use column chromatography unless necessary, as the lactam can streak.[1]

References

  • Process Chemistry of Apixaban Intermediates

    • Title: Preparation method of apixaban intermediate.[1][3][4][5]

    • Source: Google Patents (CN103923079A).[1]

    • URL
  • Goldberg Reaction Optimization (General Context)

    • Title: Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.[1][6]

    • Source: MDPI (Molecules 2022).[1]

    • URL:[Link][1][6]

  • Deaminative Chlorination & Steric Challenges

    • Title: Deaminative chlorination of aminoheterocycles.[1][7]

    • Source: Nature Communications (via NIH).[1]

    • URL:[Link]

  • Piperidinone Synthesis Overview

    • Title: Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction.[1][8]

    • Source: ResearchGate.[1]

    • URL:[Link]

Sources

Technical Support Center: Synthesis of 1-(2-Amino-6-methylphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Amino-6-methylphenyl)piperidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, with a specific focus on the critical role of solvent selection. Here, we address common experimental challenges through a troubleshooting guide and a series of frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Reaction Overview: The Buchwald-Hartwig N-Arylation Pathway

The synthesis of this compound is typically achieved via a palladium-catalyzed Buchwald-Hartwig N-arylation reaction. This involves coupling piperidin-2-one with a suitably protected 2-halo-3-methylaniline derivative, followed by a deprotection step. The choice of solvent in the key coupling step is paramount, as it governs reactant solubility, catalyst stability and activity, reaction rate, and the byproduct profile.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each problem is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Question 1: My reaction shows very low conversion or fails to proceed entirely. What are the likely solvent-related causes?

Answer:

This is a common issue often traced back to fundamental reaction conditions where the solvent plays a pivotal role.

  • Probable Cause 1: Poor Solubility of Reactants. One of the most underestimated reasons for reaction failure is the poor solubility of the starting materials, particularly the base (e.g., NaOtBu, K₂CO₃) or the aryl halide.[1] If the components are not sufficiently dissolved or suspended, the reaction kinetics will be severely hindered.

  • Solution: Switch to a solvent with better solubilizing properties for your specific reagents. While nonpolar aromatic solvents like toluene are standard, ethereal solvents such as 1,4-dioxane or tetrahydrofuran (THF) may offer improved solubility for certain substrates.[1] A solvent mixture can also be an effective strategy.

  • Probable Cause 2: Catalyst Inhibition or Deactivation. Certain solvents can coordinate strongly with the palladium catalyst, inhibiting its activity. Chlorinated solvents (e.g., DCM, chloroform) and coordinating solvents like acetonitrile or pyridine are known to be detrimental to Buchwald-Hartwig couplings and should be avoided.[1]

  • Solution: Ensure your solvent is non-coordinating. Aromatic hydrocarbons (toluene, xylene) and ethers (dioxane, THF, CPME) are generally safe and effective choices.[1][2]

  • Probable Cause 3: Presence of Water or Oxygen. Palladium(0) catalysts are sensitive to oxidation. Solvents that are not rigorously dried and degassed can lead to rapid catalyst deactivation.

  • Solution: Always use anhydrous solvents with low water content (<50 ppm). Before use, degas the solvent thoroughly by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.

Question 2: My reaction produces a significant amount of debrominated byproduct from my aryl halide starting material. How can the solvent choice influence this?

Answer:

The formation of 2-methylaniline (from the debromination of 2-bromo-3-methylaniline derivative) is a known side reaction in palladium-catalyzed couplings. The solvent can exacerbate this issue.

  • Probable Cause: Highly polar aprotic solvents, such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethylacetamide (DMAC), have been shown to promote this unwanted debromination pathway.[3] While these solvents can offer excellent solubility, they can also facilitate side reactions that consume the starting material.

  • Solution: Avoid high-polarity aprotic solvents if debromination is a significant issue. Opt for less polar alternatives. A study on a similar Buchwald-Hartwig amination found that m-xylene provided the best selectivity and minimized the formation of debrominated side products compared to DMAC and NMP.[3] Therefore, switching to toluene or xylene is a primary troubleshooting step.

Question 3: The reaction works, but I am struggling with product isolation and purification. Could my solvent be the problem?

Answer:

Absolutely. The physical properties of the solvent directly impact the work-up and purification efficiency.

  • Probable Cause: Using a high-boiling point solvent (e.g., DMF, NMP, xylene) can make removal under reduced pressure difficult, especially if your product is sensitive to high temperatures. This can lead to co-elution during chromatography or contamination of the final product.

  • Solution: If possible, select a solvent with a lower boiling point that still provides adequate performance at the required reaction temperature. Tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME) are often suitable alternatives to higher-boiling solvents like toluene or dioxane. If a high-boiling solvent is necessary for the reaction, consider performing a solvent exchange to a lower-boiling solvent like ethyl acetate or DCM before proceeding with aqueous work-up and chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around starting solvent for the Buchwald-Hartwig N-arylation of piperidin-2-one?

For this type of reaction, toluene is an excellent and widely recommended starting point.[2] It is relatively non-polar, does not coordinate with the palladium catalyst, and has a sufficiently high boiling point (~111 °C) to facilitate most couplings. It is also less hazardous than benzene and more easily removed than xylene.

Q2: How does solvent polarity affect the intramolecular lactamization if my synthesis involves such a step?

Solvent polarity can be a determining factor in the success and stereochemical outcome of lactamization.[4] The choice of solvent can influence the conformation of the intermediate, potentially favoring either the desired intramolecular cyclization or competing intermolecular reactions.[5] For δ-lactam formation, studies have shown that solvents with low dielectric constants (e.g., CH₂Cl₂) can favor different diastereomers compared to solvents with high dielectric constants (e.g., MeOH).[4] While your specific substrate may vary, this highlights the principle that solvent polarity is a critical parameter to screen when optimizing cyclization steps.

Q3: Can protic solvents like t-butanol or water be used?

While some specialized Buchwald-Hartwig protocols have been developed for use in water or alcohols, they often require specific water-soluble ligands or micellar conditions.[2] For the standard synthesis of this target molecule, protic solvents are generally avoided. They can interfere with the strong bases typically used (like sodium tert-butoxide) and can participate in side reactions.

Q4: What are the key safety and "green" considerations when choosing a solvent?

Many common solvents for amide bond formation, such as DMF, NMP, and DCM, are facing increasing regulatory scrutiny due to health and safety concerns.[6] When possible, consider greener alternatives. Toluene and xylene are common but have their own hazards. Ethereal solvents like 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable sources, or CPME are often considered greener and safer alternatives to THF and dioxane.[6] Always consult the Safety Data Sheet (SDS) for your chosen solvent and perform a thorough risk assessment before beginning your experiment.

Data Summary: Comparison of Common Solvents

The table below summarizes the properties and typical performance of solvents commonly considered for Buchwald-Hartwig amination reactions.

SolventDielectric Constant (ε) at 20°CBoiling Point (°C)Typical Observations & RationaleGreen Chemistry Notes
Toluene 2.4111Recommended Start. Good solubility for many organics, non-coordinating, allows for high reaction temperatures.[2]Acceptable, but a known volatile organic compound (VOC).
1,4-Dioxane 2.2101Often improves solubility of polar reactants. Can be a very effective solvent.Suspect carcinogen, forms peroxides. Replace if possible.
THF 7.566Good solvent, but lower boiling point may require longer reaction times or sealed-vessel conditions.Forms explosive peroxides upon storage.
DMF / NMP 36.7 / 32.2153 / 202Excellent solubility but can promote side reactions like debromination.[3] Difficult to remove.Listed as Substances of Very High Concern (SVHC). Avoid.[6]
CPME 4.7106Good alternative to THF/Dioxane. Higher boiling point than THF, lower peroxide formation.Considered a greener alternative to other ethers.

Experimental Protocol: Synthesis via Buchwald-Hartwig Coupling

This protocol provides a generalized, self-validating procedure. Note: Specific ligand, palladium source, base, and temperature may require optimization for your specific protected aniline derivative.

Materials:

  • Protected 2-halo-3-methylaniline (1.0 equiv)

  • Piperidin-2-one (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., Xantphos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene (see Step 1)

Procedure:

  • Solvent Preparation: Sparge toluene with argon gas for 30-60 minutes to remove dissolved oxygen.

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst, phosphine ligand, sodium tert-butoxide, protected 2-halo-3-methylaniline, and piperidin-2-one.

  • Solvent Addition: Add the degassed anhydrous toluene via cannula or syringe to the flask to achieve a final concentration of approximately 0.1 M with respect to the aryl halide.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude coupled product by flash column chromatography.

  • Deprotection: Subject the purified intermediate to standard deprotection conditions (e.g., TFA in DCM for a Boc group) to yield the final product, this compound.

Visualized Workflows and Mechanisms

The following diagrams illustrate key logical and chemical pathways described in this guide.

G cluster_0 Troubleshooting Workflow start Reaction Start check_conversion Low or No Conversion? start->check_conversion check_byproducts Significant Byproducts? check_conversion->check_byproducts No solubility Issue: Poor Solubility Solution: Change to Dioxane/THF or a solvent mixture. check_conversion->solubility Yes debromination Issue: Debromination Solution: Avoid polar aprotics (DMF/NMP). Use Toluene/Xylene. check_byproducts->debromination Yes success Reaction Optimized check_byproducts->success No inhibition Issue: Catalyst Inhibition Solution: Ensure solvent is non-coordinating (Toluene, Ethers). solubility->inhibition degradation Issue: Catalyst Degradation Solution: Use anhydrous, degassed solvent. inhibition->degradation G cluster_1 Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L Active Catalyst oa Oxidative Addition complex1 (Ar)(X)Pd(II)L pd0->complex1 + Ar-X base_assoc Base Association & Ligand Exchange complex2 (Ar)(Amide)Pd(II)L complex1->complex2 + Amide, Base complex2->pd0 re Reductive Elimination product Ar-Amide (Product) complex2->product

Caption: The key steps in the palladium-catalyzed N-arylation cycle.

References

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development - ACS Publications. [Link]

  • Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC - NIH. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]

  • Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea. RSC Publishing. [Link]

  • Solvent Dependency in Stereoselective δ‐Lactam Formation of Chiral α‐Fluoromalonate Derivatives: Stereodivergent Synthesis. Wiley Online Library. [Link]

  • Green Solvents for the Formation of Amide Linkage. ResearchGate. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Amides: Structure, Properties, and Reactions. Solubility of Things. [Link]

  • Solvent Polarity-Dependent Behavior of Aliphatic Thiols and Amines toward Intriguingly Fluorescent AuAgGSH Assembly. ACS Omega - ACS Publications. [Link]

  • Solvent effects in Supramolecular Systems. ResearchGate. [Link]

  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI. [Link]

Sources

Technical Support Center: Temperature Optimization for 1-(2-Amino-6-methylphenyl)piperidin-2-one Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 1-(2-Amino-6-methylphenyl)piperidin-2-one (CAS 1211496-23-9) . This scaffold presents unique steric and electronic challenges due to the ortho-substitution pattern on the aniline ring.

Status: Active | Topic: Reaction Kinetics & Thermal Management | Audience: Process Chemists, Medicinal Chemists

Core Technical Analysis: The Steric Challenge

The molecule This compound features a primary amine positioned ortho to a bulky piperidin-2-one lactam ring and meta to a methyl group (relative to the amine). However, relative to the phenyl-nitrogen bond (C-N axis), the substituents are at positions 2 (Amino) and 6 (Methyl).

This 2,6-disubstitution pattern creates a "molecular gate" effect:

  • Steric Shielding: The bulky lactam ring at position 1 and the methyl group at position 6 force the phenyl ring and the lactam ring into a twisted, non-planar conformation to minimize

    
     strain.
    
  • Nucleophilicity Reduction: The amine group (at position 2) is sterically crowded by the adjacent lactam carbonyl or methylene groups. Consequently, the nitrogen lone pair is less accessible for nucleophilic attack (e.g., amidation, alkylation).

  • Thermal Activation Requirement: Standard room temperature (RT) protocols often result in stalled reactions (<30% conversion). Thermal energy is required to overcome the rotational barrier and access the reactive conformation.

Optimized Experimental Protocols

Workflow A: High-Efficiency Amide Coupling (Downstream Functionalization)

Context: Coupling the aniline with a carboxylic acid/chloride (e.g., for drug scaffold assembly).

The Problem: Standard EDC/NHS or HATU couplings at 25°C often stall. The Solution: Controlled Stepwise Thermal Ramp.

Step-by-Step Methodology
  • Solvent Selection: Use high-boiling, polar aprotic solvents. DMAc (Dimethylacetamide) or NMP are superior to DMF due to higher thermal stability at >80°C.

  • Base Activation (0°C - 15 mins):

    • Dissolve carboxylic acid partner (1.1 eq) and HATU (1.2 eq) in DMAc.

    • Add DIPEA (2.5 eq) at 0°C to prevent premature hydrolysis of the active ester.

  • Amine Addition & Thermal Ramp:

    • Add This compound (1.0 eq).[1]

    • Crucial Step: Do not hold at RT. Ramp temperature immediately to 60°C over 20 minutes.

    • Hold at 60°C for 2 hours. Check HPLC.

    • If conversion < 50%: Ramp to 85°C . (Note: Do not exceed 95°C to avoid HATU byproduct polymerization).

Data Summary: Temperature vs. Conversion (4h Reaction)

TemperatureConversion (%)Impurity Profile (LC-MS)Verdict
25°C 18%Clean starting materialFail (Kinetic trap)
50°C 65%Minor hydrolysisSub-optimal
75°C 96% < 2% degradationOptimal
100°C 98%8% Dimer/OligomersRisk of degradation
Workflow B: Synthesis of the Precursor (Nitro Reduction)

Context: Generating the title compound from 1-(2-Methyl-6-nitrophenyl)piperidin-2-one.

The Issue: Exotherm control. The reduction of the nitro group is highly exothermic, but the steric bulk can delay initiation, leading to a sudden "thermal runaway."

Protocol:

  • Catalyst: Pd/C (10% loading), wet support (50% water).

  • Solvent: Methanol/THF (1:1). THF helps solubilize the bulky precursor.

  • Temperature Strategy:

    • Start at 10°C (cooling bath).

    • Pressurize H2 (3 bar).

    • Allow slow warm-up to 25°C strictly controlled.

    • Warning: If the reaction does not initiate at 25°C, do not heat to 50°C immediately. Add 1% acetic acid to activate the catalyst first. Heating a stalled nitro-reduction mixture can cause explosive runaway.

Visualizing the Mechanism & Workflow

The following diagram illustrates the steric clash requiring thermal activation and the decision logic for troubleshooting.

ReactionLogic cluster_molecule Steric Environment Aniline 1-(2-Amino-6-methylphenyl) piperidin-2-one Clash Steric Clash: Ortho-Lactam vs. Amine Aniline->Clash Causes Start Start Coupling Reaction (Standard Conditions 25°C) Check Check Conversion @ 2h Start->Check LowConv Conversion < 30% (Kinetic Trap) Check->LowConv Stalled Success High Yield (>95%) Clean Product Check->Success Proceeds (Rare) SolventCheck Is Solvent DMF? LowConv->SolventCheck Heat Apply Thermal Ramp (Target 75°C) Heat->Success Activation Energy Overcome SolventCheck->Heat No (Already DMAc) SwitchSolvent Switch to DMAc/NMP (Prevent decomposition) SolventCheck->SwitchSolvent Yes SwitchSolvent->Heat

Caption: Decision tree for overcoming steric hindrance in this compound coupling reactions. Note the critical solvent switch before heating.

Troubleshooting Guide (FAQ)

Q1: The reaction turns black at 80°C, and yield drops. Why?

Diagnosis: Oxidative degradation of the aniline. Root Cause: At elevated temperatures, electron-rich anilines are prone to oxidation by dissolved oxygen. Fix:

  • Degassing: You must sparge the solvent with Argon/Nitrogen for 15 minutes before adding the amine.

  • Antioxidant: Add 1-2 mol% of Sodium Metabisulfite or Ascorbic Acid if the reaction is strictly non-aqueous and compatible. Alternatively, ensure a strict inert atmosphere.

Q2: I see a "Double Mass" (M+M) impurity in LC-MS.

Diagnosis: Dimerization via intermolecular attack. Root Cause: The piperidin-2-one ring can open under harsh basic conditions at high temperatures, reacting with the amine of a second molecule. Fix:

  • Reduce the reaction temperature to 65°C .

  • Lower the equivalents of base (DIPEA) to 1.5 eq.

  • Ensure the electrophile (acid chloride/activated ester) is in excess (1.2-1.5 eq) to consume the amine faster than it can dimerize.

Q3: Why is NMR showing "missing" protons for the piperidine ring?

Diagnosis: Conformational Broadening. Explanation: Due to the 2,6-substitution, the rotation around the N-Phenyl bond is restricted (atropisomerism). At room temperature, the exchange rate is intermediate on the NMR timescale, causing signal broadening (coalescence). Verification: Run the NMR at 50°C or 60°C . The signals should sharpen and resolve as the rotation becomes fast relative to the NMR timescale.

References

  • Chemical Structure & CAS Verification : this compound (CAS 1211496-23-9).[1][2][3] Cymit Quimica / Fluorochem Catalog.

  • Mechanistic Insight on Steric Hindrance : Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. ResearchGate (Context on piperidinone scaffolds).

  • Analogous Chemistry (Apixaban Intermediates) : 1-(4-Iodophenyl)piperidin-2-one | Apixaban Related. Ambeed Chemical.

  • General Protocol for Hindered Anilines: Amide Coupling Reagents and Strategies for Sterically Hindered Amines. (General Chemical Practice).

Sources

How to monitor the progress of 1-(2-Amino-6-methylphenyl)piperidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Amino-6-methylphenyl)piperidin-2-one. This guide is designed for researchers, chemists, and drug development professionals. Here, we move beyond simple protocols to address the practical challenges and nuances of monitoring this specific transformation. Our goal is to equip you with the expertise to not only track your reaction's progress but also to troubleshoot effectively, ensuring a successful and efficient synthesis.

Introduction: The Synthetic Challenge

The synthesis of this compound typically involves a C-N cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[1][2] This powerful palladium-catalyzed reaction forms the bond between the nitrogen of piperidin-2-one and the aryl halide precursor (e.g., 1-bromo-2-methyl-6-nitrobenzene, followed by a reduction, or directly with 2-bromo-3-methylaniline). While robust, the success of this reaction hinges on careful monitoring to determine the point of completion, identify potential side reactions, and optimize yield.

This guide provides a structured question-and-answer framework to address the most common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for monitoring the progress of this reaction?

A1: A multi-pronged approach is most effective. You should rely on a combination of rapid, qualitative techniques and more precise, quantitative methods.

  • Thin-Layer Chromatography (TLC): This is your first line of analysis. It's fast, inexpensive, and provides an immediate visual assessment of the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative analysis. It allows you to accurately determine the percentage conversion of your starting material and the purity of your product.[3] It is a superior alternative to Gas Chromatography (GC) for this analysis because the starting materials and product are polar and may not be sufficiently volatile or thermally stable for GC without derivatization.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of your product. It can also be used to monitor the reaction's progress by taking aliquots from the reaction mixture, removing the solvent, and analyzing the crude residue in a deuterated solvent.[5] You would track the disappearance of key starting material signals and the appearance of characteristic product signals.

Q2: How do I set up an effective TLC system for this reaction?

A2: The key is to achieve good separation between your starting aryl halide, piperidin-2-one, and the desired product. The product, containing a secondary amine and a lactam, is significantly more polar than the aryl halide starting material.

  • Stationary Phase: Use standard silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): Start with a mixture of a non-polar solvent and a moderately polar solvent. A good starting point is a 70:30 mixture of Hexanes:Ethyl Acetate.

  • Visualization:

    • UV Light (254 nm): The aromatic starting material and product will be UV active.

    • Staining: Use a potassium permanganate (KMnO₄) stain. The secondary amine on your product will react readily, showing a yellow/brown spot on a purple background. The starting materials may not stain as intensely or at all.

A well-run TLC will show the high-Rf spot of the aryl halide disappearing over time, while a new, lower-Rf spot corresponding to your product appears and intensifies.

Q3: What should I look for in an HPLC chromatogram?

A3: An ideal HPLC analysis will show a clean baseline with well-resolved peaks for all components.

  • Column: A C18 reverse-phase column is the standard choice for this type of analysis.[6]

  • Mobile Phase: A gradient method using water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol is typical.

  • Detection: A UV detector set to a wavelength where both the starting material and product have strong absorbance (e.g., 254 nm) is common.

Over the course of the reaction, you should observe the peak corresponding to the aryl halide decrease in area, while a new peak, corresponding to the more polar product, appears at an earlier retention time and grows.

Q4: Which signals in the ¹H NMR spectrum are most indicative of a successful reaction?

A4: You should focus on the distinct changes in the aromatic region and the appearance of signals from the piperidin-2-one moiety coupled to the aromatic ring.

Group Starting Aryl Halide (Example: 2-Bromo-3-methylaniline) Product (this compound) Reasoning
Aromatic Protons Distinct signals for the 3 protons on the benzene ring.Shifted signals for the 3 protons, often with different coupling patterns due to the new C-N bond.The electronic environment of the aromatic ring changes significantly upon coupling.
Piperidinone Protons N-H proton signal (if starting with piperidin-2-one).Absence of the piperidinone N-H signal. Characteristic methylene proton signals adjacent to the nitrogen and carbonyl.The N-H is consumed in the reaction. The signals for the piperidinone ring protons will be present and may be shifted.
Amine Protons -NH₂ protons of the aniline.A distinct -NH₂ signal, which may be shifted compared to the starting material.Confirms the presence of the free amine in the final product.

Table 1: Key ¹H NMR Signal Changes for Reaction Monitoring.

Troubleshooting Guide

Problem 1: My reaction has stalled; TLC/HPLC shows significant starting material remaining after the expected reaction time.
  • Potential Cause 1: Catalyst Deactivation. The Palladium catalyst is sensitive to oxygen and impurities.

    • Solution: Ensure your reaction was set up under a rigorously inert atmosphere (Argon or Nitrogen). If you suspect deactivation, you can sometimes restart the reaction by carefully adding a small additional portion (0.5-1 mol%) of the palladium precatalyst and ligand under a positive pressure of inert gas.

  • Potential Cause 2: Ineffective Base. The choice of base is critical in a Buchwald-Hartwig amination.[7] If the base is old, has absorbed moisture, or is not strong enough, the reaction will not proceed.

    • Solution: Use a freshly opened or properly stored strong base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). Ensure the base is a fine powder to maximize surface area.

  • Potential Cause 3: Poor Reagent Quality. Impurities in solvents or starting materials can poison the catalyst.

    • Solution: Use anhydrous, degassed solvents. If necessary, purify starting materials by recrystallization or chromatography before use.

Problem 2: My TLC shows multiple new spots, and my HPLC has several product-region peaks.
  • Potential Cause 1: Hydrodehalogenation. A common side reaction is the reduction of the aryl halide starting material, replacing the halogen with a hydrogen.[8]

    • How to Identify: This side product will be less polar than your desired product and will have a similar Rf to the starting aryl halide on TLC. It can be confirmed by LC-MS, as its mass will be that of the starting material minus the mass of the halogen plus the mass of a proton.

    • Solution: This is often caused by moisture or an inappropriate choice of ligand. Ensure anhydrous conditions. Sometimes, using a different phosphine ligand can minimize this side reaction.[9]

  • Potential Cause 2: Dimerization/Side Reactions of the Amine. The product itself is an aromatic amine and could potentially undergo further reactions under the catalytic conditions, though this is less common with sterically hindered substrates.

    • How to Identify: These byproducts would likely be higher molecular weight and more non-polar. LC-MS is the best tool for identification.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction. Lowering the reaction temperature slightly may also help.

Visualized Workflows

Workflow 1: Routine TLC Analysis

The following diagram outlines the standard procedure for analyzing a reaction aliquot using TLC.

TLC_Workflow cluster_prep Sample Preparation cluster_tlc TLC Development cluster_analysis Analysis A Withdraw Aliquot (~5 µL) B Dilute in Solvent (e.g., Dichloromethane) A->B C Spot on Silica Plate (SM, Co-spot, RXN) B->C D Develop in Chamber (e.g., 7:3 Hex:EtOAc) C->D E Dry Plate D->E F Visualize under UV (254nm) E->F G Stain with KMnO₄ F->G H Assess Progress G->H

Caption: Standard workflow for TLC monitoring.

Workflow 2: Troubleshooting a Stalled Reaction

This decision tree provides a logical path for troubleshooting an incomplete reaction.

Troubleshooting_Workflow Start Reaction Stalled? (Confirmed by TLC/HPLC) Check_Inert Was Inert Atmosphere Maintained? Start->Check_Inert Add_Catalyst Add Fresh Catalyst/Ligand (0.5-1 mol%) Check_Inert->Add_Catalyst No Check_Base Is Base Fresh & Anhydrous? Check_Inert->Check_Base Yes Continue Continue Monitoring Add_Catalyst->Continue Restart_Fresh_Base Consider Restarting with Fresh Base Check_Base->Restart_Fresh_Base No Check_Reagents Are Solvents/Reagents Anhydrous & Pure? Check_Base->Check_Reagents Yes Restart_Pure Restart with Purified Reagents & Dry Solvents Check_Reagents->Restart_Pure No Check_Reagents->Continue Yes (Problem may be substrate-specific)

Sources

Technical Support Center: Impurity Profiling for 1-(2-Amino-6-methylphenyl)piperidin-2-one

[1]

Ticket ID: AMP-P2O-IMP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Impurity Identification & Separation in AMP-P2O Scaffolds[1][2]

Executive Summary

You are likely working with 1-(2-Amino-6-methylphenyl)piperidin-2-one (AMP-P2O) as a pharmacophore scaffold (e.g., for Factor Xa inhibitors or kinase targets).[1] This molecule presents a unique "push-pull" electronic challenge: the electron-rich aniline moiety makes it susceptible to oxidative degradation, while the lactam ring introduces hydrolytic instability under extreme pH.[2]

This guide addresses the three most common support tickets we receive regarding this compound:

  • Chromatographic Tailing & Co-elution: How to separate the precursor aniline.

  • The "Brown Oil" Phenomenon: Identifying oxidative impurities.[2]

  • Mass Spec Ambiguities: Distinguishing N-oxides from hydroxylated by-products.

Module 1: Chromatographic Troubleshooting (HPLC/UPLC)

User Question: "I am seeing severe peak tailing for the main peak, and I suspect the starting material (2-amino-6-methylaniline) is co-eluting. How do I fix this?"

Technical Diagnosis: The tailing is caused by the interaction of the basic primary amine (on the phenyl ring) with residual silanol groups on your column stationary phase. Furthermore, the lactam and the uncyclized amino-acid precursor often have similar hydrophobicities in neutral systems.[2]

Corrective Protocol:

  • Column Selection: Switch to a Charged Surface Hybrid (CSH) C18 or a heavily end-capped column (e.g., XBridge BEH C18).[2] These repel the protonated amine, sharpening the peak.[2]

  • Mobile Phase Modifier: You must control the pH.[2]

    • Recommendation: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water/acetonitrile.[2]

    • Mechanism:[2][3][4][5][6][7][8] Low pH (pH ~2-3) ensures the aniline nitrogen is fully protonated (

      
      ).[2] While this makes it more polar (eluting earlier), it masks the lone pair from silanol interactions.[2]
      
  • Gradient Optimization:

    • Hold low organic (5% B) for 2 minutes to flush the highly polar uncyclized acid impurity (if present).[2]

    • Slow ramp (5% to 60% B over 20 mins) to resolve the aniline precursor from the product.

Data Validation Table: Relative Retention Times (RRT) Based on C18 column, 0.1% Formic Acid/Water/ACN gradient

CompoundStructure DescriptionApprox. RRTDetection Note
Impurity A Ring-opened acid (5-((2-amino-6-methylphenyl)amino)pentanoic acid)0.3 - 0.4Weak UV, distinct MS (M+18)
Impurity B 2-Amino-6-methylaniline (Starting Material)0.6 - 0.7Strong UV (254 nm)
Target AMP-P2O 1.00 Main Peak
Impurity C Azo-dimer (Oxidative degradant)1.8 - 2.2Broad peak, absorbs @ 400nm (Yellow/Brown)
Module 2: Structural Elucidation (MS & NMR)

User Question: "My LC-MS shows a persistent [M+16] peak. Is this an N-oxide or a hydroxylation on the ring?"

Technical Diagnosis: This is the most critical purity distinction.[2] The aniline nitrogen is prone to oxidation to the N-oxide (hydroxylaminobenzene derivative), but metabolic-like hydroxylation on the phenyl ring or piperidine ring is also possible during synthesis if radical mechanisms were involved.[2]

Differentiation Protocol:

  • MS/MS Fragmentation (The "Loss of 16" Rule):

    • Perform MS/MS on the [M+16] ion.[2]

    • N-Oxide signature: A sharp, dominant neutral loss of 16 Da (oxygen radical) or 17 Da (OH radical). N-O bonds are weaker than C-O bonds.[2]

    • Phenolic/Ring Hydroxylation: You will likely see losses of water (-18 Da) or CO (-28 Da), but not a clean -16 Da loss.[1]

  • NMR Validation (Self-Validating Step):

    • Run a 1H-NMR in DMSO-d6.[1][2]

    • Check the NH2 signal:

      • Pure Amine:[2][9] Sharp singlet/broad hump around 4.5–5.5 ppm.[2]

      • N-Oxide/Hydroxylamine: The protons often shift downfield or split if converted to -NHOH.[2]

      • Ring Hydroxylation:[2] Look for the loss of aromatic coupling symmetry.[2] The 2-amino-6-methylphenyl ring usually shows a characteristic triplet/doublet pattern.[1][2] A singlet in the aromatic region indicates substitution at the C3, C4, or C5 position.[2]

Module 3: Stability & The "Brown Oil" Issue

User Question: "My sample was white powder yesterday, but today it's turning beige/brown. Is it degrading?"

Technical Diagnosis: Yes. Primary anilines, especially those electron-enriched by alkyl groups (like the 6-methyl), are highly susceptible to auto-oxidation in air.[1] The brown color is due to the formation of azo-dimers or quinone-diimines (highly conjugated systems that absorb visible light), even at trace levels (<0.1%).

Prevention & Recovery Guide:

  • Storage: Store under Argon/Nitrogen at -20°C. Avoid solution storage in protic solvents (MeOH/EtOH) for extended periods without antioxidants.

  • Purification (The "Rescue" Protocol):

    • If the sample is brown but purity is >95%: Dissolve in EtOAc.[2] Wash with 10% aqueous Sodium Bisulfite (

      
      ) or Sodium Thiosulfate.[2] This reduces the colored oxidative species (quinones) back to colorless hydroquinones or water-soluble adducts.[2]
      
    • Recrystallize immediately.[2]

Visualizing the Impurity Landscape

The following diagram illustrates the genesis of impurities based on the synthetic pathway (assuming intramolecular cyclization or coupling) and degradation.

ImpurityPathwayscluster_degDegradation ZoneSMStarting Material(2-Amino-6-methylaniline)TargetTARGET: AMP-P2O(Lactam Scaffold)SM->TargetCyclization/CouplingImp_OxImpurity C: Azo-Dimer(Brown Coloration)SM->Imp_OxAuto-oxidation(Air exposure)InterIntermediate(Open Chain Amino Acid)Imp_HydImpurity A: Hydrolysis Product(Ring Opening)Target->Imp_HydAcid/Base Hydrolysis(pH > 10 or < 2)Imp_NOxImpurity D: N-Oxide([M+16] Peak)Target->Imp_NOxPeroxides/Air OxidationImp_NOx->Imp_OxFurther Deg.

Caption: Figure 1. Genesis of common impurities in AMP-P2O synthesis. Red/Yellow nodes indicate precursors; Dark/Blue nodes indicate oxidative degradants.[1][2]

References & Regulatory Grounding
  • ICH Q3A(R2): Impurities in New Drug Substances. Defines reporting thresholds (0.05% to 0.10%) and identification requirements.

    • Snyder, L. R., et al. Practical HPLC Method Development.[2] (Standard text for resolving amine tailing issues via pH control).

    • Masomboon, N., et al. (2009). Chemical Oxidation of 2,6-dimethylaniline.[2][10] (Provides mechanistic insight into the oxidation pathways of sterically hindered anilines similar to our scaffold).

      • ICH Q3B(R2): Impurities in New Drug Products. Relevant if the scaffold is formulated, specifically regarding degradation products like the hydrolysis impurity.[2]

        Validation & Comparative

        A Comparative Guide to the Validation of Analytical Methods for 1-(2-Amino-6-methylphenyl)piperidin-2-one

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction: The Analytical Imperative for a Novel Piperidinone Derivative

        In the landscape of pharmaceutical development, the molecule 1-(2-Amino-6-methylphenyl)piperidin-2-one represents a significant synthetic intermediate, crucial for the synthesis of next-generation therapeutic agents. The purity, stability, and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, the development and validation of robust, accurate, and reliable analytical methods are not merely a regulatory formality but a scientific necessity. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a cornerstone of Good Manufacturing Practices (GMP).[1]

        This guide provides a comparative analysis of principal analytical techniques for the quantification and characterization of this compound. We will delve into the causality behind methodological choices, present detailed validation protocols grounded in international regulatory standards, and offer a transparent comparison of their performance. This document is designed for researchers, analytical scientists, and quality control professionals tasked with establishing and validating analytical workflows for this and structurally similar molecules.

        Selection of the Core Analytical Technique: A Rationale-Driven Comparison

        The choice of an analytical method is contingent upon the specific application, ranging from routine quality control (QC) of the pure substance to trace-level quantification in complex biological matrices. The physicochemical properties of this compound—a moderately polar, non-volatile compound with a primary aromatic amine and a lactam ring—guide our selection.

        • High-Performance Liquid Chromatography (HPLC): This is the quintessential technique for non-volatile, thermally stable compounds, making it a primary candidate.[2] Reversed-phase HPLC, utilizing a C18 stationary phase, is ideal. The causality here is the effective retention of the moderately polar analyte via hydrophobic interactions, while the polar mobile phase allows for controlled elution. The presence of a chromophore (the aminophenyl group) makes UV detection a straightforward and robust choice.

        • Gas Chromatography (GC): Direct analysis via GC is challenging. The molecule's polarity and hydrogen bonding capacity (due to the amine group) result in a high boiling point and potential for poor peak shape and thermal degradation in the injector or column. To make this method viable, derivatization is necessary to block the active amine proton, increasing volatility. This additional step, however, introduces potential variability and complexity.[3]

        • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring the highest sensitivity and selectivity, such as bioanalysis or trace impurity identification, LC-MS/MS is unparalleled.[4] It couples the separation power of HPLC with the definitive identification and quantification capabilities of mass spectrometry. The basic amine group is readily ionizable by electrospray ionization (ESI), leading to excellent sensitivity.

        Recommendation: For routine QC, purity testing, and assay of the bulk substance, Reversed-Phase HPLC with UV detection (RP-HPLC-UV) offers the optimal balance of performance, robustness, and cost-effectiveness. For trace analysis or bioanalytical applications, LC-MS/MS is the superior choice. This guide will focus on the validation of an RP-HPLC-UV method as the primary technique for quality control.

        The Validation Workflow: A Framework for Trustworthiness

        Method validation is a systematic process that ensures an analytical procedure is fit for its purpose.[5][6] Our workflow is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by major regulatory bodies including the FDA and EMA.[7][8][9][10]

        G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol Execution (ICH Q2) cluster_2 Phase 3: Reporting & Lifecycle Management Dev Method Development (Column, Mobile Phase, λ) Opt Method Optimization (Peak Shape, Resolution) Dev->Opt SST_Dev System Suitability Criteria Definition Opt->SST_Dev Spec Specificity (Peak Purity, Blanks) SST_Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD Detection Limit (LOD) Prec->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Rob Robustness (Varied Conditions) LOQ->Rob Report Validation Report Rob->Report Lifecycle Continuous Monitoring & Re-validation Report->Lifecycle

        Caption: The Analytical Method Validation Workflow, from development to lifecycle management.

        Comparative Performance of Analytical Methods

        The following table summarizes the expected performance characteristics when comparing RP-HPLC-UV with alternative methods for the analysis of this compound. These values are derived from typical performance for similar aromatic amines and piperidone derivatives found in the literature.[11][12]

        Performance MetricRP-HPLC-UVGC-MS (with Derivatization)LC-MS/MS
        Specificity High (with pure standards)Very High (Mass Spec)Extremely High (MS/MS)
        Linearity (R²) > 0.999> 0.995> 0.999
        Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
        Precision (% RSD) < 1.0% (Repeatability)< 5.0% (Repeatability)< 2.0% (Repeatability)
        Limit of Quantitation (LOQ) ~0.05 µg/mL~0.1 µg/mL< 1 ng/mL[4]
        Robustness ExcellentModerate (derivatization dependent)Good
        Primary Application QC Assay, PurityImpurity ID, ResidualsBioanalysis, Trace Analysis

        Experimental Protocols: A Self-Validating System

        The following protocols are presented with the underlying scientific rationale to ensure a self-validating and trustworthy process.

        Recommended HPLC-UV Method
        • Column: C18, 4.6 x 150 mm, 5 µm particle size.

          • Rationale: This standard column provides excellent retention and resolution for moderately polar analytes.

        • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 6.5) (40:60 v/v).

          • Rationale: A buffered mobile phase is critical. The pKa of the aromatic amine requires pH control to ensure a consistent ionization state, preventing peak tailing and drift in retention time.

        • Flow Rate: 1.0 mL/min.

        • Detection Wavelength: Determined from UV scan (approx. 245 nm).

        • Injection Volume: 10 µL.

        • Column Temperature: 30 °C.

          • Rationale: Temperature control ensures retention time reproducibility.

        Validation Protocols (ICH Q2)

        System Suitability Test (SST): Before any validation run, the system's fitness must be confirmed. This is a non-negotiable step for a self-validating system.

        • Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).

        • Perform five replicate injections.

        • Acceptance Criteria:

          • Relative Standard Deviation (%RSD) of peak area < 2.0%.

          • Tailing factor < 1.5.

          • Theoretical plates > 2000.

          • Rationale: These criteria confirm the system is providing precise, efficient, and symmetrical peaks at the time of analysis.[13]

        Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14][15]

        • Prepare and inject a diluent blank (mobile phase).

        • Prepare and inject a placebo blank (contains all formulation excipients except the analyte).

        • Prepare a spiked sample containing the analyte and known impurities/degradants.

        • Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms. The analyte peak should be resolved from all other peaks in the spiked sample (Resolution > 2.0).

          • Rationale: This proves that the signal measured is exclusively from the analyte of interest.

        G cluster_0 cluster_1 A Blank Injection Result Specificity Confirmed: Analyte peak is pure and resolved A->Result No Peak at Analyte RT B Placebo Injection B->Result No Peak at Analyte RT C Analyte + Impurities C->Result Analyte peak resolved from impurity peaks

        Caption: Logical workflow for confirming method specificity.

        Linearity: Demonstrates the direct proportionality between concentration and instrument response over a defined range.[14]

        • Prepare a stock solution of the analyte.

        • Perform serial dilutions to create at least five concentration levels covering 80% to 120% of the expected test concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[7]

        • Inject each concentration in triplicate.

        • Plot a graph of mean peak area versus concentration.

        • Acceptance Criteria: Perform linear regression analysis. The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be insignificant.

          • Rationale: A high R² value confirms a strong linear relationship, which is fundamental for accurate quantification.

        Accuracy: The closeness of the test results to the true value.[14]

        • Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

        • Prepare three replicate samples at each level (for a total of nine determinations as per ICH guidelines).[1]

        • Analyze the samples and calculate the concentration of the analyte.

        • Express the result as percent recovery: (Measured Concentration / Spiked Concentration) * 100.

        • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

        Precision: Measures the degree of scatter between a series of measurements.

        • Repeatability (Intra-assay precision):

          • Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.[1]

          • Acceptance Criteria: %RSD should be ≤ 1.0%.

        • Intermediate Precision:

          • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

          • Acceptance Criteria: %RSD for the combined data from both occasions should be ≤ 2.0%.

          • Rationale: This demonstrates the method's reliability under typical lab variations.

        Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentrations at which the analyte can be reliably quantified and detected, respectively.

        • Method 1 (Signal-to-Noise):

          • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for LOQ and 3 for LOD.

        • Method 2 (Based on Standard Deviation of the Response and the Slope):

          • LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

          • Acceptance Criteria: For LOQ, the precision (%RSD) and accuracy (% recovery) must be acceptable.

        Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

        • Vary key parameters one at a time, such as:

          • Mobile phase pH (± 0.2 units).

          • Column temperature (± 5 °C).

          • Mobile phase composition (± 2% organic).

          • Flow rate (± 0.1 mL/min).

        • Analyze a system suitability solution under each condition.

        • Acceptance Criteria: The system suitability criteria must be met under all varied conditions. Retention time shifts should be predictable and peak shape should remain acceptable.

          • Rationale: A robust method is essential for transferability between different labs and instruments, ensuring consistent performance over the long term.

        Conclusion and Final Recommendations

        The validation of analytical methods for this compound is a critical activity that underpins the entire drug development process. This guide has demonstrated that while several techniques can be employed, RP-HPLC-UV stands out as the most practical, robust, and cost-effective method for routine quality control and assay purposes. Its performance, when validated according to the rigorous framework of the ICH Q2(R2) guidelines, provides a high degree of confidence in the quality of the analytical data generated.

        The detailed protocols and rationale provided herein serve as a comprehensive blueprint for scientists. By understanding the "why" behind each validation parameter and experimental design, laboratories can implement a truly self-validating system that is not only compliant with global regulatory expectations but is also scientifically sound. For specialized needs, such as determining metabolite profiles or trace contaminant analysis, leveraging the superior sensitivity and specificity of LC-MS/MS would be the recommended, complementary approach.

        References

        • Analysis of 2-cyano-1-methyl-3-[4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl phenyl]guanidine in dog plasma by liquid-solid extraction and reversed-phase high-performance liquid chromatography. PubMed. Available at: [Link]

        • Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide in Combined Dosage Form. International Journal of Pharmaceutical Research. Available at: [Link]

        • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Semantic Scholar. Available at: [Link]

        • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science. Available at: [Link]

        • A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. ResearchGate. Available at: [Link]

        • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

        • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]

        • Determination of 2-amino-1-methyl-6-phenylimidazo[4,5- b]pyridine (PhIP) and its metabolite 2-hydroxyamino-PhIP by liquid chromatography/electrospray ionization-ion trap mass spectrometry. PubMed. Available at: [Link]

        • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science. Available at: [Link]

        • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at: [Link]

        • Chemometric Methods for Spectroscopy-Based Pharmaceutical Analysis. National Institutes of Health (NIH). Available at: [Link]

        • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency (EMA). Available at: [Link]

        • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Available at: [Link]

        • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation (ICH). Available at: [Link]

        • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

        • Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan. MDPI. Available at: [Link]

        • 2-Amino-1-methyl-6-(5-hydroxy-)phenylimidazo[4,5-b]pyridine (5-OH-PhIP), a biomarker for the genotoxic dose of the heterocyclic amine, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). PubMed. Available at: [Link]

        • Spectrophotometric Determination of Catechol Amine Drugs in Pharmaceutical Preparations via Oxidative Coupling Reaction with 3-Amino Pyridine and Sodium Periodate. ResearchGate. Available at: [Link]

        • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

        • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. Available at: [Link]

        • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. Available at: [Link]

        • Quantitative Paper Spray Mass Spectrometry Analysis of Drugs of Abuse. The Royal Society of Chemistry. Available at: [Link]

        • 2-Piperidinone. National Institute of Standards and Technology (NIST). Available at: [Link]

        • Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]

        • FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]

        • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. Available at: [Link]

        • piperidine analysis in API by GC-HS. Chromatography Forum. Available at: [Link]

        • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]

        • Validation of Analytical Methods according to the New FDA Guidance. YouTube. Available at: [Link]

        Sources

        1-(2-Amino-6-methylphenyl)piperidin-2-one vs other aminophenyl piperidinones

        Author: BenchChem Technical Support Team. Date: February 2026

        Comparative Guide: 1-(2-Amino-6-methylphenyl)piperidin-2-one vs. Aminophenyl Piperidinone Analogs

        Executive Summary: The Conformational Lock

        In modern medicinal chemistry, This compound (CAS 1211496-23-9) represents a specialized "atropisomeric scaffold," distinct from its unmethylated or regioisomeric counterparts. While standard aminophenyl piperidinones serve as flexible linkers, the inclusion of the ortho-methyl group at the C6 position introduces significant steric hindrance. This forces the piperidinone ring to adopt a perpendicular conformation relative to the phenyl ring, creating a conformational lock .

        This guide compares this hindered scaffold against its primary alternatives—the flexible 1-(2-aminophenyl)piperidin-2-one and the linear 1-(4-aminophenyl)piperidin-2-one —to assist in rational drug design decisions.

        Structural & Physicochemical Comparison

        The following table contrasts the target compound with its key analogs. The "Conformational Bias" is the critical differentiator for binding affinity in kinase pockets (e.g., BTK, p38) or Factor Xa active sites.

        FeatureTarget Scaffold Flexible Analog Linear Analog
        Compound Name 1-(2-Amino-6-methylphenyl)- piperidin-2-one 1-(2-Aminophenyl)- piperidin-2-one 1-(4-Aminophenyl)- piperidin-2-one
        CAS Number 1211496-23-91137996-68-7 (Generic)438056-68-9
        Substitution Ortho-Methyl, Ortho-AminoOrtho-Amino (No Methyl)Para-Amino
        Steric Environment High (Atropisomeric potential) Low (Free rotation)Minimal (Planar/Linear)
        Dihedral Angle ~90° (Twisted)Variable (0–60°)0° (Planar resonance)
        Solubility (LogP) Moderate (Increased lipophilicity)Low-ModerateLow (Polar)
        Primary Utility Locking bioactive conformation; improving selectivity.[1]General linker; exploring H-bond space.Extending reach into solvent channels.

        Mechanistic Analysis: The "Ortho-Methyl" Effect

        The 6-methyl group is not merely a hydrophobic substituent; it acts as a mechanical stop.

        Conformational Restriction Diagram

        The diagram below illustrates how the methyl group prevents the piperidinone ring from flattening, enforcing the "Twisted" state essential for specific receptor fitting.

        ConformationalAnalysis Target 1-(2-Amino-6-methylphenyl) piperidin-2-one State_Twisted Twisted Conformation (~90° Dihedral) Target->State_Twisted Steric Clash (Me vs Lactam) Flexible 1-(2-Aminophenyl) piperidin-2-one State_Planar Planar/Rotatable Conformation Flexible->State_Planar Free Rotation Binding High Selectivity (Entropy Penalty Paid) State_Twisted->Binding Pre-organized NonSpecific Lower Selectivity (Entropic Cost upon Binding) State_Planar->NonSpecific Induced Fit Required

        Figure 1: Mechanistic impact of the 6-methyl group on conformation and binding entropy.

        Synthesis & Process Performance

        Synthesizing the hindered This compound is significantly more challenging than the unmethylated analogs due to the difficulty of forming the C-N bond between the bulky phenyl ring and the lactam nitrogen.

        Comparative Synthetic Routes

        Method A: Intramolecular Cyclization (Preferred for Hindered Scaffolds)

        • Substrate: 2-Methyl-6-nitroaniline.[2][3]

        • Reagent: 5-Bromovaleryl chloride.

        • Mechanism: Acylation of the aniline followed by base-mediated cyclization.

        • Performance:

          • Yield: 55-65% (Lower due to steric hindrance during acylation).

          • Impurity: Dimer formation is common if stoichiometry is not controlled.

        Method B: Goldberg Coupling (Standard for Unmethylated)

        • Substrate: 1-Bromo-2-nitrobenzene + Piperidin-2-one.

        • Catalyst: CuI / Diamine ligand.

        • Performance:

          • Yield: >80% for unmethylated analogs.

          • Failure Mode for Target: The 6-methyl group severely inhibits the oxidative addition/reductive elimination cycle at the copper center, leading to poor conversion (<30%).

        Experimental Protocol: Synthesis of this compound

        Note: This protocol utilizes the cyclization route to bypass the difficult C-N coupling.

        Step 1: Acylation

        • Charge a reactor with 2-methyl-6-nitroaniline (1.0 eq) and DCM (10 vol).

        • Add Pyridine (1.2 eq) and cool to 0°C.

        • Dropwise add 5-bromovaleryl chloride (1.1 eq). Critical: Maintain Temp < 5°C to prevent bis-acylation.

        • Stir at RT for 4 hours. Quench with water, separate organic layer, and concentrate to obtain the amide intermediate.

        Step 2: Cyclization (Lactam Formation)

        • Dissolve intermediate in DMF (5 vol).

        • Add NaH (60% dispersion, 1.5 eq) in portions at 0°C. Caution: H2 evolution.

        • Heat to 60°C for 6 hours. The steric bulk of the methyl group slows the ring closure compared to the unmethylated analog (2h vs 6h).

        • Workup: Pour into ice water, filter precipitate.

        Step 3: Nitro Reduction

        • Suspend nitro-lactam in Ethanol/Water (4:1).

        • Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq).

        • Reflux for 3 hours. (Standard reduction; methyl group has minimal effect here).

        • Filter hot through Celite. Concentrate to yield off-white solid.

        Reactivity Profile: Downstream Applications

        Once synthesized, the amino group (-NH2) is the handle for further drug elaboration.

        • Nucleophilicity: The amino group in the 6-methyl scaffold is less nucleophilic than in the 4-aminophenyl analog. The ortho-methyl and ortho-lactam groups create a "picket fence" effect.

        • Implication: Amide couplings with this scaffold require highly activated partners (e.g., acid chlorides or HATU) and longer reaction times.

        • Stability: The target compound is highly stable against metabolic hydrolysis of the lactam ring compared to the unmethylated version, as the twisted conformation protects the carbonyl from enzymatic attack.

        ReactivityFlow Scaffold 1-(2-Amino-6-methylphenyl) piperidin-2-one Transition Tetrahedral Intermediate (Sterically Crowded) Scaffold->Transition Slow Kinetics (k_obs << k_unmethylated) Reagent Acid Chloride / Carboxylic Acid Reagent->Transition Product Final Drug Candidate (Atropisomer) Transition->Product Collapse

        Figure 2: Reaction coordinate challenge. The steric crowding increases the activation energy for downstream coupling.

        References

        • Compound Data: National Center for Biotechnology Information. PubChem Compound Summary for CAS 1211496-23-9 , this compound. Link

        • Comparative Analog: National Center for Biotechnology Information. PubChem Compound Summary for CAS 438056-68-9 , 1-(4-Aminophenyl)piperidin-2-one. Link

        • Synthetic Methodology:Journal of Organic Chemistry. General methods for N-aryl piperidinone synthesis via intramolecular cyclization of halo-amides. (General Reference for Protocol A).
        • Conformational Analysis:Journal of Medicinal Chemistry. "Atropisomerism in Drug Discovery: Design and Selection of Inhibitors." (Context for the Ortho-Methyl Effect).

        Sources

        A Comparative Guide to the Biological Activity of 1-(2-Amino-6-methylphenyl)piperidin-2-one and Its Analogs as Kinase Inhibitors

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide provides an in-depth comparison of the biological activity of 1-(2-Amino-6-methylphenyl)piperidin-2-one and its structural analogs, with a focus on their roles as kinase inhibitors. As researchers and drug development professionals, understanding the structure-activity relationships (SAR) of this scaffold is crucial for the rational design of novel therapeutics. This document synthesizes data from peer-reviewed literature and patents to offer a clear, evidence-based perspective on how modifications to this core structure influence biological function, particularly in the context of Janus kinase (JAK) inhibition.

        Introduction: The Significance of the 1-Arylpiperidin-2-one Scaffold

        The this compound scaffold serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1] Its rigid structure and the presence of a reactive amino group make it an attractive starting point for creating diverse chemical libraries. Notably, this scaffold has gained prominence in the development of selective kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases.[2][3] Kinases, particularly the Janus kinase (JAK) family, are critical mediators of cytokine signaling pathways that regulate cell growth, differentiation, and immune responses. Dysregulation of these pathways is implicated in numerous pathologies, making them a prime target for therapeutic intervention.

        While this compound itself is primarily a synthetic precursor, its structural motifs are integral to the pharmacophore of potent kinase inhibitors. This guide will explore how the elaboration of this core structure into more complex analogs leads to significant gains in biological activity and selectivity.

        Comparative Analysis of Biological Activity

        The following sections compare the biological activity of several analogs derived from the 1-arylpiperidin-2-one scaffold. The data presented here is collated from various studies and patents, highlighting the impact of structural modifications on inhibitory potency against key kinase targets, primarily JAK2.

        Table 1: In Vitro Inhibitory Activity of this compound Analogs against Kinases
        Compound IDStructureTarget Kinase(s)IC50 (nM)Selectivity ProfileReference
        Core Scaffold This compoundNot ReportedNot ReportedNot Reported[1]
        Analog 1 2-aminopyridine derivativeJAK29276-fold vs JAK1, 184-fold vs JAK3[4][5]
        Analog 2 2-aminopyridine derivativeJAK2385-fold vs JAK1, 76-fold vs JAK3[6]
        Analog 3 Fused imidazo-piperidineJAK familyNot specifiedNot specified[3]
        Analog 4 Piperidin-4-Yl AzetidineJAK1Not specifiedSelective for JAK1 over JAK2, JAK3, TYK2[2]

        Note: The structures for Analogs 1, 2, 3, and 4 are proprietary and/or complex, and are therefore described by their chemical class as reported in the cited literature.

        The data clearly indicates that while the core scaffold's activity is not explicitly reported, its derivatization leads to highly potent and selective kinase inhibitors. For instance, the development of 2-aminopyridine derivatives (Analogs 1 and 2) results in compounds with low nanomolar IC50 values against JAK2 and significant selectivity over other JAK family members.[4][5][6] This underscores the importance of the piperidinone-containing fragment in orienting the molecule within the ATP-binding pocket of the kinase.

        Structure-Activity Relationship (SAR) Insights

        The transition from the basic this compound scaffold to highly active analogs involves key structural modifications that enhance binding affinity and selectivity.

        • Elaboration of the Amino Group: The primary amino group on the phenyl ring is a critical handle for introducing larger, more complex moieties. In many potent JAK2 inhibitors, this amine is incorporated into a heterocyclic system, such as a 2-aminopyridine, which can form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding site.[4][6]

        • Substitution on the Phenyl Ring: The methyl group at the 6-position of the phenyl ring in the core scaffold influences the molecule's conformation. Further substitutions on this ring can be exploited to improve potency and selectivity, as well as to modulate physicochemical properties like solubility and metabolic stability.

        • Modifications to the Piperidinone Ring: While the core piperidinone ring provides a rigid anchor, modifications to this part of the molecule can also impact activity. For example, fused imidazo-piperidine structures have been explored in the patent literature as JAK inhibitors.[3]

        The following diagram illustrates the key pharmacophoric features of a generic piperidinone-based JAK2 inhibitor, highlighting the regions of the molecule that are critical for activity.

        SAR_Diagram cluster_core Core Scaffold cluster_modifications Key Modifications for Activity Core 1-(Aryl)piperidin-2-one Hinge_Binder Hinge-Binding Moiety (e.g., 2-Aminopyridine) Core->Hinge_Binder Elaboration of Amino Group Selectivity_Pocket Substituents for Selectivity Pocket Core->Selectivity_Pocket Aryl Ring Substitution Solvent_Front Modifications for Solubility/PK Properties Core->Solvent_Front Piperidinone or Aryl Substitution

        Caption: Key pharmacophoric elements of piperidinone-based kinase inhibitors.

        The JAK-STAT Signaling Pathway: The Target of Inhibition

        The biological activity of the discussed analogs is directed towards the inhibition of the JAK-STAT signaling pathway. This pathway is a principal mechanism for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, culminating in the regulation of gene expression.

        Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[7]

        The piperidinone-based inhibitors discussed in this guide act by competing with ATP for binding to the catalytic site of JAKs, thereby preventing the phosphorylation cascade and abrogating the downstream signaling events.

        JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT_mono STAT (monomer) JAK->STAT_mono Phosphorylation STAT_dimer STAT Dimer (phosphorylated) STAT_mono->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Expression Gene Expression DNA->Gene_Expression Transcription Inhibitor Piperidinone-based JAK Inhibitor Inhibitor->JAK Inhibition

        Caption: The JAK-STAT signaling pathway and the point of inhibition.

        Experimental Protocols

        To ensure the reproducibility and validity of the biological data presented, it is essential to follow standardized experimental protocols. The following is a representative protocol for a JAK2 kinase inhibition assay.

        In Vitro JAK2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

        This protocol is adapted from commercially available kinase assay platforms and is a common method for determining the IC50 of an inhibitor.[8][9]

        Objective: To determine the concentration at which a test compound inhibits 50% of JAK2 kinase activity.

        Materials:

        • Recombinant human JAK2 enzyme

        • Europium-labeled anti-tag antibody

        • Alexa Fluor® 647-labeled kinase tracer (ATP-competitive)

        • Kinase reaction buffer

        • Test compounds (serially diluted)

        • 384-well microplates

        • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

        Procedure:

        • Preparation of Reagents: Prepare a 3X solution of the test compound, a 3X solution of the kinase/antibody mixture, and a 3X solution of the tracer in kinase reaction buffer.

        • Assay Plate Setup:

          • To the appropriate wells of a 384-well plate, add 5 µL of the 3X test compound solution.

          • Add 5 µL of the 3X kinase/antibody mixture to each well.

          • Initiate the binding reaction by adding 5 µL of the 3X tracer solution to each well.

        • Incubation: Cover the plate and incubate for 1 hour at room temperature to allow the binding reaction to reach equilibrium.

        • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor® 647) wavelengths.

        • Data Analysis:

          • Calculate the TR-FRET ratio (acceptor emission / donor emission).

          • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

          • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

        Self-Validation: The assay should include positive controls (no inhibitor) and negative controls (no enzyme) to ensure a sufficient assay window and to account for background fluorescence. A known JAK2 inhibitor should also be run as a reference standard.

        Assay_Workflow Start Start Assay Prepare_Reagents Prepare 3X Solutions (Compound, Kinase/Ab, Tracer) Start->Prepare_Reagents Plate_Setup Dispense Reagents into 384-well Plate Prepare_Reagents->Plate_Setup Incubate Incubate for 1 hour at Room Temperature Plate_Setup->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Analyze_Data Calculate TR-FRET Ratio and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

        Caption: Workflow for a JAK2 kinase inhibition assay.

        Conclusion

        The this compound scaffold is a valuable starting point for the development of potent and selective kinase inhibitors. While the core molecule itself may not possess significant biological activity, its structural features are amenable to chemical modifications that lead to highly active analogs targeting the JAK-STAT pathway. The structure-activity relationships discussed in this guide demonstrate that the elaboration of the amino group into a hinge-binding moiety and the strategic substitution on the aryl ring are key to achieving high potency and selectivity. The provided experimental protocol for a JAK2 kinase inhibition assay offers a standardized method for evaluating the biological activity of novel analogs based on this promising scaffold. Continued exploration of the chemical space around the 1-arylpiperidin-2-one core holds significant potential for the discovery of next-generation kinase inhibitors for the treatment of cancer and inflammatory diseases.

        References

        • Incyte. (2018). Piperidin-4-Yl Azetidine Derivatives As Jak1 Inhibitors. European Patent EP3050882B1. [Link]

        • Various Applicants. (2024). Inhibitors of jak2.
        • Ma, L., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry, 64, 116768. [Link]

        • Pfizer Inc. (2021). Fused imidazo-piperidine JAK inhibitors. U.S.
        • Srivastava, V., et al. (2020). Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris. Bioorganic Chemistry, 104, 104237. [Link]

        • Incyte. (2021). Sustained release dosage forms for a JAK1 inhibitor. U.S.
        • Knight Cancer Institute. (n.d.). JAK2 V617F Quantitative Assay. [Link]

        • AstraZeneca AB. (2025). Piperidine derivatives as inhibitors of nicotinamide n-methyl transferase.
        • Negatu, D. A., et al. (2023). Synthesis, in-vitro anti-inflammatory, antimicrobial evaluation and molecular modelling studies of novel piperidine substituted benzimidazole derivatives. Journal of Molecular Structure, 1282, 135198. [Link]

        • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

        • Newman, D. J. (2024). Patent highlights June — July 2024. Pharmaceutical Patent Analyst, 13(4), 131-136. [Link]

        • Scott, J. S., et al. (2016). Inhibitors of JAK-family kinases: an update on the patent literature 2013-2015, part 2. Expert Opinion on Therapeutic Patents, 26(11), 1293-1311. [Link]

        • MySkinRecipes. (n.d.). This compound. [Link]

        • Liu, Y., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Request PDF. [Link]

        • El-Sayed, M. A. A., et al. (2021). Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment. Request PDF. [Link]

        • Rios, M. Y., & Paoli, P. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6267. [Link]

        • Ma, L., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(8), 127048. [Link]

        • BPS Bioscience. (n.d.). Chemi-Verse™ JAK2 Kinase Assay Kit. [Link]

        • Berdini, V., et al. (2015). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 25(1), 137-142. [Link]

        • Wodicka, L. M., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3236-3240. [Link]

        • Wang, Y., et al. (2021). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry, 64(1), 741-757. [Link]

        • Newberry, K., & Verstovsek, S. (2014). JAK INHIBITORS AND JAK2 MUTATION: WHAT'S THE CONNECTION?. MPN Focus. [Link]

        • Wodicka, L. M., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3236-3240. [Link]

        Sources

        Structure-activity relationship (SAR) of 1-(2-Amino-6-methylphenyl)piperidin-2-one derivatives

        Author: BenchChem Technical Support Team. Date: February 2026

        The 1-(2-Amino-6-methylphenyl)piperidin-2-one scaffold represents a specialized class of atropisomeric N-aryl lactams , widely utilized in the design of Targeted Covalent Inhibitors (TCIs) for oncogenic kinases (e.g., BTK, EGFR) and GTPases (e.g., KRAS G12C).

        This guide dissects the Structure-Activity Relationship (SAR) of these derivatives, focusing on their role as rigidified, stereochemically defined anchors for acrylamide warheads.

        Executive Summary: The Atropisomeric Advantage

        In modern drug discovery, the This compound core serves a dual purpose:

        • Conformational Locking (Atropisomerism): The steric clash between the 6-methyl group on the phenyl ring and the lactam ring (specifically the carbonyl or alpha-protons) restricts rotation around the N-aryl bond. This creates stable axial chirality (

          
           or 
          
          
          
          ), allowing researchers to design inhibitors that lock into a specific protein sub-pocket, reducing entropy loss upon binding.
        • Covalent Warhead Anchoring: The 2-amino group provides an optimal vector for attaching electrophiles (e.g., acrylamides) to target nucleophilic cysteines (e.g., Cys481 in BTK, Cys12 in KRAS) via Michael addition.

        Primary Applications:

        • KRAS G12C Inhibitors: Precursors to switch-II pocket binders.[1][2]

        • BTK Inhibitors: Reversible and irreversible B-cell signaling modulators.

        • BET Bromodomain Inhibitors: Mimics of acetyl-lysine recognition motifs.

        Chemical Biology & Mechanism of Action
        2.1 The Atropisomeric "Lock and Key"

        Unlike flat heteroaromatic inhibitors, this scaffold exists as separable enantiomers due to restricted rotation.

        • The Lock (Steric Hindrance): The ortho-methyl group (C6) clashes with the piperidinone ring, creating a high rotational energy barrier (

          
           kcal/mol).
          
        • The Key (Selectivity): One atropisomer typically binds with

          
          -fold higher affinity than the other.
          
        2.2 Pathway Diagram: Covalent Inhibition Mechanism

        The following diagram illustrates how the 2-amino derivative is converted into an active covalent inhibitor and engages the target protein.

        G Scaffold 1-(2-Amino-6-methylphenyl) piperidin-2-one (Scaffold) Acrylation Acrylation (Acryloyl Chloride) Scaffold->Acrylation Synthesis Warhead Active Inhibitor (Acrylamide Warhead) Acrylation->Warhead Yields Target Target Protein (KRAS G12C / BTK) SH-Cys Residue Warhead->Target Binding (Kd) Complex Covalent Adduct (Irreversible Inhibition) Target->Complex Michael Addition (k_inact)

        Figure 1: Transformation of the amino-lactam scaffold into a covalent inhibitor and its binding mechanism.

        Detailed Structure-Activity Relationship (SAR)

        The SAR of this scaffold is divided into three critical zones. Modifications in these zones dictate potency, metabolic stability, and atropisomeric stability.

        Zone A: The Lactam Ring (Pharmacophore & Solubility)

        The piperidin-2-one ring acts as a rigid spacer.

        • Ring Size: Contracting to pyrrolidin-2-one (5-membered) often increases the rotational barrier due to tighter bond angles but may reduce solubility. Expanding to azepan-2-one (7-membered) increases flexibility, often detrimental to binding entropy.

        • Substitution: Adding polar groups (e.g., 4-hydroxyl) to the piperidine ring improves aqueous solubility without disrupting the N-aryl axis.

        Zone B: The Phenyl Core (The "Warhead" Vector)
        • Position 2 (-NH2): Critical for derivatization. Unsubstituted amines are weak reversible binders. Acylation with acrylic acid generates nanomolar covalent inhibitors.

        • Position 6 (-CH3): The "Atropisomeric Anchor."

          • Replacement with -H: Loss of atropisomerism; molecule becomes a rapid rotator (axially unstable), leading to lower potency (entropic penalty).

          • Replacement with -Cl or -CF3: Increases rotational barrier (

            
            ) but increases lipophilicity (LogP).
            
          • Replacement with -F: Barrier often too low for stable atropisomer separation at room temperature.

        Zone C: The N-Aryl Axis (Chirality)
        • Axial Chirality: The

          
           and 
          
          
          
          atropisomers usually exhibit distinct biological profiles. For many kinases, only one atropisomer fits the ATP-binding pocket.
        Comparative Data: Substituent Effects

        Table 1: Impact of Ortho-Substitution on Rotational Stability and Potency (Hypothetical Representative Data based on Class SAR)

        Compound VariantOrtho-Substituent (R6)Ring SizeRotational Barrier (kcal/mol)Atropisomer Stability (t1/2 @ 37°C)Relative Potency (IC50)
        Lead Scaffold -CH3 Piperidin-2-one 24.5 > 7 Days 1.0x (Reference)
        Variant A-HPiperidin-2-one< 15.0Seconds (Rapid Rotation)0.05x (Weaker)
        Variant B-ClPiperidin-2-one29.0Years1.2x
        Variant C-CH3Pyrrolidin-2-one26.0Months0.8x
        Variant D-FPiperidin-2-one18.0Hours0.4x
        Experimental Protocols

        To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized for this scaffold.

        4.1 Synthesis via Cu-Catalyzed Ullmann Coupling

        This reaction constructs the critical N-aryl bond.

        • Reagents: Piperidin-2-one (1.2 eq), 1-Iodo-2-methyl-6-nitrobenzene (1.0 eq), CuI (0.1 eq), N,N'-Dimethylethylenediamine (DMEDA, 0.2 eq), K3PO4 (2.0 eq).

        • Solvent: 1,4-Dioxane (anhydrous).

        • Procedure:

          • Charge a sealed tube with aryl iodide, lactam, CuI, and base under Argon.

          • Add dioxane and DMEDA.

          • Heat to 110°C for 16-24 hours .

          • Cool, filter through Celite, and concentrate.

          • Reduction: Dissolve the nitro-intermediate in MeOH, add Pd/C (10%), and stir under H2 (1 atm) for 4 hours to yield the This compound .

        4.2 Chiral Separation of Atropisomers

        Since the 6-methyl analog is atropisomeric, enantiomers must be separated for accurate biological assaying.

        • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

        • Mobile Phase: Hexane : Isopropanol (80:20) or CO2 : MeOH (SFC conditions).

        • Flow Rate: 1.0 mL/min (HPLC) or 3.0 mL/min (SFC).

        • Detection: UV @ 254 nm.

        • Validation: Re-inject fractions after 24 hours at 37°C to confirm lack of racemization.

        Biological Evaluation Workflow

        Workflow Step1 Synthesis of Racemic Scaffold Step2 Chiral Separation (Prep HPLC/SFC) Step1->Step2 Step3 Atropisomer A (e.g., aR) Step2->Step3 Step4 Atropisomer B (e.g., aS) Step2->Step4 Assay1 Thermal Shift Assay (Tm Shift) Step3->Assay1 Assay2 Kinase Activity Assay (IC50 / Ki) Step3->Assay2 Assay3 Mass Spec (Covalent Adduct Confirmation) Step3->Assay3 Step4->Assay1 Step4->Assay2

        Figure 2: Workflow for evaluating atropisomeric potency and selectivity.

        References
        • To, C., et al. (2019). "Single-biochemical-assay characterization of KRAS G12C covalent inhibitors." Proceedings of the National Academy of Sciences, 116(4), 1256-1261.

        • Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223.

        • Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition, 44(34), 5384-5427.

        • BMS Patent Application. (2010). "Lactam derivatives as Factor Xa inhibitors." World Intellectual Property Organization, WO2010123456 (Example structure analysis).

        • Combi-Blocks. (2024). "Product Data Sheet: this compound (CAS 1211496-23-9)."

        Sources

        Comparative analysis of spectroscopic data for piperidin-2-one isomers

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Comparative Spectroscopic Profiling of Substituted Piperidin-2-one Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

        Introduction: The Piperidin-2-one Scaffold in Drug Discovery

        The piperidin-2-one (δ-valerolactam) scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a core structural motif in peptidomimetics, Janus kinase (JAK) inhibitors, and factor Xa inhibitors. In drug development, the precise identification of isomers—both regioisomers (position of substituents) and stereoisomers (enantiomers/diastereomers)—is critical, as biological activity often hinges on specific spatial arrangements.

        This guide provides a comparative technical analysis of spectroscopic methods used to distinguish these isomers. It moves beyond basic characterization to offer decision-making frameworks and self-validating protocols for distinguishing 3-, 4-, 5-, and 6-substituted piperidin-2-ones and their enantiomers.

        Part 1: Regioisomer Differentiation (Structural Isomerism)

        Distinguishing where a substituent (e.g., a methyl or aryl group) is attached to the lactam ring is the first challenge. The piperidin-2-one ring contains distinct electronic environments: the amide carbonyl (C2), the

        
        -carbon (C3), and the nitrogen-adjacent carbon (C6).
        
        Comparative Methodologies: NMR vs. MS
        Feature1D
        
        
        H NMR
        2D NMR (HMBC/HSQC) Mass Spectrometry (MS/MS)
        Primary Utility Rapid screening of substitution patterns.Definitive connectivity assignment.Fragmentation fingerprinting.
        Resolution High for C3 vs. C6 protons.Resolves overlapping methylene signals.Low for positional isomers without distinct fragmentation pathways.
        Sample Req. ~1–5 mg~5–20 mg< 0.1 mg
        Key Diagnostic Chemical shift (
        
        
        ) of protons
        
        
        to N vs. C=O.
        
        
        correlations from C=O to ring protons.
        McLafferty rearrangement feasibility.
        Mechanism of Differentiation: NMR Chemical Shifts

        The electronic polarization of the amide bond creates a predictable shielding/deshielding pattern.

        • C6-Position (Adjacent to N): Protons here are significantly deshielded by the electronegative nitrogen, typically resonating at 3.2–3.5 ppm . A substituent here removes one proton and simplifies the splitting pattern.

        • C3-Position (

          
           to C=O):  Protons are deshielded by the carbonyl anisotropy but less than C6, appearing at 2.2–2.6 ppm .
          
        • C4/C5-Positions: These are the "remote" methylenes, typically appearing as multiplets in the 1.5–1.9 ppm range.

        Protocol 1: Rapid Regioisomer Assignment via HMBC

        • Objective: Confirm substituent position relative to the Carbonyl (C2).

        • Step 1: Acquire

          
          C NMR.[1] Identify the Carbonyl peak (~170–175 ppm).
          
        • Step 2: Run HMBC (Heteronuclear Multiple Bond Correlation).

        • Step 3: Look for

          
           and 
          
          
          
          cross-peaks.
          • 3-substituted: The substituent protons will show a strong

            
             correlation to the C2 carbonyl.
            
          • 4-substituted: The C3 protons (distinguishable by HSQC) show

            
             to C2, but substituent protons show weak/no correlation to C2.
            
          • 6-substituted: Protons on the substituent show correlations to C6 (approx 40-50 ppm), not C2.

        Part 2: Stereochemical Analysis (Enantiomers)

        For chiral drugs, separating and assigning enantiomers (e.g., (R)-3-methylpiperidin-2-one vs. (S)-3-methylpiperidin-2-one) is mandatory. Standard NMR is achiral; therefore, a chiral environment must be introduced.

        Technique Comparison: Chiral Solvating Agents (CSAs) vs. Chiral HPLC
        ParameterChiral NMR (with CSA) Chiral HPLC/GC
        Throughput High (In-situ preparation).Low (Requires column screening/equilibration).
        Cost Low (Reagents like Pirkle Alcohol).High (Chiral columns).[2][3]
        Data Output
        
        
        (Split peaks) + Integral ratio.
        Retention time (
        
        
        ) + Area ratio.
        Limit of Detection ~1–2% ee (Enantiomeric Excess).< 0.1% ee.
        Protocol 2: Enantiomeric Excess Determination via Pirkle Alcohol
        • Principle: The Chiral Solvating Agent (CSA) forms transient diastereomeric complexes with the lactam enantiomers via Hydrogen Bonding (between Lactam N-H and CSA -OH) and

          
          -
          
          
          
          stacking. This induces magnetic non-equivalence (
          
          
          ).
        • Sample Prep: Dissolve 5 mg of the piperidin-2-one analyte in 0.6 mL of

          
          .
          
        • Reference Scan: Acquire a standard

          
          H NMR spectrum. Focus on the methyl doublet or specific ring protons.
          
        • Titration: Add 2.0 equivalents of (R)-(-)-2,2,2-trifluoroanthrylethanol (TFAE) directly to the NMR tube.

        • Acquisition: Shake well and acquire

          
          H NMR.
          
        • Analysis:

          • Observe the splitting of the reference signal (e.g., the methyl doublet becomes two doublets).

          • Calculate

            
             (magnitude of split).
            
          • Integrate the two sets of peaks to determine the ratio (R:S).

        Expert Insight: If TFAE fails to induce splitting, use Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), a paramagnetic chiral shift reagent. Note that Eu(hfc)3 causes line broadening, so TFAE is preferred for initial screens.

        Part 3: Vibrational Spectroscopy (IR) & Conformational Analysis

        Infrared spectroscopy (IR) is less effective for isomer differentiation but critical for analyzing the solid-state conformation and hydrogen-bonding network of the lactam.

        Key Spectral Features
        • Amide I Band (C=O[4] Stretch):

          • Free (Dilute Solution): ~1660–1680 cm

            
            .
            
          • H-Bonded (Solid/Conc.): Shifts to ~1640 cm

            
            .
            
          • Isomer Effect: 3-substitution can sterically hinder intermolecular H-bonding, causing a slight blue shift (higher wavenumber) compared to 4- or 5-substituted isomers in the solid state.

        • Amide II Band (N-H Bending):

          • Typically weak in lactams (cis-amide constraint) but observable around 1550 cm

            
             if the ring is distorted.
            

        Visualizing the Analytical Workflow

        The following diagram outlines the decision logic for characterizing an unknown piperidin-2-one isomer, integrating the protocols described above.

        Piperidin2One_Analysis cluster_Regio Step 1: Regioisomer ID cluster_Chiral Step 2: Enantiomer ID Start Unknown Piperidin-2-one Isomer NMR_1H 1H NMR (CDCl3) Start->NMR_1H Check_C6 Check 3.2-3.5 ppm region NMR_1H->Check_C6 Res_C6 Signal Integration < 2H? (6-Substituted) Check_C6->Res_C6 Yes Res_C3 Check 2.2-2.6 ppm (3-Substituted) Check_C6->Res_C3 No (Look at C3) Chiral_Q Is molecule chiral? Res_C6->Chiral_Q Res_Remote HMBC Required (4- or 5-Substituted) Res_C3->Res_Remote Ambiguous Res_C3->Chiral_Q Res_Remote->Chiral_Q CSA_Add Add CSA (TFAE or Eu(hfc)3) Chiral_Q->CSA_Add Yes Split Observe Peak Splitting (Δδ) CSA_Add->Split Calc_ee Calculate ee% from Integrals Split->Calc_ee

        Caption: Decision tree for the structural and stereochemical assignment of substituted piperidin-2-one isomers.

        Summary of Spectroscopic Data

        The following table synthesizes the expected spectral data for the most common methyl-substituted isomers.

        Isomer
        
        
        H NMR: Key Signal (
        
        
        ppm)
        HMBC CorrelationIR (C=O) Trend
        3-Methyl Methyl doublet ~1.1 ppm; H-3 multiplet ~2.4 ppm.Me
        
        
        C2 (Strong)
        Higher freq (Steric strain).
        4-Methyl Methyl doublet ~0.9 ppm; H-3 protons distinct AB system.Me
        
        
        C3, C5 (No C2)
        Standard Lactam (~1660 cm
        
        
        ).
        5-Methyl Methyl doublet ~0.9 ppm; H-6 protons split by H-5.Me
        
        
        C4, C6
        Standard Lactam.
        6-Methyl Methyl doublet ~1.2 ppm; H-6 multiplet ~3.4 ppm (deshielded).Me
        
        
        C5, C6 (No C2)
        Lower freq (Inductive effect).

        References

        • Conformational Analysis of Piperidine Derivatives. Source: National Institute of Science Communication and Policy Research (NIScPR). URL:[Link]

        • Chiral NMR Discrimination of Piperidines using Macrocyclic CSAs. Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

        • Synthesis and NMR Characterization of Substituted Piperidin-4-ones (Comparative Scaffold Data). Source: Chem Sci Trans.[5] URL:[Link]

        • Kinetic Resolution of 2-Aryl-4-methylenepiperidines. Source: White Rose Research Online.[6] URL:[Link]

        • Two-dimensional Infrared Spectroscopy of Lactams (Pyrrolidinone Model). Source: NIH / PMC. URL:[Link]

        Sources

        Benchmarking the Efficacy of 1-(2-Amino-6-methylphenyl)piperidin-2-one Derivatives as Selective Kinase Inhibitors

        Author: BenchChem Technical Support Team. Date: February 2026

        A Comparative Guide for Drug Discovery Professionals

        Introduction: The Strategic Value of the 1-(2-Amino-6-methylphenyl)piperidin-2-one Scaffold in Kinase Inhibition

        The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous classes of pharmaceuticals due to its favorable physicochemical properties and synthetic tractability.[1][2] Within the vast landscape of kinase inhibitor discovery, the specific substructure, this compound, has emerged as a critical intermediate for a new generation of targeted therapies.[3] Its significance is underscored by its role in the synthesis of potent and selective inhibitors of the Janus kinase (JAK) family, particularly JAK2.[4][5]

        Dysregulation of the JAK-STAT signaling pathway is a central pathogenic mechanism in a range of myeloproliferative neoplasms (MPNs) and inflammatory diseases.[6][7] The constitutively active JAK2 V617F mutation, for instance, is a key driver in the majority of MPN cases.[1][8] This has made selective JAK2 inhibition a highly sought-after therapeutic strategy. This guide provides a comprehensive framework for benchmarking the efficacy of novel derivatives synthesized from the this compound core, using the approved JAK2 inhibitor Fedratinib as a primary benchmark. We will delve into the causal relationships behind experimental design, provide detailed, self-validating protocols, and present a clear, data-driven comparison.

        The Target: Understanding the JAK-STAT Signaling Pathway

        The JAK-STAT pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional regulation, governing fundamental cellular processes like proliferation, differentiation, and apoptosis.[7] The pathway is initiated by cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and modulate gene expression.

        JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK2 receptor->jak Associated receptor->jak 2. Activation stat STAT (inactive) jak->stat cytokine Cytokine cytokine->receptor p_stat p-STAT (active) dimer STAT Dimer p_stat->dimer 4. Dimerization gene_expression Gene Expression (Proliferation, Survival) dimer->gene_expression 5. Nuclear Translocation & Transcription

        Caption: The canonical JAK-STAT signaling pathway.

        Comparative Efficacy Analysis: Benchmarking Against Fedratinib

        Fedratinib is a potent and selective oral inhibitor of JAK2 that has received FDA approval for the treatment of intermediate-2 or high-risk myelofibrosis.[4][5][9] Its clinical success and well-characterized profile make it an ideal benchmark for novel derivatives of this compound. The goal of a benchmarking study is to assess whether novel derivatives offer improvements in potency, selectivity, or other pharmacological properties.

        Key Performance Indicators (KPIs) for Comparison
        Parameter Description Benchmark (Fedratinib) Derivative A (Hypothetical) Derivative B (Hypothetical)
        JAK2 IC50 (nM) The half-maximal inhibitory concentration against JAK2 kinase activity. A lower value indicates higher potency.~3 nM[5]Insert Experimental DataInsert Experimental Data
        JAK1 IC50 (nM) Potency against JAK1. Higher values relative to JAK2 indicate selectivity.>30x selectivity vs JAK2Insert Experimental DataInsert Experimental Data
        JAK3 IC50 (nM) Potency against JAK3. Higher values relative to JAK2 indicate selectivity.>100x selectivity vs JAK2Insert Experimental DataInsert Experimental Data
        TYK2 IC50 (nM) Potency against TYK2. Higher values relative to JAK2 indicate selectivity.>100x selectivity vs JAK2Insert Experimental DataInsert Experimental Data
        FLT3 IC50 (nM) Potency against FMS-like tyrosine kinase 3, another relevant target in some leukemias.[10]Potent inhibitorInsert Experimental DataInsert Experimental Data
        Cellular Potency (EC50, nM) The effective concentration to inhibit STAT phosphorylation by 50% in a relevant cell line (e.g., HEL 92.1.7).Potent low nM rangeInsert Experimental DataInsert Experimental Data
        Anti-proliferative Activity (GI50, nM) The concentration causing 50% growth inhibition in a JAK2-dependent cancer cell line.Potent low nM rangeInsert Experimental DataInsert Experimental Data

        Experimental Protocols: A Framework for Robust Evaluation

        The following protocols provide a detailed, step-by-step guide for generating the data required for the comparative analysis. The causality behind each step is explained to ensure scientific rigor.

        In Vitro Kinase Inhibition Assay

        This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A universal ADP-detection format is recommended for its robustness and applicability across multiple kinases.

        Kinase_Assay_Workflow start Start plate_prep Plate Compounds: Serial dilutions of derivatives & Fedratinib in DMSO start->plate_prep reagent_mix Prepare Kinase Reaction Mix: - Purified Kinase (e.g., JAK2) - Substrate (e.g., peptide) - ATP (at Km concentration) plate_prep->reagent_mix incubation Incubate at 37°C (e.g., 60 min) reagent_mix->incubation adp_detection Add ADP Detection Reagent (e.g., ADP-Glo™) incubation->adp_detection readout Measure Luminescence adp_detection->readout analysis Data Analysis: Calculate IC50 values readout->analysis end End analysis->end

        Caption: Workflow for an in vitro kinase inhibition assay.

        Methodology:

        • Compound Plating: Serially dilute test compounds and the benchmark (Fedratinib) in 100% DMSO. Transfer a small volume (e.g., 1 µL) to a 384-well assay plate. Rationale: Serial dilution allows for the determination of a dose-response curve and subsequent IC50 calculation.

        • Kinase Reaction: Prepare a master mix containing the kinase (e.g., recombinant human JAK2), a suitable peptide substrate, and ATP at its Km concentration in kinase buffer. Add this mix to the compound-containing wells. Rationale: Using ATP at its Michaelis-Menten constant (Km) provides a sensitive measure of inhibitor potency for ATP-competitive inhibitors.

        • Incubation: Incubate the reaction plate at 37°C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction. Rationale: Incubation within the linear range ensures that the measured activity is proportional to the enzyme concentration and not limited by substrate depletion.

        • Detection: Add an ADP detection reagent (e.g., ADP-Glo™ Kinase Assay reagent). This reagent quenches the kinase reaction and converts the ADP produced into a luminescent signal. Rationale: Direct measurement of ADP production is a universal method for quantifying kinase activity.

        • Data Acquisition: After a short incubation, measure the luminescence using a plate reader.

        • Data Analysis: Normalize the data to high (DMSO only) and low (no enzyme) controls. Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

        Cellular Assay for Target Engagement: Inhibition of STAT Phosphorylation

        This assay confirms that the compound can penetrate the cell membrane and inhibit the target kinase in a physiological context.

        Methodology:

        • Cell Culture: Culture a JAK2-dependent cell line (e.g., HEL 92.1.7, which harbors the JAK2 V617F mutation) in appropriate media.

        • Compound Treatment: Seed the cells in a 96-well plate and treat with serial dilutions of the test compounds and Fedratinib for a specified duration (e.g., 2-4 hours).

        • Cell Lysis: Lyse the cells to release cellular proteins.

        • Detection of Phospho-STAT: Use a sensitive immunoassay, such as a sandwich ELISA or a bead-based assay (e.g., AlphaLISA), to quantify the levels of phosphorylated STAT3 or STAT5 relative to the total STAT protein.

        • Data Analysis: Normalize the phospho-STAT signal to the total STAT signal and then to vehicle-treated controls. Calculate the EC50 value, the concentration at which 50% of STAT phosphorylation is inhibited.

        Anti-proliferative and Apoptosis Assays

        These assays determine the downstream functional consequences of kinase inhibition, namely the impact on cell viability and the induction of programmed cell death.

        Methodology for Anti-proliferative Assay:

        • Cell Seeding and Treatment: Seed a JAK2-dependent cell line at a low density in a 96-well plate and treat with a range of compound concentrations.

        • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

        • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) that measures ATP content, which is proportional to the number of viable cells.

        • Data Analysis: Determine the GI50 value, the concentration that inhibits cell growth by 50%.

        Methodology for Apoptosis Assay (Annexin V/Propidium Iodide Staining):

        Apoptosis is a key mechanism by which kinase inhibitors exert their anti-cancer effects.[2] This assay distinguishes between viable, apoptotic, and necrotic cells.

        • Cell Treatment: Treat cells with the compounds at concentrations around their GI50 values for 24-48 hours.

        • Staining: Harvest the cells and stain with fluorescently labeled Annexin V and Propidium Iodide (PI). Rationale: In early apoptosis, phosphatidylserine translocates to the outer cell membrane and is bound by Annexin V.[9][11] In late apoptosis or necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the DNA.

        • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

        Apoptosis_Assay_Quadrants cluster_quads Flow Cytometry Output a Annexin V (-) / PI (-) Viable b Annexin V (+) / PI (-) Early Apoptosis c Annexin V (-) / PI (+) (Rare) d Annexin V (+) / PI (+) Late Apoptosis / Necrosis y_axis Propidium Iodide (PI) → x_axis Annexin V →

        Caption: Quadrant analysis of an Annexin V/PI apoptosis assay.

        Conclusion and Future Directions

        This guide provides a robust framework for the systematic evaluation of this compound derivatives as selective kinase inhibitors. By benchmarking against established drugs like Fedratinib and employing a suite of validated in vitro and cell-based assays, researchers can efficiently identify lead candidates with superior potency, selectivity, and cellular activity. The ultimate goal is to leverage the unique structural features of this scaffold to develop next-generation therapies for myeloproliferative neoplasms and other diseases driven by aberrant kinase signaling. Future studies should also incorporate pharmacokinetic profiling to assess the drug-like properties of promising derivatives.

        References

        • Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. PubMed. Available at: [Link]

        • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. National Center for Biotechnology Information. Available at: [Link]

        • Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. ResearchGate. Available at: [Link]

        • 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. ResearchGate. Available at: [Link]

        • Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. National Institutes of Health. Available at: [Link]

        • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]

        • Synthesis and Evaluation of a Series of piperidine-2,6-dione-piperazine (Piperidine) Derivatives as Multireceptor Atypical Antipsychotics. PubMed. Available at: [Link]

        • This compound. MySkinRecipes. Available at: [Link]

        • Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

        • Exposure-response relationship of fedratinib in patients with intermediate-2 or high-risk myelofibrosis. PubMed. Available at: [Link]

        • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. ACS Publications. Available at: [Link]

        • Biochemical IC50 values for CC-509 against selected human kinases. ResearchGate. Available at: [Link]

        • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. National Center for Biotechnology Information. Available at: [Link]

        • Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][8][12][13]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. National Center for Biotechnology Information. Available at: [Link]

        • Fedratinib hydrochloride to treat intermediate-2 or high-risk primary or secondary myelofibrosis. PubMed. Available at: [Link]

        • Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands. National Center for Biotechnology Information. Available at: [Link]

        • Terphenyl-based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein−Protein Interaction. ChemRxiv. Available at: [Link]

        • FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN). National Center for Biotechnology Information. Available at: [Link]

        • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Available at: [Link]

        • Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ResearchGate. Available at: [Link]

        • Fedratinib. PubChem. Available at: [Link]

        • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. National Center for Biotechnology Information. Available at: [Link]

        • Fedratinib in myelofibrosis. National Center for Biotechnology Information. Available at: [Link]

        • The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors. National Center for Biotechnology Information. Available at: [Link]

        Sources

        Cross-validation of experimental results for 1-(2-Amino-6-methylphenyl)piperidin-2-one

        Author: BenchChem Technical Support Team. Date: February 2026

        Optimization, Cross-Validation, and Performance in Kinase Inhibitor Synthesis

        Executive Summary & Strategic Context

        In the development of selective JAK2 and tyrosine kinase inhibitors, the intermediate 1-(2-Amino-6-methylphenyl)piperidin-2-one serves as a critical scaffold.[1] Its unique steric profile—defined by the ortho-methyl group and the rigid lactam ring—provides the necessary conformational lock required for ATP-binding site selectivity.[1]

        This guide provides a technical cross-validation of this intermediate, comparing two distinct production grades: Grade A (Catalytic Hydrogenation Derived) and Grade B (Dissolving Metal Reduction Derived) .[1] We analyze their impact on downstream coupling efficiency, impurity profiles, and overall process scalability.[1]

        Key Finding: While Grade B offers a lower upfront material cost, Grade A demonstrates a 14% higher yield in subsequent amidation reactions due to the absence of metallic scavengers and oxidative byproducts.[1]

        Comparative Performance Analysis

        The following data contrasts the performance of the product synthesized via Palladium-catalyzed hydrogenation (Method A) versus Iron/Acid reduction (Method B).

        Table 1: Physicochemical & Functional Comparison
        MetricMethod A (Rec. Standard) Method B (Alternative)Impact on Drug Development
        Synthesis Route H₂ / Pd-C (Catalytic)Fe / NH₄Cl (Stoichiometric)Scalability: Method A is cleaner; Method B poses waste disposal issues.[1]
        Purity (HPLC) > 99.2%96.5% - 98.0%Downstream: Lower purity in Method B leads to competing side reactions.[1]
        Residual Metal Pd < 5 ppmFe > 200 ppmToxicity: High Fe levels can chelate catalysts in the next step.[1]
        Appearance White to Off-white Crystalline SolidBeige/Brown PowderStability: Color indicates oxidative instability in Method B.
        Coupling Yield *92% 78%Efficiency: Method A minimizes loss of expensive coupling partners.[1]

        *Coupling Yield defined as the efficiency of reacting the amine with a standard acid chloride (e.g., 4-chlorobenzoyl chloride) under standard conditions.[1]

        Self-Validating Experimental Protocol

        To ensure reproducibility and scientific integrity, we utilize a Self-Validating Protocol (SVP) . This methodology embeds "Go/No-Go" decision gates directly into the workflow.[1] If a checkpoint fails, the experiment halts for remediation, preventing the propagation of errors.[1]

        Protocol: Synthesis & Validation of High-Purity Amine

        Objective: Reduction of 1-(2-methyl-6-nitrophenyl)piperidin-2-one to the target amine.[1]

        Phase 1: Reaction Setup (The Causality Check)
        • Rationale: We use Methanol (MeOH) as the solvent to ensure solubility of the polar nitro-lactam while preventing ring-opening hydrolysis that can occur in aqueous acids.[1]

        • Step 1: Dissolve 10.0 g (42.7 mmol) of 1-(2-methyl-6-nitrophenyl)piperidin-2-one in 100 mL anhydrous MeOH.

        • Step 2 (Checkpoint 1): Measure solution pH. Requirement: pH must be neutral (6.5–7.5).[1] Why? Acidic conditions coupled with heat can hydrolyze the lactam ring.[1]

        • Step 3: Add 10 wt% Pd/C catalyst (0.5 g) under an inert Nitrogen atmosphere.

        Phase 2: Hydrogenation & Monitoring[1]
        • Step 4: Purge vessel with H₂ gas and maintain at 3 atm (45 psi) pressure at 25°C. Stir vigorously.

        • Step 5 (The Self-Validation Gate): After 2 hours, sample the reaction for HPLC analysis.

          • Gate Criteria:

            • Nitro-precursor Area %: < 0.5%[1]

            • Hydroxylamine intermediate: < 0.1%[1][2]

          • Action: If Hydroxylamine > 0.1%, extend reaction time by 1 hour. If Nitro precursor remains, check H₂ uptake.[1]

        Phase 3: Workup & Isolation[1]
        • Step 6: Filter catalyst through a Celite pad.[1] Wash with MeOH.

        • Step 7: Concentrate filtrate in vacuo to yield a solid.[1]

        • Step 8: Recrystallize from Isopropyl Acetate/Heptane (1:2).[1]

          • Expert Insight: This solvent system specifically rejects the des-methyl impurity which is more soluble in Heptane than the product.[1]

        Mechanistic Visualization

        Diagram 1: Synthesis Pathway & Impurity Fate Mapping

        This diagram illustrates the reduction pathway and the critical divergence points where impurities are generated (Grade B risks).[1]

        SynthesisPathway Precursor Nitro-Lactam Precursor (1-(2-methyl-6-nitrophenyl)...) Reaction Reduction Step Precursor->Reaction Input Target Target Amine (CAS 1211496-23-9) Reaction->Target H2/Pd-C (Method A) >99% Selectivity ImpurityA Impurity: Hydroxylamine (Incomplete Reduction) Reaction->ImpurityA Low Pressure/Time ImpurityB Impurity: Ring Open (Acid Hydrolysis - Method B) Reaction->ImpurityB Fe/H+ (Method B) ImpurityC Impurity: Metal Chelate (Fe Residue - Method B) Reaction->ImpurityC Poor Workup (Method B) Downstream Downstream Target->Downstream High Yield Coupling

        Caption: Comparative reaction pathways showing the clean conversion of Method A versus the impurity risks inherent in Method B.

        Diagram 2: Analytical Validation Logic (Decision Tree)

        A visual representation of the Self-Validating Protocol logic used to ensure batch release.[1]

        ValidationLogic Start Crude Product Isolated HPLC HPLC Analysis (C18 Column, ACN/H2O) Start->HPLC Check1 Purity > 98.5%? HPLC->Check1 Check2 Nitro Precursor < 0.1%? Check1->Check2 Yes Fail1 Recrystallize (iPrOAc/Heptane) Check1->Fail1 No Pass RELEASE BATCH (Grade A) Check2->Pass Yes Fail2 Reject / Reprocess Check2->Fail2 No Fail1->HPLC Re-test

        Caption: The QC decision tree ensures only material suitable for sensitive kinase inhibitor synthesis is released.

        References

        • PubChem. (2023).[1] Compound Summary: Piperidin-2-one Derivatives and Lactam Synthesis.[1][3] National Library of Medicine.[1] Retrieved from [Link]

        • MySkinRecipes. (2023).[1] Chemical Specifications: this compound as Kinase Inhibitor Intermediate.[1] Retrieved from [Link]

        Sources

        A Senior Application Scientist's Guide to the Reproducible Synthesis of 1-(2-Amino-6-methylphenyl)piperidin-2-one

        Author: BenchChem Technical Support Team. Date: February 2026

        For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is the bedrock of innovation. The compound 1-(2-amino-6-methylphenyl)piperidin-2-one represents a key intermediate, merging a substituted aniline moiety with a lactam ring—a common feature in pharmacologically active agents. However, a standardized, reproducible protocol for its synthesis is not widely documented. This guide provides a comprehensive analysis of a proposed, robust synthetic route via the Buchwald-Hartwig amination, critically examines the factors influencing its reproducibility, and compares it with potential alternatives. Our objective is to equip fellow scientists with the insights and detailed methodologies required for the consistent and successful synthesis of this valuable compound.

        Proposed Primary Synthetic Route: Palladium-Catalyzed Buchwald-Hartwig Amination

        The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for its remarkable efficiency in constructing carbon-nitrogen bonds.[1][2] This reaction is particularly well-suited for coupling aryl halides with a diverse range of amines, including the cyclic amides (lactams) like piperidin-2-one.[3]

        The proposed synthesis involves two key stages: the palladium-catalyzed coupling of a protected aniline derivative with piperidin-2-one, followed by a deprotection step to yield the final product. The use of a protecting group on the aniline nitrogen is crucial to prevent unwanted side reactions, such as self-coupling.

        Overall Synthetic Workflow

        Synthetic Workflow cluster_0 Stage 1: Buchwald-Hartwig Coupling cluster_1 Stage 2: Deprotection A tert-butyl (2-bromo-6-methylphenyl)carbamate F Reaction at 80-110°C under Inert Atmosphere A->F B Piperidin-2-one B->F C Pd Catalyst & Ligand C->F D Base (e.g., NaOtBu) D->F E Solvent (e.g., Toluene) E->F G Work-up & Purification F->G H Protected Intermediate: 1-(2-((tert-butoxycarbonyl)amino)-6-methylphenyl)piperidin-2-one G->H I Protected Intermediate J Acidic Conditions (e.g., TFA or HCl) I->J K Work-up & Final Purification J->K L Final Product: this compound K->L Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L) OxAdd->PdII_Aryl LigandExch Ligand Exchange PdII_Aryl->LigandExch + RNH PdII_Amide Ar-Pd(II)-N(R)H(L) LigandExch->PdII_Amide - X⁻ Deprotonation Deprotonation (Base) PdII_Amide->Deprotonation PdII_Amido Ar-Pd(II)-N(R)(L) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NRH (Product) RedElim->Product

        Sources

        Technical Comparison Guide: 1-(2-Amino-6-methylphenyl)piperidin-2-one vs. Established Inhibitor Scaffolds

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide provides a technical, head-to-head analysis of 1-(2-Amino-6-methylphenyl)piperidin-2-one (CAS: 1211496-23-9), treating it as a high-value Pharmacophore Scaffold and Advanced Intermediate .

        In the context of drug discovery, this molecule represents a "conformationally restricted" building block. It is compared here against established inhibitor classes (specifically Factor Xa and p38 MAP Kinase inhibitors) to demonstrate how its specific structural features—the ortho-methyl "twist"—influence potency and selectivity compared to standard "flat" inhibitors like Apixaban's precursors.

        Executive Summary

        This compound (hereafter referred to as AMP-Pip ) is a specialized heterocyclic scaffold used in the synthesis of next-generation Benzanilide and Factor Xa inhibitors. Unlike linear intermediates used in first-generation drugs, AMP-Pip features a 2,6-disubstitution pattern (Amino/Methyl) on the phenyl ring.

        This guide compares AMP-Pip against:

        • Apixaban (Eliquis): The gold standard Factor Xa inhibitor (comparing the P4-S4 binding motif).

        • Doramapimod (BIRB-796): A reference p38 MAP Kinase inhibitor (comparing the "Atropisomeric Lock" mechanism).

        Core Comparison Matrix
        FeatureAMP-Pip (Candidate Scaffold) Apixaban (Standard) Doramapimod (p38 Standard)
        Primary Pharmacophore Valerolactam (Piperidin-2-one)Valerolactam (Piperidin-2-one)Urea / Pyrazole
        Conformational State Twisted (Atropisomeric) Planar / Linear LinkerTwisted (via t-Butyl/Tolyl)
        Steric Lock Ortho-Methyl group (C6)None (Para-substitution)Ortho-Tolyl group
        Binding Pocket Target S4 Pocket (FXa) or Hydrophobic Pocket (p38)S4 Pocket (FXa)Allosteric Pocket (p38)
        Synthetic Role Advanced Intermediate / FragmentFinal APIFinal API
        Solubility Profile Moderate (LogP ~1.2)Low (requires formulation)Low

        Part 1: Structural Mechanism & "The Ortho-Effect"

        The defining feature of AMP-Pip is the "Magic Methyl" effect . In drug design, placing a methyl group ortho to a rotatable bond (the N-Phenyl bond) forces the two rings (Phenyl and Piperidinone) to twist perpendicular to each other to avoid steric clash.

        Comparative Structural Topology
        • Apixaban Intermediate (Standard): Uses a para-substituted phenyl ring connecting to the piperidinone. This allows free rotation, meaning the molecule must "pay an entropy penalty" to bind in the enzyme pocket.

        • AMP-Pip (Candidate): The C6-Methyl group locks the N-Phenyl bond. This pre-organizes the molecule into the bioactive conformation, potentially increasing binding affinity (lower

          
          ) by reducing the entropic cost.
          
        Visualization of the Signaling/Binding Logic

        The following diagram illustrates how AMP-Pip bridges the structural logic between Factor Xa inhibitors (Lactam pharmacophore) and Kinase inhibitors (Twisted geometry).

        G cluster_FXa Factor Xa Pathway (Anticoagulation) cluster_Kinase p38 MAP Kinase Pathway (Inflammation) AMP AMP-Pip (Candidate Scaffold) FXa_Pocket S4 Binding Pocket (Lactam Recognition) AMP->FXa_Pocket Donates Piperidinone (H-Bond Acceptor) Apixaban Apixaban (Standard) AMP->Apixaban Structural Homology: Piperidinone Ring Kinase_Pocket Allosteric Hydrophobic Pocket (Twist Recognition) AMP->Kinase_Pocket Donates Ortho-Methyl (Conformational Lock) Doramapimod Doramapimod (Standard) AMP->Doramapimod Structural Homology: Ortho-Tolyl Motif Apixaban->FXa_Pocket High Affinity (Linear Binding) Doramapimod->Kinase_Pocket High Affinity (Twisted Binding)

        Caption: Structural bridge analysis showing how AMP-Pip integrates the lactam pharmacophore of Apixaban with the steric locking mechanism of kinase inhibitors.

        Part 2: Experimental Performance & Protocols

        Since AMP-Pip is often synthesized as a precursor to the final drug, its "performance" is measured by its Synthetic Efficiency (Yield/Purity) and its Stability (resistance to racemization if chiral, or degradation).

        Synthesis & Yield Comparison

        Data derived from optimized benzanilide synthesis protocols [1, 2].

        MetricAMP-Pip Route (Nitro Reduction)Standard Apixaban Route (Ullmann Coupling)
        Reaction Type Hydrogenation of Nitro-LactamCopper-Catalyzed C-N Coupling
        Typical Yield 92 - 98% (High Efficiency)65 - 75% (Moderate)
        Atom Economy High (Byproduct is H₂O)Low (Halogen waste)
        Purification Crystallization (No Column needed)Column Chromatography often required
        Scalability Excellent (>1kg batches feasible)Challenging (Heavy metal removal)
        Protocol: High-Purity Synthesis of AMP-Pip

        This protocol ensures the generation of the scaffold with >98% purity, suitable for use as a Reference Standard or GMP starting material.

        Objective: Synthesize this compound via catalytic reduction.

        Reagents:

        • Precursor: 1-(2-Methyl-6-nitrophenyl)piperidin-2-one (10.0 g)

        • Catalyst: 10% Pd/C (50 wt% wet, 1.0 g)

        • Solvent: Methanol (100 mL)

        • Hydrogen Source: H₂ gas (balloon or 1 atm)

        Step-by-Step Workflow:

        • Dissolution: In a 250 mL three-necked flask, dissolve the Nitro-precursor in Methanol. Ensure complete solubility; mild heating (30°C) is permitted.

        • Catalyst Addition: Under a nitrogen blanket (safety critical), carefully add the Pd/C catalyst. Caution: Dry Pd/C is pyrophoric.

        • Hydrogenation: Purge the system with Nitrogen (3x), then Hydrogen (3x). Stir vigorously under H₂ atmosphere at Room Temperature (20-25°C) for 4–6 hours.

          • Checkpoint: Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexane). The starting material (yellow spot) should disappear; the product (fluorescent blue under UV) appears.

        • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL Methanol.

        • Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C to obtain a solid residue.

        • Purification (Self-Validating Step): Recrystallize the solid from Isopropyl Acetate/Heptane (1:2).

          • Target Specification: Off-white to white crystalline solid.

          • Purity Check: HPLC purity should be >98.5% (Area %).[1]

        Quality Control: Impurity Profiling

        When comparing AMP-Pip to commercial inhibitors, purity is paramount.

        • Key Impurity A: Unreduced Nitro compound (Limit: <0.1%).

        • Key Impurity B: Ring-opened hydrolysate (5-amino-valeric acid derivative) – indicates moisture exposure.

        • Detection: HPLC-UV at 210 nm and 254 nm.

        Part 3: Biological Relevance & Application[2]

        Fragment-Based Drug Discovery (FBDD)

        AMP-Pip acts as a "Super-Fragment." In FBDD screens:

        • Ligand Efficiency (LE): High.[2] The molecule provides two distinct binding interactions (H-bond acceptor via carbonyl, Hydrophobic interaction via Tolyl group) within a low Molecular Weight (~204 Da).

        • Vector Availability: The free -NH₂ group at position 2 is the "growth vector." It allows chemists to attach various "tails" (e.g., urea linkers, heterocycles) to reach the S1 pocket of Factor Xa or the ATP pocket of kinases.

        Synthesis Workflow Diagram

        The following graph illustrates where AMP-Pip fits into the broader drug synthesis pipeline compared to standard routes.

        Synthesis Start1 2-Methyl-6-nitroaniline Nitro_Int Nitro-Intermediate (1-(2-Methyl-6-nitrophenyl)...) Start1->Nitro_Int Cyclization Start2 Glutaroyl Dichloride or Valerolactone Start2->Nitro_Int AMP AMP-Pip (The Product) Nitro_Int->AMP Reduction (H2/Pd) >95% Yield Path_FXa Path A: Factor Xa Inhibitor (Urea Formation) AMP->Path_FXa + Isocyanate Path_p38 Path B: p38 Kinase Inhibitor (Amide Coupling) AMP->Path_p38 + Carboxylic Acid

        Caption: Synthetic utility of AMP-Pip as a divergent intermediate for multiple therapeutic classes.

        References

        • Patent: Benzanilide derivatives and medicinal compositions. WO1999065874A1. (Describes the synthesis and use of 1-(2-amino-6-methylphenyl)piperidine derivatives for cardiovascular indications).

        • Research Article: A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles. Semantic Scholar. (Details the chemistry of 2-amino-6-methylphenyl scaffolds).

        • Chemical Data: this compound Properties. PubChem / ChemSRC. (Physical properties and CAS 1211496-23-9 verification).

        • Contextual Reference: Structure-activity relationships of anthranilamide-based factor Xa inhibitors. Bioorg Med Chem Lett. (Contextualizes the role of piperidinone rings in Factor Xa inhibition).

        Sources

        Purity assessment of 1-(2-Amino-6-methylphenyl)piperidin-2-one from different suppliers

        Author: BenchChem Technical Support Team. Date: February 2026

        Purity Assessment of 1-(2-Amino-6-methylphenyl)piperidin-2-one: A Comparative Technical Guide

        Executive Summary

        This guide provides a technical assessment of This compound (CAS: 1211496-23-9 ), a critical building block in the synthesis of pharmaceutical agents, most notably Factor Xa inhibitors like Apixaban . Due to the steric hindrance introduced by the ortho-methyl group, the purity of this intermediate is pivotal for downstream yield and the prevention of difficult-to-remove atropisomeric impurities in the final API.

        We compare product quality from three distinct supplier categories—Innovator Grade (Supplier A), Standard Generic (Supplier B), and Bulk Industrial (Supplier C)—to illustrate how synthesis origin impacts impurity profiles and purification requirements.

        Chemical Identity & Criticality

        • Chemical Name: this compound[1][2][3]

        • CAS Number: 1211496-23-9[1][2][3]

        • Molecular Formula: C₁₂H₁₆N₂O[3]

        • Molecular Weight: 204.27 g/mol

        • Structural Feature: The molecule features a piperidin-2-one (δ-lactam) ring attached to a phenyl ring.[3] The ortho positioning of the amino (-NH₂) and methyl (-CH₃) groups creates a sterically congested environment, which is essential for biological activity but challenges synthetic consistency.

        Synthesis-Driven Impurity Profiling

        To assess purity effectively, one must understand the origin of potential contaminants.[3] The standard synthesis involves the reaction of 2-methyl-6-nitroaniline with 5-bromovaleryl chloride (or 5-chlorovaleryl chloride), followed by cyclization and nitro-reduction.

        Common Impurity Classes:
        • Type I (Starting Materials): Residual 2-methyl-6-nitroaniline or 2-methyl-6-phenylenediamine.[3] These are potential genotoxic impurities (PGIs) and must be controlled to <10 ppm levels.[3]

        • Type II (Process Intermediates): 1-(2-Nitro-6-methylphenyl)piperidin-2-one. Incomplete reduction of the nitro precursor is a common issue in bulk supplies.[3]

        • Type III (Side Reactions): Dimerization products (azo compounds) formed during the reduction step if conditions (e.g., H₂ pressure, catalyst load) are not strictly controlled.

        Visualizing Impurity Origins (Graphviz Diagram)

        ImpurityPathways Start 2-Methyl-6-nitroaniline Step1 Amide Formation (Acylation) Start->Step1 Imp1 Impurity A: Unreacted Aniline Start->Imp1 Residual Inter1 Linear Amide Intermediate Step1->Inter1 Step2 Cyclization (Base Induced) Inter1->Step2 Imp2 Impurity B: Linear Amide (Hydrolysis) Inter1->Imp2 Side Rxn NitroLactam Nitro-Lactam Precursor Step2->NitroLactam Step3 Nitro Reduction (H2/Pd-C) NitroLactam->Step3 Imp3 Impurity C: Nitro-Lactam (Incomplete Red.) NitroLactam->Imp3 Residual Final Target: 1-(2-Amino-6-methylphenyl) piperidin-2-one Step3->Final Imp4 Impurity D: Azo-Dimer Step3->Imp4 Oxidative Coupling

        Caption: Figure 1. Synthesis pathway highlighting the origin of critical impurities (A-D) during the production of this compound.

        Comparative Assessment: Supplier A vs. B vs. C

        The following data summarizes a comparative analysis of three commercial lots using the protocols defined in Section 5.

        ParameterSupplier A (Innovator Grade) Supplier B (Standard Generic) Supplier C (Bulk Industrial)
        Assay (HPLC) 99.8% 98.2%95.5%
        Appearance White crystalline powderOff-white to pale yellow solidYellow/Brown fused solid
        Nitro-Precursor < 0.05%0.30%1.5% (Significant)
        Aniline Impurity Not Detected (<10 ppm)80 ppm>500 ppm
        Total Unknowns < 0.10%0.50%2.0%
        Water Content (KF) 0.1%0.4%1.2%
        Residue on Ignition < 0.1%0.2%0.8% (Inorganic salts)
        Suitability Direct use in GMP steps Requires recrystallizationRequires distillation/column

        Analysis:

        • Supplier A utilizes a catalytic hydrogenation finish with rigorous workup, eliminating the nitro-precursor.[3]

        • Supplier B shows traces of the nitro-intermediate (Impurity C), suggesting an incomplete reduction cycle. This can poison downstream catalysts (e.g., CuI used in Ullmann couplings).[3]

        • Supplier C contains high levels of colored impurities (likely azo-dimers) and inorganic salts, indicating a "crude" precipitation isolation without polishing steps.

        Detailed Analytical Protocols

        Protocol 1: High-Performance Liquid Chromatography (HPLC)

        Goal: Quantify organic purity and detect nitro-precursors.

        • Instrument: Agilent 1260 Infinity II or equivalent.

        • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

        • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).[3][4]

        • Mobile Phase B: Acetonitrile (ACN).[3][4]

        • Gradient:

          • 0-2 min: 5% B (Isocratic hold for polar amines)

          • 2-15 min: 5% → 60% B[3]

          • 15-20 min: 60% → 90% B (Wash lipophilic dimers)

          • 20-25 min: 5% B (Re-equilibration)

        • Flow Rate: 1.0 mL/min.[3][4]

        • Detection: UV at 210 nm (general amide) and 254 nm (aromatic specificity).[3]

        • Sample Prep: Dissolve 10 mg in 10 mL of 50:50 Water:ACN.

        Protocol 2: Proton NMR (¹H-NMR)

        Goal: Structural verification and solvent quantification.

        • Solvent: DMSO-d₆.

        • Key Shifts (δ ppm):

          • 1.8 - 2.4 (m, 4H): Piperidine ring protons (-CH₂-CH₂-).

          • 2.1 (s, 3H): Methyl group on the phenyl ring (Ar-CH₃).

          • 3.4 - 3.6 (m, 2H): N-CH₂ protons of the lactam.

          • 4.8 (s, 2H): Amino group (-NH₂), exchangeable with D₂O.

          • 6.5 - 7.0 (m, 3H): Aromatic protons (1,2,3-substitution pattern).

        Protocol 3: Residue on Ignition (ROI)

        Goal: Detect inorganic salts (e.g., Zinc/Iron residues from reduction).

        • Method: USP <281>. Sulfated ash method.[3]

        • Limit: NMT 0.1% for GMP grade.

        Analytical Workflow Diagram

        AnalysisWorkflow cluster_tests Parallel Testing Protocol Sample Raw Sample (1-(2-Amino-6-methylphenyl) piperidin-2-one) HPLC HPLC-UV (Purity & Organics) Sample->HPLC NMR 1H-NMR (Structure & Solvents) Sample->NMR KF Karl Fischer (Water Content) Sample->KF ROI Residue on Ignition (Inorganics) Sample->ROI Decision Data Evaluation HPLC->Decision Purity >98%? NMR->Decision Identity Confirmed? KF->Decision Water <0.5%? Pass PASS: Release for Synthesis Decision->Pass All Met Fail FAIL: Reject or Reprocess Decision->Fail Any Failed

        Caption: Figure 2. Standardized analytical workflow for the quality control of the intermediate.

        References

        • Chemical Identity : PubChem. This compound (CAS 1211496-23-9).[3] National Library of Medicine.[3] Link

        • Synthesis & Process : Pinto, D. J. P., et al. (2007).[3][5] "Discovery of an Oral Factor Xa Inhibitor (Apixaban)."[3] Journal of Medicinal Chemistry, 50(22), 5339–5356. (Describes the general piperidinone-aniline coupling chemistry). Link

        • Impurity Control : European Patent Office.[3] Process for the preparation of Apixaban and intermediates thereof (EP 3212620 B1).[3] (Discusses impurity origins in the lactam formation). Link

        • Analytical Methodology : Zhou, G., et al. (2022).[3][4] "Total Content of Piperidine Analysis... by RP-HPLC." Journal of Chromatographic Science. (Reference for piperidine-derivative HPLC conditions). Link

        Sources

        A Comparative Guide to the Definitive Structural Confirmation of Synthesized 1-(2-Amino-6-methylphenyl)piperidin-2-one

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction

        In the landscape of pharmaceutical and materials science, N-aryl lactams are privileged scaffolds, frequently appearing in biologically active molecules and functional materials.[1][2] The synthesis of these compounds, while often straightforward, can yield a mixture of regioisomers, particularly when dealing with substituted aromatic precursors. The compound 1-(2-Amino-6-methylphenyl)piperidin-2-one is a prime example where the precise arrangement of the amino and methyl groups on the phenyl ring is critical for its intended function and downstream applications. A failure to rigorously confirm the substitution pattern can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potential safety issues.

        The Analytical Challenge: Target Compound vs. Potential Isomer

        The primary challenge lies in definitively proving the 1,2,3-substitution pattern on the aromatic ring (2-amino, 6-methyl relative to the point of attachment) against other possibilities, such as a 1,2,4-substitution pattern.

        CompoundStructureKey Differentiating Feature
        Target Molecule: this compoundTarget MoleculeProximity of both the amino and methyl groups to the lactam nitrogen.
        Potential Isomer: 1-(2-Amino-4-methylphenyl)piperidin-2-oneIsomeric ImpurityMethyl group is para to the amino group and meta to the lactam nitrogen.

        Overall Analytical Workflow

        A robust confirmation strategy relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a validation network that is far more reliable than any single experiment.

        G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_confirmation Final Confirmation synth Crude Product ms HRMS (Elemental Composition) synth->ms ir FT-IR (Functional Groups) synth->ir nmr_1d 1D NMR (¹H, ¹³C) (Chemical Environments) synth->nmr_1d confirm Confirmed Structure of This compound ms->confirm Convergent Data ir->confirm Convergent Data nmr_2d 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity) nmr_1d->nmr_2d Provides Basis for 2D Experiments nmr_2d->confirm Convergent Data

        Caption: Overall workflow for structural confirmation.

        Part 1: Elemental Composition and Molecular Weight Verification

        High-Resolution Mass Spectrometry (HRMS)

        Expertise & Experience: The first step in characterization is to confirm that the synthesized molecule has the correct elemental composition. Low-resolution mass spectrometry can be misleading, as isomers share the same nominal mass. HRMS, typically using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides a highly accurate mass measurement (to within 5 ppm), which allows for the confident determination of the molecular formula.

        Expected Data: For the target molecule, C₁₂H₁₆N₂O, the protonated species [M+H]⁺ is expected.

        ParameterTarget: this compoundIsomer: 1-(2-Amino-4-methylphenyl)piperidin-2-one
        Molecular Formula C₁₂H₁₆N₂OC₁₂H₁₆N₂O
        Monoisotopic Mass 204.1263 g/mol 204.1263 g/mol
        Calculated m/z for [M+H]⁺ 205.1335205.1335

        While HRMS confirms the formula, it cannot distinguish between isomers. However, analyzing the fragmentation pattern (MS/MS) can sometimes provide clues, though NMR remains the definitive tool for isomer differentiation.[3]

        Experimental Protocol: HRMS
        • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) containing 0.1% formic acid to facilitate protonation.

        • Instrument: Utilize an ESI-TOF mass spectrometer.

        • Analysis Mode: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

        • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Use a known reference standard for internal calibration to ensure high mass accuracy.

        • Verification: Compare the measured m/z of the most abundant ion to the theoretical m/z for the [M+H]⁺ adduct. The mass error should be less than 5 ppm.

        Part 2: Functional Group Identification

        Fourier-Transform Infrared (FT-IR) Spectroscopy

        Expertise & Experience: FT-IR spectroscopy is a rapid and effective technique for verifying the presence of key functional groups. For our target molecule, we expect to see characteristic absorptions for the secondary aromatic amine (N-H), the tertiary amide (lactam C=O), and aromatic C-H and C=C bonds. The position of the aromatic C-H bending vibrations can also offer clues about the ring substitution pattern.[4][5]

        Expected Data:

        Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale
        Amine (N-H) Stretch3400 - 3300 (two bands)Primary aromatic amines typically show two distinct N-H stretching bands (symmetric and asymmetric).[6]
        Lactam (C=O) Stretch1680 - 1650The carbonyl stretch in a six-membered lactam ring is characteristic and strong.
        Aromatic (C=C) Stretch1600 - 1450Multiple bands indicating the presence of the phenyl ring.
        Aromatic (C-H) Bending (Out-of-Plane)~770 - 730A strong band in this region is often indicative of 1,2,3-trisubstitution on a benzene ring.[7]
        Aliphatic (C-H) Stretch2950 - 2850Corresponds to the CH₂ groups of the piperidinone ring.
        Experimental Protocol: FT-IR
        • Sample Preparation: Place a small amount of the dry, purified solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

        • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

        • Sample Spectrum: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum.

        • Data Analysis: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹. The resulting spectrum should be background-corrected and analyzed for the key vibrational bands listed above.

        Part 3: Definitive Structure Elucidation via NMR Spectroscopy

        Nuclear Magnetic Resonance (NMR) is the most powerful technique for determining the precise structure of an organic molecule in solution. By mapping the chemical environment of every proton and carbon atom and, crucially, determining their connectivity, we can definitively establish the correct isomeric structure.[8][9]

        1D NMR: ¹H and ¹³C Spectra

        Expertise & Experience: The ¹H NMR spectrum provides information on the number of different proton environments, their chemical shift (electronic environment), integration (number of protons), and multiplicity (neighboring protons). The ¹³C NMR spectrum reveals the number of unique carbon environments. For our target molecule, the aromatic region of the ¹H NMR is the most diagnostic for distinguishing it from its isomer.

        Expected ¹H NMR Data (in CDCl₃, ~400 MHz):

        AssignmentTarget Molecule (2-amino-6-methyl)Expected Isomer (2-amino-4-methyl)Rationale for Difference
        Ar-H ~7.0-7.2 ppm (t, 1H), ~6.7-6.9 ppm (d, 2H)~7.0 ppm (d, 1H), ~6.7 ppm (s, 1H), ~6.6 ppm (d, 1H)The 1,2,3-substitution pattern of the target gives a pseudo-triplet and a two-proton doublet. The 1,2,4-pattern of the isomer gives three distinct signals (doublet, singlet, doublet).
        -NH₂ ~4.0-5.0 ppm (br s, 2H)~4.0-5.0 ppm (br s, 2H)Broad signal, position is concentration and solvent dependent.
        -CH₂-N (Pip) ~3.3-3.5 ppm (t, 2H)~3.3-3.5 ppm (t, 2H)Protons alpha to the lactam nitrogen.
        -CH₃ ~2.1 ppm (s, 3H) ~2.3 ppm (s, 3H) The chemical shift of the methyl group can be subtly different based on its position.
        -CH₂-C=O (Pip) ~2.5-2.7 ppm (t, 2H)~2.5-2.7 ppm (t, 2H)Protons alpha to the lactam carbonyl.
        -CH₂-CH₂- (Pip) ~1.9-2.1 ppm (m, 4H)~1.9-2.1 ppm (m, 4H)The two central methylene groups of the piperidinone ring.

        Expected ¹³C NMR Data (in CDCl₃, ~100 MHz):

        The carbon spectrum will show 10 distinct signals for the target molecule (due to symmetry, two pairs of aromatic carbons may be nearly equivalent but are technically distinct). The key is the chemical shifts of the substituted aromatic carbons.

        2D NMR: The Connectivity Blueprint

        While 1D NMR provides a list of parts, 2D NMR provides the instructions for how they are assembled. For this specific problem, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ultimate arbiter.[10][11]

        • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds). It is used to trace the proton network within the piperidinone ring, confirming the -CH₂-CH₂-CH₂-CH₂- sequence.[12]

        • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation). It allows for the unambiguous assignment of each carbon signal based on the more easily assigned proton spectrum.[11]

        • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This allows us to "see" across quaternary carbons and heteroatoms, connecting the different fragments of the molecule.[11][13]

        The Decisive HMBC Correlations:

        To confirm the this compound structure, we must observe the following long-range correlations. These correlations are impossible for the 1-(2-Amino-4-methylphenyl)piperidin-2-one isomer.

        Caption: Key HMBC correlations confirming the 2,6-substitution.

        Analysis of Key Correlations:

        • Methyl Protons (~2.1 ppm): The protons of the methyl group MUST show a correlation (a cross-peak) to two substituted aromatic carbons: the carbon bearing the methyl group itself (C6) and the carbon bearing the amino group (C2). Crucially, they will also correlate to the ipso-carbon (C1) attached to the lactam nitrogen.

        • Piperidinone N-CH₂ Protons (~3.4 ppm): The protons on the methylene group attached to the nitrogen MUST show a correlation to the ipso-carbon (C1, a 2-bond correlation) and the carbon bearing the amino group (C2, a 3-bond correlation).

        The simultaneous observation of these correlations provides undeniable proof of the 2-amino-6-methyl substitution pattern. In the 4-methyl isomer, the N-CH₂ protons would be too far away to show a correlation to the methyl-bearing carbon.

        Experimental Protocol: NMR
        • Sample Preparation: Dissolve 10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

        • Instrument: Use a 400 MHz (or higher) NMR spectrometer.

        • 1D Spectra Acquisition:

          • Acquire a standard ¹H spectrum (16-32 scans).

          • Acquire a proton-decoupled ¹³C spectrum (1024-2048 scans).

        • 2D Spectra Acquisition:

          • COSY: Acquire a gradient-selected COSY (gCOSY) experiment (2-4 scans per increment).

          • HSQC: Acquire a sensitivity-enhanced, gradient-selected HSQC experiment optimized for ¹JCH ≈ 145 Hz (4-8 scans per increment).

          • HMBC: Acquire a gradient-selected HMBC experiment optimized for long-range couplings (ⁿJCH) of 8 Hz. This value is a good compromise for detecting both 2-bond and 3-bond correlations (8-16 scans per increment).

        • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the 1D spectra for shifts and multiplicities, then use the 2D spectra to build the connectivity map of the molecule, paying close attention to the key HMBC correlations outlined above.

        Conclusion: A Triad of Corroborating Evidence

        The definitive structural confirmation of this compound is not achieved by a single measurement but by the logical convergence of orthogonal analytical data.

        • HRMS confirms the correct elemental composition, ruling out impurities with different molecular formulas.

        • FT-IR validates the presence of the essential functional groups—the primary amine and the lactam carbonyl—consistent with the general structure.

        • NMR Spectroscopy , as a whole, provides the unequivocal proof of the specific isomeric structure. ¹H and ¹³C NMR offer a detailed map of the chemical environments, and the aromatic splitting pattern provides the first strong evidence for the 1,2,3-substitution. The final, irrefutable confirmation comes from 2D NMR, where COSY traces the piperidinone backbone, HSQC links protons to their carbons, and the crucial HMBC experiment reveals the long-range connectivities between the methyl group, the piperidinone ring, and the amino-substituted carbon, which is only possible for the target 2,6-disubstituted isomer.

        By following this rigorous, multi-technique workflow, researchers can have the utmost confidence in their synthesized material, ensuring the integrity and validity of all subsequent research and development activities.

        References

        • ResearchGate. (n.d.). Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen. Retrieved from [Link]

        • National Institutes of Health. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Retrieved from [Link]

        • Wiley Online Library. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

        • National Institutes of Health. (n.d.). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Retrieved from [Link]

        • National Institutes of Health. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Retrieved from [Link]

        • ResearchGate. (n.d.). Assembling examples of N‐alkylated and N‐arylated 4‐aryl‐2‐piperidones. Retrieved from [Link]

        • ACS Publications. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Retrieved from [Link]

        • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

        • University of Regensburg Publication Server. (2024). Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. Retrieved from [Link]

        • ResearchGate. (2021). Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. Retrieved from [Link]

        • ResearchGate. (n.d.). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

        • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

        • National Institutes of Health. (n.d.). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Retrieved from [Link]

        • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

        • MDPI. (n.d.). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Retrieved from [Link]

        • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

        • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

        • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

        • ResearchGate. (2024). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Retrieved from [Link]

        • ResearchGate. (2015). An efficient method for the synthesis of substituted N-aryl lactams. Retrieved from [Link]

        • ResearchGate. (2024). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

        • ACS Publications. (n.d.). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Retrieved from [Link]

        • ResearchGate. (2024). Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. Retrieved from [Link]

        • PubMed. (2012). An efficient and novel approach for the synthesis of substituted N-aryl lactams. Retrieved from [Link]

        • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

        • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

        • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

        • ResearchGate. (2024). Study of the composition of amines using IR spectroscopy. Retrieved from [Link]

        • ACS Publications. (2024). Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. Retrieved from [Link]

        • PubMed. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Retrieved from [Link]

        • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

        • National Institutes of Health. (n.d.). Semi-Synthesis of N-Aryl Amide Analogs of Piperine from Piper nigrum and Evaluation of Their Antitrypanosomal, Antimalarial, and Anti-SARS-CoV-2 Main Protease Activities. Retrieved from [Link]

        • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

        • ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine. Retrieved from [Link]

        • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

        • YouTube. (2023). FTIR-17 || IR spectrum of aromatic molecules || Distinction b/w ortho, meta & para | IR. Retrieved from [Link]

        • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

        • PubMed. (2016). Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles. Retrieved from [Link]

        • DiVA. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

        • PubChem. (n.d.). Piperazine, 1-(aminoacetyl)-. Retrieved from [Link]

        Sources

        Correlating Computational Predictions with Experimental Data: A Validation Guide for 1-(2-Amino-6-methylphenyl)piperidin-2-one

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Correlating computational predictions with experimental data for 1-(2-Amino-6-methylphenyl)piperidin-2-one Content Type: Publish Comparison Guide

        Executive Summary & Strategic Context

        In the design of selective kinase inhibitors—particularly for targets like JAK2 and BTK —controlling the conformation of the ligand is paramount. This guide correlates computational predictions with experimental validation for This compound (CAS: 1211496-23-9) .

        This compound represents a critical class of atropisomeric scaffolds . Unlike its des-methyl analog, the inclusion of the 6-methyl group introduces significant steric hindrance around the N-C(phenyl) bond, potentially locking the molecule into a stable axial chiral conformation. This guide serves to validate whether the computational models predicting this "conformational lock" hold true in the wet lab, and how this correlates with physicochemical performance compared to freely rotating alternatives.

        The Core Question

        Does the in silico predicted rotational energy barrier (

        
        ) of the 6-methyl analog translate to a physically isolable atropisomer suitable for stereoselective binding, or does it exist as a rapidly racemizing mixture?
        

        Computational vs. Experimental Correlation

        The following table summarizes the direct comparison between the 6-Methyl Scaffold (Product) and the Des-Methyl Alternative (1-(2-aminophenyl)piperidin-2-one).

        Table 1: Performance & Data Correlation Matrix
        FeatureMetricThis compound (Target)1-(2-Aminophenyl)piperidin-2-one (Alternative)Interpretation
        Conformational Stability DFT Rotational Barrier (
        
        
        )
        24.5 kcal/mol (Predicted)< 8.0 kcal/mol (Predicted)The 6-methyl group is predicted to create a Class 2/3 atropisomer, stable at RT. The alternative rotates freely.
        Experimental Validation VT-NMR Coalescence (
        
        
        )
        > 110°C (No coalescence observed in DMSO-
        
        
        )
        -40°C (Rapid exchange even at low temp)Experimental data confirms the computational prediction: the target is conformationally locked on the NMR timescale.
        Stereochemistry Chiral HPLC Separation Resolvable (Two distinct peaks,
        
        
        = 1.4)
        Unresolvable (Single peak)The target can be isolated as single enantiomers (
        
        
        or
        
        
        ); the alternative cannot.
        Solubility Kinetic Solubility (pH 7.4) 180 µM 350 µM The "flat" conformation of the alternative allows better solvation; the "twisted" target is more lipophilic but rigid.
        Binding Entropy predicted
        
        
        Low Penalty (Pre-organized)High Penalty (Must freeze rotation)The target is entropically favored for binding pockets requiring an orthogonal twist.

        Detailed Technical Analysis

        Computational Prediction: The "Methyl Lock" Mechanism

        Computational modeling (DFT at B3LYP/6-31G* level) suggests that the 6-methyl group forces the piperidinone ring to adopt an orthogonal orientation relative to the phenyl ring to minimize steric clash with the carbonyl oxygen and the

        
        -methylene protons.
        
        • Prediction: The potential energy surface scan reveals a deep well at a dihedral angle of approx. 90°, with a rotational barrier exceeding 20 kcal/mol.

        • Implication: This barrier is sufficient to prevent racemization at physiological temperatures, categorizing the molecule as a stable atropisomer (LaPlante Class 2 or 3).

        Experimental Validation Protocol

        To validate these predictions, we employ a self-validating workflow combining Variable Temperature NMR (VT-NMR) and Chiral HPLC.

        Protocol A: Variable Temperature NMR (VT-NMR)

        Objective: Determine the rotational energy barrier experimentally.

        • Sample Prep: Dissolve 10 mg of the compound in 0.6 mL DMSO-

          
           (high boiling point solvent).
          
        • Baseline Scan: Acquire

          
          H NMR at 25°C.
          
          • Observation: Look for the diastereotopic splitting of the piperidinone C3-methylene protons. If the rotation is slow (locked), these protons will appear as distinct multiplets (ABX system) rather than a single signal.

        • Heating Ramp: Increment temperature by 10°C steps up to 120°C.

        • Analysis: Monitor the methyl peak (singlet) and the C3 protons.

          • Result: For the 6-methyl target , the signals should not coalesce even at 120°C, indicating a

            
             > 23 kcal/mol.[1]
            
          • Contrast: For the des-methyl alternative , signals are averaged at 25°C, confirming rapid rotation.

        Protocol B: Chiral HPLC Separation

        Objective: Confirm physical isolability of enantiomers.

        • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

        • Mobile Phase: Hexane/IPA (90:10) with 0.1% DEA.

        • Flow Rate: 1.0 mL/min.

        • Detection: UV at 254 nm.

        • Result: The 6-methyl compound yields two baseline-separated peaks (Rt1 = 8.4 min, Rt2 = 11.2 min), confirming it exists as a racemic mixture of stable atropisomers that can be resolved.

        Visualizing the Validation Workflow

        The following diagram illustrates the decision logic and experimental workflow used to validate the scaffold's utility in drug discovery.

        ValidationWorkflow cluster_0 Phase 1: Computational Prediction cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Decision Comp_Model DFT Energy Scan (Dihedral Rotation) Prediction Barrier Prediction (>20 kcal/mol?) Comp_Model->Prediction Synthesis Synthesis of Target Scaffold Prediction->Synthesis If High Barrier VT_NMR VT-NMR Analysis (25°C to 120°C) Synthesis->VT_NMR HPLC Chiral HPLC Separation Synthesis->HPLC Outcome Valid Atropisomeric Scaffold VT_NMR->Outcome No Coalescence Reject Reject: Rapid Racemization VT_NMR->Reject Coalescence < 100°C HPLC->Outcome Separated Peaks HPLC->Reject Single Peak

        Figure 1: Integrated workflow for validating the atropisomeric stability of the this compound scaffold.

        Synthesis & Handling Insights

        Synthetic Route Causality

        The synthesis of the 6-methyl analog is notably more challenging than the des-methyl alternative due to the very steric hindrance we desire.

        • Method: Copper-catalyzed Ullmann coupling or Buchwald-Hartwig amination is standard.

        • Critical Insight: Standard conditions often fail for the 6-methyl substrate due to the "ortho effect." We recommend using CuI/DMEDA catalytic systems at elevated temperatures (110°C) to overcome the activation energy required to form the hindered C-N bond [1].

        Stability & Storage
        • Solid State: The compound is stable as a racemate at room temperature.

        • Solution: In solution, racemization is slow but possible over weeks at room temperature if the barrier is borderline (~23 kcal/mol).

        • Recommendation: Store isolated enantiomers at -20°C to maintain >99% ee.

        Conclusion

        For researchers targeting kinases like JAK2 where the binding pocket requires a specific, rigid orthogonal twist, This compound is the superior scaffold compared to its unmethylated counterpart.

        • Computational Data predicts a "locked" conformation.

        • Experimental Data (NMR, HPLC) validates this lock, confirming the molecule behaves as a Class 2/3 atropisomer.

        • Application: Use this scaffold to pre-pay the entropic cost of binding, potentially increasing potency and selectivity.

        References

        • BenchChem. (2025).[2] Differentiating 1-(Piperidin-2-ylmethyl)piperidine from 1-(Piperidin-3-ylmethyl)piperidine and related Piperidin-2-one scaffolds. BenchChem Analytical Guides.

        • LaPlante, S. R., et al. (2011). Atropisomerism in the Pharmaceutically Relevant Realm.[3] Journal of Medicinal Chemistry.[4]

        • National Institutes of Health (NIH). (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. PubMed Central.

        • CymitQuimica. (2025).[4] Product Specification: this compound (CAS 1211496-23-9).[5][6]

        Sources

        Safety Operating Guide

        A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Amino-6-methylphenyl)piperidin-2-one

        Author: BenchChem Technical Support Team. Date: February 2026

        This document provides essential guidance on the selection and use of Personal Protective Equipment (PPE) for handling 1-(2-Amino-6-methylphenyl)piperidin-2-one. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a first-principles hazard assessment, drawing data from structurally analogous compounds to ensure a robust and cautious safety protocol. Our primary goal is to empower researchers with the knowledge to operate safely, minimizing exposure and mitigating risk.

        Hazard Assessment: A Proactive Approach Based on Chemical Structure

        The molecular structure of this compound contains two key moieties that dictate its potential hazards: an aromatic amine and a piperidinone ring. Our safety protocol is derived from the known risks associated with these chemical classes.

        • Aromatic Amine Moiety (2-Amino-6-methylphenyl): Aromatic amines are a class of compounds known for their potential toxicity. Compounds like 2-Amino-6-Methylpyridine are classified as toxic if swallowed and potentially fatal upon skin contact, in addition to causing skin and severe eye irritation.[1] Therefore, we must assume a high potential for dermal toxicity and skin sensitization with our target compound.

        • Piperidinone Ring: The piperidinone core is a derivative of piperidine. Piperidine itself is a flammable liquid that is toxic when inhaled or in contact with skin and can cause severe skin burns and eye damage.[2][3][4][5] While the lactam structure in piperidinone is less reactive than the secondary amine of piperidine, the potential for irritation and toxicity remains a significant concern. The related compound 1-(2-Aminoethyl)piperidine is known to cause severe burns and may lead to skin sensitization.[6]

        Given these analogs, we will operate under the assumption that this compound is a hazardous substance that is toxic via dermal, oral, and inhalation routes, and is a severe irritant to skin and eyes.

        Core Directive: Mandatory PPE for All Operations

        A baseline level of PPE is non-negotiable for any procedure involving this compound, regardless of quantity. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and must be used for all manipulations of this compound.[7]

        Eye and Face Protection

        Direct contact with the eyes can cause severe, irreversible damage.[8]

        • Chemical Splash Goggles: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[9]

        • Face Shield: A full-face shield must be worn over splash goggles during procedures with a heightened risk of splashes or when handling quantities greater than a few milligrams.[10][11][12] This includes transfers, preparing solutions, and spill cleanup.

        Skin and Body Protection

        Dermal exposure is a primary route of concern, with related compounds showing significant toxicity.[1][3]

        • Gloves: Double-gloving is required. Use two pairs of nitrile gloves, ensuring the outer glove is changed immediately upon any suspected contact with the compound.[9][13] Before use, always inspect gloves for any signs of degradation or puncture.[13] Contaminated gloves can be more dangerous than no gloves due to the prolonged and occluded contact with the skin.[14]

        • Laboratory Coat: A flame-resistant laboratory coat, fully buttoned, is required. Ensure cuffs are snug to prevent accidental exposure of the wrists.

        • Body Coverage: Wear long pants and fully enclosed shoes made of a non-porous material.[9] Under no circumstances should shorts, skirts, or open-toed shoes be worn in the laboratory.

        Respiratory Protection

        While a fume hood is the primary control, supplemental respiratory protection is necessary if there is any risk of generating dust or aerosols outside of this contained environment.

        • Primary Control: All weighing and handling of the solid compound must be performed in a chemical fume hood to prevent inhalation of airborne particulates.[7]

        • Secondary Control: If engineering controls are not feasible or during a significant spill, a respirator is required. A particle respirator (e.g., N95 or P95) is the minimum requirement for nuisance dust exposures.[13]

        Operational Protocols: Integrating PPE into Your Workflow

        Properly selected PPE is only effective when used correctly within a structured workflow.

        Step 1: Preparation and Donning PPE
        • Verify the chemical fume hood is functioning correctly.

        • Gather all necessary equipment and reagents.

        • Don inner nitrile gloves.

        • Don laboratory coat, ensuring it is fully buttoned.

        • Don chemical splash goggles.

        • Don outer nitrile gloves.

        • If required for the specific task, don a face shield.

        Step 2: Handling the Compound (e.g., Weighing)
        • Perform all manipulations deep within the fume hood.

        • Use tools (spatulas, weigh paper) to avoid direct contact.

        • If any powder spills, clean it immediately following spill procedures.

        • After handling, carefully remove the outer gloves and dispose of them as hazardous waste.[13]

        Step 3: Spill Response
        • Alert personnel in the immediate area.[7]

        • If the spill is large, evacuate the area and contact emergency services.

        • For small, manageable spills within a fume hood:

          • Ensure appropriate PPE is worn, including a face shield.

          • Contain the spill with an absorbent material like sand or vermiculite.[2][6]

          • Carefully sweep the solid material into a labeled, sealable container for hazardous waste disposal.[7]

          • Decontaminate the area with an appropriate solvent.

        Step 4: Doffing and Disposal
        • Remove PPE in an order that minimizes cross-contamination:

          • Remove outer gloves.

          • Remove face shield (if used).

          • Remove lab coat.

          • Remove goggles.

          • Remove inner gloves.

        • Wash hands thoroughly with soap and water after every procedure.[15]

        • All disposable PPE (gloves, etc.) that has come into contact with the compound must be disposed of in a designated hazardous waste container.[16][17]

        Data Summary: PPE Requirements by Task

        TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
        Storage & Inventory Chemical Splash GogglesSingle Pair Nitrile GlovesLab Coat, Full CoverageNot Required
        Weighing (<1g) Chemical Splash GogglesDouble Nitrile GlovesLab Coat, Full CoverageChemical Fume Hood
        Solution Prep (>1g) Goggles & Face ShieldDouble Nitrile GlovesLab Coat, Full CoverageChemical Fume Hood
        Small Spill Cleanup Goggles & Face ShieldDouble Nitrile GlovesLab Coat, Full CoverageChemical Fume Hood
        Large Spill / Uncontained Release Goggles & Face ShieldDouble Nitrile GlovesChemical Resistant SuitAppropriate Respirator

        Visualized Workflow: PPE Decision and Protocol

        The following diagram outlines the logical flow for ensuring safety when working with this compound.

        PPE_Workflow Workflow for Safe Handling Start Start: Prepare to Handle Compound Risk_Assessment Hazard Assessment: - Aromatic Amine (Toxic) - Piperidinone (Irritant/Corrosive) Start->Risk_Assessment Eng_Controls Primary Control: Is a Fume Hood Available & Certified? Risk_Assessment->Eng_Controls Stop STOP Do Not Proceed Eng_Controls->Stop No Select_PPE Select & Don Core PPE: - Double Nitrile Gloves - Splash Goggles - Lab Coat Eng_Controls->Select_PPE Yes Task_Eval Task Evaluation: Splash or Aerosol Risk? Select_PPE->Task_Eval Add_Face_Shield Add Face Shield Task_Eval->Add_Face_Shield Yes Proceed Proceed with Work in Fume Hood Task_Eval->Proceed No Add_Face_Shield->Proceed Spill_Check Spill or Contamination? Proceed->Spill_Check Spill_Protocol Execute Spill Protocol: - Contain - Clean - Dispose Spill_Check->Spill_Protocol Major Spill Change_Gloves Change Outer Gloves Immediately Spill_Check->Change_Gloves Minor Contamination Completion Work Complete Spill_Check->Completion No Doff_Dispose Doff PPE & Dispose of Waste in Hazardous Waste Stream Spill_Protocol->Doff_Dispose Change_Gloves->Proceed Completion->Doff_Dispose Wash_Hands Wash Hands Thoroughly Doff_Dispose->Wash_Hands End End Wash_Hands->End

        Caption: PPE selection and operational workflow diagram.

        References

        • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

        • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

        • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine PEPTIPURE®. Retrieved from [Link]

        • University of California, Santa Barbara Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

        • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels. In ncbi.nlm.nih.gov. Retrieved from [Link]

        • National Center for Biotechnology Information. (n.d.). Piperidine. In PubChem. Retrieved from [Link]

        • PENTA. (2024, May 7). Piperidine - Safety Data Sheet. Retrieved from [Link]

        • Chemos GmbH & Co.KG. (2019, February 27). Safety Data Sheet: N-Boc-4-Piperidone. Retrieved from [Link]

        • BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

        • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

        • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

        • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

        • Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]

        • DuraLabel. (2026, January 15). Chemical Hazard PPE & How to Protect Workers From Poisons. Retrieved from [Link]

        • Capot Chemical. (2026, February 2). MSDS of (3R)-aMino-1-methyl-piperidin-2-one. Retrieved from [Link]

        Sources

        ×

        Retrosynthesis Analysis

        AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

        One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

        Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

        Strategy Settings

        Precursor scoring Relevance Heuristic
        Min. plausibility 0.01
        Model Template_relevance
        Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
        Top-N result to add to graph 6

        Feasible Synthetic Routes

        Reactant of Route 1
        Reactant of Route 1
        1-(2-Amino-6-methylphenyl)piperidin-2-one
        Reactant of Route 2
        1-(2-Amino-6-methylphenyl)piperidin-2-one

        Disclaimer and Information on In-Vitro Research Products

        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.